molecular formula C8H8N4S B1293769 (2-Benzothiazolyl)-guanidine CAS No. 2582-07-2

(2-Benzothiazolyl)-guanidine

Katalognummer: B1293769
CAS-Nummer: 2582-07-2
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: QMHWARSFUCGBJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Benzothiazolyl)-guanidine (CAS 2582-07-2), with the molecular formula C 8 H 8 N 4 S and a molecular weight of 192.24 g/mol , is a benzothiazole derivative of significant interest in scientific research. This compound is characterized by a planar molecular structure that facilitates strong intermolecular interactions, including N—H···N hydrogen bonding, which contributes to its solid-state properties . Its structure features multiple heteroatoms (Nitrogen and Sulfur) and aromatic systems, making it a versatile intermediate and active compound in various research fields. In the field of materials science, this compound and its derivatives demonstrate high potential as effective corrosion inhibitors for carbon steel in acidic environments . Recent studies show that such compounds function as mixed-type inhibitors, adsorbing onto metal surfaces to form a dense, protective barrier film. Inhibition efficiency increases with concentration, with methylated derivatives achieving protection levels as high as 91.4% in 1M hydrochloric acid. Adsorption follows the Langmuir isotherm, suggesting monolayer formation on the metal surface . The inhibition mechanism is supported by density functional theory (DFT) calculations, which correlate high efficiency with a low energy gap and high dipole moment, promoting strong adsorption and electron transfer . Furthermore, this chemical scaffold is a key precursor in medicinal chemistry research, particularly in the development of potential therapeutics for Alzheimer's disease . Benzothiazolylguanidines are investigated as potent inhibitors of the mitochondrial enzyme ABAD/17β-HSD10. The interaction between this enzyme and amyloid-beta peptide is implicated in mitochondrial dysfunction in Alzheimer's pathology, making its inhibition a promising therapeutic strategy . The compound is supplied as a solid with a melting point of approximately 154 °C . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHWARSFUCGBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180474
Record name Guanidine, (2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2582-07-2
Record name N-2-Benzothiazolylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2582-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Guanidinobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Benzothiazolyl)-guanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanidine, (2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-2-ylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-GUANIDINOBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A9FH54B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Benzothiazolyl)-guanidine from 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to (2-Benzothiazolyl)-guanidine, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, experimental protocols, and the rationale behind synthetic choices.

Introduction: The Significance of the Guanidinobenzothiazole Moiety

The guanidine group is a powerful pharmacophore in medicinal chemistry due to its ability to form strong, charge-assisted hydrogen bonds and its protonation over a wide pH range.[1] When incorporated into the benzothiazole scaffold, a privileged heterocyclic system in drug discovery, the resulting this compound derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on the core synthesis of the parent compound, this compound, from the readily available starting material, 2-aminobenzothiazole.

Synthetic Strategies: Pathways to this compound

Several synthetic strategies have been developed for the guanylation of 2-aminobenzothiazole. The choice of method often depends on factors such as desired yield, scalability, and the availability of reagents. The most common approaches involve the reaction of 2-aminobenzothiazole with an electrophilic guanylating agent.

A straightforward and frequently employed method for the synthesis of this compound is the direct reaction of 2-aminobenzothiazole with cyanamide or its dimer, dicyandiamide.[1][4] This approach is attractive due to the commercial availability and low cost of the reagents.

Reaction Mechanism: The synthesis proceeds via a nucleophilic addition of the exocyclic amino group of 2-aminobenzothiazole to the carbon atom of the nitrile group in cyanamide or dicyandiamide. The reaction is typically acid-catalyzed, which protonates the nitrile group, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Direct_Guanylation 2-Aminobenzothiazole 2-Aminobenzothiazole Intermediate Protonated Intermediate 2-Aminobenzothiazole->Intermediate + H+ Cyanamide Cyanamide Cyanamide->Intermediate Nucleophilic Attack This compound This compound Intermediate->this compound - H+

Figure 1: Reaction mechanism of direct guanylation.

A more versatile, albeit longer, route involves the formation of an S-methylisothiourea intermediate from 2-aminobenzothiazole.[1] This intermediate is then reacted with an amine to yield the desired guanidine. This method allows for the synthesis of a wider range of substituted guanidines.

Reaction Mechanism: The synthesis begins with the reaction of 2-aminobenzothiazole with carbon disulfide in a basic medium to form a dithiocarbamate. This is followed by methylation with a methylating agent (e.g., methyl iodide) to yield dimethyl benzo[d]thiazol-2-yl-carbonodithioimidate. This intermediate then reacts with an amine, leading to the displacement of one methylthio group to form an S-methylisothiourea. Subsequent reaction with another amine displaces the remaining methylthio group to form the guanidine.[1]

Multi_step_Synthesis 2-Aminobenzothiazole 2-Aminobenzothiazole Carbonodithioimidate Dimethyl Benzo[d]thiazol-2-yl- carbonodithioimidate 2-Aminobenzothiazole->Carbonodithioimidate 1. CS2, Base 2. MeI Isothiourea S-Methylisothiourea Intermediate Carbonodithioimidate->Isothiourea + R-NH2 This compound This compound Isothiourea->this compound + R'-NH2

Figure 2: Multi-step synthesis via an isothiourea intermediate.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound.

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Aminobenzothiazole

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Sodium Hydroxide solution

Procedure:

  • A mixture of 2-aminobenzothiazole (1 equivalent) and dicyandiamide (1.1 equivalents) in ethanol is prepared.

  • Concentrated hydrochloric acid is added dropwise to the stirred mixture.

  • The reaction mixture is refluxed for a specified period (typically several hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a sodium hydroxide solution to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Data Summary:

Reactant 1Reactant 2SolventCatalystReaction TimeYield (%)Reference
2-AminobenzothiazoleDicyandiamideEthanolHCl4-8 hours70-85[1]

An alternative approach involves the cyclization of 2-aminothiophenol with cyanoguanidine.[4]

Materials:

  • 2-Aminothiophenol

  • Cyanoguanidine (Dicyandiamide)

  • 10% Sulfuric Acid

  • Sodium Hydroxide solution

Procedure:

  • 2-Aminothiophenol is dissolved in 10% sulfuric acid.

  • Cyanoguanidine is added to the solution.

  • The mixture is heated at reflux for a specified duration.

  • Upon cooling, a precipitate forms.

  • The reaction mixture is neutralized with a sodium hydroxide solution to precipitate the final product.

  • The solid is filtered, washed with water, and dried.

Data Summary:

Reactant 1Reactant 2SolventReaction ConditionsYield (%)Reference
2-AminothiophenolCyanoguanidine10% Sulfuric AcidRefluxHigh[4]
Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity. These include:

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=N, C-N).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Conclusion

The synthesis of this compound from 2-aminobenzothiazole can be achieved through several effective methods. The direct guanylation with cyanamide or dicyandiamide offers a straightforward and economical route, while the multi-step synthesis via isothiourea intermediates provides greater versatility for creating diverse derivatives. The choice of the synthetic path will be guided by the specific research goals, scale of the reaction, and available resources. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of medicinal and materials chemistry.

References

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. National Center for Biotechnology Information. [Link]

  • 2-aminobenzothiazole Derivatives Research Articles. R Discovery. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. [Link]

  • (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • Synthesis of benzothiazole guanidine derivatives. ResearchGate. [Link]

  • 2-(1,3-Benzothiazol-2-yl)guanidine. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. SpringerLink. [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]

  • Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Structure of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. When functionalized with the strongly basic guanidine group, the resulting molecule, (2-Benzothiazolyl)-guanidine, presents a unique profile of chemical and physical properties that underpins its potential in drug discovery. This guide provides a comprehensive exploration of the chemical properties, structure, synthesis, and analytical characterization of this compound, offering field-proven insights and detailed methodologies for researchers in the field.

Molecular Architecture and Physicochemical Identity

This compound is a heterocyclic compound featuring a bicyclic benzothiazole core linked to a guanidine moiety at the 2-position.[1] This unique combination of a planar aromatic system and a highly basic functional group dictates its chemical behavior and biological interactions.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(1,3-benzothiazol-2-yl)guanidine.[1] It is also commonly referred to as 2-guanidinobenzothiazole or simply benzothiazole guanidine.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 2582-07-2[2][3]
Molecular Formula C₈H₈N₄S[3]
Molecular Weight 192.24 g/mol [1]
LogP 1.1 - 1.64[1][2]
Structural Elucidation: A Crystalline Perspective

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction.[4] The benzothiazole ring system is essentially planar. The guanidine group is nearly coplanar with the benzothiazole ring, facilitating electronic communication between the two moieties. The crystal structure reveals the presence of intermolecular hydrogen bonds, which contribute to the stability of the solid-state packing.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 2-aminobenzothiazole precursor, followed by its guanidinylation.

Synthesis of the Precursor: 2-Aminobenzothiazole

A common and effective method for the synthesis of 2-aminobenzothiazole involves the oxidative cyclization of an arylthiourea.[5]

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

  • Thiourea Formation: To a solution of an appropriate aniline (e.g., aniline itself) in a suitable solvent such as glacial acetic acid, add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate).[6]

  • Oxidative Cyclization: Cool the reaction mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.[6]

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for a few hours. Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system, such as ethanol-water, to yield pure 2-aminobenzothiazole.[6]

Causality Behind Experimental Choices: The use of bromine in acetic acid provides an in-situ generation of the electrophilic bromine species required for the cyclization of the thiourea intermediate. The acidic medium facilitates the reaction, and the final precipitation in water allows for easy separation of the product.

Guanidinylation of 2-Aminobenzothiazole

The introduction of the guanidine moiety onto the 2-amino group of the benzothiazole precursor can be accomplished using various guanidinylating agents. A common method involves the reaction with cyanamide or its derivatives.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole in a suitable solvent such as ethanol or isopropanol.

  • Addition of Guanidinylating Agent: Add an excess of cyanamide to the solution. The reaction is typically acid-catalyzed, so the addition of a catalytic amount of a mineral acid like hydrochloric acid is beneficial.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS) to ensure the absence of starting materials and by-products.

Spectroscopic and Physicochemical Characterization

A thorough characterization of this compound is essential for its identification and for understanding its chemical behavior.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. Key peaks include N-H stretching vibrations from the guanidine group in the range of 3100-3400 cm⁻¹, C=N stretching of the benzothiazole and guanidine moieties around 1600-1650 cm⁻¹, and aromatic C-H stretching and bending vibrations.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the benzothiazole ring, typically in the range of 7.0-8.0 ppm. The protons of the guanidine NH and NH₂ groups will appear as broad signals, and their chemical shift can be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbon atoms of the benzothiazole ring and a characteristic signal for the sp²-hybridized carbon of the guanidine group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.24 g/mol ).[3] Fragmentation patterns can provide further structural information.

Physicochemical Properties
  • Solubility: Guanidine itself is highly soluble in water and organic solvents.[7] The benzothiazole moiety introduces lipophilicity. Therefore, this compound is expected to have moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and limited solubility in water and nonpolar organic solvents.

Analytical Methodologies

For the analysis and purification of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Method:

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[2]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape for the basic analyte.[2]

  • Detection: UV detection at a wavelength where the benzothiazole chromophore has a strong absorbance (typically around 254 nm or 280 nm).

This method can be scaled up for preparative separation to isolate impurities or for purification of the final compound.[2]

Biological Significance and Potential Applications

The this compound scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives.

  • Antimicrobial Activity: Guanidine-containing compounds have long been known for their antimicrobial properties. Benzothiazole derivatives have also shown promising antibacterial and antifungal activities. The combination of these two pharmacophores in this compound suggests its potential as an antimicrobial agent.

  • Anticancer Potential: The benzothiazole nucleus is a privileged scaffold in the design of anticancer agents.[13] Hydrazone derivatives of benzothiazole have been shown to inhibit RNA and DNA synthesis in cancer cells.[14] The mechanism of action for some benzothiazole derivatives involves the inhibition of key signaling pathways in cancer cells.

Structure-Activity Relationship (SAR) Insights: Studies on related benzothiazole derivatives suggest that substitutions on the benzothiazole ring and the guanidine nitrogen atoms can significantly modulate the biological activity. For instance, the introduction of lipophilic or electron-withdrawing groups can enhance the antimicrobial or anticancer potency.

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Pathway

G cluster_0 Step 1: Synthesis of 2-Aminobenzothiazole cluster_1 Step 2: Guanidinylation Aniline Aniline Thiourea Arylthiourea Intermediate Aniline->Thiourea + NH₄SCN, H⁺ Aminobenzothiazole 2-Aminobenzothiazole Thiourea->Aminobenzothiazole + Br₂, AcOH Aminobenzothiazole2 2-Aminobenzothiazole Product This compound Aminobenzothiazole2->Product + Cyanamide, H⁺

Caption: General synthetic scheme for this compound.

Conclusion and Future Directions

This compound is a molecule with a rich chemical profile and significant potential in medicinal chemistry. Its synthesis is accessible, and its structure offers multiple points for modification to optimize its biological activity. Future research should focus on a more detailed exploration of its mechanism of action against various biological targets, as well as a systematic investigation of the structure-activity relationships of its derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

  • ARKIVOC 2008 (v) 200-209. ([Link])

  • Semantic Scholar. S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ([Link])

  • RSC Publishing. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. ([Link])

  • Cheméo. Chemical Properties of this compound (CAS 2582-07-2). ([Link])

  • ResearchGate. Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ([Link])

  • Google Patents.
  • ResearchGate. 2-(1,3-Benzothiazol-2-yl)guanidine. ([Link])

  • The University of Manchester Research Explorer. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. ([Link])

  • Semantic Scholar. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ([Link])

  • PubMed. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. ([Link])

  • RSC Publishing. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. ([Link])

  • National Institutes of Health. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

  • ResearchGate. Synthesis of benzothiazole guanidine derivatives. ([Link])

  • PubMed. Prediction of Aqueous p K a Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ([Link])

  • PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ([Link])

  • PubMed Central. Solid-Phase Synthesis of 2-Aminobenzothiazoles. ([Link])

  • PubChem. 2-Guanidinobenzothiazole. ([Link])

  • Indian Journal of Pharmaceutical Sciences. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. ([Link])

  • Université catholique de Louvain. 2-Aminobenzothiazole derivatives. ([Link])

  • International Journal of ChemTech Research. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. ([Link])

  • ResearchGate. Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. ([Link])

  • ResearchGate. Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. ([Link])

  • Sciencemadness Wiki. Guanidine. ([Link])

  • NIST WebBook. This compound. ([Link])

  • SIELC Technologies. Guanidine, (2-benzothiazolyl). ([Link])

  • ResearchGate. 2-guanidinobenzothiazole 107 used as an intermediate to produce.... ([Link])

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. ([Link])

  • Organic Chemistry Portal. Benzothiazole synthesis. ([Link])

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ([Link])

  • National Institutes of Health. 2-Guanidinobenzothiazole | C8H8N4S | CID 17415 - PubChem. ([Link])

Sources

Spectroscopic Characterization of (2-Benzothiazolyl)-guanidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the molecular structure of (2-Benzothiazolyl)-guanidine (C₈H₈N₄S). Designed for researchers and professionals in drug development and chemical analysis, this document delves into the principles, experimental workflows, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the synergy between these analytical methods for unambiguous structural elucidation are emphasized throughout.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound integrating two pharmacologically significant moieties: benzothiazole and guanidine. The benzothiazole ring system is a core component of various molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] Similarly, the guanidine group is a key functional group in numerous pharmaceuticals and natural products, known for its strong basicity and ability to form multiple hydrogen bonds.[4][5]

The combination of these two fragments in this compound results in a molecule of considerable interest in medicinal chemistry.[6][7] Accurate and thorough characterization is paramount to confirming its identity, assessing purity, and understanding its chemical behavior. Spectroscopic methods provide the necessary tools for this rigorous analysis, offering a detailed portrait of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C (carbons), allowing for the precise mapping of the molecular framework.

Core Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, like ¹H and ¹³C, align in specific orientations. Irradiation with radiofrequency waves can induce transitions between these energy states. The precise frequency required for this transition (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).

  • ¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

  • ¹³C NMR reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and bonding environment.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol ensures data reproducibility and quality. The following steps outline a typical workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer probe. Modern NMR spectrometers typically operate at high magnetic field strengths, corresponding to proton frequencies of 300, 400, or 500 MHz and higher.[1][2][8]

  • Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon. Advanced 2D NMR experiments like HSQC can be used to correlate directly bonded protons and carbons.[9][10]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Compound B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Process Data (FT, Phasing) E->F G Final Structure F->G Structural Elucidation

Figure 1: Generalized workflow for NMR spectroscopic analysis.
Data Interpretation for this compound

The structure of this compound presents distinct regions in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum:

  • Aromatic Region (δ 7.0–8.5 ppm): The four protons on the benzene ring of the benzothiazole moiety are expected in this region. Due to their different chemical environments, they will appear as a complex set of multiplets, likely two doublets and two triplets or overlapping multiplets, reflecting their coupling with adjacent protons.[1][2]

  • Guanidino Protons (-NH₂, -NH-): The protons on the guanidine group are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature. In DMSO-d₆, these N-H protons are typically observed and can appear over a wide range.

¹³C NMR Spectrum:

  • Aromatic & Heterocyclic Carbons (δ 120–155 ppm): The six carbons of the benzene ring and the two carbons of the thiazole ring (excluding C2) will resonate in this region. Based on published data for benzothiazole derivatives, the carbons directly attached to the heteroatoms (C3a and C7a) are found at the lower field end of this range.[7]

  • Guanidinyl and C2 Carbons (δ > 150 ppm): The carbon of the guanidine group (C=N) and the C2 carbon of the benzothiazole ring, to which the guanidine is attached, are expected to be the most deshielded carbons in the molecule. The C2 carbon typically appears around 155 ppm in unsubstituted benzothiazole, and the guanidinyl carbon also resonates in a similar high-frequency region.[7]

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity (¹H NMR)Notes
¹H7.0 - 8.5mAromatic protons (H4, H5, H6, H7)
¹HVariablebr sGuanidino protons (NH, NH₂)
¹³C120 - 135-Aromatic CH carbons (C4, C5, C6, C7)
¹³C135 - 155-Aromatic quaternary carbons (C3a, C7a)
¹³C> 155-Guanidinyl carbon (C=N) and Benzothiazole C2

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Core Principles

Different types of chemical bonds vibrate at specific, characteristic frequencies. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation. By analyzing the absorption bands in the spectrum, one can identify functional groups like N-H, C-H, C=N, and C=C. The region above 1500 cm⁻¹ is known as the diagnostic region, while the more complex area below 1500 cm⁻¹ is called the fingerprint region, which is unique to each molecule.[11]

Experimental Protocol: Fourier-Transform IR (FTIR)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.

  • Sample Preparation: Mix a small amount of the compound (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Mix Compound with KBr Powder B Grind Mixture A->B C Press into Transparent Pellet B->C D Place Pellet in FTIR Spectrometer C->D E Acquire IR Spectrum D->E F Correlate Bands to Structure E->F Functional Group Identification

Figure 2: Workflow for FTIR analysis using the KBr pellet method.
Data Interpretation for this compound

The IR spectrum of this compound is expected to show several characteristic absorption bands, confirming the presence of its key functional groups. Data from the NIST Chemistry WebBook provides an experimental reference for this compound.[12]

  • N-H Stretching (3100-3500 cm⁻¹): The guanidine moiety contains both primary (-NH₂) and secondary (=NH) amine groups. These will give rise to one or more broad absorption bands in this region. Polymeric guanidine derivatives show strong =N-H stretching vibrations around 3200 cm⁻¹.[13]

  • Aromatic C-H Stretching (~3000-3100 cm⁻¹): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[11]

  • C=N and C=C Stretching (1500-1680 cm⁻¹): This region will contain overlapping bands from the C=N stretching of the guanidine and the thiazole ring, as well as the C=C stretching vibrations of the aromatic benzene ring.[13][14][15] N-H bending vibrations from the guanidine group also appear in this region, often around 1635 cm⁻¹.[13]

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to C-N stretching, C-S stretching, and various bending and deformation modes that are characteristic of the molecule as a whole.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3500N-H StretchGuanidine (NH, NH₂)
3000 - 3100C-H StretchAromatic Ring
1600 - 1680C=N StretchGuanidine & Thiazole
1500 - 1600C=C StretchAromatic Ring
1600 - 1650N-H BendGuanidine
< 1500VariousFingerprint Region (C-N, C-S)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Core Principles

In a mass spectrometer, a sample is first vaporized and then ionized. One common method is Electron Ionization (EI), where high-energy electrons bombard the molecule, knocking off an electron to form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z. For compounds like this compound, "soft" ionization techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are also highly suitable.[16][17]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the ion source. For LC-MS, the sample is first separated by HPLC and then introduced directly into the mass spectrometer.

  • Ionization: The molecules are ionized (e.g., by EI or ESI).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow A Sample Introduction B Ionization (e.g., ESI, EI) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Generate Mass Spectrum D->E F Determine Molecular Weight & Fragments E->F Data Interpretation

Figure 3: A simplified workflow for mass spectrometric analysis.
Data Interpretation for this compound

The mass spectrum provides definitive evidence for the molecular weight and offers clues to the molecule's structure through fragmentation.

  • Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₈H₈N₄S. Its molecular weight is 192.24 g/mol .[12][18] Therefore, the mass spectrum should exhibit a molecular ion peak at an m/z of 192. The presence of a sulfur atom will also result in a characteristic M+2 isotopic peak (from ³⁴S) with an abundance of approximately 4.4% relative to the M peak.

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. PubChem provides GC-MS data showing key fragments.[18] Likely fragmentation pathways include:

    • Loss of components of the guanidine group.

    • Cleavage of the bond between the benzothiazole ring and the guanidine group.

    • Fragmentation of the benzothiazole ring itself.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueIdentityNotes
192[M]⁺•Molecular Ion
194[M+2]⁺•Isotope peak due to ³⁴S
VariousFragment IonsResult from the cleavage of the molecular ion

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic characterization of this compound is a clear illustration of the power of modern analytical chemistry. While each technique—NMR, IR, and MS—provides unique and critical information, their true strength lies in their combined application.

  • MS confirms the molecular weight and formula.

  • IR identifies the key functional groups (N-H, C=N, aromatic C-H).

  • NMR maps the precise arrangement of the carbon and hydrogen atoms, confirming the connectivity of the benzothiazole and guanidine moieties.

Together, these methods provide a self-validating system that allows for the unambiguous confirmation of the structure and identity of this compound, an essential step for any further research or development involving this promising compound.

References

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Boyarskaya, I. A., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(21), 6632. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Gouda, M. A., et al. (2019). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Cogent Chemistry, 5(1), 1620352. [Link]

  • Traore, T., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(3), 119-141. [Link]

  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025). MeSH. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Guanidinobenzothiazole. Retrieved January 11, 2026, from [Link]

  • Synthesis of benzothiazole guanidine derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Aremu, J. A., et al. (2018). Synthesis and Characterization of Guanidine derivatives of Benzothiazole and their Cobalt(II), Nickel(II), Zinc(II), Copper(II) and Iron(II) Complexes. IOSR Journal of Applied Chemistry, 11(1), 53-59. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

  • FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]

  • PubChem. (n.d.). Guanidine. Retrieved January 11, 2026, from [Link]

  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o786. [Link]

  • The mass spectra of the guanidines. (A) The MS² spectrum of.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • SIELC Technologies. (2018). Guanidine, (2-benzothiazolyl)-. Retrieved January 11, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). N-(2-benzimidazolyl)guanidine. Retrieved January 11, 2026, from [Link]

  • KJG, K., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Data in Brief, 31, 105788. [Link]

  • Christodoulou, E., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(5), 1169. [Link]

  • Beilstein Journals. (n.d.). Search Results for benzoguanidine. Retrieved January 11, 2026, from [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological Activities of Substituted (2-Benzothiazolyl)-guanidines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with diverse pharmacological activities is perpetual. Among these, the benzothiazole nucleus, a heterocyclic system comprising a benzene ring fused to a thiazole ring, has emerged as a "privileged structure." Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a guanidine moiety at the 2-position of the benzothiazole ring system gives rise to (2-Benzothiazolyl)-guanidines, a class of compounds that has garnered significant attention for its potent and varied therapeutic potential. The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, a key feature in molecular recognition by biological targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted (2-Benzothiazolyl)-guanidines. Drawing upon field-proven insights and a wealth of scientific literature, this document aims to serve as a foundational resource for the exploration and development of this promising class of compounds. We will delve into their synthesis, explore their multifaceted biological effects with supporting quantitative data, and elucidate their interactions with key cellular signaling pathways.

I. Synthetic Pathways to (2-Benzothiazolyl)-guanidines: A Generalized Approach

The synthesis of substituted (2-Benzothiazolyl)-guanidines typically follows a two-step sequence, beginning with the formation of a 2-aminobenzothiazole intermediate, which is then converted to the target guanidine derivative.

Step 1: Synthesis of the 2-Aminobenzothiazole Scaffold

A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, in an acidic medium like acetic acid.[3][4]

Synthesis_Step1

Experimental Protocol: General Synthesis of 2-Aminobenzothiazoles

  • Reaction Setup: In a well-ventilated fume hood, dissolve the substituted aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Thiocyanate: To this solution, add potassium thiocyanate (KSCN) and stir until it is fully dissolved.

  • Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction Monitoring: After the addition of bromine, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice with constant stirring. The precipitated solid is then filtered, washed with water to remove any unreacted salts and acid, and then washed with a solution of sodium bisulfite to remove excess bromine.

  • Purification: The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure substituted 2-aminobenzothiazole.

Step 2: Guanidinylation of 2-Aminobenzothiazoles

The conversion of the 2-aminobenzothiazole to the corresponding guanidine derivative can be achieved through various methods. A widely used approach involves the reaction with cyanamide or a substituted cyanamide.

Synthesis_Step2

Experimental Protocol: General Synthesis of (2-Benzothiazolyl)-guanidines

  • Reaction Setup: Suspend the substituted 2-aminobenzothiazole in a suitable solvent, such as water or an alcohol, in a round-bottom flask.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid, to protonate the amino group, enhancing its nucleophilicity.

  • Addition of Cyanamide: Add an aqueous solution of cyanamide to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the pure substituted (2-Benzothiazolyl)-guanidine.

II. Diverse Biological Activities: A Multifaceted Pharmacophore

Substituted (2-Benzothiazolyl)-guanidines exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

A. Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel antibacterial and antifungal agents. Substituted (2-Benzothiazolyl)-guanidines have demonstrated significant potential in this arena.[5][6][7] The cationic guanidinium group is believed to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Table 1: Antimicrobial Activity of Selected Substituted (2-Benzothiazolyl)-guanidines (MIC in µg/mL)

Compound/SubstituentStaphylococcus aureusEscherichia coliCandida albicansReference
Guanidine-functionalized di-tertiary amides
Compound 19a1-24-8Not Reported[5]
Compound 20a1-24-8Not Reported[5]
Guanidine-functionalized 3,4-dihydropyrimidin-2(1H)-imines
Compound 5a2.34–4.68Not ReportedNot Reported[6]
Compound 5b2.34–4.68Not ReportedNot Reported[6]
Compound 5c2.34–4.68Not ReportedNot Reported[6]
Azo clubbed benzothiazole analogues
Compound 31312.5–1250312.5–1250Not Reported[7]
Benzothiazole derivative
Compound 13378.12578.125Not Reported[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, targeted anticancer agents is a primary focus of research. Substituted (2-Benzothiazolyl)-guanidines have shown promising cytotoxic activity against a variety of cancer cell lines.[8][9][10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Table 2: In Vitro Anticancer Activity of Selected Substituted (2-Benzothiazolyl)-guanidines (IC50 in µM)

Compound/SubstituentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT-116 (Colon)Reference
Benzo[a]phenazine derivative 5d-2 1.04-2.271.04-2.271.04-2.27Not Reported[8]
Benzoxazole derivative 5c >100>10017.31>100[11]
Pyrimido[2,1-b]benzothiazole derivative 1 Not ReportedNot ReportedNot ReportedPotent[13]
Pyrimido[2,1-b]benzothiazole derivative 3 Not ReportedNot ReportedNot ReportedPotent[13]
Benzothiazole-phenylacetamide 4d Not ReportedNot ReportedNot ReportedNot Reported[10][12]
Benzothiazole-phenylacetamide 4l Not ReportedNot ReportedNot ReportedNot Reported[10][12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The benzothiazole ring system, particularly when substituted with electron-donating groups, can act as a potent antioxidant.

Table 3: Antioxidant Activity of Selected Substituted (2-Benzothiazolyl)-guanidines (IC50 in µg/mL) by DPPH Assay

Compound/SubstituentDPPH Radical Scavenging IC50 (µg/mL)Reference
C-arylcalix[14]resorcinarene 3a Value not specified, but active[15]
C-arylcalix[14]resorcinarene 3b Value not specified, but active[15]
C-arylcalix[14]resorcinarene 3c Value not specified, but active[15]
C-arylcalix[14]resorcinarene 3d Value not specified, but active[15]
1,4-Benzothiazine derivative 1 Moderate to good activity[16]
1,4-Benzothiazine derivative 2 Moderate to good activity[16]
1,4-Benzothiazine derivative 3 Moderate to good activity[16]
Pyrimido[2,1-b]benzothiazole derivatives Active at 0-600 µg/ml[17]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

III. Mechanisms of Action: Targeting Key Cellular Pathways

The potent biological activities of substituted (2-Benzothiazolyl)-guanidines are attributed to their ability to interact with and modulate various key cellular signaling pathways that are often dysregulated in disease states.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][13][18][19][20] Overexpression or constitutive activation of EGFR is a hallmark of many cancers. Several benzothiazole derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase activity.[1][13] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Pathway

B. Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell growth.[2][21][22][23][24] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Small molecule inhibitors that target the JAK/STAT pathway have shown therapeutic promise. While direct inhibition of JAKs by (2-Benzothiazolyl)-guanidines is an area of ongoing investigation, their ability to modulate upstream signaling pathways that influence JAK/STAT activation is a plausible mechanism of action.

JAK_STAT_Pathway

C. Interference with the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[25][26][27][28][29] Its aberrant activation is a frequent event in human cancers, making it an attractive target for cancer therapy. Several heterocyclic compounds, including those with a benzothiazole core, have been reported to inhibit this pathway at various nodes.[25][26] The inhibition of upstream activators like EGFR by (2-Benzothiazolyl)-guanidines can lead to the downregulation of the PI3K/Akt/mTOR pathway.

PI3K_AKT_mTOR_Pathway

IV. Future Perspectives and Conclusion

Substituted (2-Benzothiazolyl)-guanidines represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated antimicrobial, anticancer, and antioxidant activities, coupled with their ability to modulate key cellular signaling pathways, underscore their potential for the development of novel therapeutics.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of various substituents on the benzothiazole ring and the guanidine moiety will be crucial for optimizing potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Further in-depth studies are needed to precisely define the molecular targets and mechanisms of action for different biological activities. This includes identifying specific enzyme inhibition profiles and further clarifying interactions with signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

  • Development of Drug Delivery Systems: For compounds with suboptimal solubility or bioavailability, the development of novel drug delivery strategies could enhance their therapeutic potential.

V. References

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

  • El-Sayed, M. A., et al. (2015). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 927-937. [Link]

  • Rahman, M., et al. (2020). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 38(13), 3878-3891. [Link]

  • Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. [Link]

  • Examples of benzothiazole‐based epidermal growth factor receptor (EGFR) inhibitors. [Link]

  • Bar-Am, O., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS combinatorial science, 12(5), 469–474. [Link]

  • Aghaly, M. M., et al. (2020). Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic chemistry, 103, 104259. [Link]

  • IC 50 values of derivatives against cancer cells and relative... [Link]

  • Shapoval, O. O., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10839. [Link]

  • Wernimont, A., et al. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. ACS chemical biology, 10(7), 1629–1634. [Link]

  • Hodge, J. A., et al. (2020). Basic Mechanisms of JAK Inhibition. Frontiers in immunology, 11, 1421. [Link]

  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]

  • Al-Ostath, A. I., et al. (2022). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 12(45), 29197-29210. [Link]

  • Migita, K., et al. (2012). Suppression of Autoimmune Arthritis by Small Molecule Inhibitors of the JAK/STAT Pathway. Journal of clinical & cellular immunology, S1, 004. [Link]

  • The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Ros-Perez, R., et al. (2022). Small Molecule Inhibitors of Interferon‐Induced JAK‐STAT Signalling. Angewandte Chemie International Edition, 61(1), e202111162. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • IC50 values of the antioxidant activity test using DPPH method. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Al-Zereini, W. A., et al. (2022). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC advances, 12(45), 29197-29210. [Link]

  • IC50 values of 2-arylbezimidazoles and benzothiazoles for DPPH and ABTS free radical scavenging activity. [Link]

  • Sanna, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [Link]

  • PI3K/AKT/mTOR pathway. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

  • Zgonnik, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7247. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • de Aguiar, A. C., et al. (2023). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. International journal of molecular sciences, 24(13), 10839. [Link]

  • DPPH Radical Scavenging Assay. [Link]

  • Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. [Link]

  • Table 5 % DPPH radical scavenging activity assay. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]

Sources

The Genesis of a Hybrid Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole-Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide navigates the historical landscape and scientific evolution of benzothiazole-guanidine compounds, a class of molecules born from the fusion of two pharmacologically significant scaffolds. From their early, sparsely documented origins to their contemporary exploration as potent therapeutic agents, this document provides a comprehensive overview for professionals in drug discovery and development.

Introduction: The Union of Two Privileged Structures

In the realm of medicinal chemistry, both the benzothiazole and guanidine moieties are considered "privileged structures" due to their recurring presence in a multitude of biologically active compounds.[1][2] The benzothiazole core, a bicyclic system of a benzene ring fused to a thiazole ring, is a cornerstone of numerous pharmaceuticals, including the FDA-approved drug Riluzole.[3][4] Its rigid structure and potential for diverse substitutions have made it a versatile scaffold in drug design.

Similarly, the guanidine group, first isolated in 1861 by Adolph Strecker from guanine, has a long and storied history in medicine.[5] Derivatives of this highly basic functional group have been utilized for centuries, with early uses of French lilac, a source of guanidine-like compounds, for treating diabetes dating back to the Middle Ages.[5] This historical precedent eventually led to the development of modern biguanide drugs like metformin.

The conceptual fusion of these two entities into a single benzothiazole-guanidine scaffold created a novel chemical space with the potential for unique biological interactions, combining the structural features of the benzothiazole ring with the hydrogen-bonding capacity and basicity of the guanidine group.

Early Synthetic Footprints: Tracing the Origins

Pinpointing the definitive first synthesis of a benzothiazole-guanidine compound is challenging due to the historical nature of chemical literature. However, early investigations into the reactivity of 2-aminobenzothiazoles likely led to the creation of these derivatives. A significant early report appears in the Journal of the Indian Chemical Society in 1927 by P. K. De and D. K. Jha , detailing the synthesis of 2-guanidinobenzothiazole. This early work establishes that the fundamental scaffold was known to chemists for nearly a century.

Modern synthetic protocols have since been refined. A notable and frequently cited method for the preparation of 2-(1,3-Benzothiazol-2-yl)guanidine was detailed in a 2011 crystallographic study, which referenced a 2006 procedure by Dolzhenko et al.[6][7] This method provides a reliable and accessible route for researchers working with this scaffold.

Key Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-yl)guanidine

This protocol is based on the procedure described by Dolzhenko et al. (2006) and utilized in subsequent crystallographic studies.[6]

Objective: To synthesize 2-(1,3-Benzothiazol-2-yl)guanidine via the condensation of 2-aminothiophenol and cyanoguanidine.

Materials:

  • 2-Aminothiophenol

  • Cyanoguanidine (Dicyandiamide)

  • 10% Sulfuric Acid

  • 50% Sodium Hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminothiophenol (0.050 mol) in 50 ml of 10% sulfuric acid.

  • To this acidic solution, add cyanoguanidine (0.075 mol).

  • Heat the reaction mixture until a clear solution is obtained. This indicates the completion of the initial condensation reaction.

  • Allow the solution to cool to room temperature.

  • Carefully add 50% sodium hydroxide solution dropwise to the cooled solution to precipitate the product. The addition should be continued until the solution is basic.

  • Collect the precipitated solid by filtration and wash with water.

  • For purification, recrystallize the crude product from ethanol to obtain X-ray quality crystals.

Expected Yield: Approximately 90%

Causality of Experimental Choices:

  • The use of sulfuric acid serves to protonate the 2-aminothiophenol, making it more soluble and activating the amino group for nucleophilic attack.

  • Cyanoguanidine is an excellent and stable electrophilic partner for the guanidinylation reaction.

  • Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur.

  • The final addition of a strong base (sodium hydroxide) is crucial to deprotonate the guanidinium salt, leading to the precipitation of the free base product.

Elucidating the Mechanism of Action: A Journey of Rediscovery

While the synthesis of benzothiazole-guanidines was established early on, a deep understanding of their biological activities and mechanisms of action is a more recent development. For much of their history, they remained a chemical curiosity rather than a focus of intense pharmacological investigation.

A significant turning point came in 2012 , with a publication describing the "discovery" of benzothiazole guanidines as novel inhibitors of thrombin and trypsin. This research, stemming from a project to identify new fragments for thrombin inhibitors, utilized modern screening techniques like WaterLOGSY NMR to identify the binding of the benzothiazole-guanidine scaffold to these serine proteases. This work not only highlighted a potential therapeutic application but also provided a detailed structural basis for their activity through X-ray crystallography of the compound bound to thrombin.

This "rediscovery" in a new therapeutic context sparked renewed interest in this class of compounds. Subsequent research has explored their potential in a variety of other areas, including:

  • Antimicrobial and Antioxidant Activities: Studies have demonstrated that derivatives of benzothiazole-guanidine exhibit promising activity against various microbial strains and possess antioxidant properties.[4]

  • Anticancer Potential: The scaffold has been investigated for its cytotoxic effects against cancer cell lines.

  • Antidiabetic Properties: More recent research has explored 2-aminobenzothiazole derivatives containing a guanidine moiety for their antidiabetic activity, with molecular docking studies suggesting strong binding to PPARγ.

  • Anticonvulsant Effects: Some benzothiazole analogs incorporating a guanidine group have been synthesized and evaluated for their neurotoxicity and anticonvulsant activity.

The mechanism of action of these compounds is diverse and appears to be highly dependent on the specific substitutions on both the benzothiazole ring and the guanidine group. This allows for a high degree of tunability in their biological targets.

Structure-Activity Relationship (SAR) and Modern Drug Development

The synthetic accessibility of the 2-aminobenzothiazole precursor allows for systematic modifications to explore the structure-activity relationship (SAR) of benzothiazole-guanidine derivatives. Key areas of modification include:

  • Substitution on the Benzothiazole Ring: Introducing various functional groups onto the benzene portion of the benzothiazole scaffold can significantly impact lipophilicity, electronic properties, and steric interactions with biological targets.

  • Substitution on the Guanidine Moiety: The nitrogen atoms of the guanidine group can be substituted with different alkyl or aryl groups, altering the compound's basicity, hydrogen bonding potential, and overall shape.

The table below summarizes representative data from studies on benzothiazole-guanidine derivatives, illustrating the impact of structural modifications on biological activity.

Compound IDBenzothiazole SubstitutionGuanidine SubstitutionTarget/ActivityReported Potency (IC50/MIC)Reference
BG-1 UnsubstitutedUnsubstitutedThrombin InhibitionWeak
BG-T1 Optimized SubstitutionsUnsubstitutedTrypsin IV InhibitionSelective Inhibitor
ABG-1 6-nitroPhenylAntimicrobialVaries with strain[4]
DBG-2 UnsubstitutedIsothiourea-basedAntidiabetic (PPARγ)Significant glucose lowering

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

General Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 2-Aminothiophenol 2-Aminothiophenol Reaction Reaction 2-Aminothiophenol->Reaction Cyanoguanidine Cyanoguanidine Cyanoguanidine->Reaction Acid_Catalyst H₂SO₄ Acid_Catalyst->Reaction Heat Δ Heat->Reaction Base NaOH Intermediate Intermediate Base->Intermediate Product 2-(Benzothiazol-2-yl)guanidine Reaction->Intermediate Condensation & Cyclization Intermediate->Product Deprotonation

Caption: General synthesis of 2-(Benzothiazol-2-yl)guanidine.

Drug Discovery and Development Workflow

G Scaffold_ID Identify Privileged Scaffolds (Benzothiazole, Guanidine) Synthesis Chemical Synthesis of Benzothiazole-Guanidine Library Scaffold_ID->Synthesis Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Modern drug discovery workflow for benzothiazole-guanidines.

Future Directions and Conclusion

The journey of benzothiazole-guanidine compounds from their early synthesis to their modern-day "rediscovery" is a testament to the enduring value of fundamental chemical scaffolds. While their history may be somewhat fragmented, their future in medicinal chemistry appears bright. The versatility of the scaffold, combined with the power of modern drug discovery techniques, presents a fertile ground for the development of novel therapeutics.

Future research will likely focus on:

  • Expanding the chemical diversity of benzothiazole-guanidine libraries through innovative synthetic methods.

  • Exploring novel therapeutic targets beyond those already identified.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical potential.

References

  • Discovery of Benzothiazole Guanidines as Novel Inhibitors of Thrombin and Trypsin IV. Bioorganic & Medicinal Chemistry Letters, 2012.

  • 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 2011.

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 2024.

  • Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. Research on Chemical Intermediates, 2016.

  • Guanidine. Wikipedia, 2024.

  • Synthesis of benzothiazole guanidine derivatives. ResearchGate, 2019.

  • Synthesis and bioactivity of 1-alkyl-3-[ 4-(benzothiazole-2-mercapto) phenyl] guanidine compounds. ResearchGate, 2008.

  • Benzothiazole‐based diaryl sulfonylguanidine derivatives synthesized. ResearchGate, 2023.

  • Synthesis, Neurotoxicity and Anticonvulsant Study of Some Benzothiazole Analogs. Letters in Drug Design & Discovery, 2011.

  • Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents. ResearchGate, 2020.

  • Synthesis of the Guanidine Derivative: N-{4][6]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2017.

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 2022.

  • A Review on Synthesis of Benzothiazole Derivatives. Current Organic Synthesis, 2019.

  • 2-(1,3-Benzothiazol-2-yl)guanidine. Sci-Hub, 2011.

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Chemistry, 2020.

  • Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.

Sources

(2-Benzothiazolyl)-guanidine Derivatives as Potential Antimicrobial Agents: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) is a global health crisis, threatening to undermine decades of medical progress. The relentless evolution of multidrug-resistant pathogens necessitates a paradigm shift in our approach to antimicrobial drug discovery. No longer can we rely solely on modifications of existing antibiotic classes. Instead, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount. Among the promising avenues of research, the fusion of the benzothiazole and guanidine moieties into a singular molecular entity, the (2-Benzothiazolyl)-guanidine scaffold, has emerged as a compelling starting point for the development of a new generation of antimicrobial agents.

This technical guide provides an in-depth exploration of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the current understanding of their mechanism of action, dissect structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this critical area.

The Benzothiazole and Guanidine Moieties: A Synergy of Antimicrobial Potential

The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including those with antimicrobial properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a range of biological targets. The guanidine group, a strongly basic functional group, is also a well-established pharmacophore in antimicrobial drug design.[3] Its positive charge at physiological pH facilitates interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[3] The conjugation of these two pharmacophores presents a compelling strategy for creating novel antimicrobial agents with potentially synergistic or unique modes of action.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of the core this compound scaffold is a crucial first step in the exploration of this compound class. The following protocol is a detailed, self-validating methodology for the synthesis of the parent compound, which can be adapted for the creation of a diverse library of derivatives.

Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-yl)guanidine

This protocol is based on the procedure described by Dolzhenko et al. and has been elaborated for clarity and reproducibility.[4]

Materials:

  • 2-Aminothiophenol

  • Cyanoguanidine (Dicyandiamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (0.1 mol).

  • Addition of Reagents: To the flask, add cyanoguanidine (0.1 mol) and 100 mL of ethanol.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (0.1 mol) to the stirred mixture. Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterization: The final product, 2-(1,3-Benzothiazol-2-yl)guanidine hydrochloride, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices: The use of an ethanolic solution provides a suitable medium for the reaction, while the addition of hydrochloric acid protonates the guanidine nitrogen, increasing its electrophilicity and facilitating the cyclization reaction with 2-aminothiophenol. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Proposed Mechanism of Antimicrobial Action

While the precise mechanism of action for this compound derivatives is still under investigation, based on the known properties of the individual moieties, a multi-target mechanism is plausible.

1. Cell Membrane Disruption: The cationic guanidinium group is likely a key player in the initial interaction with the microbial cell. The negatively charged components of bacterial membranes, such as phospholipids and teichoic acids, can electrostatically attract the positively charged guanidinium ion.[3] This interaction can lead to the displacement of divalent cations that stabilize the membrane, ultimately disrupting membrane integrity, causing leakage of intracellular contents, and leading to cell death.[3]

2. Enzyme Inhibition: Benzothiazole derivatives have been reported to inhibit various microbial enzymes.[5] Potential targets for this compound derivatives could include:

  • DNA Gyrase: An essential bacterial enzyme involved in DNA replication.[5]

  • Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid biosynthesis pathway, which is crucial for nucleotide synthesis.[4]

The benzothiazole core could bind to the active site of these enzymes, while the guanidine group could provide additional anchoring interactions, leading to potent inhibition.

Proposed_Mechanism_of_Action cluster_compound this compound Derivative cluster_bacterium Bacterial Cell Compound Cationic Guanidinium Head + Lipophilic Benzothiazole Core Membrane Negatively Charged Cell Membrane Compound->Membrane Electrostatic Interaction Enzymes Intracellular Enzymes (e.g., DNA Gyrase, DHFR) Compound->Enzymes Enzyme Inhibition Disruption Membrane Disruption & Permeabilization Membrane->Disruption leads to DNA DNA Replication Folate Folate Synthesis Inhibition Inhibition of Essential Metabolic Pathways Enzymes->Inhibition results in CellDeath Bacterial Cell Death Disruption->CellDeath causes Inhibition->CellDeath contributes to

Caption: Proposed dual mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their antimicrobial activity is crucial for designing more potent and selective compounds. The following table summarizes hypothetical MIC data for a series of derivatives, illustrating key SAR trends.

Compound IDR1 (Benzothiazole)R2 (Guanidine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 HH1632
2 6-ClH816
3 6-NO₂H48
4 6-OCH₃H3264
5 HMethyl3264
6 HPhenyl>128>128

Analysis of SAR:

  • Substitution on the Benzothiazole Ring: The introduction of electron-withdrawing groups, such as chloro (Compound 2) and nitro (Compound 3), at the 6-position of the benzothiazole ring generally enhances antimicrobial activity.[6] This may be due to increased interaction with the target site or altered electronic properties of the molecule. Conversely, electron-donating groups like methoxy (Compound 4) tend to decrease activity.

  • Substitution on the Guanidine Group: Substitution on the guanidine nitrogen (Compounds 5 and 6) generally leads to a decrease in activity. This suggests that an unsubstituted, protonated guanidine group is critical for the initial interaction with the bacterial cell membrane.

In Vitro Antimicrobial Susceptibility Testing: A Standardized Protocol

To evaluate the antimicrobial efficacy of newly synthesized this compound derivatives, a standardized in vitro susceptibility testing method is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth and solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Broth_Microdilution_Workflow Start Start PrepInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate PrepInoculum->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity and Selectivity Index: Assessing Therapeutic Potential

A critical aspect of drug development is to ensure that a compound is selectively toxic to the pathogen and not to the host cells. The selectivity index (SI) is a quantitative measure of this selectivity.

SI = CC₅₀ / MIC

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of mammalian cells.

  • MIC (Minimum Inhibitory Concentration): The minimum concentration of the compound that inhibits the growth of the microorganism.

A higher SI value indicates greater selectivity and a more promising therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculation of CC₅₀: The CC₅₀ value is calculated from the dose-response curve.[7]

Future Directions: Advancing this compound Derivatives Towards the Clinic

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. However, further research is needed to fully realize its therapeutic potential.

  • Lead Optimization: Extensive SAR studies are required to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives.

  • Mechanism of Action Elucidation: Detailed mechanistic studies are needed to identify the specific molecular targets of these compounds in various pathogens.

  • In Vivo Efficacy Studies: Promising lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy and safety.[8]

  • Resistance Studies: It is crucial to investigate the potential for resistance development to these novel compounds.

By addressing these key areas, the scientific community can advance the development of this compound derivatives as a new class of antimicrobial agents to combat the growing threat of antimicrobial resistance.

References

  • Dolzhenko, A. V., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o786. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). MDPI. [Link]

  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (2022). PubMed Central. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). PMC. [Link]

  • Bis-6-amidino-benzothiazole Derivative that Cures Experimental Stage 1 African Trypanosomiasis with a Single Dose. (2023). ACS Publications. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). National Institutes of Health. [Link]

  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (n.d.). ResearchGate. [Link]

  • Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. (2019). ResearchGate. [Link]

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). Royal Society of Chemistry. [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2022). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. (2022). PubMed Central. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2024). PubMed Central. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. [Link]

  • 2-guanidinobenzothiazole 107 used as an intermediate to produce... (n.d.). ResearchGate. [Link]

  • N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. (2015). PubMed. [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. (2023). MDPI. [Link]

  • (PDF) 2-(1,3-Benzothiazol-2-yl)guanidine. (2011). ResearchGate. [Link]

  • (Benzo[d]thiazol-2-yl)guanidine derivative. (n.d.). ResearchGate. [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2022). MDPI. [Link]

  • (PDF) Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. (2011). ResearchGate. [Link]

  • (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (2022). ResearchGate. [Link]

  • Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. (2014). PubMed Central. [Link]

Sources

The Emergence of (2-Benzothiazolyl)-guanidines: A New Frontier in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the benzothiazole scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a particularly promising subclass: (2-Benzothiazolyl)-guanidine analogs. The incorporation of the guanidinium group, a strong base at physiological pH, onto the 2-position of the benzothiazole ring system introduces unique physicochemical properties that can profoundly influence biological activity. This document serves as a technical deep-dive into the synthesis, anticancer properties, and mechanistic intricacies of these novel compounds, providing a vital resource for scientists dedicated to oncology drug development.

The Benzothiazole-Guanidine Scaffold: A Union of Anticancer Potential

The rationale for hybridizing the benzothiazole core with a guanidine moiety is rooted in the established anticancer profiles of both functionalities. Benzothiazole derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, including those of the breast, colon, lung, and liver.[3][4][5] Their mechanisms of action are diverse, encompassing the inhibition of critical cellular processes like tubulin polymerization, kinase signaling, and the induction of apoptosis.[3] The guanidinium group, present in several natural and synthetic bioactive molecules, is known to engage in crucial biological interactions, including targeting DNA and disrupting cellular membranes.[3] The convergence of these two pharmacophores presents a compelling strategy for the development of potent and potentially selective anticancer agents.

Synthesis of this compound Analogs: A Methodological Overview

The synthesis of this compound and its derivatives typically involves a multi-step process, beginning with the foundational 2-aminobenzothiazole. A common and effective route involves the reaction of 2-aminobenzothiazole with cyanamide or its derivatives.

Core Synthesis of 2-(Benzothiazol-2-yl)guanidine:

A prevalent synthetic route to the core this compound structure involves the reaction of 2-aminobenzothiazole with S-methylisothiourea or by reacting cyano guanidine with o-aminothiophenol in an acidic medium. A range of synthetic methods have also been developed based on the reaction of 2-benzothiazolyl guanidine with various reagents such as α,β-unsaturated carbonyls, 2-cyano-3-(dimethylamino)-N-acrylamide, β-diketones, and β-keto esters.[3]

Experimental Protocol: Synthesis of 2-(Benzothiazol-2-yl)guanidine Analogs

Objective: To synthesize a series of this compound analogs for anticancer screening.

Materials:

  • Substituted 2-aminobenzothiazoles

  • Cyanamide

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Appropriate solvents for purification (e.g., ethanol, methanol, ethyl acetate)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Guanidinylating Agent: In a round-bottom flask, dissolve cyanamide in ethanol. Carefully add a catalytic amount of concentrated HCl. Stir the mixture at room temperature for 30 minutes. This in situ generation of a more reactive guanidinylating species is a critical step to ensure efficient reaction. The acidic environment protonates the cyanamide, increasing its electrophilicity.

  • Reaction with 2-Aminobenzothiazole: To the prepared solution, add the desired substituted 2-aminobenzothiazole. The choice of substitution on the benzothiazole ring is a key variable for structure-activity relationship (SAR) studies.

  • Reflux and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting 2-aminobenzothiazole spot indicates the completion of the reaction. Refluxing provides the necessary activation energy for the nucleophilic attack of the amino group of benzothiazole on the cyanamide carbon.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a dilute solution of NaOH. The product will precipitate out of the solution. Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials. The neutralization step is crucial for the isolation of the free base form of the guanidine product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography over silica gel. The choice of the purification method depends on the physical properties of the synthesized analog. Purity is assessed by techniques like HPLC and melting point determination.

  • Characterization: Confirm the structure of the synthesized this compound analogs using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. This step is essential to verify the successful synthesis of the target compound.

Self-Validating System:

  • TLC Monitoring: Continuous monitoring of the reaction ensures that the reaction is driven to completion and helps in optimizing the reaction time, preventing the formation of by-products due to prolonged heating.

  • Spectroscopic Characterization: The comprehensive spectroscopic analysis provides unambiguous confirmation of the chemical structure, ensuring the integrity of the synthesized compounds before biological evaluation.

  • Purity Assessment: Techniques like HPLC and melting point determination are crucial to ensure that the observed biological activity is attributable to the synthesized compound and not to impurities.

Unraveling the Anticancer Mechanisms of this compound Analogs

The anticancer activity of this compound analogs stems from their ability to interfere with multiple cellular processes that are fundamental to cancer cell proliferation and survival. The primary mechanisms identified to date include the induction of apoptosis and the modulation of key signaling pathways.

Induction of Apoptosis: The Programmed Cell Death Pathway

A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. This compound analogs have been shown to trigger this programmed cell death cascade through the intrinsic, or mitochondrial, pathway.[6]

Key events in the apoptosis induction by these compounds include:

  • Disruption of Mitochondrial Membrane Potential: The compounds can lead to the depolarization of the mitochondrial membrane, a critical initiating event in the intrinsic apoptotic pathway.[7]

  • Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[6][8] An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

  • Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[6][8]

Diagram: Apoptosis Induction Pathway

cluster_guanidine This compound Analog cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm guanidine Analog bcl2 Bcl-2/Bcl-xL guanidine->bcl2 Inhibition bax Bax/Bad guanidine->bax Activation cytochrome_c Cytochrome c bax->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis cluster_guanidine This compound Analog cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes guanidine Analog pi3k PI3K/Akt/mTOR guanidine->pi3k Inhibition mapk MAPK/ERK guanidine->mapk Inhibition jak JAK/STAT guanidine->jak Inhibition apoptosis Increased Apoptosis guanidine->apoptosis proliferation Decreased Proliferation pi3k->proliferation survival Decreased Survival pi3k->survival mapk->proliferation jak->proliferation jak->survival

Caption: Inhibition of key cancer-related signaling pathways by this compound analogs.

Anticancer Activity Profile: A Quantitative Overview

The anticancer efficacy of novel this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The table below summarizes the reported IC50 values for a selection of analogs, highlighting their activity across different cancer types.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 UnsubstitutedMCF-7 (Breast)2.49[9]
Analog 2 6-NitroMCF-7 (Breast)>10[9]
Analog 3 6-EthoxyMCF-7 (Breast)1.58[9]
Analog 4 UnsubstitutedHCT-116 (Colon)5.8[3]
Analog 5 4-Chloro-phenylHCT-116 (Colon)3.2[3]
Analog 6 4-Methoxy-phenylHCT-116 (Colon)4.1[3]
Analog 7 UnsubstitutedHepG2 (Liver)7.5[3]
Analog 8 4-Methyl-phenylHepG2 (Liver)6.3[3]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

The analysis of the anticancer activity of a series of this compound analogs allows for the elucidation of key structure-activity relationships (SAR). These insights are crucial for the rational design of more potent and selective anticancer agents.

  • Substitution on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole ring can significantly impact anticancer activity. For instance, electron-donating groups at the 6-position, such as an ethoxy group, have been shown to enhance cytotoxicity against MCF-7 cells compared to an unsubstituted analog or an electron-withdrawing nitro group. [9]* Substitution on the Guanidine Moiety: Modifications to the guanidine group, such as the introduction of aryl or heteroaryl rings, can influence the compound's lipophilicity and its ability to interact with biological targets. Hydrophobic groups on the terminal nitrogen of the guanidine can potentiate anticancer activity. [10][11]* Overall Lipophilicity: The lipophilicity of the molecule, often expressed as logP, is a critical parameter that affects its ability to cross cell membranes and reach its intracellular target. A balance between hydrophilicity and lipophilicity is essential for optimal bioavailability and anticancer efficacy.

Future Directions and Conclusion

The exploration of this compound analogs as anticancer agents is a burgeoning field with considerable promise. The initial in vitro studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines and have begun to shed light on their mechanisms of action.

Future research should focus on several key areas:

  • Expansion of the Analog Library: The synthesis and screening of a wider range of analogs with diverse substitution patterns will be crucial for refining the SAR and identifying lead compounds with improved potency and selectivity.

  • In-depth Mechanistic Studies: Further investigation into the specific molecular targets of these compounds is warranted. This could involve techniques such as target-based screening, proteomics, and transcriptomics to identify the key proteins and pathways that are modulated by these analogs.

  • In Vivo Efficacy and Preclinical Development: Promising lead compounds should be advanced to in vivo studies using animal models of cancer to evaluate their efficacy, pharmacokinetics, and toxicity profiles. While some benzothiazole derivatives have shown in vivo efficacy, specific preclinical data for the guanidine subclass is an area for future investigation. [4]* Combination Therapies: Exploring the synergistic effects of this compound analogs with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

References

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • In vitro and In vivo antitumor activities of benzothiazole analogs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). Ovid. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis and Antitumor Evaluation of (E)-2-Benzothiazole Hydrazones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers. Retrieved January 11, 2026, from [Link]

  • Evaluation of Benzothiazole-Chalcone Hybrids: Apoptosis Induction, Docking Analysis, and Anticancer Potential in Gastric Cancer Cells. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. (2021). The Thai Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (2021). Chulalongkorn University. Retrieved January 11, 2026, from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Reported antitumor quinazolines and proposed compounds; (A) benzothiazole derivatives; (B) pyrimido[2,1. (n.d.). ResearchGate. Retrieved January 11, 2026, from https://www.researchgate.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[7][12]xazin-3(4H). (2025). National Institutes of Health. Retrieved January 11, 2026, from [Link]

Sources

Antioxidant potential of guanidinyl benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antioxidant Potential of Guanidinyl Benzothiazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Imperative for Novel Antioxidants

In the landscape of modern drug discovery, the battle against oxidative stress remains a central theme. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2] The benzothiazole scaffold, a heterocyclic system composed of fused benzene and thiazole rings, has long been a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[3][4][5] Its unique electronic properties and versatile substitution patterns make it an ideal foundation for designing novel therapeutic agents.[6][7] When functionalized with a guanidinyl moiety—a group renowned for its biological activity and ability to form strong hydrogen bonds—the resulting derivatives present a compelling new class of potential antioxidants.[8][9]

This guide provides a comprehensive technical overview of guanidinyl benzothiazole derivatives, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind synthetic choices, the mechanistic underpinnings of their antioxidant action, and the robust, self-validating protocols required for their evaluation. Our focus is on providing not just the "how," but the critical "why," empowering researchers to advance this promising area of study.

Synthetic Strategies: From Scaffold to Active Moiety

The creation of guanidinyl benzothiazole derivatives is a multi-step process that demands careful control over reaction conditions to achieve desired purity and yield. The general strategy involves the initial synthesis or procurement of a substituted 2-aminobenzothiazole scaffold, followed by a guanidinylation reaction.

Causality in Synthetic Route Selection

The most prevalent and reliable method for synthesizing the target compounds involves the reaction of a benzothiazole thiourea derivative with a substituted aniline in the presence of a desulfurizing agent, typically mercuric chloride (HgCl₂).[8][10]

Why this route?

  • Accessibility of Precursors: 2-Aminobenzothiazoles are readily synthesized or commercially available, providing a versatile starting point for derivatization.

  • Thiourea as a Key Intermediate: The conversion of the amine to a thiourea provides a stable, easily handled intermediate. This step is crucial as the thiourea is an excellent precursor for the guanidine group.

  • Efficient Guanidinylation: The use of HgCl₂ promotes the desulfurization of the thiourea and facilitates the addition of the second amine (the aniline), effectively forming the guanidine linkage. While mercury compounds require careful handling and disposal, the efficiency of this reaction often makes it the preferred method in a research setting for establishing proof-of-concept.[10] Alternative, less toxic methods using carbodiimide intermediates are also employed.[11]

General Synthetic Workflow Diagram

G cluster_0 Part 1: Thiourea Intermediate Synthesis cluster_1 Part 2: Guanidinylation A Substituted 2-Aminobenzothiazole C Benzothiazole Thiourea Derivative A->C Reaction in Acetone B Benzoyl Isothiocyanate B->C F Final Guanidinyl Benzothiazole Derivative C->F Desulfurization & Condensation D Substituted Aniline D->F E Mercuric Chloride (HgCl₂) E->F Promoter G cluster_assays In Vitro Assays A Synthesized Guanidinyl Benzothiazole Derivatives B Prepare Stock Solutions (e.g., in DMSO or Methanol) A->B C Prepare Serial Dilutions (Multiple Concentrations) B->C D DPPH Assay C->D E ABTS Assay C->E F Other Assays (e.g., FRAP, Hydroxyl Radical) C->F G Spectrophotometric Measurement (Absorbance) D->G E->G F->G H Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Value G->H I Structure-Activity Relationship (SAR) Analysis H->I

Sources

Solubility and stability of (2-Benzothiazolyl)-guanidine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on (2-Benzothiazolyl)-guanidine's solubility and stability. I'm focusing on its behavior in different solvents and specific experimental protocols. This initial research will form the base for further investigation.

Structuring the Technical Guide

I'm now diving into the structural framework of the technical guide. My plan is to start with an introduction emphasizing the importance of understanding this compound's solubility and stability. Then, I'll build out dedicated sections: one on solubility, including a detailed protocol, and another on stability, complete with degradation mechanisms and an experimental protocol for assessment.

Expanding Research Scope

I'm now expanding my data collection to include specific scientific literature. I'm focusing on identifying key solvents, solubility limits, and degradation pathways. I plan to synthesize this into structured tables and figures. I'm also planning the guide's introduction and solubility section.

An In-Depth Technical Guide to (2-Benzothiazolyl)-guanidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzothiazolyl)-guanidine, a unique heterocyclic compound, stands at the intersection of guanidinium chemistry and the pharmacologically significant benzothiazole scaffold. This guide provides a comprehensive technical overview of its chemical identity, synthesis, and potential applications in drug discovery. We delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol, and explore its known biological activities. This document is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for the development of novel therapeutics.

Core Compound Identification

The subject of this technical guide is the compound identified by the following nomenclature and registry number:

  • IUPAC Name: 2-(1,3-benzothiazol-2-yl)guanidine[1][2]

  • CAS Number: 2582-07-2[2]

This compound is also commonly referred to as 2-guanidinobenzothiazole. Its structure features a guanidinium group attached to the second position of a benzothiazole ring system.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and formulation.

PropertyValueSource
Molecular Formula C₈H₈N₄S[2]
Molecular Weight 192.24 g/mol [2]
Appearance White crystalline solid[3]
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

The crystal structure of this compound has been elucidated, revealing a largely planar molecule. In its crystalline state, it forms hydrogen-bonded dimers.[1][2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with a guanidine source. A reliable and reproducible method involves the use of cyanoguanidine (dicyandiamide) as the guanidinylating agent.[2]

Rationale for Synthetic Route Selection

This particular synthetic pathway is favored due to the commercial availability and stability of the starting materials, 2-aminothiophenol and cyanoguanidine. The reaction proceeds under acidic conditions, which facilitates the cyclization and formation of the benzothiazole ring. This one-pot reaction is efficient and avoids the need for complex protecting group strategies.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Mohamed, S. K., et al. (2011).[2]

Materials:

  • 2-Aminothiophenol

  • Cyanoguanidine (Dicyandiamide)

  • 10% Sulfuric Acid

  • 10 M Sodium Hydroxide

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (0.050 mol) in 50 ml of 10% sulfuric acid. Stir the solution until the 2-aminothiophenol is completely dissolved.

  • Addition of Cyanoguanidine: To the stirred solution, add cyanoguanidine (0.050 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).

  • Precipitation: After cooling the reaction mixture to room temperature, slowly add 10 M sodium hydroxide solution to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to yield shiny white crystals of this compound.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Reaction Reflux in 10% H2SO4 2-Aminothiophenol->Reaction Cyanoguanidine Cyanoguanidine Cyanoguanidine->Reaction Precipitation Precipitation with 10M NaOH Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Analytical Methodologies

For the characterization and quantification of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Experimental Protocol: HPLC Analysis

The following is a general reverse-phase HPLC method for the analysis of this compound.

  • Column: A C18 reverse-phase column is typically effective.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended. The use of formic acid makes the method compatible with mass spectrometry (MS) detection.

  • Detection: UV detection at a wavelength of approximately 195 nm is suitable for guanidine-containing compounds.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

This method can be adapted for various applications, including reaction monitoring, purity assessment, and pharmacokinetic studies.

Pharmacological Profile and Potential Applications

The benzothiazole nucleus is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of the guanidinium group, known for its ability to form strong hydrogen bonds and its basicity, can significantly influence the pharmacological profile.

While specific and extensive biological data for the parent this compound is limited in publicly accessible literature, studies on its derivatives provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Derivatives of benzothiazolyl guanidine have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported in the range of 31.25 to 250 µg/L.[4] The guanidine moiety is thought to enhance antimicrobial activity by interacting with the bacterial cell membrane.

Anticancer Potential
Mechanism of Action: A Postulated View

Based on the known activities of related compounds, the mechanism of action of this compound could involve multiple pathways. As an antimicrobial agent, the cationic guanidinium group could disrupt the integrity of bacterial cell membranes. In the context of anticancer activity, potential mechanisms could include the inhibition of key enzymes like kinases or DHFR, or interference with nucleic acid synthesis. However, it must be emphasized that these are extrapolations from derivative studies, and dedicated mechanistic studies on this compound are required for confirmation.

Logical Relationship of Benzothiazole Core and Guanidine Group to Biological Activity

Logical_Relationship Core Benzothiazole Core Compound This compound Core->Compound Guanidine Guanidine Group Guanidine->Compound Activity Potential Biological Activities (Antimicrobial, Anticancer) Compound->Activity

Caption: Contribution of structural motifs to biological activity.

Future Directions and Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While research on the parent compound itself is not extensive, the demonstrated bioactivities of its derivatives highlight the significant potential of this chemical class.

Key areas for future research include:

  • Comprehensive Biological Screening: A systematic evaluation of this compound against a broad panel of microbial strains and cancer cell lines is warranted to establish its specific activity profile.

  • Mechanistic Studies: Elucidation of the precise mechanism of action through biochemical and cellular assays is crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for potent and selective activity.

References

  • Mohamed, S. K., El-Remaily, M. A. A., Soliman, A. M., Gurbanov, A. V., & Ng, S. W. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o786. [Link]

  • Mohamed, S. K., El-Remaily, M. A. A., Soliman, A. M., Gurbanov, A. V., & Ng, S. W. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o786. [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Future Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2019). 2-(1,3-Benzothiazol-2-yl)guanidin-2-ium acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1666–1669. [Link]

Sources

Theoretical studies and molecular modeling of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of (2-Benzothiazolyl)-guanidine

Executive Summary

The convergence of privileged scaffolds in medicinal chemistry offers a powerful strategy for the development of novel therapeutic agents. This guide focuses on this compound, a molecule integrating the biologically versatile benzothiazole nucleus with the highly basic and interactive guanidinium group. We delve into the computational methodologies essential for elucidating its intrinsic physicochemical properties and predicting its behavior in biological systems. This document provides both the theoretical underpinnings and practical, step-by-step protocols for quantum chemical calculations, pharmacophore modeling, molecular docking, and molecular dynamics simulations. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a comprehensive resource for researchers aiming to exploit the therapeutic potential of this compound and its derivatives.

Introduction: A Molecule of Convergent Potential

The strategic design of new drugs often involves the combination of pharmacophores known to impart desirable biological activities. This compound is a prime example of this approach, marrying two powerful moieties.

The Benzothiazole Scaffold

Benzothiazole is a bicyclic heterocyclic compound that is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anticonvulsant properties[1][2][3]. The planarity and aromaticity of the benzothiazole ring system allow it to participate in various non-covalent interactions with biological macromolecules.

The Guanidinium Group: A Privileged Pharmacophore

The guanidine group is a nitrogen-rich, highly basic functional group that is protonated under physiological conditions, forming the delocalized guanidinium cation. This feature allows it to form strong hydrogen bonds and salt bridges, particularly with the phosphate groups of DNA or the carboxylate residues (aspartate, glutamate) in proteins[4][5]. Its ability to engage in these critical interactions has led to its classification as a "privileged scaffold" in drug design, with applications ranging from anticancer to antiviral agents[4][6][7].

This compound: A Hybrid of Interest

The conjugation of the guanidine group to the benzothiazole nucleus at the 2-position creates a planar, delocalized system with at least four nitrogen atoms and multiple labile hydrogens, conferring an amphoteric character[8]. This unique electronic and structural arrangement suggests significant potential for DNA binding and enzyme inhibition, making it a compelling candidate for therapeutic development[4][6].

Theoretical Studies: Quantum Chemical Calculations

To understand the intrinsic properties that govern the molecule's reactivity and interaction potential, we turn to quantum mechanics. Density Functional Theory (DFT) provides a robust framework for this exploration, balancing computational cost with high accuracy[4][9].

Rationale for DFT

DFT calculations allow us to model the electronic structure of this compound, providing insights that are difficult or impossible to obtain through experimentation alone. We can determine its most stable three-dimensional shape, map its electron density, and calculate reactivity descriptors that predict its chemical behavior[4][9][10].

Protocol: DFT-Based Analysis

This protocol outlines the steps for a comprehensive DFT analysis.

  • Structure Input: Draw the 2D structure of this compound in a molecular editor and generate initial 3D coordinates.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on the most stable structure.

    • Method: Becke's 3-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and well-validated choice for organic molecules[9][10].

    • Basis Set: The 6-311G(d,p) basis set provides a good balance of flexibility and computational efficiency for this system[9].

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculations: Using the optimized geometry, calculate key electronic properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. A small HOMO-LUMO energy gap (ΔE) indicates high reactivity and lower kinetic stability[9][11].

    • Molecular Electrostatic Potential (MESP): This analysis generates a color-coded map of the electrostatic potential on the molecule's surface, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

    • Global Reactivity Descriptors: Calculate values such as ionization potential, electron affinity, chemical hardness, and electrophilicity index from the HOMO and LUMO energies to quantify reactivity[9].

Data Presentation: Calculated Properties

The quantitative outputs from DFT calculations are best summarized in a table for clarity and comparison.

ParameterDescriptionCalculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-8.980[11]
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-0.502
ΔE (LUMO-HOMO Gap) Energy difference between LUMO and HOMO; indicates chemical reactivity.8.478[11]
Ionization Potential (I) The energy required to remove an electron.8.980[11]
Electron Affinity (A) The energy released when an electron is added.0.502

Note: Values are illustrative and based on representative calculations for benzothiazole derivatives. Actual values for this compound would be obtained by following the protocol.

Molecular Modeling: Simulating Biological Interactions

While theoretical studies reveal intrinsic properties, molecular modeling aims to predict how this compound will interact with specific biological targets, such as proteins or DNA.

Workflow for Target-Based Drug Discovery

A typical computational workflow for investigating a molecule's potential as a drug involves identifying a biological target and then using modeling to predict and analyze their interaction.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis T Target Identification (e.g., Kinase, DNA) P Protein Preparation (PDB structure) T->P D Molecular Docking (Predict Binding Pose) P->D L Ligand Preparation (2-BTG 3D structure) L->D MD Molecular Dynamics (Assess Complex Stability) D->MD A Binding Affinity Calculation (MM-GBSA) MD->A I Interaction Analysis (H-Bonds, Hydrophobic) MD->I

Caption: A typical workflow for computational drug discovery.

Pharmacophore Modeling

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features a molecule must possess to be active at a specific biological target[12][13]. This can be done with knowledge of the target's structure (structure-based) or by analyzing a set of known active molecules (ligand-based)[14].

  • Collect Ligand Set: Assemble a diverse set of molecules known to be active against the target of interest.

  • Conformational Analysis: Generate a wide range of possible 3D conformations for each flexible molecule in the set, as the bioactive conformation is often unknown[12].

  • Feature Identification: Identify key pharmacophoric features for each conformation, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For this compound, key features would include the aromatic benzothiazole ring, H-bond donors from the guanidine amines, and a positive ionizable feature on the guanidinium group.

  • Alignment and Model Generation: Align the conformations of all active molecules, superimposing their common pharmacophoric features. A pharmacophore model is then generated from this alignment, representing a 3D hypothesis of the required features and their spatial relationships[15].

  • Model Validation: The model's predictive power is validated using a "decoy set" containing known active and a larger number of known inactive compounds. A good model will successfully identify the actives while rejecting the inactives[13].

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex[16][17].

The goal of docking is to simulate the natural binding process by exploring various ligand conformations and orientations within the receptor's active site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding[3]. This allows us to predict not only if a molecule will bind, but how it binds, revealing key interactions that can be optimized.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, usually from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a "docking box" or grid around the protein's active site. This box defines the search space for the ligand.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically place the ligand in the grid box, evaluating millions of potential poses.

  • Pose Analysis and Scoring:

    • The results are ranked based on a scoring function (e.g., kcal/mol).

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, with specific amino acid residues[17].

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations introduce motion and time, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment[16].

A high-scoring docking pose may not be stable over time. MD simulations model the movements of every atom in the system over nanoseconds, providing insights into the flexibility of the complex and the persistence of key interactions. A stable complex, indicated by a low and steady Root Mean Square Deviation (RMSD) of the ligand, provides greater confidence in the docking prediction[16].

Conclusion and Future Perspectives

The theoretical and molecular modeling approaches detailed in this guide provide a powerful, multi-faceted strategy for investigating this compound. Quantum chemical calculations illuminate its fundamental electronic properties and reactivity, while molecular modeling techniques like docking and MD simulation bridge the gap to biological function by predicting interactions with therapeutic targets.

The insights gained from these computational studies are not an end in themselves but a critical starting point. They provide a rational basis for the subsequent design and synthesis of novel derivatives with enhanced potency and selectivity. The ultimate validation of these in silico predictions lies in experimental verification through chemical synthesis, spectroscopic characterization, and in vitro biological assays. By integrating computational and experimental chemistry, researchers can accelerate the journey of promising scaffolds like this compound from a theoretical concept to a potential therapeutic reality.

References

  • Jain, A., et al. (2025).
  • Kaser, D., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.
  • Bhatt, H., et al. (2012). Pharmacophore Modeling, Virtual Screening and 3D-QSAR Studies of 5-tetrahydroquinolinylidine Aminoguanidine Derivatives as Sodium Hydrogen Exchanger Inhibitors. PubMed.
  • Bhat, M. A., & Belagali, S. L. (2020). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants.
  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine.
  • National Center for Biotechnology Information. (n.d.). 2-Guanidinobenzothiazole. PubChem.
  • Alan, R., & Boris, K. (2018). Synthesis and Characterization of Guanidine derivatives of Benzothiazole and their Cobalt(II), Nickel(II), Zinc(II), Copper(II). IOSR Journal of Applied Chemistry.
  • Sydow, D., et al. (n.d.). Ligand-based pharmacophores. TeachOpenCADD.
  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine.
  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothia-zol-2-yl)guanidine. PubMed.
  • Popli, J. V., et al. (2021). -Synthesis of benzothiazole guanidine derivatives.
  • Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
  • Popli, J. V., et al. (2021). Synthesis of benzothiazole guanidine derivatives.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Kumar, A., et al. (2019). Synthesis, molecular docking, binding free energy calculation and molecular dynamics simulation studies of benzothiazol-2-ylcarbamodithioates as Staphylococcus aureus MurD inhibitors. PubMed.
  • Al-Ostoot, F. H., et al. (2021). Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors.
  • Sharma, P., et al. (2024).
  • Ahmad, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. Sci-Hub.
  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds.
  • Wang, Y., et al. (2022). Biologically active guanidine alkaloids. ScienceOpen.
  • Abdel-Maksoud, M. S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
  • Saczewski, F., & Balewski, L. (2009). Biological Activities of Guanidine Compounds. PubMed.
  • Kumar, A. V., et al. (2015). Homology Modeling and Molecular Docking Studies of Novel Quinazolinone and Benzothiazole Derivatives as DNA Topoisomerase II Inhibitors. International Journal of Pharmaceutical Sciences Review and Research.
  • S., S., & S., A. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
  • Greer, E. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works.

Sources

A Technical Guide to (2-Benzothiazolyl)-guanidine as a Corrosion Inhibitor for Carbon Steel

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Corrosion of carbon steel remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, particularly in acidic environments encountered during industrial cleaning and processing. This guide provides an in-depth technical analysis of (2-Benzothiazolyl)-guanidine and its derivatives as highly effective corrosion inhibitors for carbon steel. We will explore the molecular basis for their inhibitive action, present robust experimental data from electrochemical and surface analysis techniques, and provide detailed protocols for their evaluation. The synthesis of findings demonstrates that the unique molecular structure of benzothiazole-guanidine compounds, rich in heteroatoms and π-electrons, facilitates strong adsorption onto the steel surface, forming a protective barrier that significantly retards both anodic and cathodic corrosion reactions.

The Challenge: Electrochemical Degradation of Carbon Steel

Carbon steel, while valued for its mechanical properties and low cost, is thermodynamically prone to corrosion—an electrochemical process where the metal reverts to its more stable oxidized state. In acidic solutions, this process involves two primary reactions:

  • Anodic Dissolution: Iron (Fe) is oxidized to ferrous ions (Fe²⁺) at anodic sites on the metal surface.

    • Fe → Fe²⁺ + 2e⁻

  • Cathodic Reaction: In acidic media, this is predominantly the evolution of hydrogen gas.

    • 2H⁺ + 2e⁻ → H₂ (gas)

This continuous electrochemical exchange leads to material loss, compromising structural integrity. The role of a corrosion inhibitor is to interfere with these reactions, typically by adsorbing onto the metal surface and blocking the active sites where dissolution and hydrogen evolution occur.

This compound (BTG): A Molecular Approach to Inhibition

Organic inhibitors are effective due to their ability to form a protective film on the metal surface. The efficacy of a molecule is intrinsically linked to its chemical structure. This compound (BTG) and its derivatives are particularly promising due to a combination of structural features.[1]

Chemical Structure and Active Centers

The BTG molecule combines two key functional groups: a benzothiazole ring and a guanidine group. This architecture is rich in active centers for adsorption:

  • Heteroatoms: The multiple nitrogen (N) and sulfur (S) atoms possess lone pairs of electrons.[1]

  • π-Electrons: The fused aromatic benzene ring provides a source of delocalized π-electrons.[1]

These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, establishing strong coordinate bonds (chemisorption). Furthermore, the protonated form of the inhibitor in acidic solution can electrostatically interact with the negatively charged steel surface (physisorption).

Mechanism of Corrosion Inhibition

The primary mechanism of inhibition by BTG derivatives is the formation of an adsorbed protective film on the carbon steel surface.[1][2][3] This film acts as a physical barrier, isolating the metal from the corrosive electrolyte.

The adsorption process is driven by the aforementioned structural features. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the benzene ring, facilitate the molecule's attachment to the steel surface, effectively blocking the active sites required for corrosion.[1] This adsorption disrupts both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Consequently, these compounds are classified as mixed-type inhibitors .[1][2][3]

The stability and coverage of this film are dictated by the inhibitor's concentration and the nature of its interaction with the surface, which can be described by adsorption isotherms. Studies on BTG derivatives show that their adsorption behavior conforms to the Langmuir adsorption isotherm , which implies the formation of a monolayer of inhibitor molecules on the steel surface.[1][2][3][4]

InhibitionMechanism Corrosion inhibition via adsorption of BTG on steel surface. cluster_steel Carbon Steel Surface (Fe) Fe Fe (Anodic/Cathodic Sites) Protective_Layer Adsorbed Protective Film H_plus H⁺ Ions H_plus->Fe Attack (Cathodic Reaction) Cl_minus Cl⁻ Ions Cl_minus->Fe Attack (Anodic Reaction) BTG This compound (Inhibitor Molecule) BTG->Fe Adsorption via - N, S heteroatoms - π-electrons

Caption: Adsorption mechanism of BTG on the carbon steel surface.

Performance Evaluation of BTG Derivatives

The effectiveness of a corrosion inhibitor is quantified through a series of electrochemical and surface analysis techniques. Research on compounds like Guanidine benzothiazole (G) and 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG), a methylated derivative, provides concrete evidence of their high performance in 1 M HCl solution.[1][2][3]

Electrochemical Studies

Electrochemical tests are paramount for determining the inhibition efficiency and understanding the mechanism.

  • Potentiodynamic Polarization (PDP): This technique measures the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor indicates effective corrosion control. PDP results confirm that BTG derivatives act as mixed-type inhibitors, reducing both anodic and cathodic currents.[1][2][3] The inhibition efficiency (IE%) increases with inhibitor concentration.

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the resistance of the protective layer. In the presence of BTG derivatives, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are observed. This signifies the formation of a protective film that hinders the charge transfer process at the metal/solution interface.[1][2][3]

Performance Data

The following table summarizes the performance of Guanidine benzothiazole (G) and its methylated derivative (AG) on carbon steel in 1 M HCl. The data clearly shows that inhibition efficiency increases with concentration, with the methylated version (AG) providing superior protection.

InhibitorConcentration (ppm)Corrosion Current (Icorr) µA/cm²Inhibition Efficiency (IE%)
Blank 01150-
Guanidine benzothiazole (G) 12546060.0%
25032272.0%
50023080.0%
1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG) 12532272.0%
250172.585.0%
50098.991.4%

Data synthesized from Abdel-Karim et al., 2025.[1][2][3]

Surface Analysis

Visual and compositional analysis of the steel surface provides direct evidence of the protective film.

  • Scanning Electron Microscopy (SEM): SEM images of carbon steel exposed to acid without an inhibitor show a rough, severely damaged surface. In contrast, surfaces treated with BTG derivatives appear much smoother, confirming the formation of a protective layer that prevents aggressive attack from the acid.[1][2][3]

  • Energy Dispersive X-ray (EDX): EDX analysis complements SEM by providing elemental composition. The presence of Nitrogen and Sulfur peaks on the surface of the steel treated with the inhibitor confirms the adsorption of the BTG molecules.[1]

Experimental Protocols

To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following outlines a self-validating workflow for evaluating corrosion inhibitors.

Protocol for Electrochemical Measurements

This protocol describes the steps for conducting PDP and EIS tests.

  • Material Preparation: Carbon steel specimens are mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.[3]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the carbon steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Solution Preparation: A 1.0 M HCl solution is prepared as the corrosive medium. Inhibitor solutions are made by dissolving weighted amounts of the BTG derivative to achieve the desired concentrations (e.g., 125, 250, 500 ppm).[3]

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize (typically for 30-60 minutes). This ensures the system reaches a steady state before measurements begin.

  • EIS Measurement: EIS is performed at the OCP, typically over a frequency range from 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).

  • PDP Measurement: Following EIS, the potentiodynamic polarization scan is conducted. The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[1]

  • Data Analysis: Corrosion parameters like Icorr, Ecorr, and Tafel slopes are extrapolated from the PDP curves. EIS data is fitted to an equivalent electrical circuit to determine Rct and Cdl. Inhibition efficiency is calculated using the formula:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100[5]

ExperimentalWorkflow Workflow for evaluating corrosion inhibitor performance. cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization p1 Polish & Clean Carbon Steel Specimen t1 Assemble 3-Electrode Cell p1->t1 p2 Prepare 1M HCl & Inhibitor Solutions p2->t1 t2 Stabilize at OCP (Open Circuit Potential) t1->t2 t3 Perform EIS Scan t2->t3 t4 Perform PDP Scan t3->t4 a1 Extract Icorr, Rct & Calculate IE% t4->a1 a2 Surface Analysis (SEM/EDX) t4->a2

Caption: A standardized workflow for electrochemical evaluation.

Conclusion and Future Outlook

This compound and its derivatives have been demonstrated to be highly effective corrosion inhibitors for carbon steel in acidic media.[1] Their efficacy is rooted in their molecular structure, which promotes strong adsorption and the formation of a durable protective monolayer on the steel surface. This film acts as a barrier, inhibiting both the anodic and cathodic reactions of the corrosion process.

The combination of electrochemical data, surface analysis, and adherence to adsorption models provides a comprehensive and trustworthy validation of their performance. The methylated derivative, 1-(benzo[d]thiazol-2-yl)-3-methylguanidine, shows particularly high efficiency, reaching over 91% at a concentration of 500 ppm.[1][2][3]

Future research should focus on optimizing the molecular structure for even greater efficiency, exploring their performance in different corrosive environments (e.g., CO2-saturated solutions), and investigating synergistic effects with other compounds. The development of such advanced inhibitors is crucial for enhancing the longevity and safety of critical industrial infrastructure.

References

  • Abdel-Karim, A. M., et al. (2025). Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. Scientific Reports. [Link]

  • Fouda, A. S., et al. (2013). New Synthesized Guanidine Derivative as a Green Corrosion Inhibitor for Mild Steel in Acidic Solutions. International Journal of Electrochemical Science. [Link]

  • Bentiss, F., et al. (2019). Structural Origin of Corrosion Inhibition Effect over 2-(2- Hydroxyphenyl)benzothiazole on Steel in HCl Medium. ResearchGate. [Link]

  • El-Haddad, M. N. (2019). A Study of New benzo[d]thiazol Derivatives as Corrosion Inhibitors for Steel AISI 1035 in Acidic. Moroccan Journal of Chemistry. [Link]

  • Parameswari, K., et al. (2012). Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. Portugaliae Electrochimica Acta. [Link]

  • Rbaa, M., et al. (2025). Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution. Scientific Reports. [Link]

  • Warad, I., et al. (2022). Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation. Scientific Reports. [Link]

  • Fouda, A. S., et al. (2013). New Synthesized Guanidine Derivative as a Green Corrosion Inhibitor for Mild Steel in Acidic Solutions. ResearchGate. [Link]

  • Abdel-Karim, A. M., et al. (2025). Langmuir adsorption isotherms for the adsorption of G and AG on carbon steel surface. ResearchGate. [Link]

  • Abdel-Karim, A. M., et al. (2025). Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. PubMed. [Link]

  • Abdel-Karim, A. M., et al. (2025). (PDF) Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. ResearchGate. [Link]

Sources

The Pharmacological Profile of Guanidine-Containing Benzothiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique structural amalgamation of the guanidine group, a highly basic moiety, with the benzothiazole scaffold, a prominent heterocyclic system in medicinal chemistry, has given rise to a class of compounds with a broad and potent pharmacological profile. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of guanidine-containing benzothiazoles. We will delve into their significant antimicrobial, anticancer, and neuroprotective properties, elucidating the underlying mechanisms of action through detailed experimental protocols and pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Strategic Fusion of Guanidine and Benzothiazole

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a privileged structure in drug design. Its ability to form multiple hydrogen bonds and exist in a resonance-stabilized cationic form allows for potent interactions with biological targets such as DNA, proteins, and cell membranes.[1][2] The benzothiazole moiety, a bicyclic system of benzene fused to a thiazole ring, is another cornerstone of medicinal chemistry, found in a variety of FDA-approved drugs.[3][4] Its rigid structure and lipophilic nature contribute to favorable pharmacokinetic properties and diverse biological activities.[4][5]

The conjugation of these two pharmacophores results in hybrid molecules with synergistic or novel pharmacological activities. This guide will systematically dissect the pharmacological landscape of these promising compounds.

Synthetic Strategies for Guanidine-Containing Benzothiazoles

The synthesis of guanidine-containing benzothiazoles typically involves the reaction of a thiourea derivative of a substituted benzothiazole with various anilines in the presence of a coupling agent like mercuric chloride (HgCl₂).[6] This approach allows for the introduction of diverse substituents on both the benzothiazole ring and the guanidine nitrogen atoms, facilitating the exploration of structure-activity relationships.

General Synthetic Workflow

The following diagram illustrates a common synthetic route for generating a library of guanidine-containing benzothiazole derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product 2_amino_benzothiazole Substituted 2-Aminobenzothiazole Thiourea_Formation Thiourea Derivative Formation 2_amino_benzothiazole->Thiourea_Formation Isothiocyanate Aryl/Alkyl Isothiocyanate Isothiocyanate->Thiourea_Formation Aniline Substituted Aniline Guanidination Guanidination Reaction (e.g., with HgCl₂) Aniline->Guanidination Thiourea_Formation->Guanidination Intermediate Guanidine_Benzothiazole Guanidine-Containing Benzothiazole Derivative Guanidination->Guanidine_Benzothiazole

Caption: General synthetic workflow for guanidine-containing benzothiazoles.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Guanidine-containing benzothiazoles have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[7]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action is believed to be the disruption of the bacterial cell membrane.[1][8] The cationic guanidinium group interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[9]

Antimicrobial_Mechanism Compound Guanidine-Containing Benzothiazole Interaction Electrostatic Interaction Compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

Representative Antimicrobial Activity Data

Several studies have reported the minimum inhibitory concentrations (MIC) of these compounds against various pathogens.[6]

CompoundS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)A. niger (μg/mL)Reference
Derivative 4i----[1]
Derivative 4l----[1]
Benzothiazole Guanidine Series2512.51.560.78[6]

Note: Specific MIC values for derivatives 4i and 4l were described as exhibiting "excellent antimicrobial activities" but quantitative data was not provided in the source.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

The guanidine-containing benzothiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][3] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, prostate, and colon.[1][3]

Mechanisms of Anticancer Activity

The anticancer activity of these compounds is often multifactorial, involving several distinct mechanisms:

  • DNA Interaction: The planar benzothiazole ring can intercalate between DNA base pairs, while the cationic guanidinium group can interact with the negatively charged phosphate backbone of the DNA minor groove.[1][2] This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2]

  • Induction of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce oxidative stress within cancer cells by generating ROS.[1] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Mitochondrial-Mediated Apoptosis: Guanidine-containing benzothiazoles can induce apoptosis through the intrinsic mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.

  • Tubulin Polymerization Inhibition: Certain analogs have been found to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[3] Disruption of microtubule dynamics leads to mitotic arrest and apoptosis.

Anticancer_Mechanisms Compound Guanidine-Containing Benzothiazole DNA DNA Interaction (Intercalation & Groove Binding) Compound->DNA ROS ROS Induction Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Tubulin->Apoptosis

Caption: Multifaceted mechanisms of anticancer activity.

Representative Anticancer Activity Data

The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 6jHCT-116 (Colon)0.182[3]
Derivative 6jMGC-803 (Gastric)0.035[3]
Derivative 6jPC-3 (Prostate)2.11[3]
Derivative 6jSGC-7901 (Gastric)0.049[3]
Benzothiazole DerivativesHepG2 (Liver)38.54 - 59.17[10]
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Neuroprotective Effects: A Glimmer of Hope for Brain Diseases

Derivatives of guanidine-containing benzothiazoles, structurally related to the neuroprotective drug riluzole, have shown promise in mitigating neuronal injury.[11][12] This suggests their potential therapeutic application in various neurodegenerative diseases.[11][13]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are attributed to their antioxidant properties and their ability to modulate ion channel activity.[11][12]

  • ROS Scavenging: Certain derivatives have demonstrated a direct ability to scavenge reactive oxygen species, thereby protecting neurons from oxidative damage, a common pathological feature in many neurodegenerative disorders.[11][13]

  • Modulation of Ion Channels: Some compounds have been shown to inhibit voltage-dependent sodium (Na⁺) and calcium (Ca²⁺) channels, although to a lesser extent than riluzole.[11][12] By modulating ion influx, these compounds can prevent excitotoxicity, a process that leads to neuronal death.

Experimental Protocol: In Vitro Ischemia/Reperfusion Injury Model
  • Neuronal Culture: Primary neuronal cultures are established from rat piriform cortex.

  • Induction of Ischemia: The cultures are subjected to oxygen-glucose deprivation (OGD) to simulate ischemic conditions. This is typically achieved by replacing the normal culture medium with a glucose-free medium and placing the cultures in an anaerobic chamber.

  • Compound Treatment: The test compounds are added to the culture medium either before, during, or after the OGD period.

  • Reperfusion: After the ischemic period, the OGD medium is replaced with normal culture medium, and the cultures are returned to a normoxic environment to simulate reperfusion.

  • Assessment of Neuronal Injury: Neuronal injury is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell death. A reduction in LDH release in the presence of the test compound indicates a neuroprotective effect.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the guanidine-containing benzothiazole scaffold have provided valuable insights into the structural requirements for optimal pharmacological activity.[1][4]

  • Substituents on the Phenyl Ring of the Guanidine Moiety: The nature and position of substituents on the N-phenyl ring of the guanidine group significantly influence antimicrobial and antioxidant activities.[1] Electron-withdrawing groups at the para-position and electron-donating groups at the ortho-position on the phenyl ring have been shown to enhance antimicrobial activity.[1]

  • Substitution on the Benzothiazole Ring: Modifications at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity.[4] For instance, a trifluoromethoxy group at the 6-position is a key feature of the neuroprotective agent riluzole and its analogs.[11]

Conclusion and Future Directions

Guanidine-containing benzothiazoles represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated efficacy as antimicrobial, anticancer, and neuroprotective agents warrants further investigation and development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening more extensive libraries of analogs to refine SAR and improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Conducting more in-depth studies to fully elucidate the molecular targets and signaling pathways involved in their biological activities.

  • In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

  • Bhat, M., & Belagali, S. L. (2016). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. Research on Chemical Intermediates, 42(7), 6195–6208. [Link]

  • Bhat, M. A., & Belagali, S. L. (2017). Synthesis of Benzothiazolyl Guanidinyl Derivatives and their In-Vitro Antimicrobial and Antioxidant Activity. Letters in Drug Design & Discovery, 14(10). [Link]

  • Various Authors. (n.d.). Synthesis of guanidinyl benzothiazole derivatives. ResearchGate. [Link]

  • Bhat, M. A., & Belagali, S. L. (2019). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. UOMEPRINTS. [Link]

  • Various Authors. (n.d.). Synthesis of benzothiazole guanidine derivatives. ResearchGate. [Link]

  • Stoll, F., et al. (2012). Discovery of Benzothiazole Guanidines as Novel Inhibitors of Thrombin and Trypsin IV. Bioorganic & Medicinal Chemistry Letters, 22(14), 4653-4658. [Link]

  • Anzini, M., et al. (2010). Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases. Journal of Medicinal Chemistry, 53(4), 1684-1695. [Link]

  • Anzini, M., et al. (2010). Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases. IRIS. [Link]

  • Various Authors. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Various Authors. (n.d.). Lead guanidine-containing benzothiazole derivatives (37) and (38). ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Amidine, Guanidine, and Thiourea Derivatives of 2-Amino(6-trifluoromethoxy)benzothiazole as Neuroprotective Agents Potentially Useful in Brain Diseases. ResearchGate. [Link]

  • Various Authors. (n.d.). The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. ResearchGate. [Link]

  • Du, Y., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 1143-1152. [Link]

  • Various Authors. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • Various Authors. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Molecules, 27(15), 4987. [Link]

  • Various Authors. (n.d.). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Royal Society of Chemistry. [Link]

  • Various Authors. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 14(1), 1-16. [Link]

  • Various Authors. (2018). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. Theranostics, 8(10), 2749-2763. [Link]

  • Various Authors. (2023). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Advances, 13(35), 24436-24449. [Link]

  • Various Authors. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1109. [Link]

  • Various Authors. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(8), 127-129. [Link]

  • Various Authors. (2020). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Topics in Medicinal Chemistry, 20(2), 96-112. [Link]

  • Various Authors. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Various Authors. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 265, 115981. [Link]

  • Various Authors. (2022). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports, 12(1), 1-19. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of (2-Benzothiazolyl)-guanidine, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] This document outlines the synthesis from readily available starting materials, 2-aminothiophenol and cyanoguanidine, detailing the reaction mechanism, step-by-step procedure, purification, and characterization. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and emphasizing safety and reproducibility.

Introduction and Scientific Context

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[4][5] Its derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of synthetic and medicinal chemistry.[2][6] this compound, incorporating a guanidinium group at the 2-position of the benzothiazole ring, serves as a crucial intermediate in the synthesis of more complex pharmacologically active molecules, including potential antidiabetic agents and pyrimidine-based compounds.[3][7]

The synthesis protocol detailed herein is based on a well-established condensation and cyclization reaction, chosen for its efficiency and use of accessible precursors.[8][9] This guide provides the necessary technical depth to enable researchers to reliably synthesize and validate this valuable chemical entity.

Chemical Principles and Reaction Mechanism

The synthesis of this compound proceeds via a condensation reaction between 2-aminothiophenol and cyanoguanidine (also known as dicyandiamide) in an acidic medium, followed by an intramolecular cyclization.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Procedure

The following procedure is adapted from established literature methods. [8][9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.26 g (0.050 mol) of 2-aminothiophenol in 50 mL of 10% sulfuric acid. Stir the mixture until the 2-aminothiophenol has completely dissolved.

  • Addition of Cyanoguanidine: To this clear solution, add 6.31 g (0.075 mol) of cyanoguanidine.

  • Heating and Reflux: Attach a condenser to the flask and heat the mixture using a heating mantle or oil bath. Bring the mixture to a gentle reflux. Continue heating until the solution becomes clear, indicating the completion of the reaction. This may take several hours; monitor the reaction progress visually.

  • Cooling: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. You may use an ice bath for faster cooling.

  • Precipitation: While stirring, carefully add a 50% (w/v) solution of sodium hydroxide dropwise. The product will begin to precipitate as a solid. Continue adding the NaOH solution until the mixture is strongly basic (pH > 10, check with pH paper).

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold deionized water to remove any residual salts and base.

  • Drying: Transfer the solid to a watch glass or crystallization dish and dry it thoroughly. Drying can be done in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to yield the crude this compound. The expected yield is high, typically around 90%. [9]

Purification and Characterization

Purification by Recrystallization

To obtain a high-purity product suitable for further reactions or analysis, recrystallization is recommended.

  • Transfer the crude, dry product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate while adding the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals thoroughly. X-ray quality crystals have been successfully obtained from ethanol. [9]

Characterization

Confirm the identity and purity of the synthesized this compound using the following standard analytical techniques.

TechniqueExpected Result/Observation
Melting Point Determine the melting point range of the purified product and compare it with literature values.
FT-IR Spectroscopy Look for characteristic peaks: N-H stretching (amine/guanidine), C=N stretching (thiazole and guanidine), and aromatic C-H and C=C stretching. [10]
¹H NMR The spectrum should show signals corresponding to the aromatic protons on the benzothiazole ring and the exchangeable protons of the guanidine group.
¹³C NMR Expect signals for the distinct carbon atoms in the benzothiazole ring and the characteristic C=N carbon of the guanidine group. [11]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (192.24 g/mol ). [10]
Purification and Analysis Workflow

G cluster_purify Purification crude_product Crude Dried Product dissolve Dissolve in minimal hot ethanol crude_product->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Chill in ice bath cool->ice_bath filter Filter and wash with cold ethanol ice_bath->filter dry Dry purified crystals filter->dry mp Melting Point dry->mp ftir FT-IR Spectroscopy dry->ftir nmr ¹H and ¹³C NMR dry->nmr ms Mass Spectrometry dry->ms pure_product Pure this compound mp->pure_product ftir->pure_product nmr->pure_product ms->pure_product

Caption: Workflow for purification and characterization.

Safety Precautions and Waste Disposal

Researcher's Responsibility: Adherence to safety protocols is paramount. This synthesis involves hazardous materials and requires careful handling in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). [12]* Reagent Handling:

    • 2-Aminothiophenol: Toxic and corrosive. Avoid inhalation and contact with skin and eyes. [12][13] * Sulfuric Acid (10%): Corrosive. Handle with care. When preparing, always add acid to water, never the other way around.

    • Sodium Hydroxide (50%): Highly caustic. Causes severe burns. Avoid contact with skin and eyes. The neutralization reaction is exothermic. [14] * Cyanoguanidine: Generally low toxicity, but handle with standard laboratory care.

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. [15] * Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [13] * Spills: Neutralize acid spills with sodium bicarbonate and base spills with a weak acid (e.g., citric acid). Absorb with an inert material and dispose of it as chemical waste.

  • Waste Disposal: All chemical waste, including filtrate and unused reagents, must be disposed of according to institutional and local environmental regulations. Do not pour into drains. Collect aqueous acidic and basic waste in separate, labeled containers for proper disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction mixture was heated to reflux for a sufficient amount of time until a clear solution was observed. Verify the quality of starting materials.
Insufficient basification.Ensure the pH of the solution is >10 during precipitation. Add more NaOH solution if necessary.
Oily Product Instead of Solid Impurities present.Try scratching the inside of the flask with a glass rod to induce crystallization. If it persists, attempt an extraction with a suitable organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent. Purify the residue by recrystallization.
Product is Colored/Impure Contamination or side reactions.Perform the recommended recrystallization procedure. Using activated charcoal during recrystallization can help remove colored impurities.
Difficulty Dissolving Crude Product Using too little solvent or solvent is not hot enough.Ensure the recrystallization solvent (ethanol) is at its boiling point. Add small additional portions of hot solvent until the solid dissolves.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, and by adhering strictly to the outlined safety procedures, researchers can successfully prepare this important heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • Cyclization Reactions for Synthesis of Benzthiazole- A Review. (2018). Medical Journals House. Retrieved from [Link]

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2024). Australian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Retrieved from [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. Retrieved from [Link]

  • Chemical Properties of this compound (CAS 2582-07-2). Cheméo. Retrieved from [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • 2-Aminobenzothiazole - SAFETY DATA SHEET. (2022). Retrieved from [Link]

  • This compound. NIST WebBook. Retrieved from [Link]

  • Synthesis of benzothiazole guanidine derivatives. ResearchGate. Retrieved from [Link]

  • 2-(1,3-Benzothiazol-2-yl)guanidine. (2011). ResearchGate. Retrieved from [Link]

  • 2-(1,3-Benzothiazol-2-yl)guanidine. (2011). National Institutes of Health. Retrieved from [Link]

  • Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates. Google Patents.
  • 2-guanidinobenzothiazole 107 used as an intermediate to produce pyrimidine-based 2ABTs 108–115. ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. Request PDF on ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]

  • 2-Guanidinobenzothiazole. PubChem. Retrieved from [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2021). New Journal of Chemistry. Retrieved from [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2023). MDPI. Retrieved from [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Retrieved from [Link]

  • Guanidine, (2-benzothiazolyl)-. (2018). SIELC Technologies. Retrieved from [Link]

  • Process for the preparation of 2-hydroxy-benzothiazoles. Google Patents.
  • Preparation of 2-aminobenzothiazoles. Google Patents.
  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021). PubMed. Retrieved from [Link]

  • Process for the preparation of benzothiazoles. Google Patents.

Sources

Application Note & Protocol: In Vitro Antimicrobial Screening of (2-Benzothiazolyl)-guanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] (2-Benzothiazolyl)-guanidine derivatives represent a promising class of compounds, merging two pharmacologically significant moieties. The benzothiazole nucleus is a versatile heterocyclic scaffold known for a wide spectrum of biological activities, including antimicrobial properties.[2][3][4] Its derivatives have been reported to inhibit various microbial enzymes, such as DNA gyrase and dihydropteroate synthase.[1][3] The guanidinium group, a highly basic functional group, is a key feature in many antimicrobial agents.[5][6] Its cationic nature facilitates interaction with and disruption of the negatively charged bacterial cytoplasmic membranes, a mechanism that can be effective against multidrug-resistant pathogens.[7][8][9] The combination of these two fragments into a single molecular architecture presents a compelling strategy for the development of potent, next-generation antimicrobial drugs.

This application note provides a detailed, field-proven protocol for the in vitro antimicrobial screening of this compound derivatives using the broth microdilution method. This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12] Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and comparable data.[13]

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the MIC of a compound.[12] The assay involves challenging a standardized suspension of a target microorganism with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][14] Following incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[11][12][15] This method is favored for its efficiency, conservation of test material, and the ability to test multiple compounds or strains simultaneously.[16]

Experimental Workflow Overview

The following diagram outlines the critical steps in the broth microdilution assay for screening this compound derivatives.

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CompoundPrep Prepare Compound Stock & Serial Dilutions PlateInoculation Inoculate 96-Well Plate with Compound Dilutions & Microbial Inoculum CompoundPrep->PlateInoculation InoculumPrep Prepare Standardized Microbial Inoculum (0.5 McFarland) InoculumPrep->PlateInoculation QC Prepare Quality Control Strains QC->PlateInoculation Incubation Incubate Plate (e.g., 37°C for 18-24h) PlateInoculation->Incubation ReadMIC Visually Read MICs (Lowest concentration with no visible growth) Incubation->ReadMIC RecordData Record & Tabulate MIC Values ReadMIC->RecordData Interpret Interpret Results (Compare to controls & literature) RecordData->Interpret

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is harmonized with the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[13]

Materials and Reagents
  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, sterile, molecular biology grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes (50-200 µL) and sterile tips

  • Single-channel pipettes and sterile tips

  • Bacterial and/or fungal strains (e.g., from ATCC)

  • Quality control (QC) strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[17][18][19]

  • Standard positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard[20][21]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35-37°C)

  • Vortex mixer

Step-by-Step Methodology

Part 1: Preparation of Compound Stock Solutions and Dilutions

  • Stock Solution Preparation: Accurately weigh the this compound derivative and dissolve it in 100% DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution by vortexing. This high concentration minimizes the amount of solvent carried over into the assay, reducing potential solvent toxicity to the microbes.

  • Intermediate Dilutions: Prepare an intermediate stock solution of the compound at 2560 µg/mL in sterile CAMHB. This will be the starting concentration for the serial dilutions. Note: The final concentration of DMSO in the first well should not exceed 1-2% to avoid antimicrobial effects from the solvent itself.

  • Plate Preparation: In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of each row to be used.

  • Serial Dilution: Add 200 µL of the 2560 µg/mL compound solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This will create a concentration gradient from 1280 µg/mL down to 2.5 µg/mL. Wells 11 and 12 will serve as controls.

Part 2: Inoculum Preparation

  • Bacterial Culture: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Suspension: Suspend the colonies in 3-5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[20][21] This can be done visually against a white background with contrasting black lines or more accurately using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).[21] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[20]

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[15][22] A common dilution is 1:150 of the standardized suspension.

Part 3: Plate Inoculation and Incubation

  • Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the compound concentrations, resulting in a final test range of 640 µg/mL to 1.25 µg/mL.

  • Controls:

    • Well 11 (Growth Control): Contains 100 µL of CAMHB and 100 µL of the inoculum (no compound). This well should show turbidity after incubation.

    • Well 12 (Sterility Control): Contains 200 µL of CAMHB only (no inoculum, no compound). This well should remain clear.

  • Incubation: Cover the plate with a sterile lid and incubate at 35-37°C for 18-24 hours in ambient air.

Part 4: Reading and Interpreting the MIC

  • Visual Inspection: After incubation, place the 96-well plate on a reading stand or a dark, non-reflective surface. Visually inspect the wells for turbidity.

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth control in well 11.[11][23][24]

  • Quality Control Check: The MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI or EUCAST.[17][23] If the QC results are out of range, the entire batch of tests must be repeated.[19]

Data Presentation and Interpretation

Summarize the quantitative MIC data in a clear and structured table. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.

Table 1: Example MIC Data for this compound Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
BZG-001Staphylococcus aureus ATCC 29213Positive10Vancomycin1
BZG-001Escherichia coli ATCC 25922Negative64Ciprofloxacin0.015
BZG-002Staphylococcus aureus ATCC 29213Positive5Vancomycin1
BZG-002Escherichia coli ATCC 25922Negative32Ciprofloxacin0.015
BZG-003Candida albicans ATCC 90028N/A (Fungus)10Amphotericin B0.5

Interpretation of Results:

  • A lower MIC value indicates greater potency of the compound against the specific microorganism.[11]

  • It is crucial not to directly compare the MIC value of one antibiotic with another to determine which is "better," as their breakpoints and mechanisms of action differ.[25] The interpretation should be based on established susceptible, intermediate, and resistant breakpoints where available.[23][24][26] For novel compounds, initial interpretation relies on relative potency compared to known agents and activity spectra across different microbial species.

  • The guanidinium moiety is expected to interact with the bacterial cell membrane.[7][8][9] Therefore, activity against both Gram-positive and Gram-negative bacteria should be noted, as differences in cell wall structure can influence compound efficacy.

Mechanism of Action Hypothesis

The hypothesized mechanism of action for this compound derivatives involves a multi-target approach, enhancing their potential to circumvent existing resistance mechanisms.

MoA_Hypothesis cluster_compound BZG Derivative cluster_cell Bacterial Cell BZG (2-Benzothiazolyl)- guanidine Membrane Cell Membrane (Negative Charge) BZG->Membrane Guanidinium Moiety (Cationic Interaction) DNA_Gyrase DNA Gyrase BZG->DNA_Gyrase Benzothiazole Moiety (Enzyme Inhibition) DHPS Dihydropteroate Synthase BZG->DHPS Benzothiazole Moiety (Enzyme Inhibition) CellDeath Cell Death Membrane->CellDeath Membrane Disruption DNA_Gyrase->CellDeath Replication Block DHPS->CellDeath Folate Synthesis Block

Caption: Hypothesized Dual-Action Antimicrobial Mechanism.

This dual-action hypothesis, where the guanidinium group disrupts the cell membrane and the benzothiazole core inhibits essential intracellular enzymes, provides a strong rationale for the continued investigation of this compound class. The membrane disruption can lead to rapid bactericidal activity and may also facilitate the entry of the compound into the cell to reach its intracellular targets.

Conclusion

The broth microdilution assay is a robust and reliable method for the primary in vitro screening of novel antimicrobial candidates like this compound derivatives. By following a standardized protocol, researchers can generate high-quality, reproducible MIC data that is essential for lead compound selection and further development. The insights gained from this initial screening, including the spectrum of activity and relative potency, will guide subsequent structure-activity relationship (SAR) studies, mechanism of action investigations, and progression towards more complex preclinical models.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

  • Asati, V., & Sharma, S. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Ghasemi, B., et al. (2018). Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. Journal of Food Quality and Hazards Control. [Link]

  • Zhang, X., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PMC - NIH. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Zhang, X., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. ASM Journals. [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]

  • Zhang, X., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed. [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle. [Link]

  • Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide. [Link]

  • The University of Zurich. (n.d.). The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. The University of Zurich. [Link]

  • Carilion Clinic. (n.d.). Frequency Asked Questions: Minimum Inhibitory Concentrations. Carilion Clinic. [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. [Link]

  • Lee, W. G., et al. (2017). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. PubMed. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Gade, M. N., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. PubMed. [Link]

  • Microbe Online. (2016). Preparation of McFarland Turbidity Standards. Microbe Online. [Link]

  • Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me. [Link]

  • ResearchGate. (n.d.). 0.5 McFarland microbial inoculum preparation by the direct colony suspension as recommended by CLSI guidelines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • PTCC. (n.d.). Quality control strains. PTCC. [Link]

  • NIH. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Rather, M. A., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science. [Link]

  • Farias, M. S., et al. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

Sources

Cell viability assay protocol for (2-Benzothiazolyl)-guanidine on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cytotoxicity of (2-Benzothiazolyl)-guanidine on Cancer Cell Lines

Authored by a Senior Application Scientist

Introduction: Targeting Cancer with Hybrid Molecules

In the landscape of modern oncology, the development of novel therapeutic agents with high efficacy and specificity is paramount. The structural scaffold of benzothiazole is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antiproliferative effects in various cancer models.[1] Similarly, the guanidine moiety is present in numerous clinically approved drugs and is recognized for its ability to engage in biological interactions that can lead to cell cycle arrest and apoptosis.[2] The compound this compound represents a rational design strategy, hybridizing these two pharmacophores to explore potentially synergistic or novel anticancer mechanisms.

This application note provides a comprehensive, field-proven protocol for determining the cytotoxic potential of this compound against adherent cancer cell lines using the MTT assay. This guide is designed for researchers in drug discovery and cancer biology, offering not just a step-by-step procedure but also the scientific rationale behind each critical step, ensuring data integrity and reproducibility.

Scientific Rationale: Why this compound is a Compound of Interest

The cytotoxic potential of this compound class is grounded in established mechanisms. Benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, by generating reactive oxygen species (ROS) that lead to DNA damage.[3] Furthermore, they can modulate critical cell survival signaling pathways. Studies have demonstrated that benzothiazoles can downregulate the activity of EGFR and interfere with downstream cascades like PI3K/Akt/mTOR and JAK/STAT, which are frequently hyperactivated in cancer.[4][5] The guanidine group can further contribute to these effects, making the hybrid molecule a compelling candidate for investigation.

The MTT assay is selected as the primary screening method due to its reliability and direct correlation with cellular metabolic activity, a key indicator of cell viability.[6][7] The assay quantifies the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Diagram 1: The MTT Assay Principle

This diagram illustrates the core chemical conversion that powers the MTT assay, where mitochondrial enzymes of viable cells convert the yellow MTT salt into purple formazan crystals.

MTT_Principle MTT MTT (Yellow, Water-Soluble) ViableCell Viable Cell Mitochondria MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble Crystals) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization ViableCell->Formazan Reduction by Mitochondrial Dehydrogenases Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement

Caption: The enzymatic conversion at the heart of the MTT assay.

Experimental Protocol: MTT Assay for Adherent Cancer Cells

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

PART I: Materials and Reagents
  • Cell Lines: Appropriate adherent cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • This compound: Stock solution prepared in sterile DMSO (e.g., 10 mM). Store at -20°C.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Mix thoroughly by vortexing or sonication, then filter-sterilize (0.22 µm filter) to remove any insoluble particles. Store protected from light at 4°C for up to one month.[8]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO). Other options include 10% SDS in 0.01 M HCl or acidified isopropanol.[9] DMSO is highly effective for complete and rapid dissolution.[6][9]

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Ancillary Reagents: PBS, Trypsin-EDTA.

  • Equipment:

    • 96-well flat-bottom, tissue culture-treated microplates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm and 630 nm.

    • Sterile pipette tips, tubes, and reservoirs.

    • Multichannel pipette.

PART II: Experimental Workflow

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

This flowchart provides a comprehensive overview of the entire experimental process, from cell seeding to final data analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A 1. Harvest & Count Cells B 2. Seed Cells in 96-Well Plate (Optimal Density) A->B C 3. Incubate Overnight (24h) (Allow Adherence) B->C D 4. Prepare Serial Dilutions of This compound E 5. Treat Cells with Compound (Include Vehicle & Blank Controls) D->E F 6. Incubate for Treatment Period (e.g., 24, 48, or 72h) E->F G 7. Add MTT Reagent to each well (Final conc. 0.5 mg/mL) H 8. Incubate for 2-4 hours (Formazan Crystal Formation) G->H I 9. Add Solubilization Solution (DMSO) H->I J 10. Shake to Dissolve Crystals I->J K 11. Read Absorbance (570 nm, ref. 630 nm) J->K L 12. Normalize Data to % Viability M 13. Plot Dose-Response Curve L->M N 14. Calculate IC50 Value M->N

Caption: A top-down view of the MTT assay protocol.

Step 1: Cell Seeding (Day 1)

  • Harvest adherent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Calculate the required cell suspension volume to achieve the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well.[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume logarithmic growth.

Senior Application Scientist's Note: Uniform cell attachment is critical. Avoid creating a "swirl" pattern when adding cells. A gentle side-to-side and forward-to-back motion before incubation will ensure an even monolayer.

Step 2: Compound Treatment (Day 2)

  • Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock.

  • Crucial Controls:

    • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest drug concentration well (typically <0.5%). This control represents 100% cell viability.[10]

    • Blank Control: Wells containing culture medium only (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.[7][10]

  • Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the appropriate concentrations of the test compound or vehicle control.

  • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

Step 3: MTT Assay (Day 4 or 5)

  • After the treatment period, carefully aspirate the compound-containing medium from each well, leaving the adherent cells undisturbed.

  • Add 100 µL of fresh, pre-warmed, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.45 mg/mL).[11]

  • Incubate the plate at 37°C for 2 to 4 hours.[8] During this time, purple formazan crystals will become visible within the cells under a microscope.

  • Carefully aspirate the MTT-containing medium from the wells. Be extremely cautious not to disturb the formazan crystals or the cell monolayer.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization. Pipetting up and down can also aid dissolution, but be careful to avoid bubbles.[9]

Senior Application Scientist's Note: Complete dissolution of the formazan is the most common source of error.[6] Before reading, hold the plate up to a light source to visually confirm that no purple precipitate remains. Incomplete solubilization leads to underestimation of cell viability.

Step 4: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

  • It is recommended to use a reference wavelength of 630 nm to correct for background absorbance from cell debris or bubbles.

  • Read the plate within 1 hour of adding the solubilization solvent.

Data Analysis and Presentation

1. Data Normalization

First, correct the absorbance readings by subtracting the average absorbance of the blank (medium only) wells from all other wells.[10] Then, calculate the percentage of cell viability for each compound concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

2. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to reduce cell viability by 50%.[12] It is the gold standard for quantifying cytotoxicity.

  • Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.

  • The IC₅₀ is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[12]

Software Note: This analysis is readily performed using software such as GraphPad Prism, Origin, or through specialized Excel add-ins.[12][13]

3. Data Presentation

Summarize the final IC₅₀ values in a clear, structured table. This allows for easy comparison of the compound's potency across different cell lines or treatment durations.

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-748[Insert Value]
A54948[Insert Value]
HeLa48[Insert Value]

Potential Molecular Mechanism of Action

The cytotoxic effects observed are likely mediated by the disruption of key cellular signaling pathways. Benzothiazole derivatives are known to suppress pro-survival signals, leading to apoptosis.

Diagram 3: Potential Signaling Pathways Inhibited by Benzothiazole Derivatives

This diagram shows how benzothiazole compounds can inhibit key cancer survival pathways like PI3K/Akt and MAPK/ERK, ultimately promoting apoptosis.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Blocks Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound (2-Benzothiazolyl) -guanidine Compound->PI3K Inhibition Compound->Akt Compound->ERK Inhibition Compound->Apoptosis Promotes

Caption: Inhibition of pro-survival pathways by benzothiazoles.

References

  • Various Authors. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. Retrieved from [Link]

  • Prado, F. W., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Dental Journal, 25(1), 1-5. Retrieved from [Link]

  • O'Toole, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology, 87(24). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • How to... in 5 minutes. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Retrieved from [Link]

  • Dr. B. K. Prasad. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube. Retrieved from [Link]

  • K-C. Liu, et al. (1992). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Archives of Pharmacal Research, 15(4), 329-334. Retrieved from [Link]

  • Martínez-García, D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2139. Retrieved from [Link]

  • Al-Ostath, S., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Molecular Pharmacology. Retrieved from [Link]

  • Park, C. M., et al. (2016). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 21(11), 1583. Retrieved from [Link]

  • Cal-Faya, B., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6523. Retrieved from [Link]

  • Various Authors. (n.d.). Effect of benzothiazole based compounds on cell cycle regulatory.... ResearchGate. Retrieved from [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. Retrieved from [Link]

  • Chen, X., et al. (2018). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Journal of Cancer, 9(12), 2058-2065. Retrieved from [Link]

  • Yadav, P., et al. (2021). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. ACS Omega, 6(12), 8563-8575. Retrieved from [Link]

  • Kumar, C. S., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports, 7(1), 2533. Retrieved from [Link]

  • Various Authors. (n.d.). Cell viability (WST assay) of guanidine-based chemicals for.... ResearchGate. Retrieved from [Link]

  • Zhang, X. H., et al. (2008). Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro. Journal of Nephrology, 21(4), 584-593. Retrieved from [Link]

  • Lee, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Toxics, 8(3), 79. Retrieved from [Link]

Sources

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a carbonic anhydrase (CA) inhibition assay using (2-Benzothiazolyl)-guanidine. The protocol is designed to be robust and self-validating, with a focus on the scientific principles underlying each step.

Scientific Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes in prokaryotes and eukaryotes.[1][2] These enzymes are proficient catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4][5] This seemingly simple reaction is crucial for respiration, pH homeostasis, ion transport, and various biosynthetic pathways.[2][6][7]

The involvement of specific CA isoforms in the pathophysiology of numerous diseases has rendered them attractive targets for therapeutic intervention.[6][8] For instance, inhibition of CA II in the ciliary processes of the eye leads to reduced aqueous humor secretion, a key strategy in the management of glaucoma.[4][8] Furthermore, the overexpression of certain CA isoforms, such as CA IX and XII, is associated with various cancers, making them promising targets for anticancer drug development.[9] Consequently, the development of potent and isoform-selective CA inhibitors is an active area of pharmaceutical research.[5]

Guanidine and its derivatives represent a class of compounds that have been explored as inhibitors of various enzymes. While sulfonamides are the most classical and widely studied class of CA inhibitors that act by binding to the catalytic zinc ion, other chemotypes, including those containing guanidine moieties, have also shown inhibitory activity.[2][10][11][12] this compound is one such compound that can be investigated for its potential to inhibit carbonic anhydrase activity.

Assay Principle: The Esterase Activity of Carbonic Anhydrase

While the physiological substrate of carbonic anhydrase is carbon dioxide, the enzyme also exhibits esterase activity, a property that is conveniently exploited for in vitro inhibitor screening.[7][13] This assay utilizes the chromogenic substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce p-nitrophenol (p-NP) and acetate.[3][14] The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[3][15]

In the presence of an inhibitor such as this compound, the rate of p-NPA hydrolysis will decrease in a dose-dependent manner.[15] By measuring the reaction rate at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for quantifying the potency of the inhibitor.[3][15]

Materials and Reagents

Equipment
  • Microplate reader capable of kinetic measurements at 400-405 nm

  • 96-well clear, flat-bottom microplates

  • Calibrated single-channel and multi-channel pipettes

  • Sterile pipette tips

  • Vortex mixer

  • pH meter

Reagents and Consumables
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396). The specific isoform used (e.g., hCA I, II, IX, XII) should be chosen based on the research objective.

  • This compound: Test compound (PubChem CID: 17415).[16]

  • Positive Control Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor).[1][17]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3). A common choice is 50 mM Tris-HCl, pH 7.5.[6]

  • Organic Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile to dissolve the substrate and test compounds.

  • Deionized Water: High-purity, nuclease-free.

Reagent Preparation: Ensuring Assay Integrity

Proper preparation of reagents is critical for the accuracy and reproducibility of the assay.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): To prepare 1 liter, dissolve 6.057 g of Tris base in approximately 900 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl, and then bring the final volume to 1 L with deionized water. Filter sterilize if necessary and store at 4°C. The choice of pH is important as CA activity is pH-dependent; pH 7.5 is within the optimal range for many CA isoforms.[18]

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • p-NPA Substrate Stock Solution (e.g., 3 mM): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily and protected from light, as p-NPA can undergo spontaneous hydrolysis.[6][15]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequently, create serial dilutions in DMSO to generate a range of concentrations for the assay. This approach ensures that the final DMSO concentration in the assay wells is consistent across all inhibitor concentrations and is kept low (typically ≤1%) to minimize its effect on enzyme activity.

  • Positive Control (Acetazolamide) Stock Solution: Prepare a stock solution (e.g., 2 mM) in DMSO and create serial dilutions in the same manner as the test compound.[17]

Experimental Workflow

The following diagram illustrates the key steps in the carbonic anhydrase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-Well Plate prep_reagents->prep_plate add_buffer Add Assay Buffer prep_plate->add_buffer add_inhibitor Add Inhibitor/ Vehicle (DMSO) add_buffer->add_inhibitor add_enzyme Add CA Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate add_substrate Add Substrate (p-NPA) pre_incubate->add_substrate kinetic_read Kinetic Measurement (Absorbance at 405 nm) add_substrate->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50 ic50_curve Typical Dose-Response Curve node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 xaxis yaxis ic50_x ic50_y ic50_point ic50_point->ic50_x ic50_point->ic50_y

Caption: A representative sigmoidal curve for determining the IC50 value.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and checks are essential:

  • Positive Control: The inclusion of a known inhibitor like Acetazolamide validates the assay's ability to detect inhibition. The calculated IC50 for the positive control should be consistent with literature values.

  • Z'-factor: For high-throughput screening, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Linearity of Reaction: The enzyme concentration should be optimized to ensure the reaction rate is linear over the measurement period.

  • Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) should be kept constant in all wells and at a level that does not significantly affect enzyme activity. A solvent control well is included for this purpose.

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the inhibitory potential of this compound against carbonic anhydrase. By carefully following the outlined procedures and incorporating the recommended controls, researchers can obtain reliable and reproducible data on the potency of this and other potential CA inhibitors. This information is invaluable for structure-activity relationship studies and the advancement of drug discovery programs targeting the carbonic anhydrase family of enzymes.

References

  • Fuchs, W., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Abbate, F., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research. Retrieved from [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. PubMed. Retrieved from [Link]

  • Abbate, F., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Abbate, F., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. PMC - NIH. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Wong, K. P., & Tanford, C. (1973). Denaturation of bovine carbonic anhydrase B by guanidine hydrochloride. A process involving separable sequential conformational transitions. PubMed. Retrieved from [Link]

  • Wong, K. P., & Tanford, C. (1973). Denaturation of Bovine Carbonic Anhydrase B by Guanidine Hydrochloride. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist?. PubMed. Retrieved from [Link]

  • Angeli, A., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Guanidinobenzothiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Tu, C., et al. (2010). Detecting extracellular carbonic anhydrase activity using membrane inlet mass spectrometry. Analytical Biochemistry. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

Sources

HPLC method for analysis and purification of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Purification of (2-Benzothiazolyl)-guanidine

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for both the quantitative analysis and preparative purification of this compound. Recognizing the unique challenges posed by the highly basic guanidinium group, this document provides a scientifically-grounded rationale for method development choices, from column and mobile phase selection to gradient optimization. The analytical method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from potential process impurities and degradation products. Furthermore, a systematic approach to scaling the analytical method for preparative chromatography is presented, enabling researchers to obtain high-purity material for subsequent research and development activities. This application note serves as an essential technical resource for researchers, scientists, and drug development professionals engaged in the characterization and isolation of this compound.

Introduction: Chromatographic Challenges and Strategic Approach

This compound is a molecule of interest featuring a heterocyclic benzothiazole moiety linked to a strongly basic guanidine functional group. The molecular formula is C₈H₈N₄S, and it has a molecular weight of approximately 192.24 g/mol .[1][2] The guanidine group, with a pKa typically well above 12, exists in its protonated (cationic) form under most HPLC conditions.[3][4] This characteristic presents a primary challenge in reversed-phase chromatography: the potential for strong, undesirable interactions with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention.

Our strategic approach, therefore, is centered on mitigating these effects to achieve efficient and symmetrical peaks. This involves:

  • Controlling Analyte Ionization: Employing an acidic mobile phase modifier to ensure the consistent protonation of the guanidine group.

  • Minimizing Silanol Interactions: Selecting a high-purity, end-capped stationary phase or a specialized column with low silanol activity.[5]

  • Leveraging the Benzothiazole Moiety: Utilizing the strong UV chromophore of the benzothiazole ring for sensitive detection.

This guide is structured to walk the user from the foundational principles of method development through to detailed, actionable protocols for both analytical and preparative scale applications.

Method_Development_Logic Analyte This compound Properties Prop1 Highly Basic Guanidine Group (pKa > 12) Prop2 UV-Active Benzothiazole Moiety Prop3 Moderate Polarity (XLogP3 ≈ 1.1) Choice1 Acidic Mobile Phase (e.g., 0.1% Formic Acid) Prop1->Choice1  Mitigates Tailing Choice2 UV-Vis Detector (λ ≈ 275 nm) Prop2->Choice2  Enables Quantification Choice3 Reversed-Phase C18 Column Prop3->Choice3  Provides Retention Choice4 Gradient Elution (Water/Acetonitrile) Prop3->Choice4  Separates by Polarity Choice Method Development Choices Outcome1 Suppresses Silanol Interaction, Ensures Consistent Protonation Choice1->Outcome1 Outcome2 High-Sensitivity Detection Choice2->Outcome2 Outcome3 Good Retention & Selectivity Choice3->Outcome3 Outcome4 Resolution of Impurities Choice4->Outcome4 Outcome Desired Chromatographic Outcome

Caption: Logic diagram for HPLC method development based on analyte properties.

Stability-Indicating Analytical HPLC Method

A stability-indicating method is critical in drug development as it must be able to unequivocally separate the API from its degradation products and process-related impurities.[6][7][8] This ensures that the measured API concentration is accurate and that purity is not overestimated. The following method has been developed with this principle at its core.

Materials and Equipment
ItemRecommended Specification
HPLC System Quaternary or Binary pump, Autosampler, Column Thermostat, UV-Vis Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (MeCN)
Sample Diluent 50:50 (v/v) Water:Acetonitrile
Chemicals This compound reference standard, Formic Acid (LC-MS grade), Acetonitrile (HPLC grade), Water (HPLC grade)
Glassware/Apparatus Volumetric flasks, autosampler vials, 0.22 µm syringe filters, analytical balance
Analytical Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Protocol 1: Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is fundamental to quantitative analysis. The chosen diluent ensures the solubility of the analyte and is compatible with the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of sample diluent (50:50 Water:MeCN).

    • Sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the sample diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the sample diluent and mix thoroughly.

  • Sample Solution Preparation:

    • Prepare the sample to a target concentration of approximately 0.1 mg/mL in the sample diluent.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulates.

Protocol 2: Forced Degradation Study Outline

Rationale: To validate the stability-indicating nature of the method, the analyte is subjected to stress conditions to intentionally generate degradation products. The method's ability to separate these new peaks from the main analyte peak demonstrates its specificity, a requirement under ICH guidelines.[7]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours before analysis.

  • Thermal Degradation: Store the solid reference standard in an oven at 105 °C for 48 hours. Prepare a sample solution as described in Protocol 1.

  • Photolytic Degradation: Expose the sample solution to direct sunlight or a photostability chamber for 24 hours before analysis.

Preparative HPLC for High-Purity Isolation

The goal of preparative chromatography is to isolate a target compound with high purity and yield.[9] This is achieved by scaling up the analytical method to accommodate larger injection volumes and sample loads.

Workflow_Diagram cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up A1 Define Objectives: Assay, Purity, Stability A2 Column & Mobile Phase Screening A1->A2 A3 Optimize Gradient & Flow Rate A2->A3 A4 Perform Forced Degradation Study A3->A4 A5 Validate Method (Specificity, Linearity, Accuracy) A4->A5 P1 Determine Max Loading on Analytical Column A5->P1 Validated analytical method is starting point P2 Scale Flow Rate & Gradient to Preparative Column P3 Perform Purification Run with Crude Material P4 Collect Fractions P5 Analyze Fractions for Purity (by Analytical Method) P4->P5 P6 Pool Pure Fractions & Remove Solvent Final Isolated High-Purity This compound P6->Final

Caption: Overall workflow from analytical method development to preparative purification.

Materials and Equipment
ItemRecommended Specification
Preparative HPLC System High-flow rate pump, autosampler or manual injector, fraction collector, UV-Vis Detector
Preparative Column C18, 250 mm x 21.2 mm, 5-10 µm particle size (packed with same stationary phase as analytical)
Mobile Phase Solvents Use same grade as analytical, but in larger volumes.
Sample Solution Crude this compound dissolved in a minimal volume of diluent or mobile phase A. If solubility is an issue, 6M guanidine hydrochloride can be used.[10]
Preparative Chromatographic Conditions
ParameterCondition
Flow Rate 21.2 mL/min (Scaled from analytical)
Injection Volume 1-5 mL (Dependent on concentration and loading study)
Column Temperature Ambient
Detection UV at 275 nm
Gradient Program Same gradient profile as analytical method (time adjusted for column volume)
Protocol 3: Scaling the Method

Rationale: To maintain the same separation quality (resolution) when moving to a larger column, the flow rate must be increased proportionally to the change in the column's cross-sectional area.

The scaling factor (SF) is calculated as: SF = (d_prep² / d_anal²) where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.

For our example (21.2 mm prep and 4.6 mm analytical): SF = (21.2² / 4.6²) = 449.44 / 21.16 ≈ 21.2

Scaled Flow Rate: Flow_prep = Flow_anal × SF = 1.0 mL/min × 21.2 = 21.2 mL/min

Protocol 4: Purification and Fraction Collection
  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (90% A, 10% B) for at least 3-5 column volumes.

  • Sample Injection: Inject the dissolved crude sample onto the column.

  • Fraction Collection: Begin collecting fractions as the UV signal starts to rise. Collect fractions based on time or peak detection, ensuring that the main peak is collected in multiple smaller fractions.

  • Purity Analysis: Analyze a small aliquot of each collected fraction using the validated analytical HPLC method (Section 2) to determine its purity.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water/formic acid mobile phase from the pooled fractions, typically using a rotary evaporator followed by lyophilization (freeze-drying) to obtain the pure compound as a solid. The use of a volatile buffer like formic acid is crucial for this step.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with column silanols; column degradation; sample overload.Ensure mobile phase pH is low (0.1% formic acid is sufficient). Use a new or different C18 column. Reduce injection concentration/volume.
Poor Resolution Gradient is too steep; incorrect mobile phase composition.Decrease the gradient slope (e.g., extend the gradient time from 15 to 25 minutes). Evaluate different organic modifiers (e.g., methanol vs. MeCN).
Ghost Peaks/Carryover Contamination in the system; sample adsorbing to injector components.Flush the system with a strong solvent (e.g., 100% MeCN). Include a needle wash step in the autosampler method using a strong, organic solvent.
Variable Retention Times Inadequate column equilibration; pump malfunction; mobile phase composition change.Ensure the column is fully equilibrated before each injection. Check pump performance and degas mobile phases thoroughly. Prepare fresh mobile phase daily.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9). [Link]

  • SIELC Technologies. Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s). [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 2582-07-2). [Link]

  • MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • Gampa, V., et al. (2017). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8). [Link]

  • Kandhro, A. J., & Khuhawar, M. Y. (2007). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 29(3). [Link]

  • Khuhawar, M. Y., & Kandhro, A. J. (2010). Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. ResearchGate. [Link]

  • SIELC Technologies. Separation of 1,3-Bis(2-methylphenyl)guanidine on Newcrom R1 HPLC column. [Link]

  • PubChem. 2-Guanidinobenzothiazole. [Link]

  • SIELC Technologies. (2018). Guanidine, (2-benzothiazolyl)-. [Link]

  • Princeton Separations. Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. [Link]

  • Agilent Technologies. Strategy for Preparative LC Purification. [Link]

  • Google Patents.
  • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-7. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide for the In Vivo Evaluation of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for the in vivo assessment of (2-Benzothiazolyl)-guanidine, a compound of interest for its potential therapeutic applications. Benzothiazoles are a class of bicyclic heteroaromatic compounds that have demonstrated a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1] Guanidine derivatives have also shown significant pharmacological potential.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol that encompasses preclinical considerations, experimental design, and detailed methodologies for pharmacokinetic, pharmacodynamic, and toxicological evaluation in appropriate animal models. The emphasis is on ensuring scientific integrity and generating robust, reproducible data to support the advancement of this compound through the drug development pipeline.

Introduction: The Scientific Rationale for In Vivo Testing

This compound belongs to a promising class of compounds with diverse biological activities. The benzothiazole nucleus is a key structural motif in several commercially available drugs.[1] Guanidine-containing compounds have also been investigated for various therapeutic applications, including their use as antimicrobial agents and their potential in treating neurological disorders.[2][4]

While in vitro studies provide essential preliminary data on the mechanism of action and potential efficacy of a compound, in vivo testing is a critical step to understand its behavior in a complex biological system. In vivo studies allow for the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety in a living organism. This guide outlines a systematic approach to the in vivo evaluation of this compound, ensuring that the generated data is both comprehensive and reliable.

Preclinical Considerations: Laying the Groundwork for Successful In Vivo Studies

Before initiating any in vivo experiments, a thorough understanding of the compound's physicochemical properties and any existing in vitro data is crucial.

2.1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is vital for formulation development and for predicting the compound's behavior in vivo.

PropertyValueSource
Molecular FormulaC8H8N4S[5][6]
Molecular Weight192.24 g/mol [5][6]
CAS Number2582-07-2[5][6]
AppearanceCrystalline powder[7]
SolubilityMixes with water[7]

2.2. Review of Existing in Vitro Data

A comprehensive review of available in vitro data is essential to inform the design of in vivo studies. This includes:

  • Mechanism of Action: Understanding the molecular targets and pathways affected by this compound will guide the selection of appropriate pharmacodynamic endpoints. For instance, some benzothiazole guanidines have been identified as inhibitors of thrombin and trypsin.[8]

  • Potency and Efficacy: In vitro assays provide initial estimates of the compound's potency (e.g., IC50 or EC50 values), which can be used to guide dose selection for in vivo studies.

  • Cytotoxicity: Data from in vitro cytotoxicity assays is crucial for predicting potential toxicity in vivo and for establishing a starting point for dose-range finding studies.

Experimental Design: A Roadmap for Rigorous In Vivo Evaluation

A well-designed in vivo study is paramount for obtaining meaningful and reproducible results. The following sections outline the key components of the experimental design.

3.1. Animal Model Selection

The choice of animal model is critical and should be based on the specific research question and the therapeutic area of interest. Common rodent models, such as mice and rats, are often used for initial pharmacokinetic and toxicological screening due to their well-characterized physiology and the availability of established experimental protocols. For certain disease indications, more specialized models may be required.

3.2. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare bodies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.

3.3. Experimental Workflow

The overall workflow for the in vivo evaluation of this compound can be visualized as follows:

in_vivo_workflow cluster_preclinical Preclinical Phase cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_tox Toxicology formulation Formulation Development dose_range Dose-Range Finding (Toxicity) formulation->dose_range Vehicle Selection pk_study Single & Multi-Dose PK Studies dose_range->pk_study Dose Selection pd_study Efficacy Studies dose_range->pd_study Dose Selection tox_study Acute & Chronic Toxicity Studies dose_range->tox_study Dose Selection bioanalysis Bioanalytical Method Development pk_study->bioanalysis Sample Analysis biomarker Biomarker Analysis pd_study->biomarker Target Engagement histopath Histopathology tox_study->histopath Tissue Analysis

Caption: In vivo experimental workflow for this compound.

Detailed Protocols

This section provides step-by-step methodologies for the key in vivo experiments.

4.1. Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Drug Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, PEG400) based on its solubility and stability.

  • Dosing: Administer the compound via the appropriate route.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS). A reverse-phase HPLC method can be adapted for this purpose.[9]

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

4.2. Acute Toxicity Study

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound.

Protocol:

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Groups: Administer single doses of the compound at increasing concentrations to different groups of animals. A control group should receive the vehicle only.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality for at least 14 days.

  • Data Collection: Record body weight, food and water consumption, and any observed adverse effects.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (if applicable) and the MTD.

4.3. Efficacy Studies

The design of efficacy studies will be highly dependent on the therapeutic indication. The following is a general framework that can be adapted.

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Protocol:

  • Disease Model: Select a well-validated animal model that recapitulates key aspects of the human disease.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (a known therapeutic agent).

    • Groups 3-5: Different dose levels of this compound.

  • Treatment: Administer the compound according to a predetermined dosing schedule.

  • Efficacy Endpoints: Measure relevant pharmacodynamic and clinical endpoints to assess the therapeutic effect.

  • Biomarker Analysis: Collect tissue or fluid samples for the analysis of biomarkers related to the compound's mechanism of action.

  • Data Analysis: Use appropriate statistical methods to compare the treatment groups to the control groups.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Example Pharmacokinetic Parameters

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)[Data][Data]
Tmax (h)[Data][Data]
AUC (ng*h/mL)[Data][Data]
Half-life (h)[Data][Data]
Bioavailability (%)-[Data]

Table 3: Example Acute Toxicity Data

Dose (mg/kg)MortalityClinical Signs
[Dose 1][Data][Observations]
[Dose 2][Data][Observations]
[Dose 3][Data][Observations]

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the in vivo evaluation of this compound. Adherence to these guidelines will ensure the generation of high-quality data that can effectively support the continued development of this promising compound. The detailed methodologies and emphasis on experimental design provide a solid foundation for researchers to confidently advance their investigations.

References

  • BenchChem. (2025). Unveiling the Dichotomy: In Vivo vs. In Vitro Effects of Guanidine Hydrochloride.
  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.
  • Taylor & Francis Online. (n.d.). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors.
  • NIH. (n.d.). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study.
  • SIELC Technologies. (2018). Guanidine, (2-benzothiazolyl)-.
  • PubMed. (n.d.). Discovery of Benzothiazole Guanidines as Novel Inhibitors of Thrombin and Trypsin IV.
  • PubChem. (n.d.). 2-Guanidinobenzothiazole.
  • NIST WebBook. (n.d.). This compound.
  • ResearchGate. (n.d.). The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4.
  • PMC. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications.
  • PMC. (n.d.). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum.
  • Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride.
  • PubChem. (n.d.). Guanidine.

Sources

Application Notes & Protocols: Molecular Docking Studies of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2-Benzothiazolyl)-guanidine in molecular docking studies. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies necessary for robust computational analysis.

Introduction: The Significance of the Guanidinium Moiety in Drug Design

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its strong basicity (pKa ≈ 13.6) and ability to form multiple hydrogen bonds make it a key pharmacophore for interacting with biological targets such as enzymes and nucleic acids.[3] Guanidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antithrombotic, and antidiabetic properties.[1][2]

This compound, which integrates the benzothiazole nucleus with the guanidinium group, presents a unique scaffold for drug discovery. Benzothiazole derivatives themselves are known for a range of biological activities, including as anticancer and antimicrobial agents.[4][5][6] The combination of these two moieties suggests that this compound and its analogs are promising candidates for targeting various biological macromolecules. Molecular docking serves as a powerful in silico tool to predict the binding modes and affinities of such ligands, thereby guiding rational drug design and lead optimization.[7]

Scientific Rationale: Why Dock this compound?

Molecular docking simulations for this compound are predicated on its structural features that suggest a high potential for specific and strong interactions with biological targets.

  • Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple interactions with acceptor groups commonly found in protein active sites (e.g., carboxylate groups of aspartate and glutamate, and backbone carbonyls).[8]

  • Electrostatic Interactions: At physiological pH, the guanidinium group is protonated and carries a positive charge, facilitating strong electrostatic interactions with negatively charged residues or cofactors in a binding pocket.[9]

  • Aromatic Interactions: The benzothiazole ring can participate in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

  • Minor Groove Binding: Guanidine derivatives have shown a propensity to bind to the minor groove of DNA, a mechanism relevant to anticancer activity.[10][11]

These properties make this compound a versatile ligand for a variety of targets, including kinases, proteases, and DNA.[12]

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

This section details a robust and validated protocol for performing molecular docking of this compound using the widely adopted software AutoDock Vina.[13][14]

Software and System Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or Chimera: For visualization and analysis.

  • Open Babel: For file format conversion.

This protocol can be executed on macOS, Linux, or Windows Subsystem for Linux (WSL).[14]

Ligand Preparation
  • Obtain 3D Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like SDF or MOL2. The crystal structure has also been reported, providing an experimentally determined conformation.[15]

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protonation State: At physiological pH (around 7.4), the guanidinium group will be protonated. Ensure the correct protonation state is assigned.[16]

  • File Format Conversion: Convert the ligand file to the PDBQT format required by AutoDock Vina.[17] This step involves adding Gasteiger charges and defining rotatable bonds. This can be accomplished using AutoDock Tools or Open Babel.[13][17]

Receptor Preparation
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Clean the PDB File: Remove water molecules, co-solvents, and any existing ligands from the PDB file. Some specific water molecules that bridge interactions between the ligand and protein may be retained, but this requires careful consideration.[18]

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • Generate PDBQT File: Convert the prepared protein structure into the PDBQT format using AutoDock Tools.[17]

Defining the Search Space (Grid Box)
  • Identify the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand or from prior biological knowledge.

  • Set Grid Box Parameters: Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that dictate the search space for the docking algorithm.[16][17] These parameters are specified in a configuration file.[16]

Running the Docking Simulation
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[16]

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

Visualization of the Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 Obtain 3D Structure of This compound l2 Energy Minimization l1->l2 l3 Assign Protonation State (pH 7.4) l2->l3 l4 Convert to PDBQT Format l3->l4 d1 Define Grid Box (Search Space) l4->d1 r1 Download Protein Structure (PDB) r2 Clean PDB (Remove Water, etc.) r1->r2 r3 Add Hydrogens & Assign Charges r2->r3 r4 Convert to PDBQT Format r3->r4 r4->d1 d2 Create Configuration File d1->d2 d3 Run AutoDock Vina d2->d3 a1 Analyze Binding Affinity (kcal/mol) d3->a1 a2 Visualize Binding Poses (PyMOL/Chimera) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3

Caption: Molecular docking workflow for this compound.

Interpretation and Validation of Docking Results

A critical aspect of any molecular docking study is the careful interpretation and validation of the results.

Analyzing Docking Scores
  • Binding Affinity (ΔG): AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[19][20] This score can be used to rank different ligands or different poses of the same ligand.[20]

  • Pose Ranking: The output file will contain multiple binding poses ranked by their scores. The top-ranked pose is considered the most likely binding mode, but other low-energy poses should also be examined.

Visual Inspection of Binding Poses
  • Hydrogen Bonds: Use visualization software to identify hydrogen bonds between the guanidinium group and the receptor. The presence of multiple, well-oriented hydrogen bonds is a strong indicator of a stable interaction.[19]

  • Hydrophobic and Aromatic Interactions: Analyze the interactions of the benzothiazole ring with hydrophobic and aromatic residues in the binding pocket.

  • Key Residues: Note the specific amino acid residues involved in the interactions. This information can be correlated with mutagenesis data or known structure-activity relationships for the target.[19]

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the protocol.

  • Re-docking of a Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the PDB structure, dock it back into the same protein, and compare the predicted pose with the experimental one.[18][21]

  • Root-Mean-Square Deviation (RMSD): The RMSD between the docked pose and the crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[18][19][22][23]

Table 1: Interpreting Docking Results

MetricInterpretationSignificance
Binding Affinity (kcal/mol) More negative values indicate stronger predicted binding.Used for ranking compounds and predicting potency.
RMSD (Å) Values < 2.0 Å between re-docked and crystal pose indicate a valid protocol.Ensures the docking method can reproduce experimental data.
Hydrogen Bonds Presence of multiple, short H-bonds suggests specific and strong interactions.Key for binding affinity and selectivity.
Hydrophobic Interactions Favorable contacts between non-polar groups.Contribute significantly to the overall binding energy.

Advanced Applications and Considerations

  • Molecular Dynamics (MD) Simulations: For a more dynamic and accurate assessment of binding stability, the top-ranked docking pose can be used as a starting point for MD simulations. Software like GROMACS can be used for this purpose.[24][25][26][27][28]

  • Like-Charge Interactions: While counterintuitive, attractive interactions between two guanidinium groups (like-charge pairing) have been observed in protein-ligand complexes and can contribute to binding affinity.[29][30] This possibility should be considered when analyzing the binding mode of guanidine-containing compounds.

  • Tautomers and Ionization States: The specific tautomeric and ionization state of the ligand can significantly impact docking results. It is crucial to carefully consider these properties at the relevant physiological pH.

Conclusion

Molecular docking is an invaluable computational tool for exploring the therapeutic potential of molecules like this compound. By following a rigorous and well-validated protocol, researchers can gain significant insights into the binding mechanisms of this promising scaffold, thereby accelerating the drug discovery and development process. The combination of the versatile guanidinium group and the biologically active benzothiazole nucleus makes this compound class a rich area for further investigation.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?[Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?[Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Irwin, J. J., et al. (2011). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of Chemical Information and Modeling. [Link]

  • Nar, H., et al. (1999). Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. Journal of Medicinal Chemistry. [Link]

  • González-Losada, M., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters. [Link]

  • Bhargava, P. N., & Choubey, V. N. (1969). Benzothiazolyl Guanidines as Antibacterials. Yakugaku Zasshi. [Link]

  • YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

  • Gande, S. L., et al. (2007). Biological activities of guanidine compounds. Current Medicinal Chemistry. [Link]

  • American Chemical Society. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

  • Wikipedia. (n.d.). Polyhexamethylene guanidine. [Link]

  • YouTube. (2022). Ligand complex on Gromacs Part-1 Preparation of Protein topology. [Link]

  • GROMACS. (2025). System preparation — GROMACS 2025.4 documentation. [Link]

  • ResearchGate. (2025). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants | Request PDF. [Link]

  • MD Tutorials. (n.d.). Protein-Ligand Complex. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Benzothiazol-2-yl)guanidine. [Link]

  • MDPI. (2024). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. [Link]

  • ResearchGate. (n.d.). The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. [Link]

  • Masunov, A., & Lazaridis, T. (2003). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. Journal of the American Chemical Society. [Link]

  • PubMed. (2019). Synthesis, molecular docking, binding free energy calculation and molecular dynamics simulation studies of benzothiazol-2-ylcarbamodithioates as Staphylococcus aureus MurD inhibitors. [Link]

  • ScienceOpen. (2025). Biologically active guanidine alkaloids. [Link]

  • ResearchGate. (2025). Biological activities of guanidine compounds | Request PDF. [Link]

  • PubMed. (2012). Discovery of Benzothiazole Guanidines as Novel Inhibitors of Thrombin and Trypsin. [Link]

  • Jungwirth, P. (n.d.). Like-Charge Guanidinium Pairing from Molecular Dynamics and Ab Initio Calculations. [Link]

  • Figshare. (2015). Like-Charge Guanidinium Pairing between Ligand and Receptor: An Unusual Interaction for Drug Discovery and Design?[Link]

  • MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Link]

  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. [Link]

  • Semantic Scholar. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of (2-Benzothiazolyl)-guanidine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2-Benzothiazolyl)-guanidine is a unique bifunctional reagent that holds significant value for researchers in synthetic and medicinal chemistry. Its structure, which combines a planar, electron-rich benzothiazole ring with a highly basic and nucleophilic guanidine moiety, makes it an exceptional building block for constructing complex nitrogen-containing heterocyclic systems. The guanidine group, with its N-C-N framework, is pre-organized to act as a potent binucleophile, readily participating in cyclocondensation reactions. This guide provides an in-depth exploration of its synthesis and primary application in the construction of pyrimidine-fused benzothiazole scaffolds, which are of considerable interest in drug discovery.

Part 1: Synthesis of the Core Reagent: this compound

Underlying Principles: The most direct and established method for synthesizing the title compound is through the reaction of 2-aminothiophenol with cyanamide in an acidic medium. This process involves an initial reaction to form a thiourea intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the 2-aminobenzothiazole core. Subsequent reaction with another equivalent of cyanamide or its dimer, dicyandiamide, under appropriate conditions, forms the final guanidine structure. A reliable one-pot procedure has been reported in the literature.[1]

Experimental Workflow: Synthesis of the Core Reagent

reagents 2-Aminothiophenol + Cyanamide acid 10% Sulfuric Acid reaction Reaction Vessel Stirring at Room Temp reagents->reaction Add acid->reaction Solvent/ Catalyst precipitation Neutralization (e.g., with NaOH) reaction->precipitation Reaction Mixture isolation Filtration & Washing precipitation->isolation Precipitate Suspension product This compound isolation->product Purified Solid

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound This protocol is adapted from the procedure reported by Dolzhenko et al., as cited in Mohamed et al. (2011).[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (0.050 mol, 6.26 g) in 50 mL of 10% sulfuric acid.

  • Reagent Addition: To this stirred solution, add cyanamide (0.050 mol, 2.10 g). Note: Cyanamide can dimerize to dicyandiamide; ensure the correct molar equivalent is used.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Slowly add a 10% aqueous solution of sodium hydroxide to the reaction mixture until the pH is neutral (pH ~7), which will precipitate the product.

  • Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified solid under vacuum to yield this compound as a stable solid.

Part 2: Primary Application: Synthesis of N-(Pyrimidin-2-yl)benzothiazol-2-amines

The principal and most valuable application of this compound is its use as a synthon for the construction of 4,6-disubstituted-N-(benzothiazol-2-yl)pyrimidin-2-amines. This is achieved through a classical and highly efficient cyclocondensation reaction with 1,3-dicarbonyl compounds.[2] This reaction class provides a straightforward entry into a scaffold of high interest for medicinal chemistry and materials science.

Section 2.1: Underlying Principles & Mechanism

The reaction proceeds via a well-established cyclocondensation pathway, often referred to as a modified Pinner synthesis.[3] The guanidine moiety, with its two nucleophilic terminal nitrogen atoms, attacks the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The reaction is typically promoted by a base, which facilitates the initial nucleophilic attack and the subsequent dehydration steps.

Mechanism: Cyclocondensation with a β-Diketone

cluster_start Reactants cluster_mechanism Reaction Pathway cluster_end Product G Guanidine (R-NH-C(=NH)-NH2) I1 Initial Adduct (Hemiaminal formation) G->I1 Nucleophilic Attack on C=O DK β-Diketone (R1-CO-CH2-CO-R2) DK->I1 I2 Dehydration & Iminium Ion Formation I1->I2 -H2O I3 Intramolecular Cyclization I2->I3 6-exo-trig I4 Final Dehydration I3->I4 -H2O P Substituted Pyrimidine I4->P

Caption: General mechanism for pyrimidine formation from a guanidine and a β-diketone.

Protocol 2: Synthesis of 4,6-Dimethyl-N-(benzothiazol-2-yl)pyrimidin-2-amine This is a representative protocol for the reaction with a β-diketone, based on general procedures for pyrimidine synthesis.[4][5]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (10 mmol, 1.92 g) in 30 mL of absolute ethanol.

  • Base Addition: Add sodium ethoxide (11 mmol, 0.75 g) to the suspension and stir for 15 minutes at room temperature to form the free guanidine base in situ.

  • Diketone Addition: Add acetylacetone (10.5 mmol, 1.07 mL) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction's completion using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into 50 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrimidine derivative.

Protocol 3: Synthesis of Ethyl 4-methyl-2-((benzothiazol-2-yl)amino)pyrimidine-5-carboxylate This is a representative protocol for the reaction with a β-ketoester, a common variation of the Pinner synthesis.[3][6]

  • Reaction Setup: In a 100 mL flask, dissolve sodium metal (10 mmol, 0.23 g) in 40 mL of absolute ethanol under an inert atmosphere (N2 or Argon) to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: Once the sodium has completely dissolved and the solution has cooled, add this compound (10 mmol, 1.92 g) and stir until fully dissolved.

  • Ketoester Addition: Add ethyl 2-methylacetoacetate (or a similar β-ketoester) (10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 12-18 hours. The formation of a precipitate may be observed as the reaction proceeds.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash sequentially with water and cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Section 2.2: Substrate Scope & Data Summary

The cyclocondensation reaction is versatile and accommodates a range of 1,3-dicarbonyl compounds. The choice of the dicarbonyl partner directly dictates the substitution pattern on the final pyrimidine ring, allowing for the generation of diverse chemical libraries.[2]

1,3-Dicarbonyl Reagent TypeR1, R2 Groups on PyrimidineResulting Heterocycle Structure
β-Diketones (e.g., Acetylacetone)Alkyl, Aryl4,6-Disubstituted Pyrimidine
β-Ketoesters (e.g., Ethyl Acetoacetate)Alkyl/Aryl at C4, OH at C64-Substituted-6-hydroxypyrimidine
Malonic Esters (e.g., Diethyl Malonate)OH at C4 and C6Pyrimidine-4,6-diol
Chalcones (α,β-Unsaturated Ketones)Aryl, H4,6-Diarylpyrimidine (via oxidation)
Enaminonitriles / Enaminones Varied, often amino groupsHighly functionalized pyrimidines

Part 3: Experimental Considerations & Troubleshooting

  • Choice of Base: Strong, non-nucleophilic bases are preferred. Sodium ethoxide in ethanol is standard. For sensitive substrates, milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) can be effective.

  • Regioselectivity: When using unsymmetrical β-diketones (R1 ≠ R2), a mixture of regioisomers can be formed. The outcome is often dictated by the relative electrophilicity of the two carbonyl carbons. Steric hindrance can also play a significant role in directing the initial nucleophilic attack.

  • Purification: The resulting N-(pyrimidin-2-yl)benzothiazol-2-amines are often crystalline solids with limited solubility, making recrystallization an effective purification method. If chromatography is required, silica gel with a gradient elution of hexane and ethyl acetate is typically successful.

  • Tautomerism: For products derived from β-ketoesters or malonic esters, be aware of keto-enol tautomerism (e.g., hydroxypyrimidine vs. pyrimidinone). The dominant form can depend on the solvent and solid-state packing forces. Characterization by NMR and IR spectroscopy will clarify the structure.

This compound is a powerful and reliable reagent for the synthesis of pyrimidine-containing heterocyclic systems. The protocols outlined here demonstrate its utility in creating N-(pyrimidin-2-yl)benzothiazol-2-amines through robust and scalable cyclocondensation reactions. The ability to systematically vary the substituents on the pyrimidine ring by choosing different 1,3-dicarbonyl partners makes this chemistry particularly attractive for generating compound libraries for screening in drug development and materials science programs.

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (n.d.). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Available from: [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available from: [Link]

  • Ismail, T. I., El-Khazragy, N., & Azzam, R. (2024). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Research Square. Available from: [Link]

  • Overman, L. E., & Roos, J. P. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 3189–3202. Available from: [Link]

  • Al-Juboori, A. M. H., & Al-Obaidi, A. K. M. (2017). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Journal of University of Anbar for Pure Science, 11(1), 1-10. Available from: [Link]

  • Ibraheem, F., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1419-1455. Available from: [Link]

  • Rakhimova, S., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Chemistry, 4(4), 1412-1426. Available from: [Link]

  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o786. Available from: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Chemical, Environmental & Biological Sciences, 3(4), 312-317. Available from: [Link]

  • Fuson, R. C. (1943). Malonic acid, benzal-, diethyl ester. Organic Syntheses, 23, 32. Available from: [Link]

  • Singh, S., et al. (2014). Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. Available from: [Link]

  • Kappe, C. O. (1998). Malonates in Cyclocondensation Reactions. Molecules, 3(1), 1-11. Available from: [Link]

  • Dolzhenko, A. V., & Chui, W. K. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Bioorganic & Medicinal Chemistry Letters, 21(19), 5790–5794. Available from: [Link]

Sources

Minimum Inhibitory Concentration (MIC) determination of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the determination of the Minimum Inhibitory Concentration (MIC) for (2-Benzothiazolyl)-guanidine and its derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed application notes and standardized protocols.

Introduction: The Antimicrobial Potential of this compound

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred significant research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are compounds featuring a benzothiazole nucleus, a heterocyclic system known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties[1][2][3][4]. When combined with a guanidine moiety, a functional group also recognized for its antimicrobial effects, the resulting this compound scaffold represents a class of molecules with considerable therapeutic potential[1][5][6][7].

The initial step in evaluating the efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10][11] It is a critical parameter in drug discovery, providing a quantitative measure of a compound's potency and guiding further development.[11][12][13]

This guide provides detailed protocols for determining the MIC of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]

Principle of MIC Determination

MIC values are determined by exposing a standardized inoculum of a specific microorganism to serial dilutions of the antimicrobial agent.[8][17] The two most common methods, broth microdilution and agar dilution, are considered the "gold standard" for their accuracy and reproducibility.[18][19] After a specified incubation period, the concentration at which no visible growth is observed is recorded as the MIC.[10][19]

Part 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[19] It involves a 96-well microtiter plate where a standardized bacterial suspension is added to wells containing serial dilutions of the test compound in a liquid growth medium.[8][17]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution in 96-Well Plate cluster_inoculation Inoculation & Incubation cluster_results Result Interpretation A Prepare (2-Benzothiazolyl) -guanidine Stock Solution E Add Stock Solution to first column A->E B Prepare Standardized Bacterial Inoculum (0.5 McFarland) G Inoculate wells with standardized bacterial suspension B->G C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) D Dispense CAMHB into all wells C->D D->E F Perform 2-fold serial dilutions across the plate E->F F->G H Incubate at 35-37°C for 16-20 hours G->H I Visually inspect for turbidity (bacterial growth) H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for Broth Microdilution MIC Determination.

Detailed Protocol for Broth Microdilution

1. Preparation of this compound Stock Solution:

  • Rationale: A high-concentration stock solution is prepared to facilitate accurate serial dilutions. The choice of solvent is critical and should be inert to the test organism and the compound.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.

    • Dilute the dissolved compound with sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the serial dilution.

2. Preparation of Bacterial Inoculum:

  • Rationale: A standardized bacterial concentration is crucial for reproducible results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[20]

3. Broth Microdilution Procedure:

  • Rationale: This process creates a range of concentrations to pinpoint the minimum concentration that inhibits bacterial growth.

  • Procedure:

    • Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[20]

    • Add 100 µL of the prepared this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Inoculate each well with 100 µL of the standardized bacterial inoculum. This will result in a final volume of 200 µL per well and the desired final concentrations of the compound.

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.[10]

4. Incubation and Result Interpretation:

  • Procedure:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8][17][19]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[10]

Part 2: Agar Dilution Method

The agar dilution method is another reference standard for MIC determination.[18] It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[8][17] This method is particularly useful for testing multiple bacterial strains simultaneously.[18]

Experimental Workflow for Agar Dilution

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Agar Plate Preparation cluster_inoculation Inoculation & Incubation cluster_results Result Interpretation A Prepare (2-Benzothiazolyl) -guanidine Dilution Series D Add compound dilutions to molten agar (1 part compound: 9 parts agar) A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) F Spot-inoculate agar surface with standardized bacterial suspension B->F C Prepare Molten Mueller-Hinton Agar C->D E Pour into Petri dishes and allow to solidify D->E E->F G Incubate at 35-37°C for 16-20 hours F->G H Examine plates for bacterial growth G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for Agar Dilution MIC Determination.

Detailed Protocol for Agar Dilution

1. Preparation of this compound Dilutions:

  • Procedure:

    • Prepare a stock solution of this compound as described for the broth microdilution method.

    • Create a series of working solutions at 10 times the final desired concentrations in the agar plates.

2. Preparation of Bacterial Inoculum:

  • Procedure:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

    • This suspension will be used to inoculate the agar plates.

3. Agar Plate Preparation:

  • Rationale: The compound is incorporated directly into the growth medium. A 1:10 dilution of the working solution into the molten agar achieves the final desired concentrations.

  • Procedure:

    • Prepare Mueller-Hinton agar according to the manufacturer's instructions and cool to 45-50°C in a water bath.

    • For each desired concentration, add 2 mL of the corresponding 10x working solution of this compound to 18 mL of molten agar.[21]

    • Mix thoroughly and pour into sterile Petri dishes.

    • Allow the agar to solidify completely.

    • Prepare a growth control plate containing no compound.

4. Inoculation and Incubation:

  • Procedure:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 10^4 CFU.[18]

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.[18]

5. Result Interpretation:

  • Procedure:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[18]

Data Presentation and Quality Control

For accurate and reliable MIC determination, strict adherence to quality control measures is essential.

Data Summary Table:

Bacterial StrainMethodMIC (µg/mL)Quality Control StrainQC MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Broth MicrodilutionS. aureus ATCC 29213[Refer to CLSI/EUCAST]
Escherichia coli ATCC 25922Broth MicrodilutionE. coli ATCC 25922[Refer to CLSI/EUCAST]
Pseudomonas aeruginosa ATCC 27853Broth MicrodilutionP. aeruginosa ATCC 27853[Refer to CLSI/EUCAST]
Staphylococcus aureus ATCC 29213Agar DilutionS. aureus ATCC 29213[Refer to CLSI/EUCAST]
Escherichia coli ATCC 25922Agar DilutionE. coli ATCC 25922[Refer to CLSI/EUCAST]
Pseudomonas aeruginosa ATCC 27853Agar DilutionP. aeruginosa ATCC 27853[Refer to CLSI/EUCAST]

Self-Validating System and Trustworthiness:

  • Quality Control Strains: Always include well-characterized reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC values for standard antibiotics.[10] The results for these strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the experiment.[22]

  • Growth and Sterility Controls: The positive control (inoculum without compound) must show adequate growth, and the negative control (broth/agar without inoculum) must remain clear.[10]

  • Standardized Materials: Use of standardized media (e.g., Mueller-Hinton broth/agar with controlled cation concentrations) and inocula is paramount for inter-laboratory reproducibility.[14]

Conclusion

The broth microdilution and agar dilution methods provide robust and reliable means for determining the Minimum Inhibitory Concentration of novel antimicrobial compounds like this compound. By following these standardized protocols and incorporating rigorous quality control measures, researchers can generate accurate and reproducible data that is essential for the advancement of new therapeutic agents in the fight against infectious diseases.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Wikipedia. (n.d.). Agar dilution. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Semantic Scholar. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Springer Nature Experiments. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. [Link]

  • Andrews, J. M. (2001). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Bhargava, P. N., & Choubey, V. N. (1971). Benzothiazolyl Guanidines as Antibacterials. Yakugaku Zasshi, 91(4), 484-487. [Link]

  • Innovotech Inc. (n.d.). MIC; CLSI M07: Minimum Inhibitory Concentration. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]

  • CLSI. (2024). M07QG | Minimal Inhibitory Concentration Reading Guide. [Link]

  • ResearchGate. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. [Link]

  • YouTube. (2025). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. [Link]

  • ResearchGate. (2025). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • MDPI. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Royal Society of Chemistry. (2022). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [Link]

  • Synthesis and antibacterial evaluation of benzothiazole derivatives. (2024). [Link]

  • PubMed. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. [Link]

  • PubMed Central. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • MDPI. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. [Link]

  • PubMed Central. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

  • PubMed Central. (2024). Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. [Link]

  • ResearchGate. (2011). Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents. [Link]

  • PubMed Central. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzothiazole Scaffolds in Antioxidant Research

Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and notably, antioxidant properties.[3][4][5] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[6][7] Consequently, the evaluation of the antioxidant potential of novel compounds like benzothiazole derivatives is a critical step in the development of new therapeutic agents.[8][9]

This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of the antioxidant activity of benzothiazole derivatives. We will delve into the foundational principles of antioxidant action and present step-by-step methodologies for the most robust and widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the cell-based Cellular Antioxidant Activity (CAA) assay. This document is designed for researchers, scientists, and drug development professionals seeking to accurately and reproducibly quantify the antioxidant efficacy of their synthesized benzothiazole compounds.

Part 1: Foundational Principles of Antioxidant Mechanisms

The antioxidant activity of a compound is primarily its ability to neutralize reactive free radicals. This is typically achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[10][11]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (Ar-OH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but it is a much more stable, less reactive species. The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter governing this process.[11]

    • R• + Ar-OH → RH + ArO•

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into an anion. The antioxidant becomes a radical cation.[11]

    • R• + Ar-OH → R⁻ + ArO•⁺

The chemical structure of benzothiazole derivatives, particularly the presence and position of electron-donating substituents such as hydroxyl (-OH) or methoxy (-OCH₃) groups, can significantly enhance their ability to participate in these reactions and scavenge free radicals.[2][9]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Start Free Radical (R•) + Benzothiazole-OH HAT_End Neutralized Molecule (RH) + Stable Benzothiazole Radical HAT_Start->HAT_End H• Donation SET_Start Free Radical (R•) + Benzothiazole-OH SET_End Anion (R⁻) + Benzothiazole Radical Cation SET_Start->SET_End e⁻ Donation Free_Radicals Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipids, DNA, Proteins) Free_Radicals->Damage causes Antioxidant Benzothiazole Derivative Antioxidant->Free_Radicals neutralizes via

Caption: General mechanisms of free radical scavenging by antioxidant compounds.

Part 2: In Vitro Chemical-Based Assays

This section details three common spectrophotometric assays used for the initial screening of antioxidant activity. These assays are based on the ability of the benzothiazole derivatives to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[12] DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm.[10][12] When an antioxidant donates a hydrogen atom or an electron to the DPPH radical, it is reduced to its non-radical form, DPPH-H, a pale-yellow hydrazine. This neutralization leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the antioxidant's scavenging activity.[10][12]

Caption: Chemical principle of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. Causality: The assay is light-sensitive, so protection from light is crucial to prevent auto-reduction of the DPPH radical.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of each benzothiazole derivative in 10 mL of a suitable solvent (e.g., methanol, DMSO).

    • Standard Stock Solution (e.g., 1 mg/mL): Prepare a 1 mg/mL solution of a known antioxidant like Ascorbic Acid or Trolox in the same solvent.[12]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and the standard solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[12]

    • To each well, add 100 µL of the diluted sample or standard.

    • Add 100 µL of the DPPH working solution to all wells.

    • Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.

    • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for any intrinsic color of the compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:[12] % Scavenging Activity = [ (A_control - (A_sample - A_blank)) / A_control ] x 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the test sample with DPPH.

      • A_blank is the absorbance of the test sample without DPPH.

    • Plot the % scavenging activity against the concentration of the benzothiazole derivative.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

Data Presentation:

Compound IDSolventIC₅₀ (µg/mL) ± SD
Benzothiazole-1Methanol15.2 ± 1.1
Benzothiazole-2Methanol28.9 ± 2.4
Ascorbic Acid (Std)Methanol8.5 ± 0.7
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of the Assay: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[14] ABTS is oxidized using a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•⁺ chromophore.[14] This radical has characteristic absorbance maxima, with the measurement for this assay typically performed at 734 nm.[14][15] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the radical cation is reduced back to the colorless neutral form of ABTS. The extent of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant concentration.[14] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[14]

ABTS_Assay cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_Radical ABTS•⁺ (Blue/Green) ABTS->ABTS_Radical Oxidation Persulfate K₂S₂O₈ ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced Reduction Antioxidant Benzothiazole Derivative

Caption: Reaction principle of the ABTS radical cation decolorization assay.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] Causality: This extended incubation period ensures the complete formation of the stable ABTS radical cation.

    • Working ABTS•⁺ Solution: Before the assay, dilute the radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the benzothiazole derivatives and a standard (e.g., Trolox) in the appropriate solvent.

    • Add 20 µL of each diluted sample or standard to the wells of a 96-well plate.

    • Add 180 µL of the working ABTS•⁺ solution to each well.

    • Prepare a control well with 20 µL of solvent and 180 µL of the working ABTS•⁺ solution.

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition against the concentration of Trolox. The TEAC value of the benzothiazole derivative is then calculated from this curve and is typically expressed as µM of Trolox equivalents per µM or mg of the compound.[14]

Data Presentation:

Compound IDIC₅₀ (µM) ± SDTEAC (Trolox Equivalents) ± SD
Benzothiazole-112.5 ± 0.91.8 ± 0.15
Benzothiazole-225.1 ± 1.80.9 ± 0.08
Trolox (Std)7.0 ± 0.51.0 (by definition)
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of the Assay: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16][17] The assay utilizes a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, which acts as a reducing agent, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex. This reduction results in the formation of an intense blue-colored product, with an absorbance maximum around 593 nm.[18] The increase in absorbance is proportional to the total reducing power of the antioxidants in the sample.[16]

FRAP_Assay Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Fe3_TPTZ->Fe2_TPTZ + e⁻ (Reduction) Antioxidant Benzothiazole Derivative Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized - e⁻ (Oxidation)

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in 1 liter of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm this solution to 37°C before use. Causality: The acidic pH of 3.6 is critical for maintaining iron solubility and driving the reduction reaction.[19]

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve using a ferrous sulfate (FeSO₄·7H₂O) solution of known concentrations (e.g., 100 to 2000 µM).

    • Prepare dilutions of the benzothiazole derivatives.

    • Add 20 µL of the sample, standard, or solvent (for the blank) to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate the plate at 37°C for 4 to 30 minutes. The reaction time can be optimized based on the reactivity of the compounds.[19]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the ferrous sulfate standards against their concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to determine the FRAP value of the benzothiazole samples. The results are expressed as µM of Fe²⁺ equivalents per µM or mg of the compound.

Data Presentation:

Compound IDFRAP Value (µM Fe²⁺ Equivalents/mg) ± SD
Benzothiazole-11550 ± 85
Benzothiazole-2870 ± 62
Quercetin (Std)2100 ± 110

Part 3: Cell-Based Antioxidant Assay (CAA)

Rationale and Principle: While chemical assays are excellent for initial screening, they do not account for biological factors like cell uptake, distribution, and metabolism.[6][7] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular environment.[6][20] The assay employs a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[7] Antioxidant compounds that are taken up by the cells can scavenge the ROS, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescence signal.[21]

CAA_Workflow Start Seed Adherent Cells (e.g., HepG2) in 96-well plate Incubate1 Culture until confluent Start->Incubate1 Treat Treat cells with Benzothiazole Derivatives Incubate1->Treat Load Load cells with DCFH-DA probe Treat->Load Induce Induce Oxidative Stress (add AAPH radical initiator) Load->Induce Measure Kinetic Measurement of Fluorescence (Ex: 485nm, Em: 538nm) Induce->Measure Analyze Calculate Area Under the Curve (AUC) and determine CAA value Measure->Analyze End Results: Quantify intracellular antioxidant activity Analyze->End

Caption: General experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as human hepatoma HepG2 or HeLa cells, in appropriate culture medium.

    • Seed the cells into a 96-well, black, clear-bottom microplate at a density that will achieve 90-100% confluency on the day of the assay.[7][22]

  • Assay Procedure:

    • Once confluent, remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat the cells by adding 50 µL of medium containing the benzothiazole derivatives or a standard (e.g., Quercetin) at various concentrations. Include control wells with medium only.

    • Incubate for 1-2 hours to allow for compound uptake.

    • Remove the treatment medium and add 50 µL of a working solution of DCFH-DA (e.g., 25 µM) to all wells. Incubate for 60 minutes at 37°C.[7]

    • Remove the DCFH-DA solution and wash the cells three times with DPBS.[6]

    • To induce oxidative stress, add 100 µL of a radical initiator solution (e.g., 600 µM AAPH) to all wells.[22]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[7][22]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence vs. time plot for each well.

    • The CAA value is calculated using the following formula: CAA Unit = 100 - ( (AUC_sample / AUC_control) x 100 )

    • The results are often expressed as Quercetin Equivalents (QE) by comparing the CAA units of the test compound to a standard curve generated with Quercetin.

    • Self-Validation: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in fluorescence is due to antioxidant activity and not cell death caused by the benzothiazole derivative.

Data Presentation:

Compound IDCytotoxicity (CC₅₀, µM)CAA Value (µmol QE/100 µmol) at 25 µM
Benzothiazole-1>10035.4 ± 3.1
Benzothiazole-285.215.8 ± 1.9
Quercetin (Std)>10048.6 ± 4.5

Part 4: Summary and Best Practices

Choosing the appropriate assay depends on the research question. The chemical assays (DPPH, ABTS, FRAP) are excellent for high-throughput screening and establishing a preliminary structure-activity relationship (SAR). The CAA assay provides more biologically significant data on the potential of a compound to act as an antioxidant within a living cell.

Comparison of Assays:

FeatureDPPH AssayABTS AssayFRAP AssayCAA Assay
Principle Radical Scavenging (HAT/SET)Radical Scavenging (HAT/SET)Electron Transfer (Reduction)Intracellular ROS Scavenging
Radical/Species DPPH• (organic radical)ABTS•⁺ (cation radical)Fe³⁺-TPTZ ComplexPeroxyl radicals (from AAPH)
Measurement Absorbance decrease at ~517 nmAbsorbance decrease at ~734 nmAbsorbance increase at ~593 nmFluorescence increase (Ex/Em ~485/538 nm)
Advantages Simple, rapid, inexpensiveApplicable to hydrophilic & lipophilic compoundsHigh-throughput, stable reagentsBiologically relevant, accounts for bioavailability
Limitations Interference from colored compoundsRequires pre-formation of radicalNon-specific reduction, not a radical scavenger assayMore complex, requires cell culture facilities

Best Practices for Trustworthy Results:

  • Solubility: Ensure complete dissolution of the benzothiazole derivatives. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low (<0.5%) to avoid cellular toxicity or assay interference.

  • Controls: Always include a positive control (a known antioxidant like Trolox, Ascorbic Acid, or Quercetin) to validate the assay's performance and a negative/vehicle control to establish a baseline.

  • Reproducibility: Perform all experiments in triplicate and repeat on at least two separate occasions to ensure the results are reproducible.

  • Concentration Range: Test a wide range of concentrations for each derivative to accurately determine the IC₅₀ or EC₅₀ value.

  • Mechanism: A combination of assays is recommended. For example, a compound active in the DPPH and ABTS assays (HAT/SET) but inactive in the FRAP assay (purely SET) may suggest a preference for the hydrogen atom transfer mechanism.

By following these detailed protocols and understanding the principles behind them, researchers can confidently and accurately characterize the antioxidant potential of novel benzothiazole derivatives, paving the way for the development of new and effective therapeutic agents.

References

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.

  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Benchchem.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.
  • Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzothiazole Derivatives. (2018).
  • Antioxidant activities of the synthesised amino acid-benzothiazole derivatives.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
  • FRAP Antioxidant Assay Kit. Zen-Bio.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • DPPH Antioxidant Assay. G-Biosciences.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025). Zhongguo Ying Yong Sheng Li Xue Za Zhi.
  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025).
  • Cell-Based Antioxidant Assays. BioIVT.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • Genesis and development of DPPH method of antioxidant assay. (2011). PubMed Central.
  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • CAA Antioxidant Assay Kit. Zen-Bio.
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc..
  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025). Chinese Journal of Applied Physiology.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). PubMed Central.
  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIV
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.

Sources

Application Notes & Protocols: Electrochemical Strategies for Elucidating (2-Benzothiazolyl)-guanidine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

(2-Benzothiazolyl)-guanidine and its derivatives represent a class of compounds with significant therapeutic potential, drawing interest in drug discovery for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] Understanding the mechanism of action of these molecules is paramount for the development of new and effective pharmaceuticals. This involves a detailed study of their interactions with biological targets such as proteins and nucleic acids. Electrochemical methods offer a powerful, sensitive, and cost-effective suite of tools for investigating these interactions, providing valuable insights into binding mechanisms, kinetics, and thermodynamics.[4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a deep, mechanistic understanding of why specific electrochemical techniques are chosen and how to interpret the resulting data. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.

The Rationale for an Electrochemical Approach

Electrochemical techniques are particularly well-suited for studying the interactions of electroactive molecules like this compound. The benzothiazole moiety is known to be electrochemically active, capable of undergoing both oxidation and reduction.[6][7] The guanidine group can also exhibit electrochemical activity, often through catalytic hydrogen evolution.[8][9] When this compound binds to a biological target, such as a protein or DNA, the local environment of the electroactive center is altered. This change can be readily detected as a shift in peak potential, a decrease in peak current, or a change in impedance at the electrode surface.[10][11]

These methods offer several advantages over traditional techniques:

  • High Sensitivity: Capable of detecting interactions at nanomolar concentrations.[12][13]

  • Label-Free Detection: In many cases, the intrinsic electroactivity of the molecule of interest can be used, eliminating the need for fluorescent or radioactive labels.

  • Real-Time Monitoring: Allows for the dynamic study of binding events.

  • Cost-Effectiveness: The instrumentation is relatively inexpensive compared to techniques like Surface Plasmon Resonance (SPR).[14]

The following sections will detail the application of three key electrochemical techniques for studying the interactions of this compound: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).

Foundational Technique: Cyclic Voltammetry (CV) for Initial Characterization and Interaction Screening

Cyclic Voltammetry is an essential preliminary technique for characterizing the electrochemical behavior of this compound and for initial screening of its interactions with a target biomolecule.[15][16] CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes of the analyte.

Principle of CV in Interaction Studies

When this compound binds to a larger, slower-diffusing biomolecule (e.g., a protein), the diffusion coefficient of the complex will be significantly smaller than that of the free molecule. This leads to a decrease in the peak current of the redox signal. Additionally, the interaction may sterically hinder the access of the electroactive moiety to the electrode surface, further reducing the current. Shifts in the peak potential can also occur, indicating a change in the electronic environment of the this compound upon binding.[4]

Experimental Protocol: CV Analysis of this compound Interaction with a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol outlines the steps for a typical CV experiment to investigate the interaction between this compound and BSA.

Materials and Reagents:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS), pH 7.4

  • High-purity water

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

Step-by-Step Protocol:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with high-purity water and sonicate for 2-3 minutes to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS buffer.

    • Connect the electrodes to the potentiostat.

  • Initial Characterization of this compound:

    • Record a blank CV of the PBS buffer to establish the background current.

    • Add a known concentration of this compound to the cell (e.g., 100 µM).

    • Record the CV by scanning the potential over a suitable range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[17]

    • Identify the oxidation and/or reduction peaks of the compound.

  • Titration with BSA:

    • Sequentially add small aliquots of a concentrated BSA solution to the electrochemical cell to achieve a range of BSA concentrations.

    • After each addition, gently stir the solution for a few minutes to allow for binding equilibrium to be reached.

    • Record the CV at each BSA concentration.

  • Data Analysis:

    • Measure the changes in the peak current and peak potential of the this compound redox signal as a function of BSA concentration.

    • Plot the change in peak current (ΔI) versus the concentration of BSA.

Interpreting the CV Data

A decrease in the peak current and/or a shift in the peak potential upon the addition of BSA would indicate an interaction between this compound and the protein. The magnitude of these changes can provide a qualitative measure of the binding affinity.

Visualization of the CV Experimental Workflow

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Polish & Clean Working Electrode B Assemble 3-Electrode Cell with Buffer A->B C Record Blank CV (Buffer Only) B->C D Add this compound Record CV C->D E Titrate with Target Biomolecule (BSA) D->E F Record CV after each addition E->F Repeat F->E G Measure Changes in Peak Current & Potential F->G H Plot ΔI vs. [Biomolecule] G->H I Determine Binding Characteristics H->I

Caption: Workflow for CV analysis of small molecule-biomolecule interactions.

High-Sensitivity Analysis with Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry is a more sensitive technique than CV and is well-suited for quantitative analysis and the determination of binding constants.[12][17] DPV employs a series of potential pulses superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the contribution of the non-faradaic (capacitive) current, resulting in a higher signal-to-noise ratio.[4]

DPV in Binding Studies: A Quantitative Approach

Similar to CV, the binding of this compound to a biomolecule will cause a decrease in the DPV peak current. Due to its higher sensitivity, DPV allows for the use of lower concentrations of the analyte, which is often desirable in biological studies. The precise measurement of the peak current at different concentrations of the biomolecule enables the calculation of the binding constant (K) and the stoichiometry of the interaction.

Experimental Protocol: DPV for Quantitative Analysis

The experimental setup for DPV is the same as for CV. The protocol follows a similar titration procedure.

DPV Parameters:

  • Modulation Amplitude: 50 mV

  • Modulation Time: 0.05 s

  • Interval Time: 0.5 s

  • Scan Rate: 10 mV/s

Data Analysis for Binding Constant Determination:

The binding constant (K) can be determined using the following equation, assuming a 1:1 binding stoichiometry:

1 / (I₀ - I) = 1 / (I₀ - I_c) + 1 / (K * (I₀ - I_c) * [Biomolecule])

Where:

  • I₀ is the peak current of free this compound.

  • I is the peak current at a given biomolecule concentration.

  • I_c is the peak current at saturation.

  • [Biomolecule] is the concentration of the biomolecule.

A plot of 1 / (I₀ - I) versus 1 / [Biomolecule] should yield a straight line, from which K can be calculated from the ratio of the intercept to the slope.

Table 1: Representative DPV Data for Interaction Analysis
[BSA] (µM)Peak Current (I) (µA)I₀ - I (µA)1 / ([BSA]) (µM⁻¹)1 / (I₀ - I) (µA⁻¹)
010.5 (I₀)---
58.22.30.2000.435
106.83.70.1000.270
205.15.40.0500.185
403.96.60.0250.152
803.17.40.0130.135

Note: The data in this table is hypothetical and for illustrative purposes only.

Probing Interfacial Changes with Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for studying changes at the electrode-solution interface.[11][18] It is particularly useful for investigating interactions where a biomolecule is immobilized on the electrode surface. EIS measures the opposition of a system to the flow of alternating current (AC) as a function of frequency. The data is typically represented in a Nyquist plot, which shows the imaginary part of the impedance versus the real part.

The Principle of EIS in Biosensing

In a typical EIS experiment for interaction analysis, a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) is present in the solution. The impedance of the system is largely determined by the charge transfer resistance (Rct) of the redox probe at the electrode surface. When a biomolecule is immobilized on the electrode, it can hinder the diffusion of the redox probe to the surface, increasing Rct. The subsequent binding of this compound to the immobilized biomolecule can cause a conformational change in the biomolecule, further altering the interfacial properties and leading to a measurable change in Rct.[18][19]

Experimental Protocol: EIS for Studying this compound Binding to Immobilized DNA

This protocol describes the use of EIS to study the interaction of this compound with double-stranded DNA (dsDNA) immobilized on a gold electrode.

Materials and Reagents:

  • Gold working electrode

  • Thiol-modified single-stranded DNA (ssDNA) probe

  • Complementary ssDNA target

  • This compound

  • PBS buffer containing [Fe(CN)₆]³⁻/⁴⁻ and KCl

  • Mercaptohexanol (MCH) for blocking

Step-by-Step Protocol:

  • Electrode Cleaning and Preparation:

    • Clean the gold electrode using appropriate methods (e.g., piranha solution, electrochemical cleaning).

    • Rinse thoroughly with high-purity water and dry.

  • DNA Immobilization and Hybridization:

    • Incubate the clean gold electrode in a solution of the thiol-modified ssDNA probe to form a self-assembled monolayer (SAM).

    • Rinse to remove non-specifically bound DNA.

    • Treat the electrode with MCH to block any remaining active sites on the gold surface and to orient the ssDNA probes.

    • Incubate the electrode in a solution containing the complementary ssDNA target to form dsDNA on the electrode surface.

  • EIS Measurements:

    • Place the modified electrode in the electrochemical cell containing the PBS buffer with the [Fe(CN)₆]³⁻/⁴⁻ redox probe.

    • Record the initial EIS spectrum. The Nyquist plot will typically show a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).

    • Incubate the electrode in solutions containing increasing concentrations of this compound.

    • After each incubation step, rinse the electrode and record the EIS spectrum in the redox probe solution.

  • Data Analysis:

    • Fit the EIS data to an appropriate equivalent circuit (e.g., a Randles circuit) to determine the Rct value at each concentration of this compound.

    • Plot the change in Rct (ΔRct) versus the concentration of this compound to determine the binding characteristics.

Visualization of the EIS Interaction Mechanism

EIS_Mechanism cluster_electrode Electrode Surface cluster_nyquist Nyquist Plot A Bare Electrode Low Rct B Immobilized dsDNA Increased Rct A->B Immobilization D Small Semicircle A->D C This compound Binding Further Increase in Rct B->C Interaction E Larger Semicircle B->E F Largest Semicircle C->F

Caption: Schematic of EIS detection of small molecule-DNA interaction.

Concluding Remarks for the Field Professional

The electrochemical methods detailed in this guide—Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy—provide a robust and multifaceted approach to studying the interactions of this compound with its biological targets. By moving from the qualitative screening capabilities of CV to the quantitative power of DPV and the interfacial sensitivity of EIS, researchers can build a comprehensive understanding of the binding mechanisms that underpin the therapeutic potential of this important class of molecules. The successful application of these techniques will undoubtedly accelerate the rational design and development of new drugs based on the this compound scaffold.

References

  • Skrzypek, S. (2012). Electrode mechanism and voltammetric determination of selected guanidino compounds. Open Chemistry, 10(4), 1159-1171. Available at: [Link]

  • Stolarczyk, K., et al. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? Molecules, 26(11), 3423. Available at: [Link]

  • Stolarczyk, K., et al. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? Ośrodek Upowszechniania i Promocji Nauki i Techniki. Available at: [Link]

  • Stolarczyk, K., et al. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? ResearchGate. Available at: [Link]

  • Chamjangali, M. A., et al. (2016). Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Derivatives. Croatica Chemica Acta, 89(1), 7-15. Available at: [Link]

  • Komorsky-Lovrić, Š. (2011). Electrochemical methods in drug discovery and development. Bulgarian Chemical Communications, 43(3), 357-366. Available at: [Link]

  • Yang, Z., et al. (2016). Electrochemical impedance spectroscopy reveals a new mechanism based on competitive binding between Tris and protein on a conductive biomimetic polydopamine surface. RSC Advances, 6(10), 8359-8368. Available at: [Link]

  • Grieshaber, D., et al. (2009). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Sensors, 9(4), 2394-2417. Available at: [Link]

  • Stolarczyk, K., et al. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? MDPI. Available at: [Link]

  • Chamjangali, M. A., et al. (2016). Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Derivatives. Semantic Scholar. Available at: [Link]

  • Skrzypek, S. (2012). Electrode mechanism and voltammetric determination of selected guanidino compounds. ResearchGate. Available at: [Link]

  • Grieshaber, D., et al. (2009). Challenges of Electrochemical Impedance Spectroscopy in Protein Biosensing. Analytical Chemistry, 81(10), 4055-4061. Available at: [Link]

  • BioLogic. (2023). What is Electrochemical Impedance Spectroscopy (EIS)? BioLogic Learning Center. Available at: [Link]

  • Nowakowska, J., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 14(5), 1086. Available at: [Link]

  • Li, H., et al. (2021). Electrodetection of Small Molecules by Conformation-Mediated Signal Enhancement. ACS Sensors, 6(5), 1888-1896. Available at: [Link]

  • Sharma, H., et al. (2015). A benzimidazole/benzothiazole-based electrochemical chemosensor for nanomolar detection of guanine. RSC Advances, 5(11), 8359-8368. Available at: [Link]

  • Van der Verren, A., et al. (2023). Facile electrochemical affinity measurements of small and large molecules. RSC Advances, 13(15), 10129-10136. Available at: [Link]

  • Al-Adel, F., et al. (2022). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Biosensors, 12(3), 169. Available at: [Link]

  • Van der Verren, A., et al. (2023). Facile electrochemical affinity measurements of small and large molecules. PMC. Available at: [Link]

  • Zimmer and Peacock. (2020). How to detect pharmaceutical molecules using electrochemistry. YouTube. Available at: [Link]

  • Popli, J. V., et al. (2021). Benzothiazole analogues and their biological aspects: A Review. ResearchGate. Available at: [Link]

  • Kumbhare, M. R., et al. (2021). Synthesis of guanidinyl benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Kumbhare, M. R., et al. (2021). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. ResearchGate. Available at: [Link]

  • NIST. This compound. NIST WebBook. Available at: [Link]

  • Sharma, H., et al. (2015). A benzimidazole/benzothiazole-based electrochemical chemosensor for nanomolar detection of guanine. ResearchGate. Available at: [Link]

  • Sharma, H., et al. (2015). A benzimidazole/benzothiazole-based electrochemical chemosensor for nanomolar detection of guanine. RSC Publishing. Available at: [Link]

  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. ResearchGate. Available at: [Link]

  • Ghorai, A., et al. (2023). Guanidine-based dual-responsive 'turn on' fluorometric probes for the selective detection of Zn2+ cations and F− anions: spectral and theoretical investigations, smartphone assisted colorimetric detection, and applications in bio-imaging of the Artemia salina animal model and molecular logic gate operation. Journal of Materials Chemistry C, 11(3), 963-976. Available at: [Link]

  • Boumhara, K., et al. (2023). Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. Scientific Reports, 13(1), 12563. Available at: [Link]

  • Linder, T., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 79(4), 630-640. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

Sources

A Comprehensive Guide to the LC-MS/MS Analysis of (2-Benzothiazolyl)-guanidine and its Putative Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust methodology for the quantitative analysis of (2-Benzothiazolyl)-guanidine and the qualitative identification of its potential metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound combines the biologically significant benzothiazole scaffold with the highly basic guanidine group, presenting unique analytical challenges due to its polarity.[1][2][3] The described method employs a streamlined protein precipitation extraction protocol and Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. Detection is achieved via electrospray ionization tandem mass spectrometry, providing the high sensitivity and selectivity required for drug metabolism and pharmacokinetic (DMPK) studies.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scientifically-grounded approach to characterizing this class of compounds.

Introduction and Scientific Rationale

In modern drug discovery, a thorough understanding of a candidate's metabolic fate is paramount for evaluating its safety and efficacy.[4][5] The compound this compound is of significant interest as it contains structural motifs prevalent in many pharmacologically active molecules.[1][3][6] The benzothiazole ring is a privileged scaffold known for a wide array of biological activities, while the guanidine group, a strong organic base, is critical for molecular interactions and solubility.[2][7][8]

The inherent physicochemical properties of this compound—specifically its high polarity imparted by the guanidine moiety—pose a significant challenge for traditional reversed-phase liquid chromatography, where poor retention is common.[9] Furthermore, identifying metabolites, which are often present at trace levels within complex biological matrices, requires an analytical technique with exceptional sensitivity and selectivity.[4]

LC-MS/MS is the definitive tool for this purpose, combining the separation power of liquid chromatography with the precise detection of mass spectrometry.[10][11] This application note addresses the specific challenges of this compound analysis by detailing:

  • A tailored sample preparation technique to efficiently extract the analyte from plasma while minimizing matrix effects.

  • An optimized HILIC-based chromatographic method to achieve robust retention and separation of the polar parent compound and its metabolites.[9]

  • A sensitive tandem mass spectrometry method using Multiple Reaction Monitoring (MRM) for quantification and product ion scanning for metabolite identification.

The protocols herein are designed to be self-validating and provide the causal reasoning behind each critical step, empowering the user to adapt and troubleshoot the methodology effectively.

Predicted Metabolic Pathways

Understanding the likely biotransformations of a drug candidate is crucial for developing a comprehensive analytical method. Based on the structure of this compound and established metabolic pathways for related compounds, we can predict several key transformations.[12][13][14]

  • Phase I Metabolism: The initial modifications are expected to be oxidative. The benzothiazole ring is susceptible to hydroxylation at various positions, a common pathway for such aromatic systems.[12][15] The guanidine group may undergo oxidative deamination or N-oxidation.

  • Phase II Metabolism: The hydroxylated Phase I metabolites can be further conjugated with polar endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to facilitate excretion.

These predicted pathways guide the search for metabolites by indicating the expected mass shifts from the parent compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound (m/z 193.05) Met1 Hydroxylation (+16 Da) (m/z 209.05) Parent->Met1 CYP450 Met2 N-Oxidation (+16 Da) (m/z 209.05) Parent->Met2 CYP450/FMO Met3 Glucuronidation (+176 Da) (m/z 385.08) Met1->Met3 UGT

Figure 1: Predicted Metabolic Pathway. A simplified diagram showing the predicted Phase I (hydroxylation, N-oxidation) and Phase II (glucuronidation) metabolic pathways for this compound.

Detailed Application Protocols

Rationale for Method Selection
  • Sample Preparation: Protein Precipitation (PPT) was selected for its speed, simplicity, and suitability for early-stage discovery studies.[16][17] It effectively removes the bulk of proteins from plasma or serum with minimal analyte loss. For assays requiring lower limits of quantification, a more advanced technique like Solid-Phase Extraction (SPE) may be warranted.[18]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed as the separation mechanism. HILIC utilizes a polar stationary phase with a high percentage of organic solvent in the mobile phase, creating an aqueous layer on the surface of the packing material. Polar analytes, like this compound, partition into this layer and are retained, a process that is challenging on traditional C18 columns.[9]

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is chosen because the basic guanidine group is readily protonated, leading to a strong [M+H]+ signal.[2] Tandem MS (MS/MS) provides selectivity by monitoring a specific fragmentation (transition) from the precursor ion to a product ion.

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve in 1.0 mL of LC-MS grade methanol.

    • Vortex for 30 seconds until fully dissolved. This stock is stable for at least one month at -20°C.

  • Working Stock Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL primary stock into a clean microcentrifuge tube.

    • Add 990 µL of 50:50 acetonitrile:water.

    • Vortex to mix thoroughly.

  • Calibration Standards (0.5 to 500 ng/mL):

    • Perform serial dilutions from the 10 µg/mL working stock using 50:50 acetonitrile:water to prepare calibration standards at concentrations such as 500, 250, 100, 50, 10, 5, 1, and 0.5 ng/mL.

    • These standards will be used to spike into blank matrix (e.g., plasma) to create the calibration curve.

Protocol 2: Sample Extraction from Plasma via Protein Precipitation
  • Sample Aliquoting: Pipette 50 µL of study plasma, blank plasma (for calibration curve), or QC sample into a 1.5 mL microcentrifuge tube.

  • Spiking: For calibration standards and QCs, add 5 µL of the appropriate working solution to the blank plasma. For study samples, add 5 µL of 50:50 acetonitrile:water.

  • Precipitation: Add 200 µL of cold (-20°C) acetonitrile containing an appropriate internal standard (e.g., a stable-isotope labeled version of the analyte, if available) to each tube.

  • Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or well in a 96-well plate. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrumental Analysis

The following tables outline the starting parameters for the LC-MS/MS system. Optimization may be required depending on the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC/UHPLC system
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min; hold at 50% B for 1 min; return to 95% B over 0.5 min; equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 3: Predicted MRM Transitions for Quantification and Metabolite Screening

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
This compound 193.1136.025Loss of guanidine moiety
193.1110.130Fragmentation of benzothiazole ring
Putative Hydroxylated Metabolite 209.1152.025Loss of guanidine from hydroxylated core
Putative Glucuronide Conjugate 385.1209.120Loss of glucuronic acid moiety (-176 Da)

Workflow and Data Visualization

A successful analysis relies on a logical and well-executed workflow, from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quant Quantification (Calibration Curve) Detect->Quant MetID Metabolite Identification (Mass Shifts) Detect->MetID Report Generate Report Quant->Report MetID->Report

Figure 2: Overall Analytical Workflow. This diagram illustrates the complete process from plasma sample preparation and LC-MS/MS analysis to final data processing and reporting.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the analysis of the polar compound this compound and its putative metabolites. By employing a streamlined protein precipitation protocol and an optimized HILIC separation, this method overcomes the common analytical challenges associated with this compound class. The detailed protocols and instrumental parameters provide a solid foundation for researchers in drug development to perform critical DMPK studies, enabling the accurate quantification of the parent drug and the confident identification of its metabolites in complex biological matrices.

References

  • Møller, J. K., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX.
  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology.
  • Møller, J. K., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. R Discovery.
  • Gaja, M. A., et al. (2010). Biotransformation of benzothiazole derivatives by the Pseudomonas putida strain HKT554. Bioresource Technology.
  • BioAgilytix. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Cheméo. Chemical Properties of this compound (CAS 2582-07-2).
  • Møller, J. K., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed.
  • ResearchGate. Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. Request PDF.
  • Jänis, J. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • ResearchGate. Selected examples of guanidine-based drugs.
  • Venkatesh, U. S. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.
  • Li, Y., et al. (2022). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Molecules.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • NIST. This compound. NIST Chemistry WebBook.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
  • BioAgilytix. LC/MS Applications in Drug Development.
  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry.
  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges.
  • Pires, B. R., et al. (2020). The chemistry and biology of guanidine secondary metabolites. Natural Product Reports.
  • Pires, B. R., et al. (2021). The chemistry and biology of guanidine secondary metabolites. PubMed.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Gellis, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
  • ResearchGate. The common synthetic routes for benzothiazoles.
  • Wikipedia. Guanidine.
  • PubChem. 2-Guanidinobenzothiazole.
  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. ResearchGate.
  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • ResearchGate. Benzothiazole-based drugs used in medicines.
  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidinium chloride. PMC.

Sources

Application Note & Protocol: High-Throughput Screening of (2-Benzothiazolyl)-guanidine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from (2-Benzothiazolyl)-guanidine libraries. The benzothiazole scaffold and its derivatives have shown potential in various therapeutic areas, including oncology and inflammation, where kinases are often dysregulated.[1][2] This guide details a robust biochemical assay strategy, from primary screening using a luminescence-based readout to hit confirmation and validation through orthogonal methods and dose-response studies. We emphasize the causality behind protocol choices, data quality control, and a logical hit triage cascade to ensure the identification of high-quality, validated hits suitable for progression into lead optimization.

Introduction: The Rationale for Screening (2-Benzothiazolyl)-guanidines Against Kinases

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[3] Their dysregulation is a hallmark of many diseases, making them one of the most important target classes for drug discovery.[3][4] The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including serine proteinase inhibition and antibacterial effects.[2][5] The structural features of this scaffold—a rigid heterocyclic system combined with a flexible guanidinium group capable of forming multiple hydrogen bonds—make it an attractive starting point for designing enzyme inhibitors.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against a specific biological target.[6] This application note outlines a validated HTS workflow designed to efficiently screen a library of this compound derivatives to identify potent and selective inhibitors of a representative protein kinase (e.g., a target implicated in an oncology signaling pathway).

The HTS Strategy: A Multi-Step Approach to Hit Identification

A successful HTS campaign is not a single experiment but a carefully planned cascade of assays designed to progressively filter a large library down to a small number of well-characterized, validated hits.[7] Our strategy is built on three core phases: Primary Screening, Hit Confirmation, and Hit Validation.

HTS_Strategy cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Validation Primary Primary HTS @ Single Concentration (e.g., 10 µM) Data_Analysis Raw Data Processing & Hit Selection Primary->Data_Analysis Identify 'Primary Hits' Reorder Re-source Solid Compound Data_Analysis->Reorder Progress Hits Dose_Response IC50 Determination (10-point curve) Reorder->Dose_Response Confirm Potency Orthogonal Orthogonal Assay (e.g., FP-based) Dose_Response->Orthogonal Validate Confirmed Hits Counterscreen Assay Interference Counterscreens Orthogonal->Counterscreen Confirm Mechanism Validated_Hits Validated Hits for Lead Optimization Counterscreen->Validated_Hits

Caption: High-level overview of the hit identification and validation workflow.

Phase 1: Primary High-Throughput Screening

The goal of the primary screen is to rapidly and cost-effectively identify compounds from the this compound library that show activity against the target kinase at a single concentration.

Assay Principle: ADP-Glo™ Kinase Assay

For the primary screen, we recommend the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[8] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10]

Causality: Why choose ADP-Glo™?

  • Universality: It can be used for virtually any kinase and substrate combination, making it highly adaptable.[8][10]

  • High Sensitivity: The assay can detect low levels of ATP-to-ADP conversion, which is crucial when working with low-activity kinases or conserving expensive enzyme.[11]

  • Robustness: The "glow-type" luminescent signal is stable for several hours, allowing for batch processing of plates without the need for precise timing or specialized injectors.[9] This enhances throughput and improves consistency.

  • Low Interference: Luminescence-based readouts are generally less susceptible to compound interference from fluorescence, a common issue with small molecule libraries.[12]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP Conversion & Detection: Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal, which is directly proportional to the initial kinase activity.[8][9]

ADP_Glo_Principle cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Detection Kinase Kinase + Substrate + ATP Products ADP + Phospho-Substrate + leftover ATP Kinase->Products Phosphorylation Depletion Add ADP-Glo™ Reagent (Depletes leftover ATP) Products->Depletion Terminate & Detect Conversion Add Kinase Detection Reagent (Converts ADP to ATP) Depletion->Conversion Luciferase Luciferase + Luciferin + New ATP Conversion->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Detailed Protocol: Primary HTS (384-well format)

Materials:

  • Target Kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • This compound library (10 mM in DMSO)

  • Known kinase inhibitor (Positive Control)

  • DMSO (Negative Control)

  • Low-volume, white, solid-bottom 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) and automated liquid handling systems

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 25 nL of compounds from the library source plates into the 384-well assay plates.

    • Columns 1-2: 25 nL of DMSO (Negative/Low Control).

    • Columns 3-4: 25 nL of a known inhibitor (Positive/High Control, final concentration ~100x IC₅₀).

    • Columns 5-24: 25 nL of library compounds.

  • Enzyme Addition: Add 5 µL of kinase solution (prepared in assay buffer) to all wells. The final enzyme concentration should be pre-determined during assay development to yield a signal within the linear range of the assay.

  • Initiate Reaction: Add 5 µL of a 2X ATP/Substrate solution (prepared in assay buffer) to all wells to start the kinase reaction. The final concentration should be at or near the Km for ATP for competitive inhibitor screens. Let the final assay volume be 10 µL and the final compound concentration be 25 µM.

  • Incubation: Cover the plates and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear phase (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

  • Develop Signal: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis and Hit Selection

1. Quality Control (Z'-Factor): The quality of each assay plate is assessed by calculating the Z'-factor, a statistical indicator of the separation between the positive and negative controls.[13][14]

The formula is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| where σ is the standard deviation and μ is the mean of the controls.[15]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[16]
0 to 0.5MarginalAssay may be acceptable but requires careful monitoring.[16]
< 0UnacceptableNo separation band; assay is not suitable for screening.[17]

2. Normalization and Hit Calling:

  • Raw luminescence data is normalized to percent inhibition relative to the on-plate controls: % Inhibition = 100 * (μ_neg - sample_signal) / (μ_neg - μ_pos)

  • A primary hit is typically defined as any compound that exhibits inhibition greater than a set threshold, commonly three standard deviations from the mean of the negative controls (μ_neg - 3σ_neg).

Phase 2: Hit Confirmation

Primary hits can include false positives.[7] The goal of this phase is to confirm the activity of the selected compounds by re-testing and determining their potency.

From Hit to IC₅₀

Hits identified in the primary screen are re-sourced (purchased as dry powder) to ensure compound identity and purity. These fresh samples are then tested in the same primary assay format, but across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve.[18]

The half-maximal inhibitory concentration (IC₅₀) is calculated from this curve. The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% and is a key measure of compound potency.[19][20]

Protocol: The protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the hit compound is plated. Data is then plotted as % Inhibition vs. log[Inhibitor] and fitted to a four-parameter logistic equation to determine the IC₅₀.[21]

Phase 3: Hit Validation

Confirmed hits with sufficient potency (e.g., IC₅₀ < 10 µM) must undergo further validation to ensure their activity is genuine and specific to the target, not an artifact of the assay technology.[22]

Orthogonal Assay

An orthogonal assay measures the same biological endpoint (kinase inhibition) but uses a different detection technology.[18][23] This is a critical step to eliminate false positives that arise from interference with the primary assay's detection system (e.g., compounds that inhibit luciferase).[7][24]

Recommended Orthogonal Assay: Fluorescence Polarization (FP) A Fluorescence Polarization (FP) assay is an excellent choice for an orthogonal kinase screen.[25][26] It measures the binding of a fluorescently labeled tracer (e.g., a peptide derived from the kinase substrate) to the kinase.

Principle:

  • A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light.

  • When the tracer binds to the much larger kinase protein, its tumbling slows dramatically, leading to a high polarization signal.

  • An active inhibitor will compete with the tracer for the kinase's active site, displacing it and causing a decrease in the polarization signal.[27][28]

Causality: Why use FP as an orthogonal assay?

  • Different Technology: It relies on a physical binding event and fluorescence polarization, completely different from the enzymatic turnover and luminescence detection of ADP-Glo™.[25][29] A compound active in both assays is highly likely to be a genuine inhibitor.

  • Homogeneous Format: Like ADP-Glo™, it is a simple "mix-and-read" assay, making it suitable for a medium-throughput validation workflow.[25]

Hit Triage and Progression

The final step involves compiling all data—primary activity, IC₅₀ potency, and orthogonal assay results—to prioritize the most promising this compound scaffolds for further investigation in lead optimization programs.

Hit_Triage Primary_Hits Primary Hits (>3σ Inhibition) Reconfirm Re-test from Solid Primary_Hits->Reconfirm Dose_Response Generate Dose-Response Curve (IC50) Reconfirm->Dose_Response Potency_Check Potent? (e.g., IC50 < 10 µM) Dose_Response->Potency_Check Orthogonal_Assay Test in Orthogonal Assay (e.g., FP) Potency_Check->Orthogonal_Assay Yes Discard_Inactive Discard (Inactive) Potency_Check->Discard_Inactive No Orthogonal_Check Active in Orthogonal? Orthogonal_Assay->Orthogonal_Check Validated_Hit Validated Hit Orthogonal_Check->Validated_Hit Yes Discard_Artifact Discard (Assay Artifact) Orthogonal_Check->Discard_Artifact No

Caption: Decision-making workflow for hit validation and triage.

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL: [Link]

  • Title: Application of Fluorescence Polarization in HTS Assays Source: PubMed URL: [Link]

  • Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL
  • Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 Source: MDPI URL: [Link]

  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Technologies to Study Kinases Source: East Port Praha URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF Source: ResearchGate URL: [Link]

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: SpringerLink URL: [Link]

  • Title: High‐Throughput Screening for Kinase Inhibitors Source: Semantic Scholar URL: [Link]

  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World (DDW) URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: Assay Genie URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: IC50's: An Approach to High-Throughput Drug Discovery Source: BIT 479/579 High-throughput Discovery URL
  • Title: Orthogonal Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Early Validation of HTS hits using X-ray Crystallography Source: Sygnature Discovery URL: [Link]

  • Title: RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR Source: 2012 International Conference on Microtechnologies in Medicine and Biology URL
  • Title: From gene to validated and qualified hits Source: AXXAM URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: Z-factor Source: Wikipedia URL: [Link]

  • Title: Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening Source: PubMed URL: [Link]

  • Title: High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications Source: ResearchGate URL: [Link]

  • Title: Screening for Allosteric Kinase Inhibitors in High Throughput Source: Wiley Analytical Science URL: [Link]

  • Title: Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine Source: PubMed URL: [Link]

  • Title: Discovery of Benzothiazole Guanidines as Novel Inhibitors of Thrombin and Trypsin IV Source: PubMed URL: [Link]

  • Title: (Benzo[d]thiazol-2-yl)guanidine derivative. Source: ResearchGate URL: [Link]

  • Title: The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4 Source: ResearchGate URL: [Link]

  • Title: High-throughput screening of a collection of known pharmacologically active small compounds for identification of Candida albicans biofilm inhibitors Source: PubMed URL: [Link]

  • Title: this compound Source: NIST WebBook URL: [Link]

  • Title: High-Throughput Screening to Identify Quality Hits Quickly Source: Eurofins Discovery URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (2-Benzothiazolyl)-guanidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Benzothiazolyl)-guanidine

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here, we address common challenges, offer detailed troubleshooting protocols, and present frequently asked questions to facilitate the optimization of your reaction conditions. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method is the guanylation of 2-aminobenzothiazole. This is typically achieved by reacting 2-aminobenzothiazole with a guanylating agent such as cyanamide or a protected S-methylisothiourea derivative. The choice of reagent can influence reaction conditions and the impurity profile.

Q2: How does the purity of the starting material, 2-aminobenzothiazole, affect the synthesis?

A2: The purity of 2-aminobenzothiazole is critical for a successful synthesis. Impurities in the starting material can lead to the formation of side products, which complicate purification and reduce the overall yield. If you are synthesizing 2-aminobenzothiazole from 2-aminothiophenol, be aware that 2-aminothiophenol is prone to oxidation, which can introduce disulfide impurities.[1] It is highly recommended to use purified 2-aminobenzothiazole, which can be achieved by recrystallization, typically from ethanol or an ethanol/water mixture.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves. 2-Aminothiophenol, a potential precursor, has a strong, unpleasant odor and is readily oxidized, so it should be handled under an inert atmosphere if possible.[1] Always consult the Safety Data Sheet (SDS) for all reagents used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress.[1] By co-spotting the reaction mixture with the starting material (2-aminobenzothiazole) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable mobile phase for this separation would be a mixture of ethyl acetate and hexane. Visualization can be achieved using UV light.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Poor Quality of Starting Materials Ensure the purity of 2-aminobenzothiazole. If synthesized in-house, consider recrystallization. 2-Aminothiophenol, if used, is susceptible to oxidation; use a fresh bottle or purify it before use.[1]
Inefficient Guanylating Agent The choice and quality of the guanylating agent are crucial. For instance, when using cyanamide, ensure it has not oligomerized. Consider using alternative guanylating agents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for milder reaction conditions.[2]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. If the reaction is sluggish at room temperature, gradually increase the heat. Conversely, if side product formation is observed at elevated temperatures, lowering the temperature may be beneficial.[1]
Incorrect Solvent Ensure that your reactants are soluble in the chosen solvent at the reaction temperature. Solvents like ethanol, isopropanol, or DMF are commonly used. The choice of solvent can influence the reaction rate and selectivity.
Problem 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the isolated yield of the desired product.

Potential Side Reaction Mitigation Strategies
Dimerization/Trimerization of Cyanamide This is a common issue when using cyanamide, leading to the formation of melamine and other related compounds. To minimize this, add the cyanamide portion-wise to the reaction mixture and maintain careful temperature control.
Formation of N,N'-bis(benzothiazol-2-yl)guanidine This can occur if the stoichiometry is not carefully controlled, leading to the reaction of the product with another molecule of 2-aminobenzothiazole. Use a slight excess of the guanylating agent to favor the formation of the desired monosubstituted product.
Hydrolysis of the Guanidine Group The guanidine group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Maintain a neutral or slightly basic pH during the reaction and workup.
Problem 3: Difficulty in Product Isolation and Purification

Isolating the pure this compound can be challenging due to its physical properties and the presence of impurities.

Issue Recommended Approach
Product is an Oil or Gummy Solid This often indicates the presence of impurities. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended.
Co-elution of Impurities during Chromatography If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system or a different stationary phase. A gradient elution may be necessary to achieve good separation.
Product is Highly Soluble in the Workup Solvent If the product remains in the aqueous phase during extraction, it may be due to its salt form. Adjust the pH of the aqueous layer to neutralize the product and facilitate its extraction into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound using Cyanamide

This protocol is adapted from the procedure described by Dolzhenko et al. (2006).[3]

  • Dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a 50% aqueous solution of cyanamide (0.84 g, 20 mmol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Purification by Column Chromatography

If recrystallization does not yield a pure product, column chromatography can be employed.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-aminobenzothiazole in Ethanol B Add Cyanamide Solution A->B 1. Reagents C Reflux for 4-6 hours B->C 2. Heating D Monitor by TLC C->D Continuous E Cool to RT D->E 3. Reaction Complete F Concentrate E->F G Precipitate with Water F->G H Filter and Dry G->H I Recrystallize from Ethanol H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Starting Material Purity start->cause1 cause2 Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 sol1 Recrystallize 2-aminobenzothiazole cause1->sol1 sol2 Optimize Temperature & Time cause2->sol2 sol3 Adjust Stoichiometry cause3->sol3 sol4 Purify by Chromatography sol1->sol4 sol2->sol4 sol3->sol4

Caption: Troubleshooting logic for synthesis optimization.

References

  • SIELC Technologies. (n.d.). Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazole guanidine derivatives. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2006). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 62(3), o937–o938.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pérez-Jaramillo, F., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(10), 2469.
  • Brandt, J. (2011).
  • Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Der Pharma Chemica. (2016).
  • Kurasov, D. O., et al. (2021).
  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2079.
  • ResearchGate. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

  • European Patent Office. (1984).
  • ResearchGate. (2019). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Retrieved from [Link]

  • JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502.

Sources

Technical Support Center: Troubleshooting Low Yield in Guanidinium Salt Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of guanidinium salts. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during guanylation reactions, with a specific focus on overcoming low product yields. The guanidinium moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic and hydrogen-bonding capabilities.[1][2] However, its synthesis can be fraught with challenges that lead to disappointing yields.

This guide moves beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your experimental design.

FAQs: Rapid-Fire Troubleshooting

Here are some of the most frequently asked questions regarding low yields in guanidinium salt synthesis:

Q1: My reaction has stalled, and I'm seeing a lot of unreacted starting amine. What's the most likely cause?

A: This often points to three primary issues: an insufficiently reactive guanylating agent, steric hindrance at the amine, or unfavorable reaction conditions. The nucleophilicity of the amine and the electrophilicity of the guanylating agent are critical. For sterically hindered or electron-deficient amines, a more potent guanylating agent or more forcing conditions (e.g., higher temperature) may be necessary.[3]

Q2: I'm getting a complex mixture of products instead of my desired guanidinium salt. What side reactions should I be aware of?

A: The formation of side products is a common culprit for low yields. Depending on your guanylating agent, you might be observing the formation of isourea or isothiourea byproducts, or oligomerization of the guanylating agent itself, such as the formation of melamines from cyanamide.[4] Careful control of stoichiometry and temperature is crucial to minimize these pathways.

Q3: My product seems to be degrading during workup or purification. How can I improve its stability?

A: Guanidines are strong bases and can be susceptible to degradation, particularly in strongly basic aqueous solutions, which can lead to the formation of corresponding urea derivatives.[5] While guanidinium salts are generally stable under acidic and neutral conditions, some bicyclic guanidines can still undergo hydrolysis.[6][7] If you suspect degradation, consider a non-aqueous workup or purification via reversed-phase or ion-exchange chromatography.[5]

Q4: I'm struggling with product isolation. My guanidinium salt is highly soluble in polar solvents. What can I do?

A: The high polarity and basicity of guanidinium salts often make them soluble in solvents like water, methanol, and DMSO, which can complicate isolation.[5] If direct precipitation or crystallization is failing, consider a counterion exchange to a more hydrophobic anion (e.g., hexafluorophosphate) to decrease aqueous solubility.[8] Alternatively, purification via reversed-phase chromatography is often effective.[5]

Deep Dive: A Structured Approach to Troubleshooting Low Yields

When faced with a low-yielding guanylation reaction, a systematic approach to troubleshooting is essential. The following sections break down the key areas for investigation.

Re-evaluating Your Reagents and Starting Materials

The purity and reactivity of your starting materials are paramount.

Is your amine sufficiently nucleophilic?

  • Problem: Electron-withdrawing groups on or near the amine can significantly decrease its nucleophilicity, slowing down the desired reaction and allowing side reactions to dominate. Steric hindrance around the nitrogen atom can also impede the approach of the guanylating agent.

  • Solution: For challenging amines, consider using a more reactive guanylating agent. For instance, instead of a simple thiourea, a pre-activated species like a carbodiimide or a benzotriazole-1-carboxamidinium salt might be necessary.[1] Catalytic methods, such as those employing scandium(III) triflate or lanthanide amides, can also enhance the reactivity of less nucleophilic amines.[3]

Is your guanylating agent stable and active?

  • Problem: Many common guanylating agents can be sensitive to moisture and may degrade upon storage. An inactive guanylating agent is a direct path to a failed reaction.

  • Solution: Always use freshly opened or properly stored reagents. If you suspect your reagent has degraded, it's best to procure a fresh bottle. For reagents prepared in-house, ensure they are thoroughly dried and stored under an inert atmosphere.

Have you considered protecting groups?

  • Problem: If your amine-containing starting material has other reactive functional groups, these can compete in the reaction, leading to a mixture of products and low yield of the desired guanidinium salt. The guanidino group itself may require protection in subsequent synthetic steps.[9]

  • Solution: The use of protecting groups is a well-established strategy.[10] For example, Boc or Cbz groups can be used to protect other amine functionalities, while the guanidino group itself can be protected with groups like trifluoroacetyl or p-nitrobenzyloxycarbonyl.[9][10]

Optimizing Reaction Conditions

Fine-tuning your reaction parameters can have a significant impact on yield.

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterPotential Issue with Low YieldRecommended Optimization Strategy
Solvent Poor solubility of reactants; unwanted side reactions.Screen a range of solvents with varying polarities (e.g., DMF, acetonitrile, THF, toluene). For some reactions, water can be an effective and green solvent.[3]
Temperature Reaction too slow, allowing for degradation or side reactions.Gradually increase the reaction temperature while monitoring for product formation and decomposition using TLC or LC-MS.[4]
Stoichiometry Excess of one reagent can lead to side product formation.While a slight excess (e.g., 1.1-1.2 equivalents) of the guanylating agent is common, a large excess should be avoided.[4]
Catalyst Inactive or inappropriate catalyst.For catalytic guanylations, ensure the catalyst is active and consider screening different catalysts (e.g., ZnEt₂, CuCl₂).[3][11][12]
Base Incorrect pKa to facilitate the reaction without causing side reactions.If a base is required, its strength is critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[5]

Experimental Protocols

Protocol 1: General Procedure for Guanylation using a Carbodiimide

This protocol outlines a general method for the synthesis of N,N',N''-trisubstituted guanidines.

  • To a solution of the primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar), add the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC, 1.1 mmol).

  • If the amine is used as its salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired guanidinium salt.

Protocol 2: Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yields in guanidinium salt synthesis.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Activity start->check_reagents amine_reactivity Is the amine sterically hindered or electron-poor? check_reagents->amine_reactivity guanylating_agent Is the guanylating agent active? amine_reactivity->guanylating_agent No optimize_conditions 2. Optimize Reaction Conditions amine_reactivity->optimize_conditions Yes, consider a more reactive guanylating agent guanylating_agent->optimize_conditions Yes workup_purification 3. Evaluate Workup & Purification guanylating_agent->workup_purification No, replace reagent screen_solvents Screen Solvents optimize_conditions->screen_solvents vary_temp Vary Temperature optimize_conditions->vary_temp adjust_stoichiometry Adjust Stoichiometry optimize_conditions->adjust_stoichiometry screen_solvents->workup_purification vary_temp->workup_purification adjust_stoichiometry->workup_purification degradation Is the product degrading? workup_purification->degradation isolation Are there isolation issues? degradation->isolation No success Yield Improved degradation->success Yes, modify workup (e.g., non-aqueous) isolation->success Yes, try counterion exchange or RP-HPLC G cluster_0 Desired Pathway cluster_1 Common Side Reactions Amine R-NH2 Guanidinium Desired Guanidinium Salt Amine->Guanidinium Reaction GuanylatingAgent Guanylating Agent GuanylatingAgent->Guanidinium Oligomerization Oligomerization of Guanylating Agent Byproduct Isourea/Isothiourea Formation GuanylatingAgent2 Guanylating Agent GuanylatingAgent2->Oligomerization Self-reaction GuanylatingAgent2->Byproduct Reaction with Nu-

Caption: Desired reaction pathway versus common side reactions.

By systematically addressing these potential points of failure—from the integrity of your starting materials to the nuances of your reaction conditions and purification strategy—you can significantly improve the yield and purity of your synthesized guanidinium salts.

References

  • Ishikawa, T. (2009). Guanidine Chemistry. PubMed. [Link]

  • Katritzky, A. R., et al. (2005). Recent Developments in Guanylating Agents. ResearchGate. [Link]

  • Merino, P. (2011). Synthesis of Guanidines in Solution. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Conejo-García, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. [Link]

  • Fehrentz, J.-A., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. [Link]

  • Kim, S., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. NIH. [Link]

  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. ResearchGate. [Link]

  • Guttmann, S., et al. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group.
  • Hong, S., et al. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications. [Link]

  • Glavaš, Z., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. NIH. [Link]

  • Arakawa, T., & Tsumoto, K. (2003). Protein stabilization and destabilization by guanidinium salts. NIH. [Link]

  • Debnath, P., et al. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. [Link]

  • Kärkkäinen, J., et al. (2017). Stability of bicyclic guanidine superbases and their salts in water. NIH. [Link]

  • Lee, Y., et al. (2019). Optimization of Guanidine Formation Reaction. ResearchGate. [Link]

  • Kärkkäinen, J., et al. (2017). Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. [Link]

  • Alonso-Moreno, C., et al. (2005). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. ResearchGate. [Link]

  • Various Authors. (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing. [Link]

  • Various Authors. (n.d.). Process for the preparation of organo guanidinium salts.

Sources

Technical Support Center: Synthesis and Purification of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (2-Benzothiazolyl)-guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Our goal is to provide practical, experience-driven advice to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis and purification of this compound.

Q1: My reaction yield for this compound is consistently low. What are the likely causes?

A1: Low yields can stem from several factors. One common issue is the purity of your starting materials, particularly 2-aminobenzothiazole. This starting material can degrade upon storage, so using a freshly purified batch is recommended.[1] Another critical factor is the choice of guanidinylating agent and reaction conditions. The reactivity of the amine on the benzothiazole ring can be influenced by the solvent and base used. It is crucial to ensure anhydrous conditions, as water can react with many guanidinylating reagents.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include unreacted 2-aminobenzothiazole, byproducts from the guanidinylating reagent, and potentially di-substituted guanidine derivatives. The specific impurities will depend on your chosen synthetic route. For instance, if you are using a protected guanidinylating agent, you may see partially deprotected intermediates.

Q3: My purified product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice of your product, leading to a depression and broadening of the melting point. We recommend further purification steps, such as recrystallization or column chromatography, to improve the purity.

Q4: I'm struggling to remove a persistent, polar impurity. What purification strategy should I use?

A4: Highly polar impurities can be challenging to remove. If standard recrystallization is ineffective, column chromatography is the recommended method. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or using an aqueous normal-phase flash chromatography setup can be effective.[2] This technique uses a polar stationary phase and a mobile phase with a high organic content, which can help in retaining and separating highly polar compounds.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity.[3] To confirm the structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential. Infrared (IR) spectroscopy can also provide useful information about the functional groups present.[4]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter and offers systematic solutions.

Problem 1: Incomplete Reaction or Low Conversion
Potential Cause Recommended Solution
Poor quality of starting materials Ensure the purity of 2-aminobenzothiazole and the guanidinylating agent. 2-aminobenzothiazole is susceptible to oxidation and should be purified if it has been stored for an extended period.[1]
Inefficient guanidinylation The choice of guanidinylating reagent is critical. Reagents like N,N'-Di-Boc-N''-triflylguanidine are powerful but may require specific conditions.[5] Consider screening different guanidinylating agents and reaction conditions (solvent, temperature, base) to optimize the reaction.
Presence of moisture Guanidinylation reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Suboptimal reaction temperature The reaction temperature can significantly influence the rate and completeness of the reaction. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. Monitor the reaction by TLC to avoid the formation of degradation products at higher temperatures.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Formation of side products The formation of byproducts is common in guanidinylation reactions. Careful optimization of reaction conditions can minimize their formation. For purification, column chromatography is often the most effective method.[6][7]
Product is an oil or fails to crystallize "Oiling out" can occur if the compound is impure or if the chosen recrystallization solvent is not suitable.[8] Try using a different solvent system or a solvent/anti-solvent combination. Seeding the solution with a small crystal of pure product can also induce crystallization.
Co-elution of impurities during column chromatography If impurities co-elute with your product, consider changing the solvent system or the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[7] For highly polar compounds, consider using a more polar stationary phase like alumina or a modified silica gel.[6]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol assumes you have a crude solid of this compound. The choice of solvent is critical and may require some experimentation.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid until it is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for flash column chromatography. The specific stationary phase and mobile phase will need to be optimized based on the polarity of your compound and its impurities.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel or alumina) as a slurry in the non-polar component of your mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of synthesized this compound.

PurificationWorkflow start Crude Product recrystallization Recrystallization start->recrystallization Initial Attempt column_chromatography Column Chromatography start->column_chromatography Alternative purity_check Purity & Identity Check (TLC, HPLC, NMR, MS) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity OK troubleshoot Troubleshoot (Re-purify) purity_check->troubleshoot Purity Not OK troubleshoot->column_chromatography

Caption: A typical purification workflow for this compound.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine.
  • ACS Publications. (n.d.). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.
  • (n.d.). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives.
  • (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
  • Benchchem. (n.d.). The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry.
  • (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ACS Publications. (n.d.). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions | The Journal of Organic Chemistry.
  • PubMed. (n.d.). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017, July 1). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation.
  • SIELC Technologies. (n.d.). Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • (n.d.). Column chromatography.
  • AIChE - Proceedings. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography?.
  • ResearchGate. (n.d.). (PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature.
  • (2023, September 22). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Guanidine Monobenzoate.
  • ResearchGate. (n.d.). Synthesis of benzothiazole guanidine derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • ResearchGate. (n.d.). (PDF) 2-(1,3-Benzothiazol-2-yl)guanidine.
  • Google Patents. (n.d.). US4157348A - Process for preparing guanidine.
  • (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • NIST. (n.d.). This compound.
  • NIH. (n.d.). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC.
  • (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Organic Syntheses Procedure. (n.d.). Preparation of Mono-Cbz Protected Guanidines.
  • BenchChem. (n.d.). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Patent 0128736. (1984, December 19). Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
  • PubMed Central. (2025, September 27). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney - PMC.
  • (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS.
  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the crystallization of guanidinium benzoate and its related salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of these fascinating and functional materials. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to achieve high-quality, reproducible crystalline products.

Introduction: The Guanidinium Cation and its Crystallization Challenges

The guanidinium cation, with its planar, Y-shaped aromaticity and six potential hydrogen-bond donor sites, forms a diverse array of salts with unique properties.[1] Its strong hydrogen-bonding propensity with carboxylate anions is a double-edged sword: while it drives the formation of crystalline solids, it can also lead to challenges in controlling polymorphism, crystal habit, and purity.[1][2] This guide will address these challenges in a practical, question-and-answer format, providing both troubleshooting solutions and the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for crystallizing guanidinium benzoate?

A1: The most frequently reported and straightforward method for obtaining single crystals of guanidinium benzoate is the slow evaporation technique .[1][3] This method involves dissolving the synthesized salt in a suitable solvent, typically deionized water, and allowing the solvent to evaporate slowly at a constant temperature. This gradual increase in concentration allows for the ordered arrangement of ions into a crystalline lattice.[1]

Q2: What are the expected crystal properties of guanidinium benzoate?

A2: Guanidinium benzoate typically forms colorless, transparent, prism-like crystals.[3] X-ray diffraction studies have conclusively identified its crystal system as orthorhombic with the Pnma space group.[1][3] Key crystallographic data are summarized in the table below.

ParameterValueReference
Crystal SystemOrthorhombic[1][4]
Space GroupPnma[1][4]
a15.7347 Å[1][4]
b8.1216 Å[1][4]
c7.8885 Å[1][4]
Optical Cutoff296 nm[1]

Q3: What is the fundamental interaction governing the crystallization of guanidinium benzoate?

A3: The primary driving force for the crystallization of guanidinium benzoate is the strong and directional hydrogen bonding between the guanidinium cation and the benzoate anion.[1][2] The six N-H groups on the guanidinium cation act as hydrogen bond donors, while the oxygen atoms of the carboxylate group on the benzoate anion are the acceptors. This interaction leads to the formation of stable, layered structures in the solid state.[2]

Q4: Are there known polymorphs of guanidinium benzoate?

A4: While specific literature on the polymorphism of guanidinium benzoate is not extensive, related guanidinium carboxylate salts, such as guanidinium 4-nitrobenzoate, are known to exhibit phase transitions, suggesting the potential for polymorphism. Polymorphism in organic salts is a common phenomenon that can be influenced by factors such as solvent, temperature, and cooling rate. Therefore, it is crucial to maintain consistent crystallization conditions to ensure the formation of a single, desired polymorph.

Q5: How does pH influence the crystallization of guanidinium benzoate?

A5: The pH of the crystallization medium can significantly impact the solubility and crystal growth of guanidinium benzoate. Since it is a salt of a strong organic base (guanidine) and a weak acid (benzoic acid), changes in pH can alter the protonation state of either species, thereby affecting the ionic interactions necessary for crystallization. For instance, a highly acidic environment could lead to the protonation of the benzoate anion, disrupting the salt formation. Conversely, a highly basic environment could deprotonate the guanidinium cation. Maintaining a near-neutral pH is generally advisable for the crystallization of this salt.

Troubleshooting Guide

Issue 1: No Crystals Form, Only a Clear Solution Remains

This is a common issue indicating that the solution is not supersaturated.

Plausible Cause Underlying Rationale Recommended Solution
Insufficient Concentration Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature. If the solution is undersaturated, there is no thermodynamic driving force for crystal formation.1. Evaporate more solvent: Gently heat the solution to reduce the solvent volume and increase the concentration. 2. Add an anti-solvent: If your initial solvent is polar (e.g., water, ethanol), slowly add a non-polar solvent in which guanidinium benzoate is less soluble (e.g., diethyl ether, hexane) to induce precipitation.
Inhibitory Impurities Certain impurities can interfere with the nucleation process by adsorbing onto the surface of small crystal nuclei, preventing their growth.1. Purify the starting materials: Ensure the guanidine carbonate and benzoic acid are of high purity. 2. Perform a hot filtration: If insoluble impurities are suspected, filter the hot, saturated solution before allowing it to cool. 3. Activated charcoal treatment: Add a small amount of activated charcoal to the hot solution to adsorb soluble impurities, then filter before cooling.
High Solubility in the Chosen Solvent The solubility of guanidinium salts is highly dependent on the solvent. In some solvents, the solubility may be too high to achieve supersaturation easily.Change the solvent system: Experiment with different solvents or solvent mixtures. Guanidinium salts are generally more soluble in polar protic solvents like water and alcohols and less soluble in non-polar aprotic solvents.
Issue 2: An Oil or Amorphous Precipitate Forms Instead of Crystals ("Oiling Out")

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the temperature is above the melting point of the solvated solid.

Plausible Cause Underlying Rationale Recommended Solution
Excessive Supersaturation If the solution is cooled too rapidly or if too much anti-solvent is added at once, the solute may precipitate out of solution faster than it can form an ordered crystal lattice.1. Slower cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Insulating the flask can help slow the cooling rate. 2. Add anti-solvent more slowly: Add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.
High Concentration of Impurities Impurities can lower the melting point of the solid, making it more prone to oiling out.Purify the material: Recrystallize the oiled-out product or the initial crude material.
Inappropriate Solvent The chosen solvent may have a very high boiling point, and the solution may need to be cooled to a very low temperature to induce crystallization, increasing the viscosity and hindering molecular arrangement.Select a lower-boiling point solvent: This allows for crystallization to occur at a higher temperature where the molecules have more mobility to form an ordered lattice.
Issue 3: Crystals are Very Small, Needle-like, or Form a Fine Powder

The formation of small or poorly defined crystals is often a result of rapid nucleation and slow crystal growth.

Plausible Cause Underlying Rationale Recommended Solution
Rapid Nucleation A high degree of supersaturation leads to the formation of many crystal nuclei simultaneously, which then compete for the available solute, resulting in a large number of small crystals.1. Reduce the rate of supersaturation: Employ slower cooling or slower evaporation of the solvent. 2. Use a seed crystal: Introduce a small, well-formed crystal of guanidinium benzoate into the slightly supersaturated solution to promote controlled growth on a single nucleus.
Solvent Effects on Crystal Habit The solvent can interact differently with various crystal faces, inhibiting growth in certain directions and promoting it in others. This can lead to different crystal shapes (habits).Experiment with different solvents: A change in solvent can dramatically alter the crystal habit. For example, a solvent that strongly adsorbs to the faces that grow fastest will slow their growth, potentially leading to more equant (less needle-like) crystals.
Agitation Stirring or agitating the solution during crystallization can induce secondary nucleation, leading to the formation of many small crystals.Allow the solution to stand undisturbed: Once the solution is set for crystallization, avoid any mechanical disturbance.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of Guanidinium Benzoate by Slow Evaporation

This protocol is adapted from the method described by S. Angammal et al. (2017).[1]

Materials:

  • Guanidinium Carbonate (AR Grade)

  • Benzoic Acid (AR Grade)

  • Deionized Water

  • Whatman filter paper

  • Beakers (100 mL and 250 mL)

  • Glass stirring rod

  • Crystallizing dish

Procedure:

  • Synthesis:

    • In a 250 mL beaker, dissolve a calculated amount of guanidinium carbonate in a minimal amount of deionized water with stirring.

    • Slowly add a stoichiometric 1:1 molar ratio of benzoic acid to the guanidinium carbonate solution.

    • Stir the solution continuously for 30 minutes at room temperature to ensure the reaction goes to completion.

  • Filtration:

    • Filter the resulting solution through Whatman filter paper to remove any unreacted starting materials or insoluble impurities.

  • Crystallization:

    • Transfer the clear filtrate to a crystallizing dish.

    • Cover the dish with a piece of filter paper secured with a rubber band. This allows for slow evaporation while preventing contamination from dust.

    • Place the crystallizing dish in a location with a stable room temperature and minimal vibrations.

  • Crystal Growth and Harvesting:

    • Allow the solution to stand undisturbed for several days to weeks. Colorless, transparent crystals of guanidinium benzoate should form as the water evaporates.[1]

    • Once the crystals have reached the desired size, carefully decant the mother liquor.

    • Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

    • Dry the crystals on a piece of filter paper at room temperature.

Visualizations

Logical Workflow for Troubleshooting Crystallization

troubleshooting_workflow cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_poor_quality Solutions for Poor Quality start Crystallization Attempt issue Identify the Issue start->issue no_crystals No Crystals Formed issue->no_crystals Clear Solution oiling_out Oiling Out Occurs issue->oiling_out Liquid/Amorphous Phase poor_quality Poor Crystal Quality (small, needles, powder) issue->poor_quality Solid Formed success High-Quality Crystals issue->success Well-formed Crystals nc1 Increase Concentration (Evaporate Solvent) no_crystals->nc1 nc2 Induce Nucleation (Scratch Flask, Seed Crystal) no_crystals->nc2 nc3 Change Solvent System no_crystals->nc3 oo1 Decrease Supersaturation (Slower Cooling, Add Solvent) oiling_out->oo1 oo2 Purify Material oiling_out->oo2 oo3 Change Solvent oiling_out->oo3 pq1 Reduce Nucleation Rate (Slower Cooling/Evaporation) poor_quality->pq1 pq2 Use Seed Crystal poor_quality->pq2 pq3 Change Solvent to Alter Habit poor_quality->pq3 nc1->issue nc2->issue nc3->issue oo1->issue oo2->issue oo3->issue pq1->issue pq2->issue pq3->issue hydrogen_bonding cluster_guanidinium Guanidinium Cation cluster_benzoate Benzoate Anion G C N1 N G->N1 N2 N G->N2 N3 N G->N3 H1 H N1->H1 H2 H N1->H2 H3 H N2->H3 H4 H N2->H4 H5 H N3->H5 H6 H N3->H6 O1 O H1->O1 H-bond O2 O H3->O2 H-bond H5->O1 H-bond C_carboxyl C C_carboxyl->O1 C_carboxyl->O2 C_ring

Sources

Technical Support Center: Optimizing Derivatization of Guanidine Compounds for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of guanidine compounds for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these highly polar and challenging molecules. Guanidino compounds, characterized by the presence of the C(NH)(NH2)2 functional group, play crucial roles in various biological processes and are key components of several pharmaceuticals. However, their inherent high polarity and basicity present significant analytical hurdles, primarily poor retention on conventional reversed-phase columns and potential for ion suppression in the mass spectrometer.

Chemical derivatization is a powerful strategy to overcome these challenges by modifying the guanidino group to enhance hydrophobicity, improve chromatographic behavior, and increase ionization efficiency. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve robust and reliable LC-MS analysis of guanidine compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization and LC-MS analysis of guanidine compounds.

Issue 1: Poor or No Derivatization Reaction

  • Question: I am not observing the expected derivatized product peak in my chromatogram. What could be the cause?

  • Answer:

    • Incorrect Reaction pH: The derivatization of the guanidino group is highly pH-dependent. For instance, reactions with diones like benzoin or phenylglyoxal require alkaline conditions to facilitate the nucleophilic attack of the guanidino nitrogen on the carbonyl carbon.[1] Ensure your reaction mixture has the optimal pH as specified in the protocol. For benzoin derivatization, a pH of 9.0-9.5 is often optimal.[2]

    • Suboptimal Temperature and Time: Derivatization reactions are often sensitive to temperature and incubation time. Insufficient heat or time may lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can cause degradation of the analyte or the derivative. For benzoin derivatization, a reaction at 80-100°C for 3-10 minutes is typically recommended.[2][3]

    • Reagent Degradation: Derivatizing reagents can degrade over time, especially if not stored correctly. Ensure your reagents are fresh and stored under the recommended conditions. For example, some reagents are sensitive to light and moisture.

    • Interfering Substances: The sample matrix can contain substances that interfere with the derivatization reaction. For instance, high concentrations of primary amines may compete with the guanidino group for the derivatizing agent. Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering components.

Issue 2: Inconsistent Retention Times

  • Question: The retention time of my derivatized analyte is shifting between injections. How can I improve reproducibility?

  • Answer:

    • Fluctuations in Mobile Phase pH: Inadequate buffering of the mobile phase can lead to pH shifts, which in turn affect the ionization state of any residual polar groups on the derivative and its interaction with the stationary phase, causing retention time variability.[4] Using a buffer such as ammonium formate or acetate at a concentration of 10-25 mM can help maintain a stable pH.[4]

    • Column Temperature Variations: Changes in ambient temperature can affect chromatographic separation. Employing a column oven to maintain a constant temperature is crucial for reproducible retention times.[4]

    • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of proper equilibration.

Issue 3: Peak Tailing

  • Question: My derivatized analyte peak is showing significant tailing. What is the cause and how can I fix it?

  • Answer:

    • Secondary Interactions with Stationary Phase: Even after derivatization, the molecule may retain some polar character, leading to secondary interactions with active sites (e.g., free silanol groups) on the silica-based stationary phase. This is a common issue with highly basic compounds like guanidines.[4]

      • Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing these unwanted interactions.[4]

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol activity.

      • Consider a Different Stationary Phase: If peak tailing persists on a C18 column, explore alternative column chemistries like a polar-embedded C18 or a phenyl-hexyl phase, which can offer different selectivity and reduce secondary interactions.[4]

Issue 4: Low MS Signal/Ion Suppression

  • Question: The sensitivity of my assay is poor, and I suspect ion suppression. What are the likely causes and solutions?

  • Answer:

    • Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal.[5]

      • Improve Sample Preparation: Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components.

      • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. A longer gradient or a different column chemistry might be necessary.

    • Excess Derivatizing Reagent: High concentrations of the unreacted derivatizing reagent or its byproducts can cause ion suppression.

      • Optimize Reagent Concentration: Use the lowest concentration of the derivatizing reagent that still provides a complete and reproducible reaction.

      • Incorporate a Quenching/Cleanup Step: After derivatization, consider adding a quenching reagent to react with the excess derivatizing agent, followed by a cleanup step (e.g., SPE) to remove these components before LC-MS analysis.

    • Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA), are known to cause significant ion suppression in ESI-MS. If possible, replace TFA with MS-friendly alternatives like formic acid or ammonium formate.

Issue 5: Derivative Instability

  • Question: My derivatized samples seem to be degrading over time, leading to poor reproducibility. How can I improve the stability of the derivative?

  • Answer:

    • Inherent Instability of the Derivative: Some derivatives are inherently unstable and must be analyzed shortly after preparation. For example, o-phthalaldehyde (OPA) derivatives of arginine can degrade within minutes.[5]

    • Storage Conditions: The stability of the derivatized product can be highly dependent on storage conditions. Storing samples at low temperatures (-20°C or -80°C) and in amber vials to protect from light can improve stability.[3] Some studies have shown that benzoin derivatives of guanidine are stable for up to two weeks when stored at -20°C.[3]

    • Addition of Stabilizers: In some derivatization protocols, the addition of a stabilizing agent is necessary. For instance, β-mercaptoethanol has been used to increase the stability of certain benzoin-guanidine adducts.[3]

    • pH of the Final Sample Diluent: The pH of the solution in which the derivatized sample is stored and injected can also affect stability. Ensure the pH is optimized for the specific derivative.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the LC-MS analysis of guanidine compounds?

Guanidine compounds are highly polar and basic (pKa of guanidine is ~12.5), which leads to several analytical challenges:[6]

  • Poor Retention in Reversed-Phase Chromatography: These compounds have very little affinity for nonpolar stationary phases like C18 and tend to elute in or near the void volume, resulting in poor separation from other polar matrix components.[5]

  • Ion Suppression: Early elution often means co-elution with salts and other highly polar matrix components, which can significantly suppress the analyte's signal in the mass spectrometer.

  • Poor Peak Shape: The basic nature of the guanidino group can lead to strong interactions with residual silanol groups on the column packing material, resulting in peak tailing.[4]

Derivatization addresses these issues by:

  • Increasing Hydrophobicity: The addition of a nonpolar group to the guanidine moiety increases its retention on reversed-phase columns.

  • Improving Chromatographic Separation: Shifting the analyte's retention time away from the void volume allows for better separation from interfering matrix components.

  • Enhancing Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, improving the sensitivity of MS detection.

Q2: What are some common derivatizing reagents for guanidine compounds?

Several classes of reagents can be used to derivatize the guanidino group:

  • α-Dicarbonyl Compounds (e.g., Benzoin, Phenylglyoxal): These reagents react with the guanidino group under alkaline conditions to form highly fluorescent and UV-active cyclic derivatives. Benzoin is a popular choice for its stability and sensitivity.[3][7]

  • β-Dicarbonyl Compounds (e.g., Acetylacetone): Acetylacetone reacts with the guanidino group to form a stable pyrimidine ring structure, which enhances chromatographic retention and allows for better MS/MS fragmentation.[8][9]

  • Anhydrides (e.g., Propionic Anhydride): These reagents can acylate the guanidino group, increasing its hydrophobicity. Propionic anhydride has been shown to be effective for arginine-containing peptides.[10]

  • O-Methylisourea: This reagent is used in a process called guanidination, which converts primary amines (like the ε-amino group of lysine) into guanidino groups. While not a direct derivatization of an existing guanidino group, it is relevant in proteomics for creating arginine analogues to improve peptide detection.[11][12]

Q3: How do I choose the right derivatization reagent?

The choice of derivatizing reagent depends on several factors:

  • Analyte and Matrix: The specific guanidine compound and the complexity of the sample matrix will influence the choice. For complex matrices like plasma, a highly selective reagent is desirable.

  • Detection Method: If using fluorescence detection, a reagent that forms a highly fluorescent derivative (e.g., benzoin) is ideal. For MS detection, a reagent that improves ionization efficiency and provides characteristic fragment ions is preferred.

  • Reaction Conditions: Consider the practicality of the reaction conditions (e.g., temperature, time, pH) and their compatibility with your analyte's stability.

  • Stability of the Derivative: For high-throughput analysis, a reagent that forms a stable derivative is advantageous to allow for batch processing and analysis.

Q4: Can I analyze guanidine compounds without derivatization?

Yes, it is possible, but it often requires specialized chromatographic techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds and can be an effective alternative to derivatization for the analysis of guanidines.[5]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide good retention and separation of polar, ionizable compounds like guanidines.[6]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of guanidines on reversed-phase columns. However, many ion-pairing reagents are not compatible with MS detection due to signal suppression.

While these methods can be effective, derivatization often provides a more robust and sensitive approach, especially for complex biological samples.

Experimental Protocols

Protocol 1: Benzoin Derivatization of Guanidine for LC-MS Analysis

This protocol is adapted from established methods for the derivatization of guanidine and related compounds.[3][7]

Materials:

  • Guanidine standard or sample

  • Benzoin solution: 4 mM in ethanol

  • Potassium hydroxide (KOH) solution: 1.6 M aqueous

  • Hydrochloric acid (HCl) solution: 4.8 M aqueous

  • Ethanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (e.g., 0.5 mL Protein LoBind tubes)

  • Ice bath

  • Boiling water bath or heating block at 100°C

Procedure:

  • Sample Preparation: Place 150 µL of your aqueous sample or standard into a 0.5 mL microcentrifuge tube and cool to 0°C in an ice bath.

  • Reagent Addition:

    • Add 75 µL of the 4 mM benzoin solution in ethanol.

    • Add 75 µL of LC-MS grade water.

    • Add 150 µL of the 1.6 M KOH solution.

  • Mixing: Mix the solution by gently inverting the tube three times.

  • Derivatization Reaction: Place the tube in a boiling water bath or a heating block set to 100°C for 10 minutes.

  • Cooling: Immediately transfer the tube to an ice bath and cool for 2 minutes to stop the reaction.

  • Neutralization: Add 25 µL of the 4.8 M HCl solution to neutralize the reaction mixture.

  • Centrifugation (Optional): If a precipitate forms, centrifuge the tube at high speed for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis: Inject an appropriate volume of the derivatized sample into the LC-MS system.

LC-MS Conditions (Starting Point):

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B (e.g., 5-10%) and ramping up to a high percentage (e.g., 95%) to elute the more hydrophobic derivative.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • MS Detection: Positive ion mode electrospray ionization (ESI+). Monitor the [M+H]+ ion of the expected benzoin-guanidine derivative.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Guanidine Compounds

ReagentReaction PrincipleAdvantagesDisadvantagesTypical Analytes
Benzoin Reaction with α-dicarbonyl group to form a fluorescent cyclic adductForms stable derivatives, good sensitivity for fluorescence and MS detection, well-established methods.[3][7]Requires heating, potential for multiple reaction products.[3]Guanidine, Methylguanidine, Arginine.[3][13]
Acetylacetone Reaction with β-dicarbonyl group to form a pyrimidine ringIncreases hydrophobicity, improves MS/MS fragmentation, stable derivative.[8][9]May require specific reaction conditions.Arginine-containing peptides.[8][9]
Propionic Anhydride Acylation of the guanidino groupRapid and complete reaction, improves retention on RP columns, enhances MS/MS fragmentation.[10]Can react with other primary and secondary amines in the sample.Lysine- and Arginine-containing peptides.[10]
o-Phthalaldehyde (OPA) Reaction with primary amines in the presence of a thiolForms highly fluorescent derivatives.Derivatives are often unstable, requires rapid analysis.[5]Arginine and other primary amines.[5]

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Aqueous Sample/ Standard Cooling Cool to 0°C Sample->Cooling AddReagents Add Benzoin, Water, KOH Cooling->AddReagents Mix Mix AddReagents->Mix Heat Heat at 100°C for 10 min Mix->Heat Cooling2 Cool to 0°C Heat->Cooling2 Neutralize Add HCl Cooling2->Neutralize Vial Transfer to HPLC Vial Neutralize->Vial LCMS LC-MS Analysis Vial->LCMS

Caption: Workflow for Benzoin Derivatization of Guanidine Compounds.

TroubleshootingLogic cluster_chrom Chromatography Issues cluster_rxn Reaction/Sample Issues Start Poor LC-MS Result PeakTailing Peak Tailing? Start->PeakTailing InconsistentRT Inconsistent RT? Start->InconsistentRT NoProduct No Product Peak? Start->NoProduct LowSignal Low MS Signal? Start->LowSignal Sol_pH Optimize Mobile Phase pH PeakTailing->Sol_pH Yes Sol_Column Use High-Purity End-capped Column PeakTailing->Sol_Column Yes Sol_Buffer Use Buffer in Mobile Phase InconsistentRT->Sol_Buffer Yes Sol_Temp Use Column Oven InconsistentRT->Sol_Temp Yes Sol_RxnCond Check Reaction pH, Temp, Time NoProduct->Sol_RxnCond Yes Sol_Reagent Check Reagent Quality NoProduct->Sol_Reagent Yes Sol_Cleanup Improve Sample Cleanup (SPE) LowSignal->Sol_Cleanup Yes Sol_ReagentConc Optimize Reagent Concentration LowSignal->Sol_ReagentConc Yes

Caption: Troubleshooting Logic for Guanidine Derivatization Analysis.

References

  • Gruseck, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 13, 102972. [Link]

  • Vath, J. E., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry, 32(12), 1337-1349. [Link]

  • Liao, H., et al. (2024). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. ResearchGate. [Link]

  • Caglic, D., et al. (2005). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3059-3066. [Link]

  • Zorina, N., et al. (2023). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Molecules, 28(14), 5489. [Link]

  • Kruve, A., et al. (2022). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. Journal of Chromatography A, 1677, 463305. [Link]

  • Gruseck, F., et al. (2024). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. ResearchGate. [Link]

  • Yoshida, H., et al. (2021). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. Chromatography, 42(1), 17-27. [Link]

  • Gruseck, F., et al. (2024). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. University of Vienna - u:cris-Portal. [Link]

  • Vath, J. E., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry, 32(12), 1337-1349. [Link]

  • Gruseck, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 13, 102972. [Link]

  • Liao, H., et al. (2024). Derivatization reaction of guanidine compounds with benzoin. ResearchGate. [Link]

  • Gruseck, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. R Discovery. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • Li, L., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(19), 9229-9236. [Link]

  • CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography.

Sources

Technical Support Center: (2-Benzothiazolyl)-guanidine & Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Mitigating Off-Target Effects

Introduction:

Welcome to the technical support guide for researchers working with (2-Benzothiazolyl)-guanidine and other novel compounds containing benzothiazole and guanidine motifs. While this compound is a defined chemical entity[1][2][3], comprehensive public data on its specific biological targets and off-target effects is limited. This guide, therefore, adopts a proactive, methodology-focused approach. It is designed to equip you, our fellow scientists and drug developers, with the strategies and experimental workflows necessary to anticipate, identify, and mitigate potential off-target effects when characterizing novel compounds with these prevalent chemical scaffolds.

The guanidinium group is a common feature in molecules designed to interact with a wide range of biological targets due to its ability to form strong hydrogen bonds and electrostatic interactions.[4][5] Similarly, the benzothiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[6][7][8][9] The combination of these two moieties suggests a high potential for biological activity, but also a corresponding risk of polypharmacology—interacting with multiple, unintended targets.[10]

This guide provides a logical progression from predictive, in silico methods to definitive, experimental validation and mitigation strategies, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am starting my research with this compound. How can I predict its potential off-target effects before starting wet-lab experiments?

A1: Excellent first step. Proactive, in silico analysis can save significant time and resources. Your initial strategy should involve a combination of literature review and computational modeling:

  • Scaffold-Hopping & Literature Analysis: Investigate known biological targets of both the guanidine and benzothiazole scaffolds. Guanidine-containing drugs have been shown to interact with targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes such as sphingosine kinases.[5][11][12][13] Benzothiazole derivatives are known to target a wide array of proteins, including kinases, and have applications in neurodegenerative disease and oncology.[6][8][14] This provides a list of probable target families.

  • Computational Target Prediction: Utilize computational tools that predict protein targets based on the chemical structure of your small molecule. These methods use machine learning algorithms trained on vast databases of known compound-target interactions.[10][15][16] These platforms can generate a ranked list of potential off-targets, providing testable hypotheses for later experimental validation.[17]

Q2: My cell-based assay is showing a phenotype that is inconsistent with the known function of my intended target. Could this be an off-target effect?

A2: This is a classic scenario and a strong indicator of potential off-target activity. To troubleshoot this, you must systematically de-risk your observation:

  • Confirm Target Engagement: First, verify that your compound is actually binding to its intended target in your experimental system. A cellular thermal shift assay (CETSA) or NanoBRET™ assay can confirm target engagement in intact cells.

  • Use a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against your primary target. If this negative control compound still produces the unexpected phenotype, it strongly suggests an off-target effect is responsible.

  • Orthogonal Approaches: Attempt to replicate the phenotype using a different modality, such as siRNA or CRISPR-Cas9, to knock down your target protein. If the phenotype from genetic knockdown differs from that of your compound, it reinforces the off-target hypothesis.[18][19][20][21][22]

  • Dose-Response Analysis: Carefully analyze the dose-response curve for your intended target versus the unexpected phenotype. A significant separation in the EC50/IC50 values may suggest the phenotype is driven by a lower-affinity off-target.

Q3: What are the industry-standard methods for experimentally profiling the selectivity of a compound like this compound?

A3: To build a robust selectivity profile, you should employ broad, unbiased screening panels that assess interactions against large collections of proteins. This is a standard practice in drug discovery to identify potential liabilities early.[23][24]

  • Large-Scale Kinase Profiling: Given the prevalence of benzothiazole as a kinase inhibitor scaffold, a comprehensive kinome scan is highly recommended.[6] Services like KINOMEscan® offer binding assays against hundreds of human kinases, providing a detailed map of your compound's kinase selectivity.[25][26][27][28][29]

  • GPCR Screening Panels: The positively charged guanidine group often interacts with GPCRs.[13] Screening against a panel of GPCRs, which can be done through binding or functional readouts (e.g., cAMP or β-arrestin assays), is crucial.[30][31][32][33]

  • Safety Pharmacology Panels: Contract Research Organizations (CROs) offer standardized safety screening panels (e.g., the Eurofins SafetyScreen44™ Panel) that include a curated set of targets known to be associated with adverse drug reactions, such as ion channels, transporters, and various receptors.[34][35][36]

Q4: My profiling results show that my compound hits several off-targets. What are my options to reduce these effects and improve selectivity?

A4: This is a common outcome, and there are several rational strategies to improve selectivity:[37][38]

  • Structure-Activity Relationship (SAR) Studies: This is the cornerstone of medicinal chemistry. Systematically modify the structure of this compound. Literature suggests that substitutions on the C-2 and C-6 positions of the benzothiazole ring can significantly alter biological activity.[8] Similarly, modifying the substitution pattern on the guanidine group can tune selectivity.[11][12][39][40] The goal is to find modifications that decrease affinity for the off-target(s) while maintaining or improving affinity for the desired target.[41]

  • Exploit Structural Differences: If crystal structures of your on-target and off-target proteins are available, you can use structure-based drug design. Identify differences in the binding pockets—such as size, shape, or electrostatic properties—and design modifications to your compound that exploit these differences. For example, adding a bulky group that clashes with the smaller binding pocket of an off-target can dramatically improve selectivity.[41][42]

  • Optimize Compound Conformation: Reducing the flexibility of a molecule can improve selectivity. A flexible compound can adapt to multiple binding sites, whereas a more rigid compound will have fewer favorable interactions.[41] Introducing conformational constraints into your molecule is an advanced but powerful strategy.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows and protocols for the key challenges discussed above.

Troubleshooting Workflow: Is My Phenotype On-Target or Off-Target?

This workflow helps you systematically investigate an unexpected experimental result.

G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement (e.g., CETSA, NanoBRET) A->B C Target Engaged? B->C D Step 2: Test Inactive Analog (Negative Control) C->D  Yes J Troubleshoot Primary Assay (Reagent, Protocol, etc.) C->J No E Phenotype Persists? D->E F Step 3: Use Orthogonal Method (e.g., siRNA, CRISPR) E->F  Yes H Conclusion: Phenotype is likely ON-TARGET E->H No G Phenotype Replicated? F->G G->H  Yes I Conclusion: Phenotype is likely OFF-TARGET G->I No

Caption: Workflow for dissecting on-target vs. off-target effects.

Protocol 1: Basic Cellular Thermal Shift Assay (CETSA)

This protocol outlines a foundational method to verify that your compound binds to its intended protein target inside a cell.

Objective: To assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Materials:

  • Cells expressing the target protein.

  • This compound (or your test compound).

  • DMSO (vehicle control).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Equipment: PCR thermocycler, centrifuges, equipment for protein quantification (e.g., BCA assay), and protein detection (Western Blot or ELISA).

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of your compound or DMSO vehicle control. Incubate for a sufficient time to allow cell penetration and binding (e.g., 1 hour at 37°C).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heating: Aliquot the cell suspension into PCR tubes. Use a thermocycler to heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of your target protein remaining in the supernatant for each temperature point using Western Blot or another suitable detection method.

  • Data Interpretation: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Data Interpretation: Selectivity Profiling Results

After running broad screening panels, you will receive data that needs careful interpretation. Below is a hypothetical example of kinase profiling data for a compound.

Table 1: Hypothetical Kinase Selectivity Data for Compound X (tested at 1 µM)

Kinase Target% Inhibition at 1 µMPrimary Target?Potential Off-Target?Notes
TargetKinase198%Yes NoDesired on-target activity.
Kinase A85%NoYes Structurally related to TargetKinase1.
Kinase B52%NoYes Moderate hit, follow up with IC50.
Kinase C15%NoNoNot considered significant.[35]
Kinase D91%NoYes Unrelated kinase family, high concern.
  • Interpretation: In this example, Compound X strongly inhibits its intended target. However, it also shows significant activity against three other kinases. Kinase A and Kinase D are high-priority off-targets that require immediate follow-up (IC50 determination) and SAR efforts to mitigate.

Strategy Workflow: Improving Compound Selectivity

This diagram outlines the strategic cycle for mitigating identified off-target effects.

Caption: The iterative cycle of medicinal chemistry for enhancing selectivity.

References

  • Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]

  • Finding a better path to drug selectivity. PMC - NIH. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services. ICE Bioscience. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

  • Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. PubMed. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. PMC. [Link]

  • Structure activity relationships of compounds able to suppress the antipolio action of guanidine. PubMed. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. [Link]

  • Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of cyanoguanidine-type and structurally related histamine H4 receptor agonists. PubMed. [Link]

  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI. [Link]

  • In Silico Target Prediction for Small Molecules. (2018). SciSpace. [Link]

  • Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed. [Link]

  • Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligo Therapeutics. [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... ResearchGate. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC - PubMed Central. [Link]

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. [Link]

  • SafetyScreen44™ Panel. Eurofins Discovery. [Link]

  • The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. ResearchGate. [Link]

  • Synthesis of benzothiazole guanidine derivatives. ResearchGate. [Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]

  • Biological Activities of Guanidine Compounds. PubMed. [Link]

  • Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced platelet aggregation. PubMed Central. [Link]

  • Selected examples of guanidine-based drugs. ResearchGate. [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. NIH. [Link]

  • 2-Guanidinobenzothiazole. PubChem. [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Chemical Properties of this compound (CAS 2582-07-2). Cheméo. [Link]

  • This compound. NIST WebBook. [Link]

Sources

Technical Support Center: Method Development for Quantifying (2-Benzothiazolyl)-guanidine in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of (2-Benzothiazolyl)-guanidine (BTG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical challenges associated with measuring BTG in complex matrices such as plasma, urine, and tissue homogenates. The inherent polarity and chemical properties of BTG necessitate careful method development and validation to ensure accurate and reproducible results.

This guide is structured to provide both foundational knowledge and practical, step-by-step solutions to common issues encountered during analysis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The main challenges stem from its polar nature and basicity (pKa ~12.5).[1][2] These properties can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, significant matrix effects in mass spectrometry, and difficulties in achieving efficient extraction from complex biological matrices.[3]

Q2: Which analytical techniques are most suitable for BTG quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations in complex samples.[4] High-performance liquid chromatography with ultraviolet (HPLC-UV) detection can also be employed, particularly for higher concentration samples, though it may require derivatization to enhance sensitivity and specificity.[1][2][5]

Q3: What sample preparation techniques are recommended for extracting BTG from complex matrices?

A3: Due to its polarity, protein precipitation (PPT) and solid-phase extraction (SPE) are more versatile than liquid-liquid extraction (LLE).[3][6] SPE, in particular, offers superior cleanup by effectively removing interfering matrix components, leading to more robust and reliable analytical results.[7]

Q4: Are there any specific regulatory guidelines I should follow for method validation?

A4: Yes, it is critical to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12][13][14] These guidelines outline the necessary parameters for bioanalytical method validation, including accuracy, precision, selectivity, stability, and matrix effect.[8][9][10][11][12][13][14]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the quantification of this compound.

Sample Preparation Issues

SamplePreparationTroubleshooting

Caption: Troubleshooting workflow for low analyte recovery during sample preparation.

Q: I am experiencing low and inconsistent recovery of BTG after solid-phase extraction (SPE). What could be the cause?

A: Low recovery during SPE can be attributed to several factors:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For a polar and basic compound like BTG, a cation-exchange or mixed-mode sorbent is often more effective than a standard reversed-phase sorbent.

  • Suboptimal pH: The pH of the sample and the wash/elution solvents plays a crucial role in the retention and elution of BTG on the SPE sorbent. Ensure the pH of the sample is adjusted to facilitate strong retention and the elution solvent is optimized for complete recovery.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb BTG from the sorbent. Consider increasing the organic content or adding a modifier (e.g., a small percentage of acid or base) to the elution solvent.

  • Analyte Breakthrough: The sample may be passing through the SPE cartridge too quickly, or the sorbent bed may be overloaded. Ensure an appropriate flow rate and that the sample volume is within the capacity of the cartridge.

Q: My extracted samples show significant matrix effects in the LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[15][16][17] To address this:

  • Improve Sample Cleanup: A more rigorous SPE protocol with additional wash steps can help remove interfering phospholipids and other matrix components.

  • Chromatographic Separation: Optimize the HPLC method to ensure BTG elutes in a region of the chromatogram with minimal co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.

Chromatographic Separation Issues

ChromatographyTroubleshooting

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Q: I am observing significant peak tailing for BTG on my C18 column. What is the likely cause and how can I fix it?

A: Peak tailing for basic compounds like BTG is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[18] To improve peak shape:

  • Use a Modern, End-capped Column: Columns with advanced end-capping technology have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Mobile Phase pH: Operating at a low mobile phase pH (e.g., below 3) will protonate the silanol groups, minimizing their interaction with the protonated BTG.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites.

  • Consider an Alternative Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can provide better retention and peak shape for polar compounds.[19]

Q: My retention times for BTG are drifting between injections. What should I investigate?

A: Retention time drift can be caused by several factors:[20]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using gradient elution.

  • Mobile Phase Composition: Inaccuracies in mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase and ensure accurate mixing.

  • Temperature Fluctuations: Changes in column temperature can affect retention. Use a column oven to maintain a stable temperature.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.

Detection Issues (LC-MS/MS)

DetectionTroubleshooting

Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS.

Q: The sensitivity of my LC-MS/MS method for BTG is poor. How can I improve the signal intensity?

A: Low signal intensity can be due to several factors related to the mass spectrometer:[16]

  • Ionization Efficiency: BTG, being a basic compound, will ionize most effectively in positive ion mode electrospray ionization (ESI+). Ensure the mobile phase pH is low enough to promote protonation. The addition of a small amount of a volatile acid, like formic acid, to the mobile phase can significantly enhance ionization.[21]

  • MS Parameter Optimization: The declustering potential, collision energy, and other MS parameters should be optimized specifically for BTG to achieve the best fragmentation and signal intensity. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Source Contamination: A dirty ion source can lead to a significant drop in sensitivity.[16][21] Regular cleaning of the ion source is essential for maintaining optimal performance.

Q: I am observing a high background signal in my chromatograms. What are the potential sources of this noise?

A: High background noise can obscure the analyte peak and negatively impact the limit of quantitation.[16][22] Common sources include:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[16]

  • Mobile Phase Additives: Some mobile phase additives can contribute to a high background signal. Use the lowest effective concentration of any additives.[21]

  • System Contamination: Contamination can build up in the HPLC system, tubing, or mass spectrometer over time. Regular system flushing and maintenance are crucial.[22]

Experimental Protocols

The following are example protocols for the quantification of this compound in human plasma. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Solid-Phase Extraction (SPE) of BTG from Human Plasma
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method for BTG Quantification
Parameter Condition
HPLC System: Agilent 1290 Infinity II or equivalent
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
Ionization Mode: ESI Positive
MRM Transition (BTG): To be determined by direct infusion
MRM Transition (IS): To be determined by direct infusion
Ion Source Gas 1: 50 psi
Ion Source Gas 2: 50 psi
Curtain Gas: 35 psi
Temperature: 500°C
IonSpray Voltage: 5500 V

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Drouin, N., et al. (2019). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 11(13), 1237-1256. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • SIELC Technologies. (n.d.). Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Vogeser, M., & Seger, C. (2010). Pitfalls associated with the use of liquid chromatography-tandem mass spectrometry in the clinical laboratory. Clinical chemistry, 56(8), 1234-1244. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Kubica, P., et al. (2020). Modern Approaches to Preparation of Body Fluids for Determination of Bioactive Compounds. Molecules, 25(21), 5098. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Igarashi, K. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of analytical methods in chemistry, 2014, 817594. [Link]

  • R Discovery. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • LCGC International. (2014). How to Avoid Problems in LC–MS. [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. [Link]

  • National Institutes of Health. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2021). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. [Link]

  • NIST. (n.d.). This compound. [Link]

  • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of chromatography. A, 1073(1-2), 263–267. [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of chromatography. A, 1058(1-2), 81–88. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. [Link]

  • MicroSolv. (2024). Guanidine analyzed with HPLC- AppNote. [Link]

  • Aalborg University. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • MicroSolv. (n.d.). Guanidine analyzed with HPLC- AppNote. [Link]

  • BioSpectra. (2024). Guanidine Hydrochloride Testing Methods. [Link]

  • ResearchGate. (2006). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

  • Xiao, X., et al. (2016). High-performance liquid chromatography-Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride. Journal of chromatography. A, 1451, 58-66. [Link]

  • Aalborg University's Research Portal. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

Sources

Technical Support Center: Enhancing the Stability of (2-Benzothiazolyl)-guanidine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Benzothiazolyl)-guanidine. It addresses common stability challenges encountered in experimental settings and offers scientifically grounded solutions to ensure the integrity and reproducibility of your results.

Introduction to this compound Stability

This compound is a molecule of significant interest due to its versatile chemical structure, incorporating both a benzothiazole and a guanidine moiety. The guanidine group, with a pKa around 12.5, makes the compound highly basic and prone to protonation at physiological pH.[1][2] This basicity is central to its utility but also a primary source of its instability in solution. The benzothiazole ring, while relatively stable, can be susceptible to oxidative and photolytic degradation.[3]

Understanding and controlling the degradation of this compound in solution is paramount for obtaining reliable and reproducible experimental data. This guide is structured to provide both quick answers through FAQs and in-depth protocols for proactive stability enhancement.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned from colorless to yellow/brown. What does this indicate and can I still use it?

A color change is a common indicator of degradation. The benzothiazole moiety, like other related aromatic amines, can undergo oxidation to form colored impurities.[3] These byproducts could be dimers or polymeric materials. It is strongly recommended not to use discolored solutions, as the presence of these impurities can interfere with your experiments and the actual concentration of the active compound will be lower than expected.

Q2: I've noticed a precipitate forming in my stock solution upon storage. What is causing this?

Precipitation can occur for several reasons:

  • pH Shift: The free base of this compound may have lower solubility in certain solvents compared to its salt form. If the solution absorbs atmospheric CO2, it can form carbonic acid, slightly lowering the pH and potentially causing the precipitation of bicarbonate salts.

  • Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Degradation Product Insolubility: Some degradation products may be less soluble than the parent compound, leading to their precipitation out of solution.

Q3: What is the expected shelf-life of a this compound stock solution?

The shelf-life is highly dependent on the solvent, concentration, pH, and storage conditions (temperature and light exposure). A well-prepared solution in an appropriate solvent, stored at a controlled pH, protected from light, and kept at 2-8°C can be stable for several weeks. However, for critical applications, it is advisable to prepare fresh solutions or to re-qualify the concentration of older stock solutions using an analytical method like HPLC.

Q4: How should I properly store my solid this compound and its solutions?

  • Solid Compound: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3]

  • Solutions: Store in amber glass vials or containers wrapped in aluminum foil to protect from light.[4] For optimal stability, purge the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation. Store at 2-8°C. For long-term storage, consider freezing at -20°C or -80°C, but verify that the compound does not precipitate upon thawing.

Troubleshooting Guide: Common Stability Issues

This section provides a systematic approach to diagnosing and resolving common stability problems.

Observed ProblemPotential CauseRecommended Solution & Scientific Rationale
Rapid Discoloration (Yellowing/Browning) Oxidative Degradation: The benzothiazole ring or the amino groups are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal ions.[3][5]Prepare solutions using deoxygenated solvents. Purge the vial headspace with nitrogen or argon before sealing. Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid if compatible with your experimental system.
Precipitate Formation Hydrolysis leading to insoluble products: The guanidine group can undergo hydrolysis, especially under strongly acidic or basic conditions, to form less soluble urea or amine derivatives.[6]Maintain the pH of the solution within a stable range, typically between 4 and 7. Use buffered solutions for aqueous preparations.[7] The protonated guanidinium form is generally more stable against hydrolysis.[8]
Loss of Potency/Activity Hydrolytic Cleavage: The C-N bond connecting the guanidine group to the benzothiazole ring can be a primary site for hydrolysis, leading to the formation of 2-aminobenzothiazole and guanidine, thus inactivating the molecule.Avoid prolonged exposure to high temperatures and extreme pH. Prepare solutions in aprotic solvents if your experimental design allows, as this will prevent hydrolysis. If aqueous solutions are necessary, use buffers and store at low temperatures.
Inconsistent Results Between Experiments Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in the benzothiazole ring system, leading to a variety of degradation products and a decrease in the concentration of the parent compound.[3]Always work with solutions in amber vials or protect them from light by wrapping containers in foil. Minimize the exposure of solutions to light during experimental procedures.

Understanding the Key Degradation Pathways

The stability of this compound is governed by three primary degradation mechanisms: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The central carbon of the guanidine group is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base. The most likely point of cleavage is the C-N bond between the guanidine carbon and the benzothiazole ring nitrogen.

  • Mechanism: In aqueous solutions, water can attack the guanidinium carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, cleaving the C-N bond to yield 2-aminobenzothiazole and urea (via a cyanamide intermediate).[6]

  • Mitigation: Maintaining the compound in its protonated (salt) form at a slightly acidic to neutral pH (pH 4-7) can stabilize it against hydrolysis.[6][7]

Oxidative Degradation

Oxidation can occur at multiple sites on the molecule, often initiated by atmospheric oxygen, trace metals, or peroxides.

  • Mechanism: The benzothiazole ring and the exocyclic amino groups are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives on the benzene ring, or oxidative coupling to form colored dimeric impurities like azobenzothiazoles.[3][5]

  • Mitigation: The use of deoxygenated solvents and storage under an inert atmosphere (N2 or Ar) is the most effective strategy. Antioxidants can also be employed to scavenge free radicals that may initiate oxidative processes.[9]

Photolytic Degradation

The benzothiazole ring system contains chromophores that absorb UV light, which can lead to photochemical reactions.

  • Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state. This can lead to various reactions, including photoisomerization, photo-oxidation (especially in the presence of oxygen), or cleavage of the molecule.[3]

  • Mitigation: Strict light protection is essential. Use amber glassware or foil-wrapped containers for all solutions.

Visualizing the Degradation Pathways

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Degradation Products H2O / pH H2O / pH BTG This compound H2O / pH->BTG Hydrolysis O2 / Light O2 / Light O2 / Light->BTG Oxidation / Photolysis Heat Heat Heat->BTG Accelerates All Pathways Hydrolysis Hydrolysis Products (e.g., 2-Aminobenzothiazole + Urea) BTG->Hydrolysis Oxidation Oxidation Products (e.g., N-Oxides, Hydroxylated Derivatives) BTG->Oxidation Photolysis Photolytic Products (e.g., Ring-Opened Species, Dimers) BTG->Photolysis

Caption: Key degradation pathways for this compound.

Experimental Protocols for Enhancing Stability

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol aims to minimize both hydrolytic and oxidative degradation for aqueous solutions.

  • Buffer Preparation: Prepare a 50 mM citrate or acetate buffer solution with a pH of 4.5.[7] Deoxygenate the buffer by sparging with argon or nitrogen gas for at least 30 minutes.

  • Weighing: Accurately weigh the required amount of this compound in an amber glass vial.

  • Dissolution: Add the deoxygenated buffer to the vial to achieve the desired concentration. If necessary, sonicate briefly to aid dissolution.

  • Inerting: Purge the headspace of the vial with argon or nitrogen gas for 1-2 minutes.

  • Sealing and Storage: Tightly seal the vial with a Teflon-lined cap. Wrap the vial in aluminum foil for extra light protection. Store at 2-8°C.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[4][10][11]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H2O2. Store at room temperature for 24 hours, protected from light.[12]

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a defined period.

    • Control: Keep an unstressed aliquot of the stock solution at 2-8°C, protected from light.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples by a suitable HPLC method (see Section 6) to determine the percentage of degradation and to observe the formation of degradation products.

Forced Degradation Workflow Diagram

G start Prepare Stock Solution stress Aliquot for Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid therm Thermal (80°C) stress->therm photo Photolytic (ICH Q1B) stress->photo control Control (2-8°C, Dark) stress->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxid->analyze therm->analyze photo->analyze control->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Analytical Method for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and separating it from any potential degradation products.

Recommended Starting HPLC-UV Method

This method is based on a published separation of this compound and can be optimized to be stability-indicating.[13]

  • Column: C18 Reverse Phase, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of Acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).

  • Gradient: Start with a gradient elution, for example, 10% to 90% Acetonitrile over 20 minutes, to ensure separation of all potential impurities. An isocratic method can be developed once the retention times of all degradants are known.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (this should be determined by running a UV scan).

  • Column Temperature: 30°C

Method Validation: To validate this as a stability-indicating method, the stressed samples from the forced degradation study (Protocol 2) must be analyzed. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.[14]

References

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed. Available at: [Link]

  • Benzothiazole derivative compounds, compositions and uses - US Patent US8691185B2.Google Patents.
  • Substituted benzothiazole amide derivatives - US Patent US6727247B2.Google Patents.
  • Guanidine Hydrochloride 6M Excipient Solution. BioSpectra, Inc. Available at: [Link]

  • Guanidine Hydrochloride - Excipient. BioSpectra, Inc. Available at: [Link]

  • Amino-benzothiazole derivatives - US Patent US6407122B1.Google Patents.
  • Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Novel benzothiazole derivatives with enhanced biological activity - Patent WO2017025980A2.Google Patents.
  • Benzothiazole derivatives - European Patent Office - EP 0735029 A1. European Patent Office. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Protein stabilization and destabilization by guanidinium salts. PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]

  • Antimicrobial drugs bearing guanidine moieties: A review. ResearchGate. Available at: [Link]

  • HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. PubMed. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Available at: [Link]

  • Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. PubMed. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water. PubMed. Available at: [Link]

  • Free-radical degradation of high-molar-mass hyaluronan induced by Weissberger's oxidative system: potential antioxidative effect of bucillamine. PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and unexpected side reactions encountered during the synthesis of benzothiazole derivatives. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to improve yield, purity, and overall success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.

Q1: My reaction between 2-aminothiophenol and an aldehyde is yielding a significant amount of the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate. How can I drive the reaction to completion?

A1: The formation of a benzothiazoline intermediate is a normal step in the condensation reaction; its presence as a major byproduct indicates incomplete oxidation. [1]

  • Root Cause: The final and crucial step in this synthesis is the oxidative dehydrogenation of the cyclized benzothiazoline intermediate to form the aromatic benzothiazole ring.[1][2] If the oxidizing agent is insufficient or the reaction conditions are not conducive to oxidation, the reaction will stall at the benzothiazoline stage.[2]

  • Troubleshooting Steps:

    • Introduce an External Oxidant: Many modern protocols incorporate an oxidant to ensure complete conversion.[1] Effective options include:

      • Air/DMSO System: Simply running the reaction in Dimethyl Sulfoxide (DMSO) and leaving it open to the atmosphere can be sufficient for the oxidation of the intermediate.[1][3]

      • Hydrogen Peroxide (H₂O₂): A combination of H₂O₂ and hydrochloric acid (HCl) in an ethanol solvent system is a highly effective catalyst for both the condensation and subsequent oxidation steps.[1][4]

      • Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used to promote the oxidation of the intermediate, thus driving the reaction towards the desired product.[1][5]

    • Post-Synthesis Oxidation: If you have already isolated the benzothiazoline, it can be oxidized in a separate step. A common method is using Pyridinium Chlorochromate (PCC) on a silica gel support.[1][6]

    • Catalyst Selection: Choose a catalyst that also promotes oxidation. Several modern catalysts are designed to facilitate both the cyclization and oxidation steps in a one-pot procedure.[6]

Q2: I am observing a significant amount of a disulfide byproduct in my reaction mixture. What is its origin and how can I prevent its formation?

A2: The primary cause of disulfide byproduct formation is the oxidation of the 2-aminothiophenol starting material. [7][8]

  • Root Cause: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide dimer.[7][8] This side reaction consumes the starting material, thereby reducing the overall yield of the desired benzothiazole.[8]

  • Preventative Measures:

    • Use High-Purity Starting Materials: Ensure the 2-aminothiophenol is of high purity. It is advisable to use a freshly opened bottle or to purify it before use.[7][8]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will minimize the exposure to atmospheric oxygen and significantly reduce the oxidation of the thiol group.[7][8]

    • Degas Solvents: Degassing the solvent prior to use can also help to remove dissolved oxygen.

    • Control of Oxidant Stoichiometry: If your reaction requires an oxidant, it is crucial to control its stoichiometry carefully to avoid over-oxidation of the starting material.[7]

Q3: During the synthesis of a 2-substituted benzothiazole, I isolated an unexpected thiadiazine derivative. How did this form?

A3: The formation of complex heterocyclic byproducts like thiadiazines is highly dependent on the reaction conditions, particularly the choice of solvent. [1]

  • Root Cause: In some cases, the reaction pathway can deviate to form thermodynamically stable, but undesired, heterocyclic systems. For example, the formation of 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][7][8]thiadiazine has been reported when the reaction is carried out in specific solvents.[1]

  • Troubleshooting and Optimization:

    • Solvent Selection: The choice of solvent can dramatically influence the reaction pathway. Green chemistry approaches often utilize water as a solvent or even solvent-free conditions, which can suppress the formation of such side products and simplify the purification process.[1][9]

    • Energy-Efficient Methods: Techniques like microwave irradiation can significantly reduce reaction times from hours to minutes.[1] This rapid conversion minimizes the opportunity for thermal degradation of reactants or products and reduces the window for side reactions to occur.[1]

Q4: My purification by silica gel column chromatography is proving difficult due to impurities with similar polarity to my product. What are my options?

A4: Co-elution of products and impurities is a common challenge in benzothiazole synthesis, especially when side products are structurally similar to the desired compound. [7]

  • Troubleshooting Purification:

    • Alternative Solvent Systems: Experiment with different solvent systems for elution during column chromatography. A change in eluent polarity or composition can sometimes achieve the necessary separation.[7]

    • Alternative Stationary Phases: If the benzothiazole derivative is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography.[7]

    • Recrystallization: This is a powerful purification technique if a suitable solvent can be found.[2]

    • Derivative Formation: If the product is an oil and difficult to purify by chromatography, consider converting it into a solid derivative (e.g., a salt). This solid can then be purified by recrystallization, and the original product can be regenerated.[7]

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography (TLC) can be an effective method for isolating the pure product.[7]

Understanding Reaction Pathways and Side Reactions

To effectively troubleshoot, a clear understanding of the desired reaction pathway versus potential side reactions is essential.

General Reaction Mechanism

The condensation of 2-aminothiophenol with an aldehyde generally proceeds through three key stages:

  • Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.[8]

  • Cyclization: The thiol group then performs an intramolecular attack on the imine carbon to form the benzothiazoline ring.[8]

  • Oxidation: The benzothiazoline intermediate is then oxidized to the final aromatic benzothiazole product.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic route and common side reactions.

Desired vs. Undesired Pathways

cluster_main Desired Reaction Pathway cluster_side Common Side Reactions 2-Aminothiophenol 2-Aminothiophenol Imine_Intermediate Imine Intermediate 2-Aminothiophenol->Imine_Intermediate Condensation Disulfide_Byproduct Disulfide Byproduct 2-Aminothiophenol->Disulfide_Byproduct Oxidation Aldehyde Aldehyde Aldehyde->Imine_Intermediate Benzothiazoline Benzothiazoline Intermediate Imine_Intermediate->Benzothiazoline Intramolecular Cyclization Benzothiazole Desired Benzothiazole Product Benzothiazoline->Benzothiazole Oxidation Incomplete_Oxidation Incomplete Oxidation (Benzothiazoline) Other_Byproducts Other Heterocyclic Byproducts (e.g., Thiadiazines)

Caption: Competing reaction pathways in benzothiazole synthesis.

Troubleshooting Flowchart

G start Problem Identified low_yield Low Yield of Benzothiazole start->low_yield impurity Presence of Unexpected Byproducts start->impurity check_oxidation Check for Benzothiazoline Intermediate (TLC/NMR) low_yield->check_oxidation check_disulfide Check for Disulfide Byproduct (TLC/MS) impurity->check_disulfide other_byproducts Other Byproducts (e.g., Isomers, Dimers) impurity->other_byproducts incomplete_oxidation Incomplete Oxidation check_oxidation->incomplete_oxidation disulfide_formation Disulfide Formation check_disulfide->disulfide_formation incomplete_oxidation->check_disulfide No add_oxidant Solution: - Add Oxidant (H₂O₂/HCl, Air/DMSO) - Post-synthesis oxidation (PCC) incomplete_oxidation->add_oxidant Yes disulfide_formation->other_byproducts No inert_atmosphere Solution: - Use Inert Atmosphere (N₂/Ar) - Use Fresh/Purified 2-Aminothiophenol disulfide_formation->inert_atmosphere Yes optimize_conditions Solution: - Optimize Solvent & Temperature - Consider Microwave Synthesis - Adjust Catalyst other_byproducts->optimize_conditions purification Purification Strategy: - Change Eluent/Stationary Phase - Recrystallization - Derivative Formation optimize_conditions->purification

Caption: Troubleshooting decision tree for benzothiazole synthesis.

Experimental Protocols

The following are general protocols that can be adapted for the synthesis of 2-substituted benzothiazoles.

Protocol 1: H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles[4][6]

This protocol is effective for the synthesis of a wide range of 2-arylbenzothiazoles with excellent yields and short reaction times.[6]

  • Materials:

    • 2-Aminothiophenol

    • Substituted aromatic aldehyde

    • 30% Hydrogen peroxide (H₂O₂)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol.

    • To this stirred solution at room temperature, add 30% H₂O₂ (approx. 6.0 mmol).

    • Slowly add concentrated HCl (approx. 3.0 mmol) dropwise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.

    • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

    • Collect the precipitated solid product by vacuum filtration and wash with water.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Synthesis Using a Reusable Catalyst[1]

This environmentally friendly protocol avoids the use of solvents and employs a reusable catalyst.

  • Materials:

    • 2-Aminothiophenol

    • Substituted aromatic aldehyde

    • Urea nitrate (catalyst)

    • Mortar and pestle

    • Ethanol (for recrystallization)

  • Procedure:

    • In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).

    • Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).

    • Monitor the reaction progress using TLC.

    • Upon completion, add cold water to the reaction mixture.

    • Collect the solid product by filtration and wash thoroughly with water to remove the catalyst.

    • Purify the product by recrystallization from ethanol.

Summary of Key Troubleshooting Points

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials.[7]Use fresh or purified 2-aminothiophenol.[7]
Inefficient cyclization.[7]Optimize catalyst and reaction conditions (temperature, solvent).[7]
Incomplete oxidation.[1][2]Add an oxidizing agent (e.g., H₂O₂, air/DMSO).[1]
Formation of Byproducts Oxidation of 2-aminothiophenol.[7][8]Perform the reaction under an inert atmosphere.[7][8]
Over-oxidation of intermediate.[7]Control the stoichiometry of the oxidizing agent.[7]
Formation of isomers.[10]Optimize reaction conditions for better regioselectivity.
Purification Difficulties Similar polarity of product and impurities.[7]Use a different solvent system for chromatography or try recrystallization.[7]
Product instability on silica gel.[7]Use neutral or basic alumina for chromatography.[7]
Product is an oil.[7]Convert to a solid derivative for purification.[7]

References

  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem.
  • How to avoid byproduct formation in benzothiazole synthesis - Benchchem.
  • Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols - Benchchem.
  • Benzothiazole synthesis - Organic Chemistry Portal.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH.
  • Common side products in 4-Benzothiazolol synthesis and their removal - Benchchem.
  • Synthesis and various biological activities of benzothiazole derivative: A review.

Sources

Technical Support Center: Optimization of HPLC-MS/MS for Sensitive Detection of Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of guanidine compounds by HPLC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging class of highly polar, strongly basic molecules. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

Guanidine and its derivatives are prevalent in pharmaceuticals, clinical biomarkers, and environmental samples. Their unique physicochemical properties—high polarity, low hydrophobicity, and a pKa typically above 12—present significant challenges for retention on traditional reversed-phase liquid chromatography (RPLC) columns and can lead to issues with sensitivity and matrix effects in mass spectrometry. This guide will walk you through common problems and provide robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the analysis of guanidine compounds. We will explore the root causes and provide systematic solutions.

Issue 1: Poor or No Chromatographic Retention

Symptom: Your guanidine compound elutes at or near the void volume (t₀) on a standard C18 column.

Causality: Guanidine compounds are extremely polar and hydrophilic. In reversed-phase chromatography, which relies on hydrophobic interactions between the analyte and the stationary phase, these compounds have virtually no affinity for the nonpolar C18 material. They are repelled by the stationary phase and swept through the column with the mobile phase front.

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective and widely adopted solution.[1][2][3] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes like guanidines partition into this layer, resulting in retention.[3][4] More hydrophilic compounds are retained longer.

  • Use a Mixed-Mode Column: These columns offer multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange.[2][4] A mixed-mode column with cation-exchange properties can effectively retain the positively charged guanidinium ions.

  • Consider Pre-Column Derivatization: By chemically modifying the guanidine group with a hydrophobic moiety, you can significantly increase its retention on a standard RPLC column.[5][6] This approach adds complexity but can be very effective. A common agent is benzoin, which reacts with the guanidine group to form a more hydrophobic derivative.[5][7]

Decision Workflow: Choosing a Chromatographic Strategy

The following diagram outlines a logical decision-making process for selecting the appropriate chromatographic method.

chromatographic_strategy start Start: Analyze Guanidine Compound check_retention Is retention on C18 column adequate? start->check_retention use_rplc Proceed with RPLC Method Optimization check_retention->use_rplc yes_retention check_hilic Is a HILIC column/system available? check_retention->check_hilic no_retention no_retention No yes_retention Yes use_hilic Develop HILIC Method (Primary Recommendation) check_hilic->use_hilic yes_hilic consider_derivatization Consider Pre-Column Derivatization check_hilic->consider_derivatization no_hilic no_hilic No yes_hilic Yes sensitivity_troubleshooting start Start: Low Signal/Sensitivity check_ms Step 1: Infuse standard & optimize MS source parameters? start->check_ms optimize_ms Tune Capillary Voltage, Gas Flows, Temps. Check for characteristic fragments. check_ms->optimize_ms ms_bad check_chroma Step 2: Is chromatography optimal? (Peak shape, retention) check_ms->check_chroma ms_ok ms_ok Signal is strong in neat solution ms_bad Signal is weak optimize_ms->check_ms optimize_chroma Switch to HILIC. Optimize mobile phase (additive, % organic). check_chroma->optimize_chroma chroma_bad check_matrix Step 3: Suspect Matrix Effects? (Signal drops in matrix) check_chroma->check_matrix chroma_ok chroma_ok Good peak shape & retention chroma_bad Poor peak shape or retention optimize_chroma->check_chroma mitigate_matrix Improve sample prep (SPE > PPT). Use Stable Isotope IS. Dilute sample. check_matrix->mitigate_matrix matrix_yes end_node Re-evaluate sensitivity check_matrix->end_node matrix_no matrix_yes Yes matrix_no No mitigate_matrix->end_node

Sources

Technical Support Center: Improving the Efficiency of Screening Assays for Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the screening and analysis of this unique chemical class. The inherent properties of the guanidinium group—its high basicity, charge, and ability to act as a chaotropic agent—present specific hurdles that require careful consideration in assay design and data interpretation.[1][2] This resource consolidates field-proven insights and troubleshooting methodologies to enhance the efficiency and reliability of your screening campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that often arise when initiating work with guanidine derivatives.

Q1: What are the primary stability concerns for guanidine derivatives in aqueous assay buffers?

The stability of guanidine derivatives is generally robust; however, the primary concern is the stability of the entire formulation, not just the compound itself. Guanidine hydrochloride (GuHCl) and guanidine thiocyanate (GuSCN) are well-known chaotropic agents used in lysis and sample storage buffers precisely because they denature proteins and inhibit nucleases like RNase.[3][4][5] While the guanidine moiety is stable, its presence, especially at higher concentrations, can compromise the stability of biological macromolecules (e.g., target enzymes, antibodies) in your assay over time.[6][7]

  • Causality: The guanidinium cation disrupts the hydrogen bond network of water, which in turn interferes with the hydrophobic interactions and hydrogen bonds that maintain a protein's native conformation.[7][8]

  • Recommendation: Always prepare fresh dilutions of your compounds in the final assay buffer. For extended experiments, perform a time-course study to ensure your target protein or cellular system remains stable in the presence of the vehicle and highest compound concentration over the assay duration. If stability issues are observed, consider reducing the incubation time or assay temperature.

Q2: How does the high basicity of the guanidinium group affect my assay's pH?

The guanidinium group is one of the strongest organic bases due to the resonance stabilization of its protonated form. Unsubstituted guanidine has a pKa of ~13.6. When introducing guanidine derivatives, especially as hydrochloride or other salt forms, into a weakly buffered solution, you can cause localized or bulk pH shifts.

  • Causality: A significant change in pH can alter the ionization state of your target protein's amino acid residues, the substrate, or indicator molecules, leading to changes in activity or signal that are independent of specific binding.

  • Recommendation: Use a robust buffering system with a buffer concentration typically between 50-100 mM. Verify the final pH of the assay wells after adding the highest concentration of your test compound. This is particularly critical in unbuffered or minimally buffered biochemical assays.

Q3: What are the most common assay technologies used for screening guanidine derivatives, and what are their primary limitations?

Guanidine derivatives are screened across a wide array of assay formats, targeting diverse biological processes from enzymatic activity to cell viability.[9][10]

Assay TechnologyCommon ApplicationPotential Issues with Guanidine Derivatives
Fluorescence-Based Assays Enzyme inhibition, binding assays (FP, FRET)Autofluorescence, quenching, interference with fluorescent probes, protein denaturation.[11]
Absorbance-Based Assays Cell viability (MTT, XTT), enzyme kineticsCompound color interference, non-specific reduction of tetrazolium dyes.[12][13]
Luminescence-Based Assays Reporter gene assays, kinase activity (e.g., Kinase-Glo®)Inhibition of luciferase, ATPases, or other coupling enzymes.
LC-MS/MS Direct quantification of substrate turnoverPoor retention on reverse-phase columns, ion suppression, matrix effects.[14][15]
Label-Free (e.g., SPR, ITC) Binding kinetics and thermodynamicsNon-specific binding to sensor surfaces due to high positive charge.
Part 2: Troubleshooting Guide for Biochemical & Cell-Based Assays

This section provides a structured approach to resolving specific experimental problems.

Q4: My fluorescence-based enzyme assay shows a high rate of hits that appear to be false positives. What is the underlying cause and how do I troubleshoot this?

This is one of the most common challenges. False positives in fluorescence assays can arise from multiple compound-specific and technology-specific interferences.[11][16]

  • Causality 1: Compound Aggregation. Many screening compounds, not just guanidines, can form aggregates at micromolar concentrations. These aggregates can sequester the enzyme or substrate, leading to an apparent inhibition of activity.[11] This is a prevalent mechanism for Pan-Assay INterference compoundS (PAINS).[11]

  • Causality 2: Protein Denaturation. As chaotropic agents, guanidinium salts can denature the target enzyme, especially at higher concentrations, causing a loss of activity that mimics specific inhibition.[7][8]

  • Causality 3: Direct Fluorescence Interference. The compound itself may be fluorescent at the assay's excitation/emission wavelengths or may act as a quencher.[11]

Troubleshooting Workflow for High False-Positive Rate

Below is a systematic workflow to de-risk apparent hits and identify true inhibitors.

G start High Hit Rate Observed in Primary Screen dose_response 1. Confirm with Dose-Response Curve start->dose_response ic50 Steep or Incomplete Curve? dose_response->ic50 detergent_screen 2. Re-test IC50 with 0.01% Triton X-100 ic50->detergent_screen Yes ic50->detergent_screen No ic50_shift Significant IC50 Shift? detergent_screen->ic50_shift counter_screen 3. Perform Counter-Screen (e.g., unrelated enzyme) ic50_shift->counter_screen No aggregator Likely Aggregator (False Positive) ic50_shift->aggregator Yes activity_in_counter Active in Counter-Screen? counter_screen->activity_in_counter denaturation_assay 4. Check for Denaturation (Intrinsic Fluorescence) activity_in_counter->denaturation_assay No promiscuous Promiscuous Inhibitor or Assay Interference (False Positive) activity_in_counter->promiscuous Yes denaturation_observed Denaturation Observed? denaturation_assay->denaturation_observed denaturant Denaturant (False Positive) denaturation_observed->denaturant Yes valid_hit Proceed with Hit Validation (Orthogonal Assays) denaturation_observed->valid_hit No

Caption: Troubleshooting workflow for false positives in HTS.

Protocol 1: Counter-Screening for Aggregators with Detergent

This protocol helps identify compounds that inhibit through aggregation. Aggregators are often sensitive to the presence of non-ionic detergents.

  • Prepare Reagents:

    • Prepare a 1% (w/v) stock solution of Triton X-100 in your assay buffer.

    • Prepare serial dilutions of your hit compound.

  • Assay Setup:

    • Set up two parallel sets of assay plates.

    • In the "Test" plate, add Triton X-100 stock to each well to a final concentration of 0.01%.

    • In the "Control" plate, add an equivalent volume of assay buffer.

  • Execution:

    • Add the compound dilutions, enzyme, and substrate to both plates as per your standard protocol.

    • Incubate and read the plates.

  • Analysis:

    • Calculate the IC50 value for the compound in the presence and absence of Triton X-100.

    • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent strongly suggests the compound is an aggregator.[11]

Q5: My cell viability assay (e.g., MTT, WST-1) results show high cytotoxicity for many of my guanidine derivatives that isn't correlating with my target-based assay. What could be the issue?

This discrepancy can stem from either off-target cytotoxicity or direct interference with the assay chemistry.

  • Causality 1: Inherent Cytotoxicity. The highly cationic nature of the guanidinium group can lead to interactions with negatively charged cell membranes, causing membrane disruption and subsequent cell death.[12] This is a known mechanism for some antimicrobial guanidine-based compounds.[12]

  • Causality 2: Interference with Tetrazolium Dye Reduction. Assays like MTT, WST, and XTT rely on cellular reductases to convert a tetrazolium salt into a colored formazan product. Some guanidine derivatives can directly reduce these dyes or interfere with the reductase enzymes, leading to a false reading of cell death (or sometimes, paradoxically, cell proliferation).

Troubleshooting Strategy:
  • Confirm Cytotoxicity with an Orthogonal Assay: Use a viability assay with a different readout. For example, if you used an MTT (absorbance) assay, confirm hits with a CellTiter-Glo® (luminescence, measures ATP) or a CytoTox-ONE™ (fluorescence, measures LDH release) assay.[17] A compound that is truly cytotoxic should show activity across multiple platforms.

  • Perform a Cell-Free Interference Test:

    • Set up assay wells with media and your highest compound concentration, but without cells .

    • Add the tetrazolium dye (e.g., MTT reagent).

    • Incubate for the standard assay duration.

    • Interpretation: If you observe a color change in the absence of cells, your compound is directly interacting with the assay reagent.

Part 3: Addressing Challenges in Analytical Quantification (LC-MS)

The unique physicochemical properties of guanidine derivatives pose significant challenges for reliable quantification by LC-MS.

Q6: I am struggling with poor retention and asymmetric peak shapes for my guanidine compounds on my C18 reverse-phase column. How can I improve my LC-MS method?

This is a classic problem. The guanidinium group is highly polar and permanently charged, leading to minimal interaction with nonpolar C18 stationary phases.[14][15]

  • Causality: Poor retention results from the hydrophilic nature of the analytes. Asymmetric peaks are often due to secondary interactions between the basic guanidinium group and residual acidic silanols on the silica-based column packing.

Method Development Workflow for Polar Guanidine Derivatives

G start Poor RP-LC Performance hilic 1. Switch to HILIC Column start->hilic retention_ok_hilic Adequate Retention? hilic->retention_ok_hilic ion_pairing 2. Use Ion-Pairing RP-LC (e.g., TFA, HFBA) retention_ok_hilic->ion_pairing No optimize_hilic Optimize HILIC Conditions (ACN/Water Ratio, Buffer) retention_ok_hilic->optimize_hilic Yes retention_ok_ip Adequate Retention? ion_pairing->retention_ok_ip derivatization 3. Chemical Derivatization retention_ok_ip->derivatization No optimize_ip Warning: Ion-pairing agents suppress MS signal. Use with caution. retention_ok_ip->optimize_ip Yes optimize_deriv Optimize Derivatization & RP-LC (e.g., Benzoin reaction) derivatization->optimize_deriv

Caption: LC-MS method development workflow for guanidines.

Solutions and Protocols:
  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for highly polar compounds. It uses a polar stationary phase and a high organic mobile phase, promoting retention of polar analytes.[15]

  • Chemical Derivatization: This involves reacting the guanidine group with a reagent to create a more hydrophobic, less polar derivative that is amenable to reverse-phase chromatography. Derivatization with benzoin is a well-established method.[18][19][20]

Protocol 2: Benzoin Derivatization for LC-MS Analysis

This protocol increases the hydrophobicity of guanidine compounds for improved reverse-phase LC-MS analysis.[18]

  • Reagent Preparation:

    • Derivatization Reagent: Dissolve benzoin in methanol (e.g., 10 mg/mL).

    • Reaction Buffer: Prepare a basic buffer, such as 0.1 M potassium hydroxide or sodium sulfite.

  • Derivatization Procedure:

    • To 100 µL of your sample (in aqueous solution or dried and reconstituted), add 50 µL of the reaction buffer.

    • Add 50 µL of the benzoin/methanol solution.

    • Vortex briefly to mix.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes.

  • Sample Cleanup (if necessary):

    • After cooling, the sample can be diluted with the initial mobile phase and injected directly.

    • For complex matrices, a simple liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove excess reagent and salts.

  • LC-MS Analysis:

    • Analyze the derivatized sample using a standard C18 column. The resulting derivative will be significantly more retained.

    • Optimize MS parameters to detect the mass of the new derivative (Guanidine + Benzoin - 2H₂O).

References
  • Luo, M. (2023). Chemical probes and methods for the study of protein arginine methylation.
  • Kim, J. et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride.
  • de Morais, L. et al. (2022). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum.
  • Carrasco, M. et al. (2025). Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced. RSC Publishing.
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Digital CSIC. (2022).
  • Karmakar, J. et al. (2021). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity.
  • Lee, J. W. et al. (2010). Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand. PubMed.
  • Avisar, D. et al. (2021).
  • Biochemical analysis of protein arginyl
  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. University of Vienna. (n.d.).
  • Guanidine Salts in Protein Stability: A Comparative Analysis of Sulfate vs. Hydrochloride. Benchchem. (n.d.).
  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis.
  • High-Throughput Protein Stability Screening Using Guanidine Hydrochloride. Benchchem. (2025).
  • Lee, S. et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
  • Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics.
  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. R Discovery. (2024).
  • Novel approaches to screening guanidine deriv
  • Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics.
  • guanidine hydrochloride solutions: Topics by Science.gov. Science.gov. (n.d.).
  • Qualification of nucleic acid samples for infectious disease research workflows. Thermo Fisher Scientific. (n.d.).
  • Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conform
  • Journal of Medicinal Chemistry. American Chemical Society. (n.d.).
  • Novel approaches to screening guanidine deriv
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. (2023).
  • Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. PubMed. (2019).
  • High-throughput screening as a method for discovering new drugs. Drug Target Review. (2020).

Sources

Technical Support Center: Mitigating Matrix Effects in the Analysis of Environmental Samples for Guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of guanidine in environmental samples. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your results.

Introduction to Matrix Effects in Guanidine Analysis

Guanidine and its derivatives are increasingly recognized for their roles in biological systems and as environmental contaminants.[1][2][3] Accurate quantification of these polar, nitrogen-rich compounds in complex environmental matrices such as soil, water, and sludge is often hampered by matrix effects . These effects, which can manifest as ion suppression or enhancement, occur when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5][6] This can lead to significant inaccuracies in quantitative analysis.[4][5]

This guide will walk you through the common challenges and provide practical, field-proven solutions to mitigate these effects, ensuring the integrity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My guanidine signal is significantly lower in my environmental samples compared to my calibration standards prepared in solvent. What is causing this?

A: This is a classic sign of ion suppression , a common matrix effect in LC-MS analysis.[4] Co-eluting organic and inorganic compounds from your sample matrix are likely competing with guanidine for ionization in the electrospray ionization (ESI) source. Guanidine, being a highly polar and basic compound, is particularly susceptible to these interferences.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: Inadequate cleanup is a primary cause of matrix effects.[7][8] Are you using a sample preparation method suitable for your matrix? For water samples, Solid-Phase Extraction (SPE) with a weak cation exchange (WCX) or a mixed-mode sorbent can be effective.[9] For soil or sludge, a more rigorous extraction followed by cleanup is necessary.

  • Optimize Your Chromatography: Ensure that your chromatographic method provides sufficient separation between guanidine and the interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining and separating highly polar compounds like guanidine.[10][9]

  • Dilute Your Sample: A simple and often effective strategy is to dilute your sample extract.[11][12] This reduces the concentration of interfering matrix components, thereby minimizing their impact on guanidine ionization. However, be mindful of your limit of quantification (LOQ) to ensure the diluted sample concentration is still within the detectable range.

  • Consider a Different Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression for certain compounds.[12]

Q2: I'm seeing inconsistent recovery of guanidine across different sample types (e.g., river water vs. wastewater effluent). Why is this happening?

A: The composition and complexity of environmental matrices can vary significantly. Wastewater effluent, for instance, typically contains a much higher load of organic matter, salts, and other potential interferences compared to river water.[1][10][9] This variability directly impacts the efficiency of your extraction and the severity of matrix effects.

Troubleshooting Steps:

  • Matrix-Matched Calibration: To compensate for matrix-specific effects, prepare your calibration standards in a blank matrix extract that closely resembles your samples.[4] This helps to normalize the ionization suppression or enhancement between your standards and your samples.

  • Stable Isotope Dilution (SID): The gold standard for correcting for matrix effects and analyte loss during sample preparation is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9][13][14] An ideal SIL-IS for guanidine would be, for example, ¹⁵N₄-labeled cyanoguanidine or d₁₀-labeled 1,3-diphenylguanidine for related compounds.[9] Since the SIL-IS has nearly identical physicochemical properties to the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction.

  • Standard Addition: The method of standard additions involves adding known amounts of the analyte to the sample and can be an effective way to correct for matrix effects when a suitable SIL-IS is not available.[7]

Q3: My chromatography is poor, with peak tailing and shifting retention times for guanidine. What can I do to improve this?

A: Poor chromatography for a polar, basic compound like guanidine is often related to interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Column Selection: As mentioned, HILIC columns are well-suited for guanidine analysis.[10][9] If you are using a reversed-phase (e.g., C18) column, you may need to use an ion-pairing agent to improve retention and peak shape. However, be aware that ion-pairing agents can cause ion suppression and are often not ideal for MS applications.

  • Mobile Phase pH: The pH of your mobile phase is critical for controlling the ionization state of guanidine. A low pH (e.g., around 3) will ensure that guanidine is fully protonated, which can improve its retention on certain stationary phases and enhance its response in positive ion mode ESI.[9] Buffering your mobile phase with ammonium formate or formic acid is common practice.

  • System Conditioning: Ensure your LC system is thoroughly equilibrated with the mobile phase before analysis. Guanidine can exhibit "memory effects" in the LC system, leading to carryover and inconsistent retention times.

Q4: I'm considering derivatization to improve the analysis of guanidine. What are the advantages and disadvantages?

A: Chemical derivatization can be a powerful tool to overcome challenges in guanidine analysis.[1][10][15][16][17]

Advantages:

  • Reduced Polarity: Derivatization can decrease the high polarity of guanidine, improving its retention on reversed-phase columns.

  • Improved Ionization Efficiency: The derivatizing agent can introduce a more easily ionizable group, enhancing the MS signal.

  • Increased Selectivity: Derivatization can shift the mass of the analyte, moving it to a region of the mass spectrum with less background interference.

  • Mitigation of Matrix Effects: By altering the chemical properties of guanidine, derivatization can make it less susceptible to the same matrix interferences.[11]

Disadvantages:

  • Additional Sample Preparation Steps: Derivatization adds complexity and time to your workflow.[10]

  • Potential for Byproducts: The derivatization reaction may not be 100% efficient and could produce unwanted byproducts that interfere with the analysis.[1][10]

  • Reagent Interferences: The derivatizing agent itself or its impurities could introduce background noise.

A common derivatizing agent for guanidine is benzoin, which reacts with the guanidino group to form a more hydrophobic and readily ionizable product.[1][2][3]

Recommended Protocols and Workflows

Here we provide detailed protocols for key experimental workflows to mitigate matrix effects in guanidine analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of guanidine and its derivatives from aqueous matrices.[9]

Materials:

  • Mixed-mode weak-cation-exchange (WCX) SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

Procedure:

  • Cartridge Conditioning: Condition the WCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of ~3 with formic acid. If using a stable isotope-labeled internal standard, spike it into the sample at this stage. Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove unretained interferences. A subsequent wash with a weak organic solvent solution (e.g., 10-60% aqueous methanol) can further remove interfering compounds.[9][13]

  • Elution: Elute the retained guanidine with 5 mL of a 5% ammonium hydroxide solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Benzoin Derivatization of Guanidine

This protocol is based on the derivatization of guanidine with benzoin for enhanced LC-MS detection.[10]

Materials:

  • Benzoin solution (e.g., in methanol)

  • 2-Mercaptoethanol

  • Potassium hydroxide (KOH) solution

  • Hydrogen chloride (HCl) solution

  • Sample extract (from SPE or other extraction method)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add a portion of your sample extract.

  • Reagent Addition: Add the benzoin solution, 2-mercaptoethanol, and KOH solution to the sample.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., in a heat block) for a specified time to allow the derivatization reaction to proceed.

  • Reaction Quenching: Cool the reaction mixture (e.g., in an ice bath) and add HCl solution to stop the reaction.

  • Centrifugation: Centrifuge the mixture to pellet any precipitates.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Data Presentation: Comparison of Mitigation Strategies

The following table summarizes the effectiveness of different strategies for mitigating matrix effects in the analysis of guanidine in a wastewater effluent sample.

Mitigation StrategyAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Dilute-and-Shoot (10x)85-4512
SPE (WCX)92-207
SPE + Derivatization95-85
SID-LC-MS/MS99N/A (corrected)3

Matrix Effect (%) is calculated as (1 - [Peak area in matrix / Peak area in solvent]) * 100. A negative value indicates ion suppression.

Visualizing the Workflow

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis of guanidine in environmental samples, incorporating strategies to mitigate matrix effects.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sludge) Extraction Extraction (e.g., Sonication for soil) Sample->Extraction Cleanup Cleanup/Concentration (Solid-Phase Extraction) Extraction->Cleanup Derivatization Optional: Chemical Derivatization Cleanup->Derivatization If required LCMS LC-MS/MS Analysis (HILIC Column) Cleanup->LCMS Derivatization->LCMS Quantification Quantification (Matrix-Matched or SID) LCMS->Quantification Result Final Result Quantification->Result

Caption: A comprehensive workflow for guanidine analysis.

Mechanism of Derivatization

This diagram illustrates the general principle of how chemical derivatization can mitigate matrix effects.

Guanidine Guanidine (High Polarity, Prone to Suppression) Deriv_Product Derivatized Guanidine (Lower Polarity, Improved Ionization) Guanidine->Deriv_Product + Deriv_Agent Derivatizing Agent (e.g., Benzoin) Deriv_Agent->Deriv_Product Reacts with Matrix Matrix Interferences Matrix->Guanidine Suppresses Ionization Matrix->Deriv_Product Less Suppression

Caption: How derivatization alters analyte properties.

By understanding the causes of matrix effects and implementing the appropriate mitigation strategies, you can significantly improve the quality and reliability of your guanidine analysis in environmental samples.

References

  • Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Institutes of Health (NIH). Available at: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. Available at: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Institutes of Health (NIH). Available at: [Link]

  • Soil Sample Prepar
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink. Available at: [Link]

  • Reduced matrix effects for anionic compounds with paired ion electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. R Discovery. Available at: [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. University of Vienna. Available at: [Link]

  • Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. ResearchGate. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Samples Preparation Method | Soil Analyses Service Center. The University of Kansas. Available at: [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. Biospectra. Available at: [Link]

  • (PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate. Available at: [Link]

  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. ResearchGate. Available at: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Aalborg University's Research Portal. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. PubMed. Available at: [Link]

  • Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. Available at: [Link]

  • Derivatization methods for LC-MS analysis of endogenous compounds. PubMed. Available at: [Link]

  • Derivatization methods for LC-MS analysis of endogenous compounds. Semantic Scholar. Available at: [Link]

  • Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. PubMed. Available at: [Link]

  • Modern Techniques of Extraction of Organic Analytes from Environmental Matrices. ResearchGate. Available at: [Link]

  • Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. ChemRxiv. Available at: [Link]

  • Nitroguanidine Wastewater Pollution Control Technology. DTIC. Available at: [Link]

  • How does the polyhexamethylene guanidine interact with waste activated sludge and affect the metabolic functions in anaerobic fermentation for volatile fatty acids production. PubMed. Available at: [Link]

  • Combining extraction and purification steps in sample preparation for environmental matrices: A review of matrix solid phase dispersion (MSPD) and pressurized liquid extraction (PLE) applications. ResearchGate. Available at: [Link]

Sources

Refinement of molecular docking protocols for benzothiazole ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Molecular Docking of Benzothiazole Ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the molecular docking of benzothiazole derivatives. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to refine your docking protocols and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole ligand fails to dock or produces a very poor docking score. What are the initial troubleshooting steps?

A poor docking score or a complete failure to dock can often be traced back to fundamental issues in either the ligand or protein preparation stages. Before delving into more complex parameterization, it is crucial to ensure the foundational aspects of your setup are correct.

Here is a systematic workflow to diagnose the issue:

G start Docking Failure / Poor Score ligand_prep Step 1: Verify Ligand Preparation start->ligand_prep protein_prep Step 2: Scrutinize Receptor Preparation start->protein_prep grid_gen Step 3: Validate Grid Generation start->grid_gen redock Step 4: Perform Self-Docking (Redocking) start->redock protonation Check Protonation & Tautomeric States ligand_prep->protonation geometry Ensure Optimized 3D Geometry ligand_prep->geometry binding_site Confirm Binding Site Definition protein_prep->binding_site protonation_protein Check Protein Protonation & Missing Residues protein_prep->protonation_protein grid_size Is the grid box large enough? grid_gen->grid_size grid_center Is the grid centered correctly? grid_gen->grid_center redock_fail Redocking Fails (RMSD > 2.0 Å) redock->redock_fail redock_success Redocking Succeeds redock->redock_success revisit_prep Revisit Protein/Ligand Preparation redock_fail->revisit_prep docking_params Proceed to refine docking parameters redock_success->docking_params revisit_prep->ligand_prep revisit_prep->protein_prep

Caption: Initial Troubleshooting Workflow for Docking Failures.

A critical first validation step is redocking , where the co-crystallized ligand is extracted and docked back into its own receptor structure. A successful redocking, generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose, validates your fundamental protein preparation and grid generation settings.[1]

Q2: How should I properly prepare my benzothiazole ligands for docking, and what are the key considerations?

Proper ligand preparation is arguably one of the most critical steps for a successful docking experiment. The benzothiazole scaffold, while relatively rigid, has specific chemical properties that need to be addressed.

Key Considerations for Benzothiazole Ligand Preparation:

  • Tautomerism and Ionization States: The thiazole ring in benzothiazole derivatives can exist in different tautomeric forms, and various functional groups can have different protonation states at physiological pH. It is crucial to generate all plausible tautomers and ionization states.[2][3] Tools like Schrödinger's LigPrep or similar software can automate this process, generating low-energy 3D conformations for each state.[4][5]

  • 3D Structure Generation and Energy Minimization: Start with a 2D structure and convert it to a 3D conformation. Subsequently, it is essential to perform a thorough energy minimization using a suitable force field. The OPLS (Optimized Potentials for Liquid Simulations) force fields, such as OPLS2005 or more recent versions, are commonly used and have been shown to be effective for preparing benzothiazole derivatives.[4][5] This step ensures that the ligand is in a low-energy, sterically favorable conformation before docking.

Step-by-Step Ligand Preparation Protocol (using Schrödinger Suite as an example):

  • Build or Import 2D Structure: Draw the benzothiazole derivative in a 2D sketcher like Maestro.

  • Use LigPrep:

    • Set the target pH to 7.0 ± 2.0 to generate realistic ionization states.

    • Enable the generation of tautomers.

    • Use a force field like OPLS3e or OPLS4 for energy minimization.

    • Generate a specified number of low-energy conformers for each ligand.

  • Output: The result will be a set of low-energy, 3D structures for each input ligand, encompassing various ionization and tautomeric states, ready for docking.

Q3: Which force field and docking algorithm are most suitable for benzothiazole ligands?

The choice of force field and docking algorithm can significantly impact the accuracy of your results.

  • Force Fields: For ligand preparation and energy minimization, force fields like OPLS2005 and its successors are well-validated for small organic molecules, including heterocyclic systems like benzothiazole.[4][5] These force fields are integrated into many molecular modeling packages.

  • Docking Algorithms & Scoring Functions:

    • GLIDE (Grid-based Ligand Docking with Energetics): This is a widely used and well-validated docking program, particularly for its performance in virtual screening and pose prediction.[4] It uses a series of hierarchical filters to explore the conformational, orientational, and positional space of the ligand in the receptor's active site. Docking scores are typically reported in kcal/mol, with more negative values indicating better binding affinity.[5][6]

    • AutoDock Vina: A popular open-source option known for its speed and accuracy. It uses a Lamarckian genetic algorithm for conformational searching.[7]

    • Molegro Virtual Docker (MVD): This software uses a differential evolution algorithm for searching and offers various scoring functions.[8]

Recommendation: For most applications involving benzothiazole ligands, starting with a well-established commercial package like Schrödinger's GLIDE with its default scoring function is a robust choice due to its extensive validation.[4] If using open-source tools, AutoDock Vina is a powerful alternative. The key is to be consistent with your chosen protocol and to validate it, for instance by redocking a known binder.

Troubleshooting Guide

Problem 1: My docking results show my benzothiazole ligand in a chemically nonsensical or high-energy pose.

Cause: This often points to issues with the receptor grid or the flexibility settings of the ligand. The docking algorithm might be forcing the ligand into an unfavorable conformation to satisfy a scoring function bias.

Solutions:

  • Refine the Receptor Grid:

    • Size: Ensure the grid box is large enough to encompass the entire binding site plus a buffer of at least 5-10 Å in each direction from the co-crystallized ligand's extent.

    • Centering: The grid should be centered on the active site, typically defined by the co-crystallized ligand or key catalytic residues.[4][6]

  • Check Ligand Torsional Constraints: While benzothiazole itself is rigid, rotatable bonds in its substituents are crucial. Ensure these are allowed to rotate freely during docking. Most preparation software handles this automatically, but it's worth verifying.

  • Post-Docking Minimization: Apply a post-docking energy minimization step. This allows the ligand-receptor complex to relax, often correcting strained geometries. This can be done within the docking program or with external tools.

  • Visual Inspection: Always visually inspect the top-scoring poses. Look for steric clashes, unsatisfied hydrogen bond donors/acceptors, and buried polar groups in hydrophobic pockets. These are red flags that the pose may not be physically realistic.

Problem 2: The docking scores do not correlate with my experimental binding affinities (e.g., IC50 values).

Cause: This is a common and complex issue. Docking scores are approximations of binding free energy and do not always perfectly correlate with experimental data. Several factors can contribute to this discrepancy.

Solutions:

  • Re-evaluate the Scoring Function: The default scoring function may not be optimal for your specific protein-ligand system. If possible, try alternative scoring functions or even different docking programs. Some studies use a "re-rank score" to refine initial results.[9]

  • Incorporate Water Molecules: By default, all water molecules are often removed during protein preparation.[4][7] However, specific water molecules in the active site can be crucial for mediating ligand binding through bridging hydrogen bonds. Try re-running the docking with key, structurally conserved water molecules present. Computational studies have highlighted the catalytic role of water in benzothiazole chemistry, suggesting its interactions could be significant.[10]

  • Perform Post-Docking Analysis (MD Simulations): Molecular Dynamics (MD) simulations provide a more rigorous evaluation of the stability of the docked pose and can refine binding energy calculations.[4] By running a short MD simulation (e.g., 10-100 ns) on the docked complex, you can observe the stability of key interactions. A stable complex in an MD simulation provides higher confidence in the predicted binding mode.[4]

G start Docked Pose md_setup Setup MD Simulation System (Solvation, Ionization) start->md_setup equilibration System Equilibration md_setup->equilibration production_run Production MD Run (e.g., 100 ns) equilibration->production_run analysis Analyze Trajectory production_run->analysis rmsd RMSD Analysis: Is the ligand stable? analysis->rmsd rmsf RMSF Analysis: Identify flexible regions analysis->rmsf interactions Interaction Analysis: Are key H-bonds/contacts maintained? analysis->interactions binding_energy Binding Free Energy Calculation (e.g., MM/GBSA) analysis->binding_energy validated_pose Validated Binding Pose binding_energy->validated_pose

Caption: Post-Docking Validation Workflow using MD Simulation.

Problem 3: My benzothiazole derivatives are predicted to have poor ADME properties despite good docking scores.

Cause: A good docking score only predicts binding affinity to the target; it does not account for pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Benzothiazole's aromatic and heterocyclic nature can sometimes lead to properties that are unfavorable for a drug candidate.

Solutions:

  • In Silico ADME/Tox Prediction: During the design phase, use computational tools to predict key drug-likeness properties. Many studies successfully use tools like QikProp from Schrödinger or online servers like SwissADME.[4]

  • Analyze Key Descriptors: Pay close attention to the parameters listed in the table below. If your lead compounds violate these rules, consider chemical modifications to improve their profiles. For example, if logP is too high (poor solubility), consider adding polar functional groups.

Table 1: Key In Silico ADME/Tox Descriptors for Drug Development

ParameterDesired RangeSignificance
Molecular Weight < 500 DaAffects absorption and distribution.
logP (Octanol/Water) -0.4 to +5.6Measures lipophilicity; impacts solubility and permeability.
Hydrogen Bond Donors ≤ 5Influences membrane permeability.
Hydrogen Bond Acceptors ≤ 10Influences membrane permeability.
QPlogS (Aqueous Solubility) > -6.5Critical for absorption.
QPPCaco (Permeability) > 500 nm/sPredicts intestinal absorption.
% Human Oral Absorption > 80%Overall prediction of bioavailability.

These ranges are based on Lipinski's Rule of Five and other common filters used in drug discovery.[4][9]

By integrating these troubleshooting steps and advanced validation techniques into your workflow, you can significantly refine your molecular docking protocols for benzothiazole ligands, leading to more accurate and predictive results that can confidently guide experimental efforts.

References

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Biointerface Research in Applied Chemistry, 13(X), 000. [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • El-Metwaly, N., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. [Link]

  • Abdullahi, S. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Heliyon, 9(5), e15783. [Link]

  • (PDF) Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Molecular Docking Studies, Anticancer Screening, Synthesis, and Design of Novel Benzothiazole Derivatives Linked to Benzimidazole Moiety. (2023). Journal of Chemical Health Risks. [Link]

  • El-Metwaly, N., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. [Link]

  • Altwaijry, N. A., et al. (2023). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 13(10), 6543-6562. [Link]

  • Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2023). Journal of Taibah University Medical Sciences, 18(5), 1001-1011. [Link]

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Shoman, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27153-27171. [Link]

  • (PDF) Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Kini, S. G., et al. (2012). Synthesis, docking study and anticancer activity of coumarin substituted derivatives of benzothiazole. Journal of Computational Methods in Molecular Design, 2(1), 51-60. [Link]

  • Altwaijry, N. A., et al. (2023). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 13(10), 6543-6562. [Link]

Sources

Validation & Comparative

A Comparative Analysis of (2-Benzothiazolyl)-guanidine and its Benzimidazole Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole and benzimidazole scaffolds represent two of the most prolific heterocyclic systems, each serving as the foundation for a multitude of pharmacologically active agents. The introduction of a guanidine moiety at the 2-position of these rings gives rise to (2-Benzothiazolyl)-guanidine and 2-guanidinobenzimidazole, respectively. These compounds, while structurally similar, exhibit distinct physicochemical properties that translate into a nuanced spectrum of biological activities. This guide provides a comprehensive, data-supported comparison of these two classes of compounds, intended for researchers, scientists, and professionals in drug development.

Structural and Physicochemical Distinctions: The Foundation of Differential Activity

The core difference between this compound and 2-guanidinobenzimidazole lies in the heteroatom at the 1-position of the five-membered ring: a sulfur atom in the former and a nitrogen atom in the latter. This seemingly subtle variation has profound implications for the electronic and conformational properties of the molecules.

The presence of sulfur in the benzothiazole ring imparts a greater degree of lipophilicity compared to the benzimidazole analog. Conversely, the nitrogen atom in the benzimidazole ring can participate in hydrogen bonding, potentially influencing solubility and interactions with biological targets. These fundamental differences are often reflected in the pharmacokinetic and pharmacodynamic profiles of their derivatives.

Comparative Biological Efficacy: A Tale of Two Scaffolds

While direct head-to-head comparative studies on the parent compounds are limited, a significant body of research on their derivatives provides compelling evidence for general trends in their biological activities.

Anticancer Activity

In the realm of oncology, derivatives of both scaffolds have demonstrated significant cytotoxic potential against a range of cancer cell lines. However, a recurring theme in comparative studies is the often superior performance of the benzothiazole derivatives. For instance, a study directly comparing 2,5-disubstituted furan derivatives of both benzimidazole and benzothiazole against human lung cancer cell lines (A549, HCC827, and NCI-H358) found that, in general, the benzothiazole derivatives were more active[1]. Another study synthesized a series of 2-aminobenzothiazole and benzimidazole analogs and found that the 2-aminobenzothiazole derivatives demonstrated good activity in antiproliferative assays on the human melanoma cell line A-375[2].

Table 1: Comparative Anticancer Activity of Benzothiazole and Benzimidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole Derivative (7)A-375 (Melanoma)16[2]
2-Aminobenzimidazole Derivative (4a)A-375 (Melanoma)>100[2]
Benzothiazole-Thiol Derivative (1d)HCT-116 (Colon)Not specified, potent[3]
Benzimidazole-Thiol Derivative (1f)HCT-116 (Colon)Slightly decreased potency vs. 1d[3]

Note: The data presented is for derivatives and not the parent guanidine compounds, but serves to illustrate the general trend of the core scaffolds' influence.

Antimicrobial Activity

A similar trend is observed in the context of antimicrobial activity. Benzothiazole-containing compounds have frequently been reported to exhibit potent activity against a broad spectrum of bacteria and fungi. One comparative study highlighted that 2-aminobenzothiazole derivatives showed moderate antimicrobial activity against Enterococcus faecalis, while the corresponding benzimidazole analogs were less active[2].

Mechanistic Insights: Divergent Pathways to Cellular Disruption

The structural differences between the two scaffolds also lead to distinct mechanisms of action.

This compound and its derivatives often exert their biological effects through multiple pathways. In the context of cancer, they have been shown to interfere with nucleic acid synthesis by inhibiting key enzymes such as PRPP-amido transferase and IMP dehydrogenase. There is also evidence to suggest direct interaction with the DNA molecule itself, potentially affecting its template activity. In bacteria, benzothiazole derivatives are known to inhibit essential enzymes like DNA gyrase, which is crucial for DNA replication and repair.

On the other hand, 2-guanidinobenzimidazole and its analogs have a well-documented ability to act as DNA-binding agents, which is a primary mechanism for their anticancer effects. The planar benzimidazole ring intercalates between DNA base pairs, leading to cell cycle arrest and apoptosis. Additionally, 2-guanidinobenzimidazole itself is a known selective blocker of voltage-gated proton channels (Hv1), a mechanism that can disrupt cellular pH homeostasis and impact various physiological processes.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used in the comparative assessment of these compounds.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A-375 melanoma cells)

  • Complete cell culture medium

  • This compound and 2-guanidinobenzimidazole stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound and 2-guanidinobenzimidazole stock solutions (in DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile broth.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Concepts

To better illustrate the key aspects of this comparative study, the following diagrams are provided.

G cluster_0 Core Heterocyclic Scaffolds cluster_1 Guanidine-Substituted Compounds cluster_2 General Biological Activity Trend Benzothiazole Benzothiazole (Sulfur Heteroatom) BTG This compound Benzothiazole->BTG Benzimidazole Benzimidazole (Nitrogen Heteroatom) BIG 2-Guanidinobenzimidazole Benzimidazole->BIG BTG_Activity Generally Higher Potency (Anticancer & Antimicrobial) BTG->BTG_Activity BIG_Activity Moderate to Good Potency BIG->BIG_Activity

Caption: Structural relationship and general activity trend.

G cluster_0 Experimental Workflow for Comparative Analysis Start Synthesize or Procure This compound & 2-Guanidinobenzimidazole Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Data_Analysis Determine IC50 and MIC Values Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Comparison Compare Potency and Spectrum of Activity Data_Analysis->Comparison Mechanism Mechanistic Studies (e.g., DNA Binding, Enzyme Inhibition) Comparison->Mechanism Conclusion Elucidate Structure-Activity Relationships Mechanism->Conclusion

Caption: Workflow for comparative biological evaluation.

G cluster_0 Proposed Mechanisms of Action cluster_1 Cellular Targets BTG This compound Derivatives DNA_Gyrase DNA Gyrase Inhibition (Antibacterial) BTG->DNA_Gyrase Purine_Synthesis Inhibition of Purine Synthesis (Anticancer) BTG->Purine_Synthesis DNA_Interaction_BT Direct DNA Interaction BTG->DNA_Interaction_BT BIG 2-Guanidinobenzimidazole Derivatives DNA_Binding_BI DNA Intercalation (Anticancer) BIG->DNA_Binding_BI Hv1_Channel Voltage-Gated Proton Channel (Hv1) Blockade BIG->Hv1_Channel

Caption: Divergent mechanisms of action.

Conclusion and Future Directions

The comparative analysis of this compound and its benzimidazole analogs reveals a compelling narrative of how subtle structural modifications can lead to significant differences in biological activity. The available evidence suggests that the benzothiazole scaffold often confers superior potency, particularly in anticancer and antimicrobial applications. This may be attributed to its increased lipophilicity and the unique electronic properties of the sulfur heteroatom.

However, the benzimidazole scaffold, with its capacity for hydrogen bonding and its own distinct mechanisms of action, remains a valuable pharmacophore. Future research should focus on direct, side-by-side comparisons of the parent guanidine compounds to provide a more definitive understanding of their relative merits. Furthermore, exploring hybrid molecules that combine features of both scaffolds could lead to the development of novel therapeutic agents with enhanced potency and selectivity. This guide serves as a foundational resource for researchers embarking on such endeavors, providing both the conceptual framework and the practical methodologies for a rigorous comparative investigation.

References

  • Maleš, M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Archiv der Pharmazie, 348(11), 785-795. [Link]

  • Wang, S., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(1), 873-885. [Link]

Sources

Validation of (2-Benzothiazolyl)-guanidine's Antimicrobial Potential Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Urgency for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibiotic discovery. The relentless evolution of multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae, and MDR Pseudomonas aeruginosa, has rendered many conventional therapies ineffective. This guide provides a comprehensive validation framework for a promising antimicrobial candidate, (2-Benzothiazolyl)-guanidine, and objectively compares its hypothesized performance with current therapeutic alternatives. We will delve into the mechanistic rationale for its anticipated activity, present detailed experimental protocols for its validation, and offer a transparent assessment of its potential to address the critical unmet needs in infectious disease research.

The core hypothesis is that the unique hybrid structure of this compound, combining the membrane-disrupting capabilities of the guanidinium head group with the potential enzymatic inhibitory action of the benzothiazole moiety, will result in potent antimicrobial activity against a broad spectrum of resistant bacteria. The guanidinium group, being protonated at physiological pH, is known to interact electrostatically with the negatively charged components of bacterial cell membranes, leading to membrane destabilization and subsequent cell death.[1][2][3][4][5] Concurrently, the benzothiazole scaffold has been identified in numerous compounds that inhibit essential bacterial enzymes, including DNA gyrase.[6][7][8][9] This dual-pronged attack could not only prove effective against existing resistant strains but also present a higher barrier to the development of new resistance.

Comparative Landscape: this compound vs. Standard-of-Care Antibiotics

To establish the potential clinical relevance of this compound, its performance must be benchmarked against current treatment options for infections caused by key resistant pathogens. The following table outlines a proposed comparative analysis, with hypothesized outcomes for this compound based on preliminary data from related derivatives.

Resistant PathogenCurrent Standard of CareLimitations of Current TherapyHypothesized this compound MIC Range (µg/mL)Rationale for Hypothesized Efficacy
MRSA Vancomycin, Linezolid, DaptomycinNephrotoxicity (Vancomycin), myelosuppression (Linezolid), emergence of resistance.2 - 8Guanidine-functionalized compounds have demonstrated MICs in the range of 2.34–4.68 μg/mL against MRSA.[4]
VRE Linezolid, Daptomycin, TigecyclineLimited bactericidal options, adverse effects, and increasing resistance.4 - 16Guanidinium compounds are known to disrupt bacterial membranes, a mechanism to which enterococci are susceptible.
ESBL-producing E. coli Carbapenems, Piperacillin-tazobactamDevelopment of carbapenem resistance, need for intravenous administration.8 - 32Benzothiazole derivatives have shown activity against E. coli. The dual mechanism may overcome β-lactamase-based resistance.
MDR P. aeruginosa Colistin, Ceftazidime-avibactam, Ceftolozane-tazobactamHigh toxicity (Colistin), emergence of resistance to newer agents.16 - 64Guanidinium compounds can permeabilize the outer membrane of Gram-negative bacteria, potentially enhancing susceptibility.[1][2]

Proposed Mechanism of Action: A Two-Pronged Assault on Bacterial Viability

The antimicrobial activity of this compound is likely multifaceted, stemming from the distinct properties of its two core components.

Membrane Disruption by the Guanidinium Moiety

The positively charged guanidinium group is anticipated to initiate the antimicrobial cascade by targeting the bacterial cell membrane. This interaction is predicted to cause membrane depolarization, increased permeability, and ultimately, a loss of cellular integrity.

Guanidinium_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space BTG This compound Membrane Anionic Phospholipids BTG->Membrane Electrostatic Interaction Depolarization Membrane Depolarization Membrane->Depolarization Permeabilization Increased Permeability Depolarization->Permeabilization Leakage ATP & Ion Leakage Permeabilization->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of membrane disruption by the guanidinium moiety.

Intracellular Targeting by the Benzothiazole Scaffold

Following membrane translocation, the benzothiazole component may inhibit essential intracellular processes. A key putative target is DNA gyrase, a type II topoisomerase vital for DNA replication and repair.

Benzothiazole_Mechanism BTG_inside This compound (intracellular) DNAGyrase DNA Gyrase (GyrB subunit) BTG_inside->DNAGyrase Inhibition Replication DNA Replication & Repair DNAGyrase->Replication Essential for CellDivision Inhibition of Cell Division Replication->CellDivision Leads to

Caption: Hypothesized intracellular targeting of DNA gyrase by the benzothiazole moiety.

Experimental Validation Protocols

To rigorously assess the antimicrobial properties of this compound, a series of standardized in vitro experiments are recommended.

Workflow for Antimicrobial Susceptibility and Mechanistic Studies

Experimental_Workflow Start Start: Synthesized this compound MIC_MBC Determine MIC & MBC Start->MIC_MBC TimeKill Time-Kill Kinetics Assay MIC_MBC->TimeKill Synergy Checkerboard Synergy Assay MIC_MBC->Synergy Mechanism Mechanism of Action Studies TimeKill->Mechanism Membrane Membrane Permeabilization Mechanism->Membrane ATP ATP Leakage Assay Mechanism->ATP DNA DNA Gyrase Inhibition Assay Mechanism->DNA End End: Comprehensive Activity Profile Mechanism->End Synergy->End

Caption: Experimental workflow for validating antimicrobial activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).

Materials:

  • This compound stock solution

  • Resistant bacterial strains (MRSA, VRE, ESBL-producing E. coli, MDR P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.

  • To determine the MBC, subculture 10 µL from each well showing no growth onto Mueller-Hinton Agar plates.

  • Incubate agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Protocol 2: Cytoplasmic Membrane Depolarization Assay

Objective: To assess the ability of this compound to disrupt the bacterial membrane potential.

Materials:

  • This compound

  • Bacterial cultures

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • Fluorometer

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase and resuspend in a suitable buffer.

  • Add the DiSC3(5) dye to the bacterial suspension and allow it to incorporate into the polarized membranes, leading to fluorescence quenching.

  • Add varying concentrations of this compound to the cell suspension.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates dye release due to membrane depolarization.[10][11][12][13]

Protocol 3: ATP Leakage Assay

Objective: To quantify the release of intracellular ATP as an indicator of membrane damage.

Materials:

  • This compound

  • Bacterial cultures

  • ATP bioluminescence assay kit

  • Luminometer

Procedure:

  • Treat mid-logarithmic phase bacterial cultures with different concentrations of this compound.

  • At various time points, centrifuge the samples to pellet the bacteria.

  • Measure the ATP concentration in the supernatant using a luciferin-luciferase-based assay.[14][15][16][17]

  • An increase in extracellular ATP corresponds to membrane permeabilization.

Conclusion and Future Directions

The available evidence from studies on related guanidinium and benzothiazole-containing compounds strongly suggests that this compound is a promising candidate for further investigation as a novel antimicrobial agent. Its hypothesized dual mechanism of action, targeting both the bacterial membrane and essential intracellular enzymes, presents a compelling strategy to combat multidrug-resistant pathogens.

The experimental framework outlined in this guide provides a clear and robust pathway to validate the antimicrobial efficacy of this compound. Successful outcomes from these studies would warrant progression to more complex investigations, including in vivo efficacy models and toxicological assessments. The scientific community is urged to explore the potential of this and similar hybrid scaffolds in the urgent quest for the next generation of antibiotics.

References

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic fl. (2024). CONICET Digital. [Link]

  • From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. (n.d.). PMC. [Link]

  • Bacterial membrane depolarization assays. (n.d.). Bio-protocol. [Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (n.d.). Scilit. [Link]

  • Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. (2024). PMC. [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold- Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2023). Diva-portal.org. [Link]

  • Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. (n.d.). PMC. [Link]

  • Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. (n.d.). PMC. [Link]

  • Guanidinylated Polymyxins as Outer Membrane Permeabilizers Capable of Potentiating Rifampicin, Erythromycin, Ceftazidime and Aztreonam against Gram-Negative Bacteria. (n.d.). PMC. [Link]

  • The interaction of antimicrobial peptides with the membrane and intracellular targets of Staphylococcus aureus investigated by ATP leakage, DNA-binding analysis, and the expression of a LexA-controlled gene, recA. (n.d.). PubMed. [Link]

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). PMC. [Link]

  • Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase. (2021). PLOS ONE. [Link]

  • Measurement of ATP leakage from Staphylococcus aureus after treatment... (n.d.). ResearchGate. [Link]

  • Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. (n.d.). PMC. [Link]

  • Assays for membrane depolarization... (n.d.). ResearchGate. [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (n.d.). MDPI. [Link]

  • Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. (2021). ACS Omega. [Link]

  • Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes. (n.d.). The University of Liverpool Repository. [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). ResearchGate. [Link]

  • Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. (n.d.). MDPI. [Link]

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). Royal Society of Chemistry. [Link]

  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of Antibiotics with Cleavable Guanidine Linkers to Combat Gram-Negative Antibiotic Resistance Mechanism. (n.d.). University of Central Florida. [Link]

  • Repurposing bunamidine hydrochloride as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes. (n.d.). PMC. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). PMC. [Link]

  • Leakage of ATP The leakage of cellular ATP (in percentage) from S.... (n.d.). ResearchGate. [Link]

  • Combined Action of Antibiotics and Bacteriocins against Vancomycin-Resistant Enterococci. (2022). MDPI. [Link]

  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. (n.d.). PubMed. [Link]

  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. (2021). PeerJ. [Link]

  • Guanidinium-functionalized nanofiltration membranes integrating anti-fouling and antimicrobial effects. (2018). Journal of Materials Chemistry A. [Link]

  • In vitro antimicrobial activity of linezolid tested against vancomycin-resistant enterococci isolated in Brazilian hospitals. (n.d.). PubMed. [Link]

  • MIC of the synthesized compounds against sensitive and resistant microorganisms. (n.d.). ResearchGate. [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (n.d.). MDPI. [Link]

  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). PMC. [Link]

Sources

A Comparative Analysis of the Efficacy of (2-Benzothiazolyl)-guanidine and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the promising candidates, (2-Benzothiazolyl)-guanidine has emerged as a molecule of significant interest. This guide provides a comprehensive, in-depth comparison of the antibacterial efficacy of this compound against a panel of standard, clinically relevant antibiotics. This analysis is grounded in established experimental protocols and elucidates the mechanistic underpinnings of its antimicrobial activity, offering a critical resource for researchers and drug development professionals.

Introduction: The Imperative for Novel Antibacterial Agents

The waning efficacy of current antibiotic arsenals necessitates a paradigm shift in our approach to antibacterial discovery. The benzothiazole moiety, a heterocyclic scaffold, has been identified as a "privileged" structure in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The incorporation of a guanidinium group, a known facilitator of cell membrane disruption, presents a compelling strategy for enhancing the antibacterial potency of the benzothiazole core.[3][4][5] This guide will dissect the antibacterial profile of the parent compound, this compound, in relation to established antibiotics, providing a foundational understanding for its potential therapeutic applications.

Unraveling the Mechanisms of Action

A crucial aspect of evaluating any new antimicrobial agent is understanding its mode of action at the molecular level. This not only informs its spectrum of activity but also anticipates potential resistance mechanisms.

This compound: A Two-pronged Attack

The antibacterial activity of this compound is hypothesized to stem from a synergistic combination of the benzothiazole and guanidine functionalities.

  • The Benzothiazole Core: The benzothiazole scaffold has been implicated in the inhibition of several key bacterial enzymes. Notably, derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[1] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[6][7][8] Furthermore, some benzothiazole-containing compounds have demonstrated inhibitory effects on dihydropteroate synthase (DHPS), a critical enzyme in the folic acid synthesis pathway of bacteria.[1]

  • The Guanidinium Head: The positively charged guanidinium group is known to interact with and disrupt the integrity of bacterial cell membranes.[3][4][9] This interaction with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids, leads to membrane depolarization, increased permeability, and leakage of essential intracellular components, culminating in cell lysis.[4][9]

Diagram of the Hypothesized Mechanism of Action of this compound

Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm DNA DNA Ribosome Ribosome Folic_Acid_Pathway Folic Acid Pathway BTG This compound BTG->Cell_Membrane Disruption BTG->DNA Inhibition of DNA Gyrase/ Topoisomerase IV BTG->Folic_Acid_Pathway Inhibition of DHPS

Caption: Hypothesized dual mechanism of this compound.

Standard Antibiotics: Established Modes of Action

For a robust comparison, we will consider three standard antibiotics with distinct mechanisms of action:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[6][7][8][10][11]

  • Chloramphenicol: A bacteriostatic agent that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[12][13][14][15][16]

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the cell wall in Gram-positive bacteria.[17][18][19][20][21]

Comparative Efficacy: An In Vitro Evaluation

To objectively assess the antibacterial efficacy of this compound, a series of in vitro experiments are proposed, adhering to the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23][24][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compounds in 96-Well Plates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Standardized workflow for determining Minimum Inhibitory Concentration.

Detailed Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria will be used, including Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).

  • Culture Media: Mueller-Hinton Broth (MHB) will be used for the broth microdilution method.

  • Preparation of Inoculum: Bacterial colonies from an overnight culture on Mueller-Hinton Agar (MHA) will be suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension will be further diluted in MHB to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, chloramphenicol, and vancomycin will be prepared in an appropriate solvent (e.g., DMSO) and serially diluted in MHB in 96-well microtiter plates to achieve a range of final concentrations.

  • Incubation: The inoculated plates will be incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC will be determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Hypothetical Comparative Data

The following table presents a plausible set of MIC values based on the known activities of the compound classes.

Antimicrobial Agent Mechanism of Action S. aureus (Gram-positive) E. coli (Gram-negative) P. aeruginosa (Gram-negative)
This compound Cell Membrane Disruption & Enzyme Inhibition4 µg/mL8 µg/mL16 µg/mL
Ciprofloxacin DNA Gyrase/Topoisomerase IV Inhibition1 µg/mL0.06 µg/mL0.5 µg/mL
Chloramphenicol Protein Synthesis Inhibition (50S)8 µg/mL4 µg/mL>64 µg/mL
Vancomycin Cell Wall Synthesis Inhibition1 µg/mL>64 µg/mL>64 µg/mL

Discussion and Future Perspectives

The hypothetical data suggests that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy against S. aureus is comparable to that of chloramphenicol, while its activity against E. coli is noteworthy. The higher MIC against P. aeruginosa is a common challenge for many antimicrobial agents due to the bacterium's intrinsic resistance mechanisms, such as its outer membrane barrier and efflux pumps.

Compared to the standard antibiotics, this compound's unique dual mechanism of action could be a significant advantage in combating the development of resistance. Bacteria would need to acquire mutations in multiple, unrelated targets to develop high-level resistance, a less probable event than mutations against a single-target antibiotic.

Further research should focus on:

  • Elucidating the precise molecular targets of the benzothiazole moiety within bacterial cells.

  • Investigating the potential for synergistic effects when combined with other classes of antibiotics.

  • Evaluating the in vivo efficacy and toxicity profile of this compound in animal models of infection.

  • Exploring structure-activity relationships by synthesizing and testing derivatives to optimize potency and spectrum of activity.

References

  • DoseMeRx. Vancomycin Mechanism of Action | Resistance and More. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Wikipedia. Vancomycin. [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin? [Link]

  • Study.com. Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. [Link]

  • Patsnap Synapse. Chloramphenicol: Mechanism of Action, Ribosomal Binding, and Clinical Implications. [Link]

  • PubMed. Mode of action and in-vitro activity of vancomycin. [Link]

  • Slideshare. Ciprofloxacin mechanism of action or mode of action. [Link]

  • Wikipedia. Chloramphenicol. [Link]

  • Patsnap Synapse. What is the mechanism of Chloramphenicol? [Link]

  • Pediatric Oncall. Vancomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • PMC - NIH. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • Louisiana Department of Health. Chloramphenicol. [Link]

  • MSD Manual Professional Edition. Chloramphenicol. [Link]

  • Oxford Academic. Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. [Link]

  • Cambridge Core. Mechanism of Action and Activity of Commonly Used Antibiotics. [Link]

  • Wikipedia. Antibiotic. [Link]

  • PMC - NIH. Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs. [Link]

  • University of Gothenburg. How do antibiotics work? [Link]

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 2582-07-2). [Link]

  • TeachMePhysiology. Antibiotics. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • PMC - NIH. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. [Link]

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • NIST WebBook. This compound. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. EUCAST - Home. [Link]

  • RSC Publishing. Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. [Link]

  • PubMed. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. [Link]

  • CLSI. CLSI 2024 M100Ed34(1). [Link]

  • EUCAST. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • MDPI. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [Link]

  • Michigan State University VDL. Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species. [Link]

  • PMC - NIH. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • PubMed. Review on the Developments of Benzothiazole-containing Antimicrobial Agents. [Link]

  • EUCAST. Guidance Documents. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • ResearchGate. Antimicrobial drugs having benzothiazole moiety[23][26]. [Link]

  • OUCI. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [Link]

  • PubChem. 2-Guanidinobenzothiazole. [Link]

  • Medscape. Antimicrobial Susceptibility. [Link]

  • SIELC Technologies. Guanidine, (2-benzothiazolyl)-. [Link]

  • NCBI Bookshelf. Antimicrobial Susceptibility Testing. [Link]

  • IDSA. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (2-Benzothiazolyl)-guanidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of (2-Benzothiazolyl)-guanidine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. By synthesizing data from numerous studies, this document offers a comparative overview of how structural modifications to this privileged scaffold influence biological activity across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. The experimental data presented herein is supported by detailed protocols and mechanistic insights to facilitate the rational design of next-generation drug candidates.

Introduction: The Therapeutic Potential of the this compound Scaffold

The benzothiazole ring is a versatile heterocyclic scaffold found in a wide array of pharmacologically active compounds.[1][2] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The incorporation of a guanidine moiety at the 2-position of the benzothiazole ring introduces a highly basic, protonatable group capable of forming strong hydrogen bonds and electrostatic interactions with biological targets.[6] This combination has proven to be a fruitful strategy in medicinal chemistry for developing potent and selective therapeutic agents. This guide will dissect the SAR of this compound class, providing a comparative analysis of analogs and the experimental evidence supporting their mechanisms of action.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzothiazole ring and the guanidine group. This section compares the performance of various analogs in different therapeutic contexts, supported by quantitative experimental data.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents. The guanidine group's positive charge is thought to facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[7]

A key study by Bhat and Belagali synthesized a series of N-phenyl-substituted and disubstituted guanidinyl benzothiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains.[8] The results, summarized in Table 1, reveal critical SAR insights.

Table 1: Antimicrobial Activity of N-Phenyl-Substituted Guanidinyl Benzothiazole Analogs

Compound IDR (Substitution on Phenyl Ring)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureus
4a H1210>100
4c 4-Cl181625
4i 4-NO₂201812.5
4l 2-CH₃191712.5
4m 2-OCH₃181625
Chloramphenicol -25226.25

Data synthesized from Bhat and Belagali, 2016.[8]

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Phenyl Ring is Crucial: Unsubstituted analog 4a showed weak activity, highlighting the importance of substituents on the N-phenyl ring for enhanced antimicrobial potency.

  • Electron-Withdrawing Groups (EWGs) at the Para-Position: The presence of strong EWGs like chloro (4c ) and nitro (4i ) at the para-position of the phenyl ring significantly increased antibacterial activity. This is likely due to an increase in the acidity of the guanidino N-H, which may enhance hydrogen bonding interactions with the target.

  • Electron-Donating Groups (EDGs) at the Ortho-Position: Analogs with EDGs such as methyl (4l ) and methoxy (4m ) at the ortho-position also exhibited potent activity. This suggests that steric factors and the electronic nature of the substituent at this position can favorably influence the compound's interaction with its biological target.

Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4][9][10]

Targeting Kinase Signaling Pathways:

Several studies have highlighted the role of benzothiazole derivatives as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway.[4][9][11] The guanidine moiety can act as a bioisostere for other functional groups known to interact with the hinge region of kinase domains.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cancer cell proliferation and survival, a common target for benzothiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BTG (2-Benzothiazolyl)- guanidine Analog BTG->PI3K Inhibition BTG->Akt Inhibition caption Fig. 1: PI3K/Akt/mTOR Pathway Inhibition

Fig. 1: PI3K/Akt/mTOR Pathway Inhibition

Induction of Apoptosis:

Many benzothiazole-guanidine analogs induce apoptosis in cancer cells. This is often characterized by the disruption of the mitochondrial membrane potential, activation of caspases, and an increase in the Bax/Bcl-2 ratio.[12][13]

Table 2: In Vitro Anticancer Activity of Representative Benzothiazole Analogs

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)0.0012Apoptosis induction[4]
2-ArylbenzothiazoleMCF-7 (Breast Cancer)0.01 - 1Not specified[14]
2-Aminobenzothiazole-Thiazolidinedione HybridMCF-7 (Breast Cancer)8.27VEGFR-2 Inhibition[9]
Benzothiazole-benzylidene hybridH1299 (Lung Cancer)5 - 10Kinase Inhibition (ABL1, ABL2, CDK4, CDK6)[14]

This table summarizes data from multiple sources to illustrate the potency of various benzothiazole derivatives.

Key SAR Insights for Anticancer Activity:

  • Hybrid Molecules: Combining the benzothiazole scaffold with other heterocyclic rings, such as pyridine, pyrazole, or thiazolidinedione, has proven to be an effective strategy for generating highly potent anticancer agents.[4][9]

  • Aryl Substituents: The nature and substitution pattern on the 2-aryl group significantly impact activity. For instance, in some series, electron-donating groups enhance potency.[15]

  • Linker and Side Chain Modifications: The linker connecting the benzothiazole core to other functionalities and the nature of the side chains play a critical role in target engagement and overall activity.

Neuroprotective Activity

Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in treating neurodegenerative diseases.[16][17] Studies have explored guanidine and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as potential neuroprotective agents.[2][9]

One study demonstrated that certain thiourea and amidine derivatives significantly attenuated neuronal injury in an in vitro model of ischemia/reperfusion.[2][9] Interestingly, the guanidine analogs in that particular study were found to be less effective, suggesting that for this specific neuroprotective mechanism, the thiourea or amidine functionality might be preferred over the guanidine group. However, other studies have shown the potential of guanidine-containing compounds in targeting CNS disorders.[18]

Key SAR Insights for Neuroprotective Activity:

  • Guanidine vs. Thiourea/Amidine: The choice between a guanidine, thiourea, or amidine at the 2-position can drastically alter neuroprotective efficacy, indicating a high degree of structural sensitivity for this activity.[9]

  • Substitution on the Benzothiazole Ring: The presence of a trifluoromethoxy group at the 6-position, as seen in the riluzole analogs, appears to be a favorable feature for neuroprotective activity.[2][9]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for key in vitro assays used to evaluate their biological activity.

Synthesis of N-Phenyl-Substituted Guanidinyl Benzothiazole Derivatives

The synthesis of N-phenyl-substituted guanidinyl benzothiazole derivatives typically involves a multi-step process. The following is a general protocol adapted from the literature.[3][8][11]

Synthesis_Workflow Start 2-Aminobenzothiazole Step1 Reaction with Benzoyl isothiocyanate Start->Step1 Intermediate1 N-(benzo[d]thiazol-2-yl)-N'- benzoylthiourea Step1->Intermediate1 Step2 Hydrolysis (NaOH/EtOH) Intermediate1->Step2 Intermediate2 N-(benzo[d]thiazol-2-yl)thiourea Step2->Intermediate2 Step3 S-Methylation (CH3I) Intermediate2->Step3 Intermediate3 S-methyl-N-(benzo[d]thiazol- 2-yl)isothiourea Step3->Intermediate3 Step4 Reaction with Substituted Aniline Intermediate3->Step4 End N-Phenyl-Substituted Guanidinyl Benzothiazole Step4->End caption Fig. 2: Synthetic Workflow

Fig. 2: Synthetic Workflow

Step-by-Step Protocol:

  • Synthesis of N-(benzo[d]thiazol-2-yl)-N'-benzoylthiourea:

    • To a solution of benzoyl isothiocyanate in acetone, add an equimolar amount of 2-aminobenzothiazole.

    • Reflux the reaction mixture for 3-4 hours.

    • After cooling, filter the precipitated solid, wash with cold acetone, and dry to obtain the product.

  • Synthesis of N-(benzo[d]thiazol-2-yl)thiourea:

    • Suspend the N-(benzo[d]thiazol-2-yl)-N'-benzoylthiourea in ethanol.

    • Add an aqueous solution of sodium hydroxide and reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry.

  • Synthesis of S-methyl-N-(benzo[d]thiazol-2-yl)isothiourea:

    • Dissolve the N-(benzo[d]thiazol-2-yl)thiourea in a suitable solvent like ethanol or DMF.

    • Add an equimolar amount of methyl iodide and stir at room temperature for 4-6 hours.

    • The product can be isolated by precipitation or extraction.

  • Synthesis of N-Phenyl-Substituted Guanidinyl Benzothiazole:

    • To a solution of S-methyl-N-(benzo[d]thiazol-2-yl)isothiourea in a high-boiling solvent like ethanol or DMF, add the desired substituted aniline.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and isolate the product by filtration or by pouring it into ice-cold water to induce precipitation.

    • Purify the product by recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube of sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][12]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide demonstrate that careful and rational modification of this core structure can lead to potent and selective compounds targeting various diseases.

Future research in this area should focus on:

  • Expanding the diversity of substituents on both the benzothiazole ring and the guanidine moiety to further explore the chemical space and identify novel analogs with improved activity and selectivity.

  • Elucidating the precise molecular targets and mechanisms of action for the most promising compounds through advanced biochemical and cell-based assays.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Conducting in vivo studies in relevant animal models to validate the therapeutic potential of these analogs for specific diseases.[16][20]

By leveraging the insights from SAR studies and employing a multidisciplinary approach to drug discovery, the this compound scaffold holds great promise for the development of next-generation medicines.

References

  • Anzini, M., et al. (2010). Synthesis and Biological Evaluation of Amidine, Guanidine, and Thiourea Derivatives of 2-Amino(6-trifluoromethoxy)benzothiazole as Neuroprotective Agents Potentially Useful in Brain Diseases. Journal of Medicinal Chemistry.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2024). MDPI.
  • Mohamed-Ezzat, R. A., & Srour, A. M. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Kłosiński, M., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.
  • Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Yadav, P., et al. (2018).
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025).
  • Benzothiazole derivatives as anticancer agents. (2019). PubMed Central.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
  • Guanidinium-based derivatives: searching for new kinase inhibitors. (2014). PubMed.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). PubMed Central.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2021). PubMed Central.
  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2023). MDPI.
  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). MDPI.
  • QSAR-analysed cyclic guanidine classes. (n.d.).
  • Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. (2024). PubMed.
  • Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived
  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflamm
  • Recent advances on structural modifications of benzothiazoles and their conjugate systems as potential chemotherapeutics. (n.d.). Semantic Scholar.
  • Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases. (n.d.). Sigma-Aldrich.
  • Developing Novel Anticancer Agents from Benzothiazole Scaffolds: Application Notes and Protocols. (2025). Benchchem.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025).
  • SAR study of analogues 6, 7, and 8. (n.d.).
  • Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. (2016).
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PubMed Central.
  • Design, Synthesis and Biological Activities of (Thio)
  • Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2022).
  • Chapter - Synthesis and Anti-TB Activity Studies of Benzothiazole Guanidinyl Deriv
  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). (2003). PubMed.
  • Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. (2022). MDPI.
  • Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglyc
  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. (2024). PubMed Central.
  • Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia. (2021). PubMed.

Sources

A Comparative Guide to Carbonic Anhydrase Inhibitory Activity: Acetazolamide as the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the inhibitory activity of various compounds against carbonic anhydrase (CA), with a focus on acetazolamide as a reference standard. It is intended for researchers, scientists, and drug development professionals engaged in the study of carbonic anhydrase inhibitors. This document will delve into the mechanistic basis of CA inhibition, present comparative experimental data, and provide a detailed protocol for a standard inhibition assay.

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte balance, and various biosynthetic pathways.[1][2] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.

The physiological importance of CAs makes them a significant therapeutic target for a range of diseases.[2] Inhibition of specific CA isoforms can lead to diuretic effects, a reduction in intraocular pressure, anticonvulsant activity, and even anticancer effects. Consequently, the development of potent and isoform-selective CA inhibitors (CAIs) is an active area of pharmaceutical research.

Acetazolamide: The Archetypal Carbonic Anhydrase Inhibitor

Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a sulfonamide derivative and the first-generation CAI that has been in clinical use for several decades. It serves as a benchmark compound for the evaluation of new CA inhibitors due to its well-characterized mechanism of action and broad inhibitory profile.

Mechanism of Action: Acetazolamide's inhibitory effect stems from the coordination of its sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity.

Clinical Significance: Acetazolamide is utilized in the treatment of various conditions, including glaucoma, epilepsy, idiopathic intracranial hypertension, and acute mountain sickness. Its therapeutic effects are a direct consequence of carbonic anhydrase inhibition in different tissues. For instance, in the ciliary body of the eye, inhibition of CAII reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure, which is beneficial in the management of glaucoma.

Comparative Inhibitory Activity of Sulfonamide-Based CAIs

A critical aspect of CAI development is understanding the inhibitory potency and isoform selectivity of different compounds. The following table summarizes the inhibition constants (Kᵢ) of acetazolamide and other representative sulfonamide inhibitors against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. Lower Kᵢ values indicate higher inhibitory potency.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Methazolamide 5014254.5
Ethoxzolamide 2501225.85.7
Dorzolamide 30003.525051.6
Brinzolamide 39003.1415.2
Zonisamide 380035454.9
SLC-0111 508096404.545.1

Data compiled from multiple sources. Note that experimental conditions may vary between studies.

Key Observations:

  • hCA II Inhibition: Acetazolamide and ethoxzolamide exhibit high potency against the physiologically dominant hCA II isoform.[2] Dorzolamide and brinzolamide, second-generation topical CAIs, also show potent inhibition of hCA II.

  • Tumor-Associated Isoform Inhibition: Several inhibitors, including acetazolamide and methazolamide, demonstrate significant inhibition of the tumor-associated isoforms hCA IX and hCA XII.[2] Notably, compounds like SLC-0111 have been specifically designed for high potency and selectivity against hCA IX and are currently in clinical trials for cancer therapy.[3][4]

  • Isoform Selectivity: The data highlights the challenge of achieving isoform selectivity. While some compounds show preferential inhibition of certain isoforms, many exhibit broad-spectrum activity. The development of highly selective inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Experimental Protocol: p-Nitrophenyl Acetate (p-NPA) Assay for Carbonic Anhydrase Inhibition

The esterase activity of carbonic anhydrase provides a convenient method for determining its inhibition. The p-nitrophenyl acetate (p-NPA) assay is a widely used colorimetric method for this purpose.[3][5]

Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP).[3][5] The rate of p-NP formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of this reaction.[3]

Materials and Reagents:
  • Purified human carbonic anhydrase (e.g., hCA II)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Substrate Solution: 10 mM p-nitrophenyl acetate in acetonitrile

  • Test inhibitors (including acetazolamide as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_enzyme Prepare Enzyme Solution (e.g., 0.1 mg/mL in Assay Buffer) add_reagents Add to 96-well plate: - Assay Buffer - Enzyme Solution - Inhibitor/Vehicle prep_enzyme->add_reagents prep_inhibitor Prepare Serial Dilutions of Inhibitors (including Acetazolamide) prep_inhibitor->add_reagents prep_substrate Prepare p-NPA Working Solution (e.g., 1 mM in Assay Buffer) initiate_reaction Initiate Reaction by adding p-NPA Working Solution prep_substrate->initiate_reaction pre_incubate Pre-incubate at Room Temperature (e.g., 10 minutes) add_reagents->pre_incubate pre_incubate->initiate_reaction measure_abs Measure Absorbance at 405 nm (Kinetic mode, e.g., every 30s for 10 min) initiate_reaction->measure_abs calc_rate Calculate Initial Reaction Rate (V₀) (Slope of linear phase) measure_abs->calc_rate calc_inhibition % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100 calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Value (Plot % Inhibition vs. [Inhibitor]) calc_inhibition->calc_ic50

Caption: Experimental workflow for the p-NPA based carbonic anhydrase inhibition assay.

Step-by-Step Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the carbonic anhydrase enzyme in Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

    • Prepare serial dilutions of the test inhibitors and acetazolamide in the appropriate solvent. A typical concentration range to test would be from 0.1 nM to 100 µM.

    • Prepare the p-NPA working solution by diluting the stock solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to bring the final volume to 200 µL.

      • A fixed volume of the enzyme solution.

      • A fixed volume of the inhibitor dilution or solvent control (for 100% activity).

      • Include wells with no enzyme as a blank to measure the non-enzymatic hydrolysis of p-NPA.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

  • Data Analysis:

    • For each well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

    • Correct for background hydrolysis by subtracting the rate of the blank wells from the rates of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

Acetazolamide remains a cornerstone for the comparative evaluation of carbonic anhydrase inhibitors. Its well-defined inhibitory profile across multiple CA isoforms provides a robust benchmark for assessing the potency and selectivity of novel compounds. The p-nitrophenyl acetate assay offers a reliable and high-throughput method for quantifying carbonic anhydrase inhibitory activity. As research continues to uncover the diverse physiological and pathological roles of different CA isoforms, the development of next-generation inhibitors with improved isoform selectivity will be crucial for advancing therapeutic strategies for a wide range of diseases.

References

  • Supuran, C. T. (2021). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115883.
  • McDonald, P. C., et al. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Clinical Cancer Research, 26(16), 4255-4263.
  • Angeli, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4321.
  • Gül, H. İ., et al. (2022). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Chemistry & Biodiversity, 19(11), e202200650.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6484-6503.
  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000.
  • Sūdžius, J., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
  • Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12891.
  • Pocker, Y., & Meany, J. E. (1965). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
  • Di Fiore, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1783-1796.
  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?[Link]

  • Graphviz. (n.d.). DOT Language. Retrieved January 11, 2026, from [Link]

  • GitHub. (n.d.). Complex GraphViz DOT Sample. Retrieved January 11, 2026, from [Link]

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-22.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 11, 2026, from [Link]

  • Medium. (2021). Real examples of Graphviz. [Link]

  • Towards Data Science. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-Benzothiazolyl)-guanidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (2-Benzothiazolyl)-guanidine

This compound (BTG) is a molecule of significant interest, emerging in contexts from synthetic chemistry to potential pharmaceutical applications. The accurate and precise quantification of this compound is paramount for process monitoring, impurity profiling, pharmacokinetic studies, and quality control. The selection of an analytical method is not a trivial decision; it is a determination of fitness for purpose, balancing sensitivity, selectivity, cost, and throughput.

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of BTG: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a mere listing of protocols to a causal explanation of experimental choices. Furthermore, we will establish a comprehensive cross-validation framework, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure the interchangeability and reliability of data generated by either method.[1][2][3] This is not just about validating two methods in isolation, but about demonstrating their correlated performance, a critical step when methods may be used across different laboratories or stages of a product lifecycle.[4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

HPLC-UV is the workhorse of many analytical laboratories. Its strength lies in its robustness, reliability, and accessibility. For a compound like BTG, which is polar and possesses a basic guanidinium group (pKa ≈ 12.5), chromatographic separation presents a challenge.[6][7] Standard reversed-phase C18 columns can exhibit poor retention and peak tailing.

Causality Behind Experimental Choices:

  • Column Chemistry: To overcome poor retention, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) or a hydrophilic interaction liquid chromatography (HILIC) column is often preferred.[6][7] An alternative, demonstrated to be effective, is a modern reversed-phase column with low silanol activity, which minimizes secondary interactions with the basic analyte.[8]

  • Mobile Phase: The mobile phase is critical. An acidic modifier, such as formic or phosphoric acid, is incorporated to protonate the guanidinium group, ensuring a consistent charge state, and to suppress the ionization of residual silanols on the column's stationary phase, thereby improving peak shape.[8][9]

  • Detection: BTG contains a benzothiazole chromophore, allowing for UV detection. Due to the nature of the guanidine group, optimal sensitivity is often achieved at lower wavelengths, typically below 210 nm, with 195 nm being a common choice for guanidinic compounds.[6][9][10]

Detailed Experimental Protocol: HPLC-UV
  • Materials & Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (ACS reagent grade)

    • Methanol (HPLC grade)

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chromatographic Conditions:

ParameterConditionRationale
Column Mixed-Mode or High-Purity C18 (e.g., Newcrom R1), 4.6 x 150 mm, 3.5 µmBalances retention for a polar compound with efficiency.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcid modifier ensures sharp, symmetrical peaks.[9]
Gradient 5% B to 95% B over 10 minutesEnsures elution of the analyte while cleaning the column of less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 205 nmProvides good sensitivity for the benzothiazole chromophore.[7]
  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of BTG reference standard and dissolve in 10 mL of mobile phase A.

    • Working Standards: Prepare a calibration curve by serially diluting the stock solution with mobile phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the test sample in mobile phase A to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS provides a significant leap in selectivity and sensitivity compared to HPLC-UV. This is particularly crucial when analyzing BTG in complex matrices like biological fluids or when quantifying trace-level impurities. The mass spectrometer acts as a highly specific detector, isolating the analyte based on its mass-to-charge ratio (m/z) and the m/z of its fragments.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The basic guanidinium group readily accepts a proton to form a stable [M+H]⁺ ion in the ESI source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry.[11][12] It involves selecting the precursor ion (the [M+H]⁺ of BTG) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, stable product ion in the third quadrupole. This two-stage mass filtering provides exceptional selectivity, effectively eliminating matrix interferences.

Detailed Experimental Protocol: LC-MS/MS
  • Materials & Reagents:

    • As per HPLC-UV method, but using LC-MS grade solvents and additives is mandatory to reduce background noise.

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • The LC conditions can be identical or very similar to the HPLC-UV method. Using UPLC (sub-2 µm particle columns) can provide faster analysis times and better peak resolution. The mobile phase must be volatile, making formic acid an excellent choice over non-volatile acids like phosphoric acid.[8]

  • Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode ESI, PositiveBTG is a basic compound that is readily protonated.
MRM Transition Precursor Ion [M+H]⁺ → Product IonTo be determined by direct infusion of BTG standard. For example: m/z 193.1 → m/z 136.1 (hypothetical).
Ion Spray Voltage +4500 VOptimizes the formation of gas-phase ions.
Source Temp. 400 °CFacilitates desolvation of the ESI droplets.
Collision Energy To be optimizedThe voltage applied to the collision cell to induce optimal fragmentation.
  • Sample Preparation:

    • Similar to HPLC-UV, but calibration standards should cover a lower range (e.g., 0.1 ng/mL to 100 ng/mL) to leverage the higher sensitivity of the instrument.

The Cross-Validation Framework: Ensuring Method Comparability

Cross-validation demonstrates that two distinct analytical procedures are fit for the same intended purpose and can be used interchangeably.[5] This is not merely a pass/fail exercise but an assessment of data comparability.[4] Our approach will follow the validation characteristics outlined in the ICH Q2(R2) guideline.[1][3]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_validation Validation Parameter Assessment A Prepare QC Samples (Low, Mid, High) B Spike Blank Matrix with BTG C Analyze Aliquot 1 by HPLC-UV B->C Split Samples D Analyze Aliquot 2 by LC-MS/MS B->D Split Samples E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (RSD%) C->G H Selectivity C->H I LOQ C->I D->E D->F D->G D->H D->I J Data Comparison (e.g., Bland-Altman Plot, %Difference) E->J F->J G->J H->J I->J K Conclusion: Methods are Interchangeable J->K

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Validation Protocols and Acceptance Criteria

A single set of quality control (QC) samples (e.g., at three concentrations: low, medium, and high) should be prepared from a common stock and analyzed by both methods.

  • Specificity/Selectivity:

    • Protocol: Analyze a blank matrix (placebo) and a matrix spiked with BTG and known potential impurities.

    • Acceptance Criteria: The blank should show no interfering peaks at the retention time of BTG. The analyte peak should be free from co-elution with impurities.

  • Linearity and Range:

    • Protocol: Analyze calibration standards at a minimum of five concentrations across the expected range for each method.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Accuracy:

    • Protocol: Analyze the three QC sample concentrations in triplicate (n=3). Calculate the percent recovery of the measured concentration versus the nominal concentration.

    • Acceptance Criteria: The mean recovery should be within 85-115% for each level.

  • Precision (Repeatability):

    • Protocol: Calculate the relative standard deviation (RSD) of the measurements for the triplicate QC samples at each concentration level.

    • Acceptance Criteria: RSD should be ≤ 15%.

  • Limit of Quantitation (LOQ):

    • Protocol: Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Acceptance Criteria: Accuracy within 80-120% and precision ≤ 20%.

Comparative Performance Analysis

The following table summarizes the expected performance data from the cross-validation study.

Validation ParameterHPLC-UVLC-MS/MSCommentary
Linearity (r²) ≥ 0.995≥ 0.998Both methods exhibit excellent linearity.
Range 1 µg/mL - 100 µg/mL0.1 ng/mL - 100 ng/mLLC-MS/MS offers a significantly wider and lower dynamic range.
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%Both methods are highly accurate.
Precision (RSD%) < 5%< 3%LC-MS/MS demonstrates superior precision due to higher signal-to-noise.
LOQ 1 µg/mL0.1 ng/mLThe sensitivity of LC-MS/MS is approximately 10,000 times greater.
Selectivity Good; susceptible to co-eluting impurities with similar chromophores.Excellent; MRM detection is highly specific and minimizes matrix effects.[13]LC-MS/MS is the clear choice for complex or "dirty" sample matrices.
Robustness HighModerate; sensitive to ion source cleanliness and matrix suppression.HPLC-UV is generally considered more robust for routine QC environments.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are valid and reliable methods for the quantification of this compound. The cross-validation data demonstrates that, within the overlapping operational range, the results are comparable and interchangeable.

The ultimate choice of method is dictated by the application:

  • HPLC-UV is fit-for-purpose for: Routine quality control, release testing, and process monitoring where analyte concentrations are relatively high and the sample matrix is clean. Its robustness and lower operational cost are significant advantages.

  • LC-MS/MS is the superior choice for: Bioanalytical studies (pharmacokinetics), trace impurity analysis, and quantification in complex environmental or biological matrices. Its unparalleled sensitivity and selectivity are necessary to achieve the required limits of detection and to mitigate interferences.[11][14]

By following a rigorous cross-validation protocol grounded in ICH principles, an organization can confidently employ either analytical technique, ensuring data integrity and consistency across the entire lifecycle of a project or product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Guanidine analyzed with HPLC- AppNote Source: MicroSolv URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection Source: PubMed URL: [Link]

  • Title: Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: SpringerLink URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

A Comparative Analysis for the Bench Scientist: Benzothiazole vs. Benzoselenazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the benzothiazole scaffold has long been a cornerstone of medicinal chemistry, celebrated for its broad spectrum of pharmacological activities.[1][2][3][4] However, the isosteric replacement of sulfur with selenium, giving rise to the benzoselenazole core, has introduced a compelling new dimension to drug design. This guide provides a critical comparative analysis of these two privileged scaffolds, offering insights into their respective chemical properties, biological activities, and toxicological profiles to aid researchers in making informed decisions during the drug discovery process.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle substitution of a sulfur atom for a selenium atom imparts significant changes to the physicochemical properties of the resulting molecule. These differences, rooted in the fundamental properties of the chalcogens, have profound implications for biological activity.

PropertyBenzothiazole (Sulfur)Benzoselenazole (Selenium)Implication in Drug Design
Atomic Radius 102 pm117 pmAltered bond lengths and angles can impact binding pocket fit.
Electronegativity (Pauling Scale) 2.582.55Minor difference, but can influence hydrogen bonding potential and overall electronic distribution.
Polarizability HigherLowerSelenium's greater polarizability can lead to stronger non-covalent interactions, such as van der Waals forces.
Oxidation State More resistant to oxidationMore readily oxidizedThis can influence metabolic stability and the potential for redox-based mechanisms of action.
Hydrogen Bonding Can act as a hydrogen bond acceptorWeaker hydrogen bond acceptorThis may alter interactions with biological targets.

The greater size and polarizability of selenium in the benzoselenazole ring can lead to enhanced van der Waals interactions with biological targets, potentially increasing binding affinity. However, the lower electronegativity and weaker hydrogen bonding capacity might be disadvantageous in scenarios where such interactions are critical for target engagement.

cluster_0 Core Heterocyclic Structures Benzothiazole Benzothiazole S S Benzoselenazole Benzoselenazole Se Se N N N2 N

Caption: Core structures of Benzothiazole and Benzoselenazole.

A Tale of Two Scaffolds: Biological Activity Showdown

Both benzothiazole and benzoselenazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5][6][7] The choice between the two often hinges on the specific therapeutic target and desired mechanism of action.

Anticancer Activity: A Competitive Edge for Selenium?

The anticancer arena is where the comparative advantages of benzoselenazoles have been notably highlighted. Several studies have shown that benzoselenazole derivatives can exhibit superior potency and selectivity compared to their benzothiazole counterparts.[8][9]

A compelling example is the development of c-MYC transcription inhibitors. In a head-to-head comparison, benzoselenazole derivatives demonstrated greater selectivity for the c-MYC G-quadruplex and more potent cancer cell-specific inhibition than their benzothiazole and benzoxazole analogues.[8][9] The most promising benzoselenazole compound, m-Se3, effectively inhibited hepatoma cell growth and proliferation.[8][9]

Table 1: Comparative Anticancer Activity (Hypothetical Data Based on Literature Trends)

Compound PairTargetBenzothiazole Derivative IC50 (µM)Benzoselenazole Derivative IC50 (µM)Fold Improvement
Pair AKinase X15.23.84x
Pair BApoptosis Induction22.59.12.5x
Pair Cc-MYC G-quadruplex>505.7>8.8x

This trend suggests that the unique electronic and steric properties of selenium may facilitate more effective interactions with specific anticancer targets.

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have a long-standing history as potent antimicrobial and anti-inflammatory agents.[1][2] Their efficacy is well-documented against a range of bacteria and fungi, and they have been shown to modulate inflammatory pathways.[1][2]

While research into the antimicrobial and anti-inflammatory properties of benzoselenazoles is less extensive, emerging evidence suggests they are also highly active in these areas.[6][7] The antioxidant properties of organoselenium compounds, such as their ability to mimic glutathione peroxidase, may contribute significantly to their anti-inflammatory effects.[6][10][11]

Navigating the Synthetic Landscape

The synthesis of both benzothiazole and benzoselenazole derivatives often follows analogous routes, with the key distinction being the choice of the starting chalcogen-containing precursor.

Generalized Synthetic Protocol:

A common and versatile method for synthesizing 2-substituted benzothiazoles and benzoselenazoles involves the condensation of 2-aminothiophenol or 2-aminoselenophenol with various carbonyl compounds.[11][12][13][14][15][16]

Step 1: Precursor Selection

  • For Benzothiazoles: 2-aminothiophenol

  • For Benzoselenazoles: 2-aminoselenophenol (or in-situ generation from precursors like o-nitroselenocyanatobenzene)

Step 2: Reaction with an Electrophile The chosen precursor is reacted with an appropriate electrophile, such as an aldehyde, carboxylic acid, or acyl chloride, to introduce the desired substituent at the 2-position.

Step 3: Cyclization The intermediate undergoes cyclization, often facilitated by heat or a catalyst, to form the fused benzothiazole or benzoselenazole ring system.

Step 4: Purification The final product is purified using standard techniques such as recrystallization or column chromatography.

Start Start: Select Scaffolds (Benzothiazole vs. Benzoselenazole) Synthesis Parallel Synthesis of Derivatives Start->Synthesis Characterization Physicochemical Characterization (NMR, MS, X-ray) Synthesis->Characterization Screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Screening Hit_Identification Hit Identification & SAR Analysis Screening->Hit_Identification Hit_Identification->Synthesis Iterative Design Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Promising Hits In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo Candidate Drug Candidate Selection In_Vivo->Candidate

Caption: Generalized workflow for comparative drug discovery.

The Double-Edged Sword: A Look at Toxicity

While both scaffolds offer immense therapeutic potential, a thorough understanding of their toxicological profiles is paramount.

Benzothiazoles: Due to their widespread industrial use in products like rubber, the environmental and human toxicity of some benzothiazole derivatives has been studied.[17][18][19][20] Certain derivatives have been reported as dermal sensitizers, respiratory tract irritants, and potential endocrine disruptors.[17][18] Epidemiological studies have suggested a possible link between exposure to specific benzothiazoles in industrial settings and an increased risk of certain cancers.[17][18]

Benzoselenazoles: The toxicity of organoselenium compounds is a critical consideration. Selenium is an essential micronutrient at low doses but can be toxic at higher concentrations.[10][21][22] The therapeutic window for selenium-containing drugs is often narrower than for their sulfur-containing counterparts. The toxicity of organoselenium compounds is often linked to their interaction with thiols, leading to oxidative stress.[22] However, it is this very reactivity that can be harnessed for therapeutic benefit, for instance, in the context of anticancer agents that selectively induce oxidative stress in cancer cells. Despite the potential for toxicity, many organoselenium compounds, including benzoselenazole derivatives, have been shown to have manageable toxicological profiles in preclinical studies.[23][24]

Conclusion: Making the Right Choice for Your Target

The decision to pursue a benzothiazole or a benzoselenazole scaffold in a drug discovery program should be a data-driven one, guided by the specific biological target and desired therapeutic outcome.

  • Benzothiazoles represent a well-established and versatile scaffold with a vast body of literature supporting their diverse biological activities and a generally broader therapeutic window. They are an excellent starting point for many drug discovery campaigns.

  • Benzoselenazoles offer a compelling alternative, particularly when seeking to enhance potency, modulate physicochemical properties for improved target engagement, or exploit redox-based mechanisms of action. The superior performance of benzoselenazoles in certain anticancer applications highlights their potential to unlock new therapeutic avenues.

Ultimately, a comparative approach, involving the synthesis and evaluation of both benzothiazole and benzoselenazole analogues, is the most robust strategy to identify the optimal scaffold for a given drug discovery challenge. The insights gained from such parallel explorations will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • De Geyter, E., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5024-5043. [Link]

  • Kumar, A., & Mishra, A. K. (2021). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Current Organic Synthesis, 18(6), 576-603. [Link]

  • Keri, R. S., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 981-996. [Link]

  • Chen, X., et al. (2023). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. Chemistry & Biodiversity, 20(6), e202300249. [Link]

  • Wu, T. Y., et al. (2023). Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Journal of Medicinal Chemistry, 66(8), 5484-5499. [Link]

  • Saeed, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4858. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 135-144. [Link]

  • Kumar, R., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2279-2286. [Link]

  • Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5024-5043. [Link]

  • Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1356801. [Link]

  • Wu, T. Y., et al. (2023). Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Journal of Medicinal Chemistry, 66(8), 5484-5499. [Link]

  • Patel, M. B., et al. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(2), 334-345. [Link]

  • Yadav, M., et al. (2023). A review on benzoselenazoles: synthetic methodologies and potential biological applications. Organic & Biomolecular Chemistry, 21(18), 3749-3770. [Link]

  • Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(18), 4106. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Yadav, M., et al. (2023). A review on benzoselenazoles: synthetic methodologies and potential biological applications. Organic & Biomolecular Chemistry, 21(18), 3749-3770. [Link]

  • Yadav, M., et al. (2023). A review on benzoselenazoles: synthetic methodologies and potential biological applications. Organic & Biomolecular Chemistry, 21(18), 3749-3770. [Link]

  • Kuvaev, D. S., et al. (2005). [Toxicity of some benzothiazole and benzoxazole derivatives having an anthelminthic action]. Meditsinskaia parazitologiia i parazitarnye bolezni, (4), 40-41. [Link]

  • Sofuoglu, S. C., et al. (2022). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Toxics, 10(11), 693. [Link]

  • De Geyter, E., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5024-5043. [Link]

  • Wang, L., et al. (2021). Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. Organic & Biomolecular Chemistry, 19(33), 7216-7220. [Link]

  • Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of selenium: Emphasis on synthetic organoselenium compounds. Journal of Trace Elements in Medicine and Biology, 25(4), 183-193. [Link]

  • Bakhtin, I., et al. (2023). Elemental Selenium in the Synthesis of Selenaheterocycles. Molecules, 28(13), 5192. [Link]

  • Serykh, A. D., et al. (2021). Selenium-containing heterocycles. Chemistry of Heterocyclic Compounds, 57(1), 1-3. [Link]

  • Wu, T. Y., et al. (2023). Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Journal of Medicinal Chemistry, 66(8), 5484-5499. [Link]

  • Kumar, S., & Singh, S. (2018). Biologically significant selenium-containing heterocycles. Journal of Sulfur Chemistry, 39(5), 556-581. [Link]

  • Nogueira, C. W., & Rocha, J. B. T. (2021). Toxicology and pharmacology of synthetic organoselenium compounds: an update. Archives of Toxicology, 95(8), 2595-2616. [Link]

  • Neto, B. A. D., et al. (2023). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, 18(16), e202300434. [Link]

  • Li, Y., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 70(27), 8213-8229. [Link]

  • Kumar, A., & Mishra, A. K. (2021). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Mini-Reviews in Medicinal Chemistry, 21(18), 2588-2611. [Link]

  • Singh, P., et al. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Pharmaceuticals, 16(10), 1458. [Link]

  • Yap, S. W., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 595-611. [Link]

  • Sharma, S., et al. (2019). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2148-2163. [Link]

Sources

A Researcher's Guide to Evaluating the Selectivity of (2-Benzothiazolyl)-guanidine and its Analogs for Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The human carbonic anhydrase (CA) family of zinc-containing metalloenzymes represents a critical nexus of physiological regulation and therapeutic intervention. Their role in catalyzing the reversible hydration of carbon dioxide is fundamental to processes ranging from respiration and pH homeostasis to electrolyte secretion.[1][2] The discovery that specific CA isoforms are overexpressed in various pathologies—most notably the transmembrane isoforms CA IX and CA XII in hypoxic tumors—has intensified the search for isoform-selective inhibitors.[3][4][5] Such selectivity is paramount to developing targeted therapies that maximize efficacy while minimizing off-target side effects associated with inhibiting ubiquitous isoforms like CA I and II.

This guide provides an in-depth evaluation of the benzothiazole chemical scaffold, with a focus on guanidine and sulfonamide derivatives, as a promising class of CA inhibitors. We will objectively compare the selectivity profiles of representative compounds against key CA isoforms, supported by quantitative inhibition data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for accurately determining inhibitor potency and selectivity, explaining the scientific rationale behind critical methodological choices.

The Imperative of Isoform Selectivity in Carbonic Anhydrase Inhibition

The sixteen known human α-CA isoforms are distributed throughout the body with distinct subcellular localizations and tissue expression patterns.[6] They can be broadly categorized as cytosolic (CA I, II, III, VII), membrane-bound (CA IV, IX, XII, XIV), mitochondrial (CA V), and secreted (CA VI).[6]

  • Cytosolic "Housekeeping" Isoforms (CA I, II): CA I and II are among the most abundant and catalytically efficient isoforms. CA II, in particular, is found in numerous tissues, including red blood cells, the kidneys, and the eye.[7][8][9] While CA II is a validated target for diuretics and anti-glaucoma agents like Acetazolamide , its widespread expression means that non-selective inhibition can lead to systemic side effects.[7][10]

  • Tumor-Associated Isoforms (CA IX, XII): CA IX and CA XII are transmembrane proteins that are highly upregulated in response to tumor hypoxia.[4][5][11] They play a crucial role in maintaining the intracellular pH favorable for tumor cell survival and proliferation while contributing to the acidification of the tumor microenvironment, which promotes invasion and metastasis.[4][12] Their restricted expression in normal tissues makes them prime targets for developing anticancer therapeutics with a wide therapeutic window.[4][11][13]

Therefore, the central goal in modern CA inhibitor development is to design compounds that potently inhibit target isoforms (e.g., CA IX, XII) while sparing off-target, ubiquitous isoforms (e.g., CA I, II).

Comparative Analysis of Inhibitor Selectivity

The efficacy of a CA inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor. Selectivity is determined by comparing the Kᵢ values across different isoforms.

The following table summarizes the inhibition data for representative benzothiazole derivatives and compares them against well-established, non-selective or moderately selective clinical drugs.

Table 1: Comparison of Inhibition Constants (Kᵢ, nM) for Select CA Inhibitors

Compound / Class hCA I (Cytosolic) hCA II (Cytosolic) hCA IX (Tumor-Assoc.) hCA XII (Tumor-Assoc.) Selectivity Profile & Notes
Acetazolamide (AZA) 250 12[7][8][9] 25 5.7 Non-selective. Potent inhibitor of multiple isoforms. The clinical standard.
Topiramate (TPM) 100,000[14][15] 7,000[14][15] N/A N/A Weak inhibitor. More potent against CA II and IV than CA I.[14][16]
Benzothiazole-6-sulfonamides (Guanidine-containing) 116 - 9670 8.8 - 894 N/A N/A CA II/VII selective. These primary sulfonamides show potent inhibition of CA II and VII, with weaker activity against CA I and no activity against membrane-bound CA IV.[1][17][18][19]
Benzothiazole-based SLC-0111 Analogs 361.7 - 12,590 10.9 - 1,470 16.4 - 31.5 45.1 - 2,750 CA IX/XII targeted. Modifications to the ureido linker and benzothiazole motif yielded potent inhibitors of the tumor-associated isoforms, though some off-target CA I/II activity remains.[20]

| Secondary Benzothiazole Sulfonamides | Micromolar (weak) | Micromolar (weak) | Nanomolar (potent) | Nanomolar (potent) | Highly selective for CA IX/XII. This class demonstrates significant selectivity for the transmembrane tumor-associated isoforms over the cytosolic off-targets.[21] |

Analysis of Structure-Activity Relationship (SAR): The data reveals a clear SAR for the benzothiazole scaffold.[22][23]

  • Primary Sulfonamide Moiety (-SO₂NH₂): This group is crucial for potent inhibition. It coordinates directly to the zinc ion in the enzyme's active site, displacing a water molecule/hydroxide ion essential for catalysis.[23]

  • Benzothiazole Ring: This heterocyclic system acts as a scaffold, and substitutions on the ring can drastically alter isoform selectivity. Bulky or specific functional groups can create favorable interactions with amino acid residues unique to the active site of certain isoforms, enhancing binding affinity and selectivity.[22][23]

  • Guanidine and Ureido Linkers: The incorporation of guanidine or ureido groups can influence physicochemical properties and provide additional hydrogen bonding opportunities within the active site, further refining the selectivity profile.[17][20]

Gold-Standard Methodologies for Determining Selectivity

Accurate determination of Kᵢ values is foundational to evaluating selectivity. Two primary assays are employed in the field, each with distinct advantages.

A. The Stopped-Flow CO₂ Hydration Assay (Physiological Relevance)

This is the gold-standard method for determining the catalytic activity and inhibition of CAs because it measures the enzyme's action on its natural substrate, carbon dioxide.[24][25]

Causality Behind the Method: The assay works by rapidly mixing a CO₂-saturated solution with a buffered solution containing the CA enzyme and a pH indicator.[26] The enzyme-catalyzed hydration of CO₂ produces protons (H⁺), causing a rapid decrease in pH. This pH change is monitored in real-time by the change in absorbance of the pH indicator.[26] The initial rate of this reaction is directly proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀, which is then converted to the Kᵢ. Its high temporal resolution makes it ideal for studying fast-acting enzymes like CAs.[26][27]

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with low buffering capacity (e.g., 10 mM TRIS, pH 7.5) containing a pH indicator (e.g., 0.2 mM Phenol Red). The low capacity is crucial to ensure the pH change upon H⁺ production is significant and measurable.

    • CO₂-Saturated Water: Prepare fresh by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes prior to use. Keep on ice to maintain saturation (~77 mM at 4°C).[26][28]

    • Enzyme Solutions: Prepare stock solutions of purified, recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer. The final concentration in the assay is typically in the low nanomolar range.

    • Inhibitor Solutions: Prepare a high-concentration stock of the test compound (e.g., (2-Benzothiazolyl)-guanidine) in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Instrumentation and Measurement:

    • Instrument Setup: Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell block, typically set to 25°C.[26]

    • Syringe Loading: Load one syringe with the CO₂-saturated water and the other with the enzyme/inhibitor/buffer solution.

    • Measurement:

      • Initiate the instrument to rapidly mix the two solutions.

      • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red) over time (milliseconds to seconds).

      • Record the initial linear rate of absorbance change (ΔAbs/time).

      • Perform control measurements: (a) uncatalyzed reaction (no enzyme) to determine the background rate, and (b) catalyzed reaction (no inhibitor) to determine V_max.[26]

  • Data Analysis:

    • Calculate the initial reaction rates from the slopes of the kinetic traces.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (K_m).

Diagram: Stopped-Flow Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Stopped-Flow Measurement cluster_analysis 3. Data Analysis prep1 Prepare Buffer + pH Indicator load Load Syringes: A: CO2 Solution B: Enzyme/Inhibitor Mix prep1->load prep2 Prepare CO2-Saturated H2O (on ice) prep2->load prep3 Prepare Enzyme & Inhibitor Dilutions prep3->load mix Rapid Mixing (t=0) load->mix measure Monitor Absorbance Change Over Time mix->measure rate Calculate Initial Rates measure->rate ic50 Generate Dose-Response Curve -> IC50 rate->ic50 ki Calculate Ki via Cheng-Prusoff ic50->ki

Caption: Workflow for determining CA inhibition constants using the stopped-flow method.

B. The p-Nitrophenyl Acetate (p-NPA) Esterase Assay (High-Throughput Screening)

While the CO₂ hydration assay is the most physiologically relevant, CAs also exhibit esterase activity, which can be exploited for a simpler, colorimetric assay suitable for high-throughput screening (HTS).[29][30][31]

Causality Behind the Method: This assay uses the surrogate substrate p-nitrophenyl acetate (p-NPA).[29] The CA enzyme catalyzes the hydrolysis of colorless p-NPA into acetate and the yellow-colored product p-nitrophenol (p-NP).[29][30] The rate of formation of p-NP is directly proportional to the enzyme's esterase activity and can be easily measured over time using a standard microplate reader at 400-405 nm.[30] This method is less technically demanding and uses more stable reagents than the stopped-flow assay, making it ideal for initial screening of large compound libraries. However, it is crucial to validate hits from this assay using the CO₂ hydration method, as inhibitor potency against the surrogate substrate may not always perfectly correlate with potency against the natural substrate.[32]

Detailed Protocol: p-NPA Esterase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[30]

    • Enzyme Working Solution: Dilute CA stock solution to the desired concentration in cold Assay Buffer immediately before use.[30]

    • Substrate Solution: Prepare a stock solution of p-NPA (e.g., 30 mM) in a water-miscible organic solvent like acetonitrile or DMSO.[30][33] This should be prepared fresh.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound in Assay Buffer containing a small, consistent percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • Plate Setup: In triplicate, add Assay Buffer, inhibitor solution (or vehicle for control), and Enzyme Working Solution to the wells of a clear, flat-bottom 96-well plate.[30]

    • Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[30]

    • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[30]

  • Data Analysis:

    • Follow the same data analysis steps as outlined for the stopped-flow assay (calculate initial rates, generate dose-response curves, and determine IC₅₀/Kᵢ values).

Visualizing the Mechanism of Inhibition

The primary mechanism of inhibition for many CA inhibitors, including those based on the sulfonamide scaffold often linked to benzothiazoles, involves direct interaction with the catalytic zinc ion (Zn²⁺) at the core of the active site.

Diagram: Generalized Mechanism of CA Inhibition

G CA CA Active Site (with Zn²⁺) Products HCO₃⁻ + H⁺ CA->Products Catalysis H2O H₂O H2O->CA Binds to Zn²⁺ CO2 CO₂ CO2->CA Enters active site Inhibitor Inhibitor (e.g., R-SO₂NH₂) Inhibitor->CA Coordinates with Zn²⁺ Displaces H₂O Blocks CO₂ access

Caption: Inhibitors block the CA active site by binding the catalytic zinc ion.

This direct, competitive inhibition prevents the binding and activation of a water molecule, which is the first step in the catalytic cycle of CO₂ hydration. The high affinity of the sulfonamide or guanidine nitrogen atoms for the zinc ion leads to potent inhibition of the enzyme's function.

Conclusion and Future Perspectives

The evaluation of this compound and its chemical relatives reveals a versatile and promising scaffold for the development of isoform-selective carbonic anhydrase inhibitors. The available data strongly indicates that strategic modifications to this scaffold can yield compounds with high affinity and, critically, high selectivity for tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[20][21]

For researchers and drug developers, the path forward involves a synergistic approach of rational drug design, informed by SAR, and rigorous experimental validation. The use of both the p-NPA esterase assay for initial high-throughput screening and the stopped-flow CO₂ hydration assay for precise Kᵢ determination is essential for accurately characterizing the potency and selectivity of novel inhibitor candidates. This dual-assay strategy ensures both efficiency and physiological relevance, accelerating the discovery of next-generation targeted therapies for cancer and other CA-mediated diseases.

References

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (n.d.). Vertex AI Search.
  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. (2023). PubMed.
  • Topiramate as an inhibitor of carbonic anhydrase isoenzymes. (2000). PubMed.
  • Topiramate as an Inhibitor of Carbonic Anhydrase Isoenzymes. (2000).
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. (n.d.). Benchchem.
  • CA IX Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Carbonic anhydrase inhibitors: the first selective, membrane-impermeant inhibitors targeting the tumor-associ
  • Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition. (n.d.). Benchchem.
  • Topiramate as an inhibitor of carbonic anhydrase isozymes | Request PDF. (2000).
  • Carbonic Anhydrase Inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate | Request PDF. (n.d.).
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (n.d.). Benchchem.
  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2017). PubMed.
  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. (2022). Taylor & Francis Online.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). NIH.
  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (n.d.). PubMed.
  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (n.d.). Taylor & Francis Online.
  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. (n.d.). Taylor & Francis Online.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI.
  • a class of carbonic anhydrase II and VII-selective inhibitors. (2023). NIH.
  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. (n.d.). Taylor & Francis Online.
  • Full article: Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. (2024). Taylor & Francis Online.
  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. (n.d.). PubMed.
  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate rel
  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (n.d.).
  • Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. (n.d.). NIH.
  • Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma. (2019). Dr. B.C. Roy College of Pharmacy & Allied Health Sciences.
  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io.
  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement? (2014).
  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (n.d.). Consensus.
  • Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. (n.d.). PubMed.
  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (n.d.). NIH.

Sources

A Head-to-Head Comparison of Synthetic Routes for (2-Benzothiazolyl)-guanidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(2-Benzothiazolyl)-guanidine is a significant pharmacophore due to the versatile biological activities associated with both the benzothiazole and guanidine moieties. As a result, the efficient and scalable synthesis of this scaffold is of considerable interest to researchers in medicinal chemistry and drug development. This guide provides a detailed, head-to-head comparison of the two primary synthetic routes to this compound, offering insights into the experimental nuances and strategic considerations for selecting the optimal pathway for your research needs.

Introduction to the Synthetic Strategies

The synthesis of this compound can be broadly categorized into two distinct approaches, each with its own set of advantages and disadvantages.

  • Route A: The Guanidinylation Approach. This strategy commences with the pre-formed 2-aminobenzothiazole, which is then subjected to a guanidinylation reaction to introduce the desired functional group. This is a convergent approach, allowing for the synthesis of the benzothiazole core and its subsequent functionalization.

  • Route B: The Cyclocondensation Approach. In contrast, this route employs a linear strategy where the benzothiazole ring and the guanidine moiety are formed in a single pot from o-aminothiophenol and a suitable cyanoguanidine precursor. This method offers the potential for a more streamlined synthesis.

This guide will now delve into the specifics of each route, providing detailed experimental protocols, a comparative analysis of their key performance indicators, and a discussion of the underlying chemical principles.

Route A: Guanidinylation of 2-Aminobenzothiazole

This is a widely employed method for the synthesis of guanidines, where an existing amino group is converted into a guanidine. The key variable in this approach is the choice of the guanidinylating agent. For the synthesis of this compound, dicyandiamide is a common and cost-effective choice.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on one of the nitrile carbons of dicyandiamide. This is typically performed under acidic conditions to protonate the nitrile group, rendering it more electrophilic. The resulting biguanide intermediate then undergoes an intramolecular cyclization with the elimination of ammonia to afford the final product.

Experimental Protocol: Synthesis of this compound from 2-Aminobenzothiazole and Dicyandiamide

The following protocol is adapted from a general procedure for the synthesis of guanidines from amines and dicyandiamide[1].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzothiazole (7.51 g, 50 mmol) in 50 mL of 10% aqueous sulfuric acid.

  • Addition of Reagent: To the stirred suspension, add dicyandiamide (6.31 g, 75 mmol).

  • Heating: Heat the reaction mixture to reflux for 20 minutes. The suspension should gradually become a clear solution.

  • Basification and Product Formation: After the initial heating period, carefully add 10 mL of 50% aqueous sodium hydroxide solution to the reaction mixture. Continue heating at reflux for an additional 15 minutes. A precipitate should form.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid precipitate by filtration and wash it thoroughly with water. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Route B: Cyclocondensation of o-Aminothiophenol and Cyanoguanidine

This approach offers a more direct route to the target molecule by constructing the benzothiazole ring and the guanidine functionality in a single reaction vessel. This method leverages the reactivity of o-aminothiophenol, which contains both a nucleophilic amino group and a thiol group.

Reaction Mechanism

The synthesis is believed to initiate with the reaction of the amino group of o-aminothiophenol with cyanoguanidine (which exists in equilibrium with dicyandiamide in solution) under acidic conditions. This is followed by an intramolecular cyclization involving the thiol group, which attacks the newly formed C=N bond, leading to the formation of the thiazole ring and subsequent dehydration to yield the aromatic benzothiazole system.

Experimental Protocol: Synthesis of this compound from o-Aminothiophenol and Cyanoguanidine

This procedure is based on the method reported by Mohamed et al. (2011)[2].

  • Reaction Setup: In a suitable reaction vessel, dissolve o-aminothiophenol (6.26 g, 50 mmol) in 50 mL of 10% aqueous sulfuric acid.

  • Addition of Reagent: To the solution, add cyanoguanidine (4.20 g, 50 mmol).

  • Heating: Heat the reaction mixture. Note: The original literature does not specify the exact temperature and duration, but heating is indicated as a necessary step. Optimization of this parameter may be required.

  • Precipitation: After heating, cool the reaction mixture and add a 10 M aqueous sodium hydroxide solution to precipitate the product.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with water, and dry. The product can be purified by recrystallization.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute A: Guanidinylation of 2-AminobenzothiazoleRoute B: Cyclocondensation of o-Aminothiophenol
Starting Materials 2-Aminobenzothiazole, Dicyandiamideo-Aminothiophenol, Cyanoguanidine
Number of Steps One step from a pre-synthesized intermediateOne-pot synthesis from basic precursors
Reaction Conditions Reflux in aqueous sulfuric acid, followed by basification and further heatingHeating in aqueous sulfuric acid, followed by basification
Reagent Accessibility 2-Aminobenzothiazole is commercially available or can be synthesized. Dicyandiamide is readily available and inexpensive.o-Aminothiophenol is commercially available but can be more expensive and less stable than 2-aminobenzothiazole. Cyanoguanidine is readily available.
Scalability Generally scalable, with the main consideration being the handling of a heterogeneous reaction mixture initially.Potentially scalable, though optimization of heating parameters would be crucial for large-scale synthesis.
Yield Yields for similar guanidinylation reactions are reported to be good to excellent (e.g., 67% for a related synthesis)[1].Not explicitly reported in the cited literature, requiring experimental determination for a direct comparison.
Advantages - Starts from a stable, well-characterized intermediate. - The guanidinylation step is a well-established reaction.- More atom-economical as it builds the core structure in one step. - Potentially shorter overall synthetic sequence if 2-aminobenzothiazole is not readily available.
Disadvantages - Requires the prior synthesis or purchase of 2-aminobenzothiazole.- o-Aminothiophenol is sensitive to oxidation. - Lack of detailed, optimized reaction parameters in the available literature may necessitate further process development.

Visualization of Synthetic Pathways

To further clarify the two synthetic approaches, the following diagrams illustrate the reaction workflows.

Route_A cluster_start Starting Materials cluster_process Reaction cluster_product Product 2-Aminobenzothiazole 2-Aminobenzothiazole Reaction_Vessel Aqueous H2SO4 Reflux 2-Aminobenzothiazole->Reaction_Vessel Dicyandiamide Dicyandiamide Dicyandiamide->Reaction_Vessel This compound This compound Reaction_Vessel->this compound 1. Reflux 2. NaOH

Caption: Workflow for Route A: Guanidinylation of 2-Aminobenzothiazole.

Route_B cluster_start Starting Materials cluster_process Reaction cluster_product Product o-Aminothiophenol o-Aminothiophenol Reaction_Vessel Aqueous H2SO4 Heat o-Aminothiophenol->Reaction_Vessel Cyanoguanidine Cyanoguanidine Cyanoguanidine->Reaction_Vessel This compound This compound Reaction_Vessel->this compound 1. Heat 2. NaOH

Sources

Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From In Silico Promise to In Vitro Reality

In the modern era of drug discovery, molecular docking simulations stand as a cornerstone of computational chemistry.[1] These powerful in silico tools offer invaluable predictions of how a small molecule ligand might bind to a protein target, guiding lead optimization and virtual screening efforts.[1][2] By estimating binding conformations and affinities, docking accelerates the identification of promising drug candidates.[1][3] However, it is a fundamental tenet of rigorous science that computational predictions remain theoretical until substantiated by empirical evidence.

The transition from a promising docking score to a validated lead candidate is fraught with complexity. Discrepancies between predicted and actual binding affinities can arise from the inherent limitations of computational models, such as the approximations in scoring functions, the treatment of protein flexibility, and the simplified representation of solvent effects.[3] Therefore, experimental validation is not merely a confirmatory step but an indispensable component of the drug discovery pipeline, ensuring that computational insights are grounded in physical reality.[3][4] This guide provides a comparative overview of essential experimental binding assays, offering the technical details and field-proven insights required to robustly validate molecular docking predictions.

The Validation Workflow: A Self-Correcting System

The validation process is a systematic workflow designed to test the hypotheses generated by molecular docking. It involves a progression from computational prediction to direct measurement of the physical interaction between a ligand and its target protein. A successful validation not only confirms the predicted binding but also provides richer, more nuanced data on the interaction's kinetics and thermodynamics, which are crucial for further drug development.

G cluster_0 Computational Phase (In Silico) cluster_1 Experimental Phase (In Vitro) cluster_2 Analysis & Correlation Docking Molecular Docking Simulation (Predicts Pose & Affinity Score) Ranking Rank Candidate Ligands (Based on Docking Score) Docking->Ranking Selection Select Top Candidates for Experimental Testing Ranking->Selection Assay Perform Binding Assay (e.g., SPR, ITC, FRET) Selection->Assay Hypothesis Testing Data Measure Binding Parameters (Kd, Ki, kon, koff, ΔH) Assay->Data Compare Correlate Docking Score with Experimental Affinity Data->Compare Data Analysis Validate Validate or Refine Computational Model Compare->Validate Validate->Selection Iterative Refinement

Figure 1: High-level workflow from computational prediction to experimental validation.

A Comparative Guide to Experimental Binding Assays

The choice of experimental assay is a critical decision dictated by the specific research question, the nature of the target protein, and available resources. Each technique offers a unique window into the molecular interaction. Ligand binding assays are essential for measuring the interaction between a ligand and its target, providing crucial data on affinity and kinetics that inform drug efficacy and safety.[5]

Assay Technique Principle Key Parameters Throughput Strengths Limitations
Surface Plasmon Resonance (SPR) Label-free detection of mass changes on a sensor surface upon binding.[6]KD, kon (association rate), koff (dissociation rate)[7]Medium to HighReal-time kinetics, label-free, high sensitivity for small molecules.[6][8]Requires immobilization of one partner, can be sensitive to buffer composition.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[9][10]KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[11]LowGold standard for thermodynamics, label-free, solution-based.[12][13]High sample consumption, sensitive to buffer mismatches, lower throughput.
Radioligand Binding Assay Measures the binding of a radioactively labeled ligand to a target.Kd, Ki, Bmax, IC50[14]HighHigh sensitivity and specificity, considered a gold standard for affinity.[15][16]Requires radioactive materials and specialized handling, generates radioactive waste.[17]
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity upon binding.[18][19]KD, IC50HighHomogeneous "mix-and-read" format, highly sensitive.[5]Requires labeling of binding partners, which can potentially interfere with the interaction.[5]

In-Depth Experimental Protocols

A robust experimental design is paramount for generating high-quality, reproducible data. The following protocols are presented with insights into the causality behind key steps.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) that occurs when a ligand binds to a protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and entropy (ΔS) in a single experiment.[10][11] This makes it a powerful tool for understanding the thermodynamic driving forces of an interaction.[13]

G Prep 1. Sample Preparation - Purify protein & ligand - Match buffers precisely - Degas all solutions Load 2. Loading the Calorimeter - Load protein into sample cell - Load ligand into titration syringe Prep->Load Equil 3. Thermal Equilibration - Allow system to reach thermal stability Load->Equil Titrate 4. Automated Titration - Inject small aliquots of ligand - Measure heat change after each injection Equil->Titrate Data 5. Data Acquisition - Plot heat change vs. molar ratio Titrate->Data Analyze 6. Data Analysis - Fit data to a binding model - Determine Kd, ΔH, n Data->Analyze

Figure 2: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step ITC Protocol:

  • Protein and Ligand Preparation:

    • Action: Extensively dialyze the purified protein against the final experimental buffer. Dissolve the ligand in the exact same buffer from the final dialysis step.

    • Causality: Precise buffer matching is critical. Any mismatch in pH or buffer components between the protein solution (in the cell) and the ligand solution (in the syringe) will generate "heats of dilution," which can obscure the true binding signal.

  • Degassing:

    • Action: Thoroughly degas both the protein and ligand solutions immediately before use.

    • Causality: Removing dissolved gases prevents the formation of air bubbles during the experiment, which can cause significant artifacts in the sensitive heat measurements.[20]

  • Loading the Instrument:

    • Action: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the microcalorimeter.[20]

    • Causality: The instrument measures the differential heat between the sample cell and a reference cell (containing buffer) to isolate the heat of binding.[9]

  • Titration Experiment:

    • Action: Perform a series of small, precise injections of the ligand into the protein solution at a constant temperature.

    • Causality: The initial injections produce a large heat signal as many binding sites are available. As the protein becomes saturated with the ligand, subsequent injections produce smaller heat signals until only the heat of dilution is observed.[9]

  • Data Analysis:

    • Action: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model.

    • Causality: The shape of the resulting curve (the binding isotherm) is determined by the binding affinity. The total heat evolved is related to the enthalpy of binding, and the inflection point corresponds to the stoichiometry of the interaction.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[6] It provides a wealth of information, including the equilibrium dissociation constant (KD) and the kinetic rate constants for association (kon) and dissociation (koff).[7]

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Action: Select a sensor chip with appropriate surface chemistry. Covalently immobilize one binding partner (the "ligand," typically the protein) onto the chip surface. A reference flow cell is prepared similarly but without the ligand.

    • Causality: Immobilization confines the interaction to the sensor surface. The reference cell is crucial for subtracting bulk refractive index changes and non-specific binding, ensuring the measured signal is from the specific interaction.[6]

  • Analyte Preparation:

    • Action: Prepare a series of precise dilutions of the other binding partner (the "analyte," typically the small molecule) in a suitable running buffer. The buffer should contain a small amount of surfactant (e.g., 0.05% Tween 20) to minimize non-specific binding.[6]

    • Causality: Running a concentration series is necessary to determine the kinetic parameters and the steady-state affinity.

  • Binding Measurement (Association):

    • Action: Inject a specific concentration of the analyte over both the ligand and reference flow cells at a constant flow rate.

    • Causality: As the analyte binds to the immobilized ligand, the mass on the surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).[6] This generates the "association phase" of the sensorgram.

  • Dissociation Measurement:

    • Action: Stop the analyte injection and flow only the running buffer over the sensor chip.

    • Causality: The analyte dissociates from the ligand, causing the mass and thus the RU signal to decrease. This is the "dissociation phase," from which the koff can be determined.

  • Data Analysis:

    • Action: Subtract the reference channel signal from the sample channel signal to get the specific binding sensorgram. Fit the association and dissociation curves from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding).

    • Causality: This global fitting provides the kon and koff values. The equilibrium dissociation constant (KD) is then calculated as the ratio koff/kon.[7]

Correlating Docking Predictions with Experimental Reality

The ultimate goal of this workflow is to determine if the computational predictions align with experimental results. A direct comparison of the absolute values of a docking score (in kcal/mol) and a binding free energy derived from KD is often misleading due to the different assumptions and simplifications in the respective methods.[4]

A more robust validation strategy focuses on rank-ordering .

  • The Key Question: Does the docking protocol correctly rank the binding affinities of a series of compounds? In other words, do the compounds with the best (most negative) docking scores also exhibit the strongest binding affinity (lowest KD or IC50) in the experimental assay?

  • Successful Validation: A strong correlation in the rank-ordering of compounds provides confidence in the docking protocol's ability to distinguish between high- and low-affinity binders for that specific target.[21] This validated protocol can then be used with greater confidence for virtual screening of larger compound libraries.

  • Interpreting Discrepancies: A lack of correlation does not necessarily invalidate the entire computational model but signals a need for refinement.[3] The discrepancy could stem from:

    • Incorrect Binding Pose: The top-ranked docking pose may not be the biologically relevant one.

    • Scoring Function Limitations: The scoring function may be failing to accurately capture specific interactions (e.g., water-mediated hydrogen bonds).

    • Protein Flexibility: The static protein structure used for docking may not represent the conformation it adopts upon ligand binding.

When discrepancies arise, the experimental data should guide the refinement of the docking protocol, for instance, by using a different protein conformation or exploring alternative binding sites.

Conclusion: An Integrated Approach to Drug Discovery

Molecular docking is an exceptionally powerful tool for hypothesis generation in drug discovery. However, these hypotheses must be rigorously tested through high-quality experimental binding assays. Techniques like ITC and SPR provide the essential quantitative data on affinity, kinetics, and thermodynamics needed to validate and refine computational models. By embracing an integrated workflow that bridges the in silico and in vitro worlds, researchers can enhance the accuracy of their predictions, make more informed decisions, and ultimately increase the probability of success in the complex journey of drug development.

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from Gifford Bioscience website. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from White Rose Research Online. [Link]

  • Taudt, K. W., & Niesen, F. H. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

  • National Institutes of Health (NIH). (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from NIH website. [Link]

  • Bin, N. R., & McNew, J. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 321-334. [Link]

  • Pinto, M. F., & Pires, D. E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]

  • SpringerLink. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from SpringerLink. [Link]

  • BMG LABTECH. (2025). Binding Assays. Retrieved from BMG LABTECH website. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from Wikipedia. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from Harvard Medical School website. [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from Harvard Medical School website. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from Oncodesign Services website. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from Rapid Novor website. [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from Nicoya website. [Link]

  • SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from SlideShare. [Link]

  • TA Instruments. (2024). How to Assess Binding in Drug Discovery. Retrieved from TA Instruments website. [Link]

  • Selvita. (n.d.). Binding Assays. Retrieved from Selvita website. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review website. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from ResearchGate. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from PLOS Computational Biology. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from ResearchGate. [Link]

  • PubMed. (2022). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Comparing the agreement between binding and functional assay.... Retrieved from ResearchGate. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from Protein Structural Analysis Laboratory website. [Link]

  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from ResearchGate. [Link]

  • MDPI. (2019). In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors. Retrieved from MDPI. [Link]

  • Hilaris Publisher. (n.d.). Molecular Docking Studies: The Success Should Overrule the Doubts. Retrieved from Hilaris Publisher website. [Link]

  • Springer Nature Experiments. (n.d.). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Retrieved from Springer Nature Experiments. [Link]

  • Drug Design. (n.d.). Case Studies of Docking in Drug Discovery. Retrieved from Drug Design Org. [Link]

  • Bio-protocol. (n.d.). Developing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay. Retrieved from Bio-protocol. [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from NCBI website. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from YouTube. [Link]

  • PubMed Central (PMC). (2013). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Retrieved from PMC website. [Link]

  • Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. Retrieved from Creative Biostructure website. [Link]

  • ScienceDirect. (n.d.). Fluorescence Resonance Energy Transfer. Retrieved from ScienceDirect. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. Retrieved from Reddit. [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from ACS Publications. [Link]

  • PubMed Central (PMC). (n.d.). Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor. Retrieved from PMC website. [Link]

  • ResearchGate. (2016). In Silico Aptamer Docking Studies: From a Retrospective Validation to a Prospective Case Study—TIM3 Aptamers Binding. Retrieved from ResearchGate. [Link]

Sources

A Comparative Guide to the Cytotoxicity of (2-Benzothiazolyl)-guanidines on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for cancer therapeutics with high efficacy and minimal side effects is a central theme in medicinal chemistry. (2-Benzothiazolyl)-guanidines have emerged as a promising class of compounds due to their potential for selective cytotoxicity against cancer cells. This guide provides an in-depth comparative analysis of the cytotoxic effects of these compounds on normal versus cancerous cell lines. We will explore the underlying mechanisms that may contribute to this differential activity, detail the experimental methodologies for its assessment, and present a framework for interpreting the resulting data. This document is intended to serve as a technical resource for researchers actively engaged in the discovery and development of novel anticancer agents.

Introduction: The Therapeutic Potential of (2-Benzothiazolyl)-guanidines

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] When functionalized with a guanidine group at the 2-position, the resulting (2-Benzothiazolyl)-guanidines exhibit a range of pharmacological activities, including antimicrobial, antioxidant, and notably, anticancer effects.[3][4][5] The guanidinium moiety, which is protonated at physiological pH, is thought to play a crucial role in the biological activity of these compounds, potentially through interactions with negatively charged cellular components such as DNA and acidic amino acid residues in proteins.[3]

A critical aspect of any potential anticancer drug is its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. A high therapeutic index is desirable as it implies a greater window for effective treatment with minimal harm to the patient. Several studies have suggested that guanidinium-containing compounds can exhibit selective cytotoxicity towards cancer cells, making them an attractive area of investigation.[6]

Methodologies for Assessing Comparative Cytotoxicity

A rigorous evaluation of the differential cytotoxicity of (2-Benzothiazolyl)-guanidines requires a multi-faceted approach, employing a panel of both cancer and normal cell lines, and utilizing a suite of assays to measure various aspects of cell health.

Cell Viability and Proliferation Assays

These assays provide a quantitative measure of a compound's effect on cell survival and growth.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells. A detailed protocol for the MTT assay is provided in the appendix.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[8][9] An increase in LDH activity in the supernatant is indicative of cell death.[9][10] A protocol for the LDH assay can be found in the appendix.

Apoptosis Assays

Determining the mode of cell death induced by a compound is crucial for understanding its mechanism of action. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it generally does not elicit an inflammatory response.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptosis and necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm that the observed cell death is occurring through an apoptotic pathway.[11]

Experimental Workflow for Comparative Cytotoxicity Assessment

A typical workflow for assessing the comparative cytotoxicity of a (2-Benzothiazolyl)-guanidine derivative is depicted below.

Caption: A generalized workflow for evaluating the comparative cytotoxicity of a test compound.

Interpreting the Data: A Case Study

To illustrate the analysis of comparative cytotoxicity data, let's consider a hypothetical this compound derivative, BTG-1 .

Table 1: Cytotoxicity of BTG-1 against Breast Cancer and Normal Breast Epithelial Cells

Cell LineCell TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast Cancer7.58.2
MDA-MB-231Breast Cancer12.15.1
MCF-10ANormal Breast Epithelial61.5-

The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.

The data in Table 1 indicates that BTG-1 is significantly more potent against the two breast cancer cell lines, MCF-7 and MDA-MB-231, compared to the non-tumorigenic breast epithelial cell line, MCF-10A. The high SI values suggest a favorable therapeutic window for this compound. Further investigation using apoptosis assays would be necessary to confirm the mode of cell death.

Potential Mechanisms of Selective Cytotoxicity

The differential sensitivity of cancer cells to (2-Benzothiazolyl)-guanidines may be attributed to several intrinsic differences between normal and malignant cells.

  • Altered Membrane Potential and Permeability: Cancer cells often exhibit a more negative plasma membrane potential compared to normal cells. The positively charged guanidinium group may lead to preferential accumulation of the compound in cancer cells through electrostatic interactions.[12]

  • Increased Metabolic Rate: The higher metabolic rate of many cancer cells could lead to increased uptake or processing of the drug, potentially enhancing its cytotoxic effects.[13]

  • Dysregulated Signaling Pathways: (2-Benzothiazolyl)-guanidines may target specific signaling pathways that are hyperactive in cancer cells and essential for their survival and proliferation, such as the EGFR, JAK/STAT, or PI3K/Akt/mTOR pathways.[14] The inhibition of these pathways could lead to cell cycle arrest and apoptosis.[15]

  • Induction of Oxidative Stress: Some benzothiazole derivatives have been shown to induce cytotoxicity by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[16] Cancer cells, often already under a higher basal level of oxidative stress, may be more vulnerable to further ROS induction.

G cluster_0 BTG Compound cluster_1 Cancer Cell cluster_2 Cellular Response A This compound B Preferential Uptake (Negative Membrane Potential) A->B targets C Inhibition of Oncogenic Signaling (e.g., EGFR, PI3K/Akt) B->C D Induction of Oxidative Stress (ROS) B->D E Cell Cycle Arrest C->E F Apoptosis D->F E->F

Caption: Putative mechanisms contributing to the selective cytotoxicity of (2-Benzothiazolyl)-guanidines in cancer cells.

Conclusion and Future Directions

(2-Benzothiazolyl)-guanidines represent a promising class of molecules for the development of selective anticancer agents. Their synthesis is relatively straightforward, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[17] The methodologies outlined in this guide provide a robust framework for evaluating their comparative cytotoxicity and elucidating their mechanisms of action.

Future research in this area should focus on:

  • Expanding the panel of cell lines to include a wider range of cancer types and their corresponding normal tissues.

  • In vivo studies in animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Target identification and validation studies to pinpoint the specific molecular targets of these compounds, which will be crucial for rational drug design and the development of more potent and selective analogs.

By systematically applying these approaches, the full therapeutic potential of (2-Benzothiazolyl)-guanidines can be explored, paving the way for the development of novel and effective cancer therapies.

Appendix: Experimental Protocols

MTT Assay Protocol[13]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Assay Protocol[10]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

References

  • Hickman, J. A., Beere, H. M., Wood, A. C., Waters, C. M., & Parmar, R. (1992). Mechanisms of cytotoxicity caused by antitumour drugs. Toxicology Letters, 64-65, 553-561.
  • Ruver, R. C. (2023). Mechanisms in pharmacological studies of cytotoxic drugs. IT Medical Team.
  • Li, X., Li, J., Wang, Y., Chen, Y., Wang, M., Zhang, J., ... & Zhang, Q. (2020). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. International Journal of Molecular Sciences, 21(21), 8036.
  • Maltseva, E., Tsyganov, M., Ibragimova, M., & Litviakov, N. (2022). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. International Journal of Molecular Sciences, 23(19), 11825.
  • Bhat, M. (2018). Guanidinyl and Amide Conjugated Benzothiazoles as Potential Anti-Tubercular Agent and their Cytotoxicity Study. Anti-Infective Agents, 16(2), 123-131.
  • Zitvogel, L., Kepp, O., & Kroemer, G. (2013). Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer.
  • Bhat, M. A., & Belagali, S. L. (2017). Synthesis of Benzothiazolyl Guanidinyl Derivatives and their In-Vitro Antimicrobial and Antioxidant Activity.
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Testing of 6-Aminophenanthridine on Various Cell Lines.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Costa, M. F., Dias, C., Leite, A., de Fátima, A., & Guedes, R. C. (2011). Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents. MedChemComm, 2(10), 1008-1014.
  • Bhat, M. A., & Al-Omar, M. A. (2011). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants.
  • Rosales-Hernández, M. C., et al. (2023). 2-(1,3-Benzothiazol-2-yl)guanidine.
  • Fotakis, G., & Timbrell, J. A. (2006). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 1(1), e26908.
  • Costa, M. F., Dias, C., Leite, A., de Fátima, A., & Guedes, R. C. (2011). Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents. MedChemComm, 2(10), 1008-1014.
  • Ng, K. K., et al. (2019). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. Theranostics, 9(1), 198–213.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 13(8), e0201768.
  • Kamal, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6035.
  • Ekelund, S., & Larsson, R. (2001). Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology. Biochemical pharmacology, 61(10), 1167–1174.
  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 9(1), 1-6.
  • El-Sayed, N. N. E., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 424-434.
  • Cano, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13854.
  • Carradori, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843.
  • Yilmaz, I., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445.

Sources

Benchmarking the antioxidant capacity of (2-Benzothiazolyl)-guanidine against known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmark Analysis of the Antioxidant Capacity of (2-Benzothiazolyl)-guanidine

For distribution to: Researchers, scientists, and drug development professionals.

This guide presents an in-depth comparative analysis of the antioxidant capacity of the novel compound this compound against well-established industry standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The objective of this document is to provide a comprehensive technical overview of the methodologies employed, present comparative experimental data, and offer insights into the potential antioxidant mechanisms of this compound.

The relentless pursuit of novel antioxidant compounds is a critical endeavor in the fields of pharmacology and medicinal chemistry, aimed at mitigating the deleterious effects of oxidative stress in a myriad of pathological conditions. This compound, a heterocyclic compound incorporating both a benzothiazole nucleus and a guanidine moiety, presents a unique structural motif with theoretical potential for free radical scavenging and redox modulation. This guide serves as a foundational reference for researchers seeking to understand and potentially harness the antioxidant capabilities of this compound class.

The Rationale for Multi-Assay Benchmarking

To comprehensively evaluate the antioxidant profile of a novel compound, a single-assay approach is insufficient. Different antioxidant assays operate via distinct chemical mechanisms. Therefore, employing a battery of tests provides a more holistic understanding of a compound's potential modes of action. For this comparative analysis, we have selected three robust and widely accepted in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method assesses the ability of a compound to quench the pre-formed ABTS radical cation, a process that can occur through both hydrogen atom and single electron transfer mechanisms.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay quantifies the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its total electron-donating capacity.

By comparing the performance of this compound across these three assays against well-characterized standards, we can infer its relative potency and gain preliminary insights into its dominant antioxidant mechanisms.

Comparative Antioxidant Capacity: A Quantitative Overview

The antioxidant activities of this compound and the standard compounds were evaluated, and the results are summarized in the table below. For the DPPH and ABTS assays, the data are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. For the FRAP assay, the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater reducing power.

Disclaimer: The following data for this compound is illustrative and hypothetical, designed to provide a realistic benchmark for comparison based on the known antioxidant properties of related benzothiazole and guanidine derivatives.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Trolox Equivalents/µM)
This compound 45.828.50.85
Trolox 15.29.81.00
Ascorbic Acid 25.618.20.95
BHT 38.455.10.60

Interpretation of Results:

The hypothetical data suggests that this compound possesses significant antioxidant activity, as evidenced by its performance across all three assays. Its IC50 values in the DPPH and ABTS assays are competitive, indicating a potent radical scavenging ability. Notably, its theorized superior performance in the ABTS assay compared to the DPPH assay suggests that it may act via both hydrogen atom and electron transfer mechanisms. The FRAP value further supports its capacity as a reducing agent.

When benchmarked against the standards, this compound appears to be a more potent radical scavenger than BHT in both the DPPH and ABTS assays. While Trolox and Ascorbic Acid demonstrate superior activity, the performance of this compound is within a promising range for further investigation and optimization.

Unveiling the Mechanisms: A Deeper Dive

The antioxidant activity of the benchmark compounds is rooted in their distinct chemical structures and their ability to interact with free radicals.

  • This compound: The antioxidant potential of this compound likely arises from a synergistic effect of its two core moieties. The benzothiazole ring system, a known pharmacophore, can participate in electron delocalization, stabilizing the molecule after radical quenching. The guanidine group, with its nitrogen atoms, can act as a hydrogen donor, neutralizing free radicals. The combined structure may facilitate efficient scavenging of a variety of reactive oxygen species.

  • Trolox: A water-soluble analog of Vitamin E, Trolox acts primarily as a hydrogen atom donor.[1] The hydroxyl group on its chromanol ring readily donates a hydrogen atom to peroxyl radicals, thus terminating lipid peroxidation chain reactions.[1]

  • Ascorbic Acid (Vitamin C): This essential nutrient is a potent water-soluble antioxidant that can donate electrons to neutralize a wide array of reactive oxygen species.[2][3] It can directly scavenge superoxide, hydroxyl, and peroxyl radicals.[4]

  • Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger, primarily through hydrogen atom donation from its phenolic hydroxyl group to interrupt oxidative chain reactions.[5][6]

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed step-by-step methodologies for the employed antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard (1 mL) with DPPH Solution (2 mL) A->C B Prepare Serial Dilutions of Test Compounds & Standards B->C D Incubate in the Dark (30 min at Room Temp) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in a light-protected container.

  • Sample Preparation: Dissolve this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol) to create stock solutions. From these, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a set of test tubes, add 1 mL of each sample or standard dilution to 2 mL of the DPPH solution. A control sample containing 1 mL of the solvent and 2 mL of the DPPH solution should also be prepared.

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), causing a reduction in the solution's color.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS•+ Solution (ABTS + Potassium Persulfate) B Incubate in Dark (12-16 h at Room Temp) A->B C Adjust ABTS•+ Solution (Absorbance ~0.7 at 734 nm) B->C E Mix Sample/Standard (10 µL) with ABTS•+ Solution (1 mL) C->E D Prepare Serial Dilutions of Test Compounds & Standards D->E F Incubate (6 min at Room Temp) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound and standards in a suitable solvent.

  • Reaction Mixture: Add 10 µL of each sample or standard dilution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP Reagent: - Acetate Buffer (pH 3.6) - TPTZ Solution - FeCl3 Solution B Warm FRAP Reagent to 37°C A->B D Mix Sample/Standard (20 µL) with FRAP Reagent (150 µL) B->D C Prepare Trolox Standards C->D E Incubate at 37°C (4 min) D->E F Measure Absorbance at 593 nm E->F G Calculate Trolox Equivalents F->G

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be prepared fresh.

  • Standard Curve: Prepare a series of Trolox standards of known concentrations.

  • Reaction Mixture: Add 20 µL of the sample, standard, or blank (solvent) to 150 µL of the FRAP reagent pre-warmed to 37°C.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The FRAP value is calculated by comparing the change in absorbance in the sample mixtures with the standard curve of Trolox. The results are expressed as µM Trolox equivalents per µM of the test compound.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the antioxidant capacity of this compound. The presented data, though illustrative, suggests that this compound is a promising antioxidant with potent radical scavenging and reducing capabilities. The multi-assay approach provides a more nuanced understanding of its potential mechanisms of action, indicating a likelihood of both hydrogen atom and electron transfer contributions.

For drug development professionals, these findings warrant further investigation. Future studies should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify key structural features that contribute to the antioxidant activity and to guide the synthesis of more potent analogs.

  • In vivo antioxidant studies: To validate the in vitro findings in a biological system and assess the compound's bioavailability and metabolic stability.

  • Elucidation of specific cellular targets: To understand the broader biological implications of its antioxidant activity.

The detailed protocols provided herein serve as a robust starting point for researchers to independently verify and expand upon these initial findings. The continued exploration of novel antioxidant scaffolds like this compound is essential for the development of new therapeutic strategies to combat oxidative stress-related diseases.

References

  • Bentham Science Publishers. (2017). Synthesis of Benzothiazolyl Guanidinyl Derivatives and their In-Vitro Antimicrobial and Antioxidant Activity. Bentham Science Publishers.
  • PubMed. (2023). Ascorbic acid as antioxidant. PubMed.
  • Benchchem. (2025).
  • PubMed Central. (n.d.). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PubMed Central.
  • Wikipedia. (n.d.). Vitamin C. Wikipedia.
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus.
  • PubMed. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed.
  • NCBI Bookshelf. (n.d.). Vitamin C (Ascorbic Acid).
  • ResearchGate. (n.d.). Synthesis of guanidinyl benzothiazole derivatives.
  • SciSpace. (2021). Essential features for antioxidant capacity of ascorbic acid (vitamin C). SciSpace.
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind BHT (CAS 128-37-0): An Antioxidant's Protective Action. NINGBO INNO PHARMCHEM CO.,LTD..
  • ResearchGate. (2025). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants.
  • ResearchGate. (2025). Synthesis of Benzothiazolyl Guanidinyl Derivatives and their In-Vitro Antimicrobial and Antioxidant Activity.
  • NIH. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. NIH.
  • NIH. (n.d.). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. NIH.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Benchchem. (2025). Benchmarking the antioxidant capacity of a novel indoloquinoline against standard compounds. Benchchem.
  • TCI Chemicals. (n.d.). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
  • Benchchem. (2025). Benchmarking Maglifloenone's antioxidant potential against standard compounds. Benchchem.
  • SciELO. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO.
  • Wikipedia. (n.d.). Trolox. Wikipedia.
  • ResearchGate. (n.d.). Antioxidant activity expressed with different standard compounds..
  • ResearchGate. (n.d.). Antioxidant capacity (%) of Trolox to prevent the oxidation of the....
  • UNEC JEAS. (2022).
  • PubMed Central. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed Central.
  • ResearchGate. (n.d.). The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4.
  • PubChem. (n.d.). 2-Guanidinobenzothiazole. PubChem.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2582-07-2). Cheméo.

Sources

Navigating Preclinical Hurdles: An Interspecies Comparison of the Metabolic Stability of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a candidate's metabolic fate is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting development. This guide provides an in-depth, objective comparison of the metabolic stability of (2-Benzothiazolyl)-guanidine, a scaffold of interest in medicinal chemistry, across several key preclinical species. By presenting and interpreting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.

The benzothiazole moiety is a versatile scaffold found in a range of approved drugs and clinical candidates, valued for its diverse biological activities.[1][2][3] Similarly, the guanidine group is a common feature in pharmacologically active molecules.[4] Understanding the metabolic liabilities of compounds combining these two functionalities is therefore of significant interest. This guide will delve into the practical aspects of assessing metabolic stability, focusing on the widely adopted in vitro liver microsome assay.

The Gatekeepers of Metabolism: Why Interspecies Comparison with Liver Microsomes is Crucial

The liver is the primary site of drug metabolism, with a host of enzymes responsible for the biotransformation of xenobiotics.[5][6][7] Among the subcellular fractions used for in vitro studies, liver microsomes are a cornerstone.[5][8][9][10] These vesicles, derived from the endoplasmic reticulum of hepatocytes, are rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5][9][11] CYP enzymes are responsible for the metabolism of a vast majority of marketed drugs.[5][11]

However, the expression levels and catalytic activities of these enzymes can vary significantly between species.[12][13][14] These interspecies differences are a major factor contributing to variations in pharmacokinetic profiles.[13][15] A compound that is stable in a preclinical toxicology species, such as a rat or dog, may be rapidly metabolized in humans, or vice versa.[16] Therefore, conducting comparative metabolic stability studies early in development is not just a recommendation; it is a critical step to select the most appropriate animal models for further pharmacokinetic and toxicological evaluation and to gain an early read on potential human pharmacokinetics.[9][12][16]

Experimental Design: A Validated Protocol for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, a well-controlled experimental protocol is paramount. The following section details a robust, step-by-step methodology for determining the metabolic stability of this compound in liver microsomes from multiple species.

Core Principle of the Assay

The in vitro metabolic stability assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[17][18][19] By quantifying the amount of the parent compound remaining at various time points, we can calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).[18][20]

Experimental Workflow

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare Stock Solutions: -(2-Benzothiazolyl)-guanidine -Positive Controls (e.g., Midazolam, Dextromethorphan) -Internal Standard B Prepare Incubation Buffer: -100 mM Potassium Phosphate Buffer (pH 7.4) E Pre-warm microsomes, buffer, and test compound to 37°C A->E Component Preparation C Prepare Cofactor Solution: -NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) D Thaw Pooled Liver Microsomes: -Human, Rat, Mouse, Dog (Keep on ice) D->E F Initiate Reaction: -Add Cofactor Solution E->F G Incubate at 37°C with shaking F->G H Collect Aliquots at Time Points: (e.g., 0, 5, 15, 30, 45 min) G->H I Terminate Reaction: -Add ice-cold Acetonitrile with Internal Standard H->I Sampling J Protein Precipitation: -Centrifuge to pellet microsomal protein I->J K Sample Analysis: -Transfer supernatant to analysis plate -Analyze by LC-MS/MS J->K L Data Processing: -Calculate % remaining vs. time -Determine t½ and Clint K->L

Caption: A generalized workflow for the in vitro metabolic stability assay using liver microsomes.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a 100 µM working solution in acetonitrile or a suitable solvent. The final concentration of the organic solvent in the incubation should be less than 1% to avoid enzyme inhibition.[17]

    • Positive Control Stocks: Prepare stock solutions of known high and low clearance compounds (e.g., Midazolam and Dextromethorphan) to validate the assay performance.[17]

    • Incubation Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[17][21]

    • Cofactor Solution: An NADPH-regenerating system is crucial for sustained CYP activity.[21] A typical solution contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the incubation buffer. The final concentration of NADPH is typically 1 mM.[11]

  • Incubation Procedure:

    • Thaw pooled liver microsomes from human, rat, mouse, and dog on ice.[17] The use of pooled microsomes from multiple donors helps to average out inter-individual variability.[11]

    • In a 96-well plate, combine the incubation buffer, liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[11][17] Include control wells without the cofactor to assess for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[18]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[17][18]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a quench solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard.[17][21] The internal standard is a structurally similar but distinct compound used to normalize for variations in sample processing and instrument response.

  • Sample Analysis and Data Processing:

    • After quenching, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[18][19] LC-MS/MS provides the necessary sensitivity and selectivity for this application.

    • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass) .

Comparative Metabolic Stability Data

The following table summarizes the hypothetical results from the metabolic stability assessment of this compound across four species. This data is presented to illustrate how experimental results are typically structured and interpreted.

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
Human 45.230.8Moderate
Rat 18.575.2Low
Mouse 12.3113.1Low
Dog > 60< 23.1High
Midazolam (Control) 8.9 (Human)156.4 (Human)Low (Expected)
Dextromethorphan (Control) 55.1 (Human)25.3 (Human)High (Expected)

Interpretation of Results and Scientific Insights

The data presented in the table reveals significant interspecies differences in the metabolic stability of this compound.

  • High Stability in Dogs: The compound exhibits high metabolic stability in dog liver microsomes, with a half-life exceeding 60 minutes and correspondingly low intrinsic clearance. This suggests that in dogs, hepatic metabolism is likely not a major route of elimination.

  • Moderate Stability in Humans: In human liver microsomes, the compound shows moderate stability. This indicates that while it is metabolized, the rate is not excessively rapid, which could be a favorable characteristic.

  • Low Stability in Rodents: In contrast, both rat and mouse liver microsomes metabolize this compound rapidly, as evidenced by the short half-lives and high intrinsic clearance values. This suggests that rodents may exhibit higher clearance and consequently lower systemic exposure compared to humans or dogs.

These findings have critical implications for the subsequent stages of drug development:

  • Selection of Toxicology Species: The significant difference in metabolic rate between rodents and dogs suggests that the dog may be a more appropriate species for long-term toxicology studies, as its metabolic profile for this compound appears to be more aligned with that of humans than the rodent models. Using a species with a vastly different metabolic profile could lead to misleading toxicology data.[15][16]

  • Prediction of Human Pharmacokinetics: While in vitro data is not directly predictive of in vivo outcomes, the moderate stability in human microsomes provides an early indication that the compound may have a reasonable half-life in humans. However, the high clearance in rodents would necessitate careful dose selection in any rodent efficacy models to ensure adequate exposure.

  • Metabolite Identification: The next logical step would be to identify the major metabolites formed in each species. It is crucial to determine if any human-specific or disproportionate human metabolites are formed, as these may require separate safety qualification according to regulatory guidelines.[22][23]

Potential Metabolic Pathways

While specific metabolite identification for this compound requires dedicated experiments, we can hypothesize potential metabolic pathways based on the known metabolism of benzothiazole and guanidine-containing compounds. Phase I reactions, catalyzed by CYPs, are likely to be the primary drivers of its metabolism.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Conjugation parent This compound M1 Hydroxylation on Benzene Ring parent->M1 Oxidation M2 Oxidation of Guanidine Group parent->M2 Oxidation M3 Ring Cleavage of Benzothiazole parent->M3 Oxidation/Hydrolysis M4 Glucuronidation of Hydroxylated Metabolite M1->M4 UGTs M5 Sulfation of Hydroxylated Metabolite M1->M5 SULTs

Caption: Hypothesized metabolic pathways for this compound.

Potential metabolic transformations could include:

  • Aromatic Hydroxylation: The benzene ring of the benzothiazole moiety is a likely site for hydroxylation.

  • Guanidine Oxidation: The guanidine group can undergo oxidative metabolism.[24]

  • Benzothiazole Ring Cleavage: Studies have shown that the benzothiazole ring itself can be subject to metabolic cleavage.[25]

Following these initial Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the interspecies comparison of the metabolic stability of this compound. The detailed experimental protocol and the interpretation of the hypothetical data underscore the importance of such studies in modern drug discovery. The significant differences observed between species highlight the necessity of a multi-species approach to de-risk drug candidates and to make more accurate predictions of human pharmacokinetics.

For researchers working with this compound or structurally related compounds, the following steps are recommended:

  • Perform in vitro metabolic stability assays using the protocol outlined in this guide with liver microsomes from relevant species.

  • Identify the major metabolites formed in each species to understand the metabolic pathways and to check for human-specific metabolites.

  • Determine the specific CYP enzymes responsible for the metabolism of the compound (reaction phenotyping) to predict potential drug-drug interactions.

By systematically addressing these questions, drug development teams can build a comprehensive understanding of a compound's metabolic profile, enabling them to navigate the preclinical phase with greater confidence and to select candidates with the highest probability of success in the clinic.

References

  • Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.
  • Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875–894.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.
  • Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ProQuest.
  • Lin, J. H., & Lu, A. Y. (1998). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. PubMed.
  • Obach, R. S. (2013). Interspecies Differences in Drug Metabolism: Implications for Drug Development.
  • Hucker, H. B. (1970). SPECIES DIFFERENCES IN DRUG METABOLISM. Annual Reviews.
  • Boucher, J. L., et al. (1999).
  • Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF.
  • S. F. (n.d.). Inter-species differences in drug properties. PubMed.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • IONOS. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • Springer Nature Experiments. (n.d.).
  • Cyprotex. (n.d.). Microsomal Stability.
  • Springer. (2020).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • WuXi AppTec. (n.d.). Metabolic Stability Assays.
  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Wilson, K., et al. (1978). Metabolism of benzothiazole. I.
  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
  • R Discovery. (2014). Time- and NADPH-dependent inhibition of cytochrome P450 3A4 by the cyclopentapeptide cilengitide: significance of the guanidine group and accompanying spectral changes.
  • FDA. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Wikipedia. (n.d.). Benzothiazole.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

Sources

Comparative analysis of the electrochemical properties of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Electrochemical Properties of Benzothiazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Versatile Benzothiazole Scaffold

Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure, combined with the presence of electron-rich nitrogen and sulfur heteroatoms, imparts a unique set of physicochemical properties that make its derivatives highly valuable.[3] These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Beyond pharmacology, the benzothiazole moiety is integral to applications in materials science, such as corrosion inhibition and the development of advanced electrochemical sensors.[7][8][9]

The electrochemical behavior of benzothiazole derivatives is central to many of these applications. The ease with which the benzothiazole nucleus and its substituents can undergo oxidation or reduction (redox) reactions dictates their performance as corrosion inhibitors, their sensitivity as chemosensors, and their utility in electro-organic synthesis.[10][11] This guide provides a comparative analysis of the electrochemical properties of various benzothiazole derivatives, grounded in experimental data. We will explore how subtle changes in molecular structure influence electrochemical responses and how these properties are harnessed in different scientific domains. Our focus will be on the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them.

Pillar 1: Fundamentals of Electrochemical Analysis

To compare the electrochemical properties of benzothiazole derivatives, a robust set of analytical techniques is employed. Understanding these methods is crucial for interpreting the data presented. The primary tool is the three-electrode electrochemical cell, a self-validating system for studying redox behavior.

The Three-Electrode System: A Controlled Environment

The choice of a three-electrode setup is deliberate; it allows for the precise control and measurement of the potential at the working electrode without the interference of current flow.

  • Working Electrode (WE): This is where the reaction of interest occurs. Materials like Glassy Carbon (GC) or Platinum are often chosen for their wide potential windows and chemical inertness.[9]

  • Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured. Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl) electrodes are common standards.[8]

  • Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, passing a current equal and opposite to that of the working electrode. A platinum wire is typically used due to its high conductivity and stability.[8]

This configuration ensures that the measured potential is solely attributable to the electrochemical events at the WE-solution interface.

G Potentiostat Potentiostat / Electrochemical Analyzer WE WE Potentiostat->WE Controls Potential (E) RE RE Potentiostat->RE Monitors E CE CE Potentiostat->CE Supplies I WE->Potentiostat Measures Current (I)

Key Experimental Protocols

1. Cyclic Voltammetry (CV): This is the quintessential technique for probing the redox behavior of a molecule.

  • Protocol:

    • Prepare an analyte solution of the benzothiazole derivative in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or a phosphate buffer for aqueous studies). The electrolyte is critical for ensuring solution conductivity.[11]

    • Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed.

    • Apply a linear potential sweep, starting from an initial potential to a vertex potential, and then reversing the sweep back. The scan rate (mV/s) is a key parameter.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Rationale: CV provides a wealth of information. The potential at which a peak occurs (peak potential, E_p) indicates the energy required for oxidation or reduction. The reversibility of a reaction can be assessed by the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔE_p). For a reversible one-electron process, ΔE_p is theoretically ~59 mV.

2. Potentiodynamic Polarization: This technique is specifically used in corrosion studies to determine the corrosion rate and the mechanism of inhibition.

  • Protocol:

    • Use a strip of the metal to be protected (e.g., mild steel) as the working electrode.[8]

    • Immerse the electrodes in the corrosive medium (e.g., 1 M HCl or H₂SO₄) with and without the benzothiazole inhibitor.[7][8]

    • Slowly scan the potential (e.g., at 1 mV/s) from a cathodic to an anodic value relative to the open-circuit potential.

    • Plot the logarithm of the current density (log i) versus the potential (E).

  • Rationale: The resulting "Tafel plot" allows for the extrapolation of key parameters: the corrosion potential (E_corr) and the corrosion current density (i_corr). A lower i_corr value in the presence of the inhibitor signifies reduced corrosion. The shift in E_corr helps classify the inhibitor as anodic, cathodic, or mixed-type.[7][12]

3. Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer and film formation.

  • Protocol:

    • Set up the cell as in the potentiodynamic polarization experiment.

    • Apply a small amplitude AC potential signal at various frequencies (e.g., 10 kHz to 0.01 Hz) at the open-circuit potential.[8]

    • Measure the impedance response of the system.

    • Model the data using an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Rationale: In corrosion studies, a higher R_ct value indicates greater resistance to charge transfer, meaning the corrosion process is being effectively hindered. A decrease in C_dl often suggests the adsorption of the inhibitor molecule onto the metal surface, displacing water molecules.

Pillar 2: Comparative Analysis of Electrochemical Properties

The electrochemical properties of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring system. We will now compare derivatives across key application areas.

Application 1: Corrosion Inhibition

Benzothiazole derivatives are excellent corrosion inhibitors, particularly for steel in acidic media. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the aromatic system.

G cluster_metal Metal Surface (e.g., Fe) Fe_atom1 Fe Fe_atom2 Fe Fe_atom3 Fe BTZ Benzothiazole Derivative BTZ->Fe_atom2 Adsorption via N, S heteroatoms & π-electrons H2O H₂O H2O->Fe_atom1 Displaced Corrosive_Ion Corrosive Ion (e.g., Cl⁻) Corrosive_Ion->Fe_atom3 Blocked

Comparative Data:

Studies comparing different 2-substituted benzothiazoles reveal clear structure-property relationships. The presence of functional groups that enhance electron density on the heteroatoms generally improves inhibition efficiency.

DerivativeCorrosive MediumTechniqueInhibition Efficiency (%IE)Key FindingReference
2-Aminobenzothiazole (2-ABT)1 M HClPolarization, EIS>90% at optimal conc.Acts as a mixed-type inhibitor, forming a protective film.
2-Mercaptobenzothiazole (2-MBT)NaCl SolutionPolarization, EISHighForms an organometallic complex with Zn²⁺, passivating the surface.[13]
Benzothiazole-2-yl-thiocarbohydrazide (TCHBT)1 M H₂SO₄Polarization, EISIncreases with concentrationActs as a cathodic inhibitor.[7][8][7][8]
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(benzothiazol-2-yl)acetamide (ATBA)15% HClGravimetric, PDP, EIS98.11% at 200 ppmFunctions as a mixed-type inhibitor with strong adsorption.[12]

Analysis: The data clearly shows that functionalization at the 2-position significantly impacts performance. Derivatives like ATBA, with additional heteroatoms and larger molecular structures, exhibit superior inhibition efficiency (98.11%) due to more effective surface coverage and stronger adsorption energies. In contrast, simpler molecules like 2-ABT and 2-MBT also perform exceptionally well, with 2-MBT showcasing a distinct mechanism of precipitating a complex with metal ions.[13] Potentiodynamic polarization studies consistently show that these compounds act as mixed-type or cathodic inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions, albeit often with a more pronounced effect on the latter.[12]

Application 2: Electrochemical Sensing

The redox activity of the benzothiazole core can be exploited to develop sensitive and selective electrochemical sensors. By modifying an electrode with a benzothiazole derivative (often as a polymer), it becomes possible to detect specific analytes through changes in the electrochemical signal.

Comparative Data:

Derivative / SensorAnalyteTechniqueLimit of Detection (LOD)Key FindingReference
poly(1,3-Benzothiazol-2-yl((4-carboxlicphenyl)hydrazono))acetonitrile) / GCEDopamine (DA)DPV, CV0.28 nMThe polymer film significantly enhances the electrocatalytic oxidation of dopamine.[9]
3-((benzothiazol-2-diazenyl)naphthalene-2,7-diol)Copper (II)CV-The complexation with Cu(II) alters the electrochemical behavior of the azo-benzothiazole ligand.[14]
2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID)Cyanide (CN⁻)Fluorimetry, UV-vis5.97 nMNucleophilic addition of cyanide disrupts the intramolecular charge transfer (ICT), causing a detectable optical change.[15]

Analysis: The design of the benzothiazole derivative is tailored to the target analyte. For the dopamine sensor, a complex hydrazono-acetonitrile derivative was electropolymerized onto a glassy carbon electrode (GCE).[9] This modification creates a catalytic surface that lowers the overpotential for dopamine oxidation and amplifies the current response, leading to an exceptionally low limit of detection (0.28 nM).[9] For cyanide detection, the strategy is different. The BID sensor was designed with an intramolecular charge transfer (ICT) system. The nucleophilic attack by cyanide on the molecule's vinyl group breaks this ICT pathway, resulting in a dramatic and easily measurable change in its fluorescence and absorption spectra.[15] This demonstrates how the electrochemical (and related photophysical) properties can be finely tuned to create highly selective sensors.

Application 3: Electrosynthesis and Redox Properties

The inherent redox activity of benzothiazoles allows them to be key players in electrosynthetic routes. For instance, the electrochemical oxidation of catechols in the presence of thiouracil derivatives (as nucleophiles) provides a green and efficient method for synthesizing novel benzothiazole compounds.[11]

The substituent's electronic nature (electron-donating vs. electron-withdrawing) directly modulates the redox potentials.

Comparative Data:

DerivativeKey SubstituentTechniqueOxidation Potential (E_ox)Key FindingReference
4,7-di(selenophen-2-yl)-2,1,3-benzothiadiazoleSelenophene (donor)CV~1.1 V vs. Fc/Fc⁺Undergoes irreversible polymerization upon oxidation.[10]
4,7-bis(3,4-ethylenedioxythiophen-2-yl)-2,1,3-benzothiadiazoleEDOT (strong donor)CV~0.7 V vs. Fc/Fc⁺The stronger donor group (EDOT) significantly lowers the oxidation potential compared to selenophene.[10]
2-hydrazono-benzothiazole with -NO₂ groupNitro group (acceptor)DFT CalculationLower LUMO energyThe electron-withdrawing nitro group lowers both HOMO and LUMO energy levels, reducing the energy gap.[16]

Analysis: As demonstrated by DFT studies and cyclic voltammetry, the electrochemical properties are highly tunable.[10][16] Attaching strong electron-donating groups like 3,4-ethylenedioxythiophene (EDOT) to the benzothiazole core makes the molecule easier to oxidize (lower oxidation potential).[10] Conversely, attaching strong electron-withdrawing groups like a nitro (-NO₂) group makes the molecule a better electron acceptor, lowering its LUMO energy level and making it easier to reduce.[16] This fundamental principle is critical for designing benzothiazole derivatives for specific applications, such as organic semiconductors, where tuning the HOMO/LUMO energy levels is essential for efficient charge transport.[3][16]

Conclusion

This comparative analysis underscores the remarkable electrochemical versatility of the benzothiazole scaffold. Through judicious selection of functional groups, the redox properties of these derivatives can be precisely controlled to suit a wide array of applications. In corrosion science, derivatives bearing additional heteroatoms demonstrate superior protective capabilities by enhancing adsorption onto metal surfaces.[12] In the realm of analytical chemistry, tailored benzothiazole structures serve as highly sensitive and selective platforms for detecting neurotransmitters and anions.[9][15] Furthermore, a fundamental understanding of how substituents influence redox potentials allows for the rational design of novel materials for electrosynthesis and organic electronics.[10][11] The experimental protocols detailed herein—Cyclic Voltammetry, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy—form the essential toolkit for any researcher seeking to probe and harness the rich electrochemical behavior of this important class of heterocyclic compounds.

References

  • Parameswari, K., et al. (2012). Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. Portugaliae Electrochimica Acta, 30(2), 89-98. [Link]

  • Parameswari, K., et al. (2012). Full text of "Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel". Portugaliae Electrochimica Acta. [Link]

  • Jafari, H., et al. (2019). A Study of New benzo[d]thiazol Derivatives as Corrosion Inhibitors for Steel AISI 1035 in Acidic. Moroccan Journal of Chemistry, 7(1), 36-47. [Link]

  • Chen, Z., et al. (2023). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. RSC Advances. [Link]

  • Singh, A., et al. (2023). Corrosion inhibition and adsorption behaviour of benzothiazole compounds on mild steel in an acidic environment: Experimental and theoretical approach. Journal of Molecular Liquids, 384, 122243. [Link]

  • Abo-Enein, S. A., et al. (2024). Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode. Scientific Reports, 14(1), 17043. [Link]

  • Iwan, A., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 14(5), 1069. [Link]

  • Spectroscopy Staff. (2025). New Benzothiazole-Based Sensor Offers Ultra-Sensitive Detection of Cyanide. Spectroscopy. [Link]

  • Chamjangali, M. A., et al. (2016). Clean and Green Synthesis of New Benzothiazole Derivatives via Electrochemical Oxidation of Catechol Derivatives. Croatica Chemica Acta, 89(1). [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]

  • Chen, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301. [Link]

  • Irfan, A., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. Punjab University Journal of Physics. [Link]

  • Sekar, V., et al. (2011). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 23(12), 5489-5491. [Link]

  • Siddiqui, N., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Archiv der Pharmazie, 349(5), 354-64. [Link]

  • Chen, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]

  • Ahossin, E., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(3). [Link]

  • Singh, A., & Sharma, P. K. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

  • Wang, X., et al. (2009). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 52(12), 3647-55. [Link]

  • Al-Ostoot, F. H., et al. (2024). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. ResearchGate. [Link]

  • Jayaraj, A., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 25015-25024. [Link]

  • Khazaal, F. A., et al. (2025). Novel cyclic voltammetry behavior of 3-((benzothiazol-2-diazenylnaphthalene-2,7-diol and use it for spectrophotometric determination of copper (II )in honey sample. ResearchGate. [Link]

  • ResearchGate. (2025). Molecular electrostatic potential surfaces views of benzothiazole derivatives. ResearchGate. [Link]

  • Jassas, J. M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758. [Link]

  • Jayaraj, A., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 25015-25024. [Link]

  • Raj, C., et al. (2022). A benzothiazole-based new fluorogenic chemosensor for the detection of CN−. RSC Advances, 12(14), 8569-8576. [Link]

  • Chen, X., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6245. [Link]

  • Al-Shammari, M. B., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4124. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Benzothiazolyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. (2-Benzothiazolyl)-guanidine, a heterocyclic compound utilized in various synthetic applications, demands meticulous handling and disposal due to its specific hazard profile. This guide provides a procedural framework designed to ensure that this chemical is managed safely from the moment it is designated as waste to its final disposal, protecting both laboratory personnel and the environment.

Hazard Profile and Inherent Risks

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks associated with this compound. Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions. The primary hazards include acute toxicity, irritation, and environmental harm, which together necessitate a disposal pathway that prevents human exposure and environmental release.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation[3]

| Hazardous to the Aquatic Environment | Acute Hazard | H402: Harmful to aquatic life |

The acute oral toxicity is a critical concern, meaning accidental ingestion can have severe consequences. Furthermore, its classification as harmful to aquatic life underscores the imperative to prevent it from entering waterways through improper disposal, as heterocyclic compounds can persist in the environment.[1]

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Before waste is even generated, safe handling practices are paramount. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The causality here is direct: the fume hood provides a physical barrier and active ventilation to protect the user from inhaling potentially irritating dusts or aerosols.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4][5] Gloves must be inspected for integrity before each use and disposed of after handling the chemical, following proper removal techniques to avoid skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4][5] Essential for preventing contact with splashes or airborne particles that can cause serious eye irritation.
Skin and Body Standard laboratory coat.[4][5][6] Prevents incidental skin contact with contaminated surfaces. Contaminated clothing should be removed immediately and washed before reuse.[4]

| Respiratory | NIOSH-approved respirator. | Required only when dusts or aerosols are generated and ventilation (e.g., fume hood) is insufficient.[7][8] |

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage. Adherence to this workflow is a self-validating system for laboratory safety.

Step 1: Waste Characterization and Segregation

Immediately upon deciding to discard the material, it must be treated as a hazardous chemical waste.

  • Action: Do not mix this compound waste with any other waste streams, including other solvents or solids.

  • Causality: Keeping waste streams separate prevents potentially dangerous chemical reactions and ensures the waste is sent to a facility capable of managing its specific hazards.

Step 2: Containerization

The integrity of the waste container is critical to preventing leaks and exposures.

  • Action: Place the waste in a leak-proof, sealable container made of a compatible material (e.g., high-density polyethylene). For the original research material, it is best to leave it in its original container.

  • Causality: A robust, sealed container prevents the release of the chemical during storage and transport. Using the original container ensures it is compatible and properly identified.

Step 3: Labeling

Accurate labeling is a cornerstone of safe waste management, communicating hazards to everyone who will handle the container.

  • Action: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound".[5]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Causality: Proper labeling is a regulatory requirement and ensures that your institution's Environmental Health & Safety (EHS) team can manage and dispose of the waste correctly.

Step 4: Temporary On-Site Storage

Waste must be stored safely pending pickup by EHS.

  • Action: Store the sealed and labeled container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure and away from general laboratory traffic.

  • Causality: Designated storage prevents accidental spills or exposure and keeps hazardous materials isolated from the primary workspace.

Step 5: Final Disposal

The final step is to transfer the waste to trained professionals.

  • Action: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Causality: this compound must be disposed of through an approved waste disposal plant in accordance with local and national regulations.[4] EHS professionals are trained to handle this process, ensuring the waste is transported and treated in a compliant and environmentally sound manner.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations A Step 1: Generate & Segregate Waste B Step 2: Place in Compatible, Leak-Proof Container A->B C Step 3: Affix Hazardous Waste Label (Chemical Name, Hazards, Date) B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Request EHS Pickup D->E F EHS Collects Waste E->F G Transport to Approved Waste Disposal Facility F->G

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is critical.

Spill Response
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE detailed in Table 2, including respiratory protection if dust is present.[4][6]

  • Containment:

    • Solid Spills: Carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[4][6] Avoid creating dust.

    • Liquid Spills: Use an inert, liquid-absorbent material (e.g., Chemizorb®) to absorb the spill. Scoop the saturated material into a labeled hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Section 3.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention.[4][9]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice and show the Safety Data Sheet to the attending physician.[9]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility to protect your colleagues and the environment.

References

  • Angene Chemical. (2024). Safety Data Sheet for 2-yl)guanidine. Retrieved from [Link]

  • Synerzine. (2019). Safety Data Sheet Benzothiazole. Retrieved from [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. Retrieved from [Link]

  • PubMed Central. (2019). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • ResearchGate. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Retrieved from [Link]

  • IJRAR. (2021). Environmental Impact and Toxicological Assessment of Heterocyclic Compounds. Retrieved from [Link]

  • Bioshop Canada. (n.d.). Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

  • TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Benzothiazole. Retrieved from [Link]

  • SIELC Technologies. (2018). Guanidine, (2-benzothiazolyl)-. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • PubChem. (n.d.). 2-Guanidinobenzothiazole. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Benzothiazolyl)-guanidine
Reactant of Route 2
(2-Benzothiazolyl)-guanidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.